molecular formula C26H33ClN2O9S B15611209 Levamlodipine Besylate Hemipentahydrate

Levamlodipine Besylate Hemipentahydrate

Cat. No.: B15611209
M. Wt: 585.1 g/mol
InChI Key: HCCDDRGYEWJVFQ-RMRYJAPISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levamlodipine Besylate Hemipentahydrate is a useful research compound. Its molecular formula is C26H33ClN2O9S and its molecular weight is 585.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H33ClN2O9S

Molecular Weight

585.1 g/mol

IUPAC Name

benzenesulfonic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrate

InChI

InChI=1S/C20H25ClN2O5.C6H6O3S.H2O/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6;/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9);1H2/t17-;;/m0../s1

InChI Key

HCCDDRGYEWJVFQ-RMRYJAPISA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Levamlodipine Besylate Hemipentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Introduction

Levamlodipine (B1674848), also known as S-amlodipine, is the pharmacologically active S-enantiomer of amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker.[1][2][3][4][5][6] Amlodipine itself is a racemic mixture of S- and R-enantiomers; however, the therapeutic antihypertensive and antianginal activity resides almost exclusively in the S-isomer.[1][3][7][8] Levamlodipine besylate hemipentahydrate is indicated for the treatment of hypertension and angina.[9][10][11][12] By isolating the active enantiomer, levamlodipine provides the therapeutic benefits of racemic amlodipine at a lower dose, which may be associated with an improved side-effect profile. This guide provides an in-depth technical overview of its core mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

2.0 Core Mechanism of Action: L-Type Calcium Channel Blockade

The primary mechanism of action for levamlodipine is the selective inhibition of the transmembrane influx of calcium ions (Ca²⁺) through voltage-gated L-type calcium channels.[1][3][4][5][9] This effect is more pronounced in vascular smooth muscle cells than in cardiac muscle cells, leading to its significant vasodilatory properties.[1][5][13]

2.1 The Physiological Role of Calcium in Vasoconstriction In vascular smooth muscle, contraction is initiated by an increase in intracellular Ca²⁺ concentration. The process is as follows:

  • Depolarization of the cell membrane opens voltage-gated L-type calcium channels.

  • Extracellular Ca²⁺ flows into the cell, increasing the cytosolic Ca²⁺ concentration.

  • Four Ca²⁺ ions bind to the protein calmodulin.[14]

  • The Ca²⁺-calmodulin complex activates the enzyme Myosin Light Chain Kinase (MLCK).[9][14]

  • Activated MLCK phosphorylates the regulatory light chain of myosin.[9][14]

  • Myosin phosphorylation enables the cross-bridge cycling of actin and myosin filaments, resulting in smooth muscle contraction and vasoconstriction.[14]

2.2 Inhibition of Calcium Influx by Levamlodipine Levamlodipine is an allosteric modulator that binds to the L-type calcium channel, stabilizing it in a state that reduces the probability of it opening in response to membrane depolarization.[2] By blocking this initial influx of Ca²⁺, levamlodipine interrupts the downstream signaling cascade.[9][14] This prevents the activation of MLCK and subsequent myosin phosphorylation, leading to vascular smooth muscle relaxation (vasodilation). The resulting dilation of peripheral arterioles reduces total peripheral resistance (afterload), which is the primary mechanism for the observed reduction in blood pressure.[1][5][9][13][15]

G cluster_0 Extracellular Extracellular Space Intracellular Intracellular Space Ca_ext Ca²⁺ LType L-Type Calcium Channel Ca_ext->LType Influx Ca_int Ca²⁺ LType->Ca_int Relaxation Vasodilation (Lowered Blood Pressure) Calmodulin Calmodulin Ca_int->Calmodulin Binds Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK MLCK (inactive) Ca_Calmodulin->MLCK Activates MLCK_active MLCK (active) MLCK->MLCK_active Myosin Myosin-LC MLCK_active->Myosin Phosphorylates Myosin_P Myosin-LC-P Myosin->Myosin_P Contraction Vasoconstriction Myosin_P->Contraction Levamlodipine Levamlodipine Levamlodipine->LType Blocks G Racemic Racemic Amlodipine S_Amlo S-Amlodipine (Levamlodipine) Racemic->S_Amlo R_Amlo R-Amlodipine Racemic->R_Amlo LType L-Type Calcium Channel (High Affinity Blockade) S_Amlo->LType NO_Release Nitric Oxide Release (Kinin-Dependent) R_Amlo->NO_Release Side_Effects Potential Contribution to Side Effects (e.g., Edema) R_Amlo->Side_Effects Low_Activity Low L-Type Channel Activity (~1000x less) R_Amlo->Low_Activity Antihypertensive Primary Antihypertensive Effect LType->Antihypertensive G A Aortic Ring Isolation B Mounting in Organ Bath A->B C Equilibration (Resting Tension) B->C D Pre-contraction (e.g., Phenylephrine) C->D E Cumulative Addition of Levamlodipine D->E F Measure Isometric Force (Relaxation) E->F G Data Analysis (EC₅₀ Calculation) F->G

References

An In-depth Technical Guide to the Chemical Structure of Levamlodipine Besylate Hemipentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of Levamlodipine (B1674848) besylate hemipentahydrate. The information is curated for professionals in drug development and chemical research, presenting detailed data and methodologies to support further investigation and application of this active pharmaceutical ingredient.

Chemical Identity and Physicochemical Properties

Levamlodipine is the pharmacologically active (S)-enantiomer of amlodipine, a dihydropyridine (B1217469) calcium channel blocker.[1] It is formulated as a besylate salt to improve its stability and solubility. The hemipentahydrate form indicates the presence of 2.5 moles of water per mole of the besylate salt.

Nomenclature and Identifiers

A summary of the chemical identifiers for Levamlodipine besylate hemipentahydrate is provided in Table 1.

IdentifierValue
IUPAC Name 3-ethyl 5-methyl (4S)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;benzenesulfonic acid;2.5hydrate
CAS Number 884648-62-8[2]
Molecular Formula C₂₀H₂₅ClN₂O₅ · C₆H₆O₃S · 2.5H₂O[3]
Molecular Weight 612.1 g/mol [4]

Table 1: Chemical Identifiers for this compound.

Chemical Structure

The chemical structure of this compound consists of the Levamlodipine cation, the besylate anion, and water molecules of hydration.

cluster_levamlodipine Levamlodipine Cation cluster_besylate Besylate Anion cluster_water Water of Hydration (x 2.5) levamlodipine_img levamlodipine_img besylate_img besylate_img water_img water_img caption Figure 1: Components of this compound

Figure 1: Components of this compound

Synthesis and Manufacturing

The synthesis of Levamlodipine besylate typically involves the resolution of racemic amlodipine, followed by salt formation with benzenesulfonic acid.

Synthesis Workflow

racemic_amlodipine Racemic (R,S)-Amlodipine dissolution Dissolution in Methanol (B129727) racemic_amlodipine->dissolution addition Addition of Chiral Resolving Agent ((S)-BNPPA) dissolution->addition crystallization1 Crystallization of (S)-Amlodipine Salt addition->crystallization1 filtration1 Filtration and Washing crystallization1->filtration1 salt_formation_dissolution Dissolution of (S)-Amlodipine Salt in Methanol-Water filtration1->salt_formation_dissolution addition_besylate Addition of Benzenesulfonic Acid salt_formation_dissolution->addition_besylate crystallization2 Crystallization of Levamlodipine Besylate addition_besylate->crystallization2 filtration2 Filtration and Washing crystallization2->filtration2 drying Drying under Reduced Pressure filtration2->drying final_product This compound drying->final_product

Figure 2: Synthesis Workflow for Levamlodipine Besylate

Experimental Protocol for Synthesis

The following is a representative experimental protocol for the synthesis of Levamlodipine besylate, based on published patent literature.[2][5]

  • Resolution of Racemic Amlodipine:

    • Dissolve racemic (R,S)-amlodipine in methanol at room temperature with stirring.

    • Add a chiral resolving agent, such as (S)-(-)-N-(1-phenylethyl)phthalamic acid ((S)-BNPPA), to the solution.

    • Control the temperature to facilitate complete dissolution, followed by cooling to induce crystallization of the desired (S)-amlodipine salt.

    • Filter the resulting crystals and wash with cold methanol.

  • Formation of Levamlodipine Besylate:

    • Dissolve the obtained (S)-amlodipine salt in a mixture of methanol and purified water.

    • Add a solution of benzenesulfonic acid in purified water dropwise to the mixture.

    • Control the temperature to facilitate salt formation and crystallization.

    • After crystallization is complete, filter the product and wash with purified water.

  • Drying:

    • Dry the final product under reduced pressure to obtain Levamlodipine besylate. The hydration state will depend on the drying conditions and atmospheric moisture.

Structural Characterization

A combination of crystallographic and spectroscopic techniques is employed to confirm the structure and purity of this compound.

X-ray Crystallography

X-ray powder diffraction (XRPD) is a key technique for identifying the crystalline form of this compound.

  • Instrument: A powder X-ray diffractometer equipped with a Cu-Kα radiation source.

  • Sample Preparation: A thin layer of the powdered sample is placed on a sample holder.

  • Data Collection: The sample is scanned over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1 second per step.

The reported crystallographic data for a hydrated form of Levamlodipine besylate is summarized in Table 2.

ParameterValue
Crystal System Monoclinic
Space Group P2₁
Characteristic 2θ Peaks (°) 6.70, 10.12, 12.40, 13.36, 13.68, 17.04, 22.46, 24.16[6]

Table 2: X-ray Crystallographic Data for Levamlodipine Besylate Hydrate.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the molecular structure and identifying functional groups.

¹H NMR spectroscopy is used to elucidate the proton environment in the molecule.

Experimental Protocol for ¹H NMR:

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

  • Reference: Tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Standard pulse sequence for ¹H NMR.

Expected Chemical Shifts (δ, ppm) in ¹H NMR: The spectrum is expected to show signals corresponding to the protons of the dihydropyridine ring, the ethyl and methyl ester groups, the aminoethoxy side chain, the chlorophenyl group, and the besylate counterion.

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Experimental Protocol for FTIR:

  • Instrument: An FTIR spectrometer.

  • Sample Preparation: The sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Collection: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Characteristic FTIR Absorption Bands (cm⁻¹):

Wavenumber (cm⁻¹)Assignment
~3400N-H stretching (amine)
~3200-3600O-H stretching (water of hydration)
~1676C=O stretching (ester)[7]
~1200-1000S=O stretching (sulfonate)

Table 3: Key FTIR Absorption Bands for this compound.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol for LC-MS/MS:

  • Chromatography: Reverse-phase liquid chromatography with a C18 column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable buffer.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Mass Analyzer: A triple quadrupole or time-of-flight (TOF) mass spectrometer.

Expected Mass-to-Charge Ratios (m/z): The mass spectrum will show a prominent peak corresponding to the protonated Levamlodipine molecule [M+H]⁺ at approximately m/z 409.1.

Mechanism of Action

Levamlodipine is a calcium channel blocker that exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[4][8]

Signaling Pathway

cluster_membrane Cell Membrane extracellular Extracellular Space intracellular Intracellular Space l_type_channel L-type Calcium Channel ca_influx Ca²⁺ Influx l_type_channel->ca_influx depolarization Membrane Depolarization depolarization->l_type_channel opens calmodulin Ca²⁺ binds to Calmodulin ca_influx->calmodulin levamlodipine Levamlodipine levamlodipine->l_type_channel blocks vasodilation Vasodilation levamlodipine->vasodilation leads to mlck_activation Myosin Light Chain Kinase (MLCK) Activation calmodulin->mlck_activation myosin_phosphorylation Myosin Light Chain Phosphorylation mlck_activation->myosin_phosphorylation contraction Smooth Muscle Contraction myosin_phosphorylation->contraction

Figure 3: Mechanism of Action of Levamlodipine

This inhibition of calcium influx leads to relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and characterization of this compound. The presented data and experimental protocols offer a valuable resource for researchers and professionals involved in the development and analysis of this important cardiovascular drug. The comprehensive structural elucidation through crystallographic and spectroscopic methods, combined with an understanding of its synthesis and mechanism of action, forms a solid foundation for its application in pharmaceutical sciences.

References

An In-depth Technical Guide to the Solubility Profile of Levamlodipine Besylate Hemipentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of levamlodipine (B1674848) besylate hemipentahydrate, the pharmacologically active S-enantiomer of amlodipine (B1666008). Understanding the solubility of this active pharmaceutical ingredient (API) is critical for formulation development, bioavailability enhancement, and ensuring therapeutic efficacy.

Physicochemical Properties

Levamlodipine besylate is the besylate salt of the S-isomer of amlodipine, a dihydropyridine (B1217469) calcium channel blocker. It is a white or almost white powder.[1][2] The besylate salt form is utilized to improve the aqueous solubility of the amlodipine base.[3] Different polymorphic and hydrated forms of levamlodipine besylate exist, which can impact its solubility and stability. For instance, an amorphous form has been shown to have significantly higher aqueous solubility compared to crystalline forms.[4]

Aqueous and pH-Dependent Solubility

The aqueous solubility of levamlodipine besylate is pH-dependent, a crucial factor for its dissolution and absorption in the gastrointestinal tract. Studies have shown that its solubility is higher in acidic conditions and decreases as the pH increases.

Table 1: Aqueous Solubility of Levamlodipine Besylate at Different pH Values

pHSolubility (mg/mL)TemperatureNotes
1.20.38 ± 0.017Not SpecifiedA study on amlodipine besylate tablets found this solubility for the active ingredient in pH 1.2 buffer.[5]
4.50.31 ± 0.005Not SpecifiedThe same study showed a decrease in solubility in pH 4.5 acetate (B1210297) buffer.[5]
6.80.11 ± 0.002Not SpecifiedIn pH 6.8 phosphate (B84403) buffer, the solubility was further reduced.[5] Another study reported a solubility of 1949.42 µg/mL (1.95 mg/mL) in pH 6.8 phosphate buffer.[6]
Water~0.053 - 0.117Not SpecifiedVarious patents report the aqueous solubility of different crystalline forms of levamlodipine besylate, with the amorphous form reaching up to 4.74 mg/mL.[4]

Note: The conflicting data for pH 6.8 may be due to differences in experimental conditions or the specific form of the compound used.

Solubility in Organic Solvents and Co-solvent Systems

Levamlodipine besylate exhibits good solubility in various organic solvents, which is important for analytical method development and certain formulation strategies. Co-solvent systems are also widely studied to enhance its solubility.

Table 2: Solubility of Levamlodipine Besylate in Various Solvents and Co-solvent Systems

Solvent/Co-solvent SystemSolubilityTemperatureNotes
MethanolFreely solubleNot SpecifiedThe European Pharmacopoeia describes it as freely soluble in methanol.[2] Another source states it is fully soluble.[7]
Dimethyl Sulfoxide (DMSO)≥ 150 mg/mL (264.53 mM)Not SpecifiedIndicated as soluble, but the saturation point is not known to be higher.[8]
Ethanol (anhydrous)Sparingly solubleNot SpecifiedCharacterized as sparingly soluble in anhydrous ethanol.[2]
2-PropanolSlightly solubleNot SpecifiedDescribed as slightly soluble in 2-propanol.[1]
Propylene (B89431) Glycol + EthanolIncreases with propylene glycol concentration293.2–313.2 KSolubility increases with both temperature and the proportion of propylene glycol, reaching a maximum at a weight fraction of 0.8 for propylene glycol.[9]
Polyethylene Glycol 400 + WaterIncreases with PEG 400 concentration293.2–313.2 KThe solubility increases nonlinearly with a higher mass fraction of PEG 400, peaking at a 0.9 mass fraction of PEG 400 at 313.2 K.[10]
Acetonitrile (B52724) + WaterIncreases with acetonitrile concentration293.2–313.2 KSolubility is enhanced with an increasing mass fraction of acetonitrile, with the maximum solubility observed at a 0.7 mass fraction at 313.2 K.[11][12]
Dimethylformamide (DMF)Fully solubleNot SpecifiedFound to be fully soluble in DMF.[7]
Polyethylene Glycol 400 & 600Fully solubleNot SpecifiedA study on the chemical kinetics of amlodipine besylate found it to be fully soluble in both PEG 400 and PEG 600.[7]

Experimental Protocols for Solubility Determination

A standardized and reproducible methodology is essential for accurately determining the solubility of levamlodipine besylate hemipentahydrate. The shake-flask method is a commonly cited and reliable technique.

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., purified water, buffer of a specific pH, or organic solvent) in a sealed container, typically a glass vial or flask.

  • Equilibration: The container is agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator is used for consistent agitation.

  • Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to allow the undissolved solid to settle. Centrifugation at a specific speed (e.g., 2000 rpm for 5 minutes) can be employed to facilitate the separation of the solid and liquid phases.[13]

  • Sampling and Filtration: A clear aliquot of the supernatant is carefully withdrawn using a syringe. The sample is then filtered through a membrane filter (e.g., 0.45 µm) to remove any remaining undissolved particles.

  • Quantification: The concentration of levamlodipine besylate in the filtrate is determined using a validated analytical method, most commonly UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • UV-Vis Spectrophotometry: The absorbance of the appropriately diluted filtrate is measured at the wavelength of maximum absorbance (λmax) for levamlodipine, which is approximately 239-243 nm.[7][13] The concentration is then calculated using a standard calibration curve.

    • HPLC: A validated HPLC method provides a more specific and sensitive quantification, separating the analyte from any potential degradation products or impurities.

  • Data Reporting: The solubility is typically expressed in mg/mL or mol/L at the specified temperature and for the given solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the solubility of this compound using the shake-flask method.

G cluster_prep 1. Sample Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis cluster_result 5. Result A Excess Levamlodipine Besylate Hemipentahydrate C Sealed Container A->C B Solvent (e.g., Water, Buffer, Organic Solvent) B->C D Agitation at Constant Temperature (24-72 hours) C->D Shake/Agitate E Settling / Centrifugation D->E Equilibrated Mixture F Withdraw Supernatant E->F Clear Supernatant G Filtration (0.45 µm filter) F->G H Quantification (UV-Vis or HPLC) G->H Filtered Sample I Solubility Data (mg/mL or mol/L) H->I Calculated Concentration

Workflow for Solubility Determination by Shake-Flask Method.

Signaling Pathway and Mechanism of Action

Levamlodipine is a calcium channel blocker. Its therapeutic effect is not directly related to its solubility profile in terms of a signaling pathway for dissolution, but its ability to dissolve and be absorbed is a prerequisite for its pharmacological action. The primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle.

G A Levamlodipine B L-type Calcium Channels (Vascular Smooth Muscle) A->B Binds to C Inhibition of Calcium Influx B->C Blocks D Decreased Intracellular Calcium C->D E Smooth Muscle Relaxation D->E F Vasodilation E->F G Reduced Peripheral Vascular Resistance F->G H Lowered Blood Pressure G->H

Mechanism of Action of Levamlodipine.

Conclusion

The solubility of this compound is a multifaceted property influenced by pH, the solvent system, temperature, and the solid-state form of the drug. Its higher solubility in acidic environments is a key consideration for oral dosage form design. While it is slightly soluble in water, its solubility can be significantly enhanced through the use of organic co-solvents and by preparing it in an amorphous state. A thorough understanding and characterization of these solubility parameters, using standardized methods like the shake-flask technique, are fundamental to the successful development of bioavailable and effective levamlodipine drug products.

References

The Pharmacokinetic Profile of Levamlodipine in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levamlodipine (B1674848), the pharmacologically active S-enantiomer of amlodipine (B1666008), is a third-generation dihydropyridine (B1217469) calcium channel blocker widely used in the management of hypertension and angina. The development of single-enantiomer drugs is driven by the potential for a better therapeutic index, offering similar efficacy with an improved safety and tolerability profile compared to the racemic mixture. Understanding the pharmacokinetic (PK) properties—absorption, distribution, metabolism, and excretion (ADME)—of levamlodipine in preclinical models is fundamental for the prediction of its behavior in humans and for the design of safe and effective clinical trials. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of levamlodipine, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways to support drug development professionals.

While extensive data is available for racemic amlodipine, this guide will focus on levamlodipine where possible and use data from racemic amlodipine studies in preclinical models as a relevant proxy where specific levamlodipine data is not available, given that the S-enantiomer is the primary active moiety.

Data Presentation: Quantitative Pharmacokinetics

The pharmacokinetic parameters of levamlodipine and its racemate, amlodipine, have been characterized in several preclinical species. The following tables summarize key quantitative data to facilitate comparison across different models. It is important to note that pharmacokinetic parameters can be influenced by the formulation and analytical methods used.

Table 1: Oral Pharmacokinetic Parameters of Amlodipine in Preclinical Models

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Oral Bioavailability (%)Reference
Rat 116.25 ± 2.654.04 ± 1.15222.87 ± 59.9510.60 ± 1.05100[1]
Dog 5 (as amlodipine orotate)-5.00348 (AUC0-48h)3088[1][2]
Mouse ----11100[1]

Data for amlodipine (racemate) is presented as a proxy for levamlodipine due to the limited availability of specific preclinical data for the S-enantiomer.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and interpretation of pharmacokinetic studies. Below are generalized methodologies for key experiments cited in the preclinical evaluation of amlodipine and levamlodipine.

Oral Administration Pharmacokinetic Study in Rats

A common procedure for assessing the oral pharmacokinetics of a compound in rats involves the following steps:

  • Animal Model: Male Sprague-Dawley rats are often used.[3]

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the experiment.

  • Fasting: Rats are typically fasted overnight prior to drug administration to minimize variability in absorption.

  • Dosing:

    • The test compound (levamlodipine or amlodipine) is formulated in a suitable vehicle, such as 0.5% sodium carboxymethyl cellulose.[3]

    • A single oral dose is administered via gavage.[3]

  • Blood Sampling:

    • Blood samples are collected at predetermined time points from the tail vein or via cannulation of a major blood vessel.

    • A typical sampling schedule might include pre-dose, and multiple time points post-dose to capture the absorption, distribution, and elimination phases.[3]

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma.

  • Bioanalysis: Plasma concentrations of the drug are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Intravenous Administration Pharmacokinetic Study in Dogs

Intravenous studies are essential for determining absolute bioavailability and intrinsic clearance. A representative protocol is as follows:

  • Animal Model: Beagle dogs are a commonly used non-rodent species in preclinical toxicology and pharmacokinetic studies.

  • Catheterization: For ease of administration and repeated blood sampling, a catheter may be placed in a peripheral vein (e.g., cephalic vein) for drug infusion and in another (e.g., jugular vein) for blood collection.

  • Dosing:

    • A sterile solution of the test compound is administered as an intravenous bolus or a short infusion.

  • Blood Sampling:

    • Blood samples are collected at a series of time points, with more frequent sampling in the initial phase to characterize the distribution phase, followed by less frequent sampling during the elimination phase.

  • Sample Processing and Analysis: Similar to the oral study, blood is processed to plasma, and drug concentrations are determined by a validated bioanalytical method.

In Vitro Metabolism Study using Liver Microsomes

These studies help to identify the metabolic pathways and the enzymes involved in the drug's biotransformation.

  • Microsome Source: Liver microsomes are prepared from the livers of the preclinical species of interest (e.g., rat, dog).

  • Incubation:

    • Levamlodipine is incubated with the liver microsomes in the presence of NADPH (a necessary cofactor for CYP450 enzymes) and a buffer solution at 37°C.

    • The reaction is initiated by the addition of NADPH and stopped at various time points by adding a quenching solution (e.g., cold acetonitrile).

  • Metabolite Identification: The incubation mixture is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

  • Enzyme Phenotyping: To identify the specific cytochrome P450 (CYP) enzymes responsible for metabolism, the incubation can be repeated in the presence of specific chemical inhibitors of different CYP isoforms or by using recombinant human CYP enzymes.[4]

Mandatory Visualization

Experimental Workflow for a Preclinical Oral Pharmacokinetic Study

G cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling Sampling & Processing cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Oral_Gavage Oral Gavage Administration Formulation Drug Formulation in Vehicle Formulation->Oral_Gavage Blood_Collection Serial Blood Collection Oral_Gavage->Blood_Collection Plasma_Separation Centrifugation for Plasma Blood_Collection->Plasma_Separation Sample_Extraction Plasma Sample Extraction Plasma_Separation->Sample_Extraction LC_MS_MS LC-MS/MS Analysis Sample_Extraction->LC_MS_MS PK_Analysis Pharmacokinetic Analysis LC_MS_MS->PK_Analysis

Caption: Generalized workflow of a preclinical oral pharmacokinetic study.

Metabolic Pathways of Amlodipine in Preclinical Models

The metabolism of amlodipine shows significant species-dependent differences, particularly between rats and dogs. The primary metabolic pathway for amlodipine (and presumably levamlodipine) involves the oxidation of the dihydropyridine ring to its pyridine (B92270) analog.[5] Subsequent metabolic steps vary between species.

G cluster_rat Rat Metabolism cluster_dog Dog Metabolism Amlodipine_Rat Amlodipine Pyridine_Analog_Rat Pyridine Analog Amlodipine_Rat->Pyridine_Analog_Rat Oxidation Metabolite_Rat Cleavage of 5-methoxy-carbonyl group Pyridine_Analog_Rat->Metabolite_Rat Amlodipine_Dog Amlodipine Pyridine_Analog_Dog Pyridine Analog Amlodipine_Dog->Pyridine_Analog_Dog Oxidation Metabolite_Dog Oxidative deamination of side-chain Pyridine_Analog_Dog->Metabolite_Dog

Caption: Primary metabolic pathways of amlodipine in rats and dogs.

Involvement of CYP3A4 in Levamlodipine Metabolism

In vitro studies with human liver microsomes have demonstrated that the metabolism of levamlodipine is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[4][6] This is a critical piece of information for predicting potential drug-drug interactions.

G Levamlodipine Levamlodipine CYP3A4 CYP3A4 Enzyme Levamlodipine->CYP3A4 Metabolized by Inactive_Metabolites Inactive Metabolites CYP3A4->Inactive_Metabolites Produces

Caption: Role of CYP3A4 in the metabolism of levamlodipine.

Conclusion

The preclinical pharmacokinetic evaluation of levamlodipine, supported by data from its racemate amlodipine, reveals a profile characterized by good oral bioavailability and a long half-life in relevant animal models, which is consistent with its clinical use as a once-daily medication. The metabolism is primarily hepatic, with notable species differences in the subsequent biotransformation pathways following the initial oxidation. The predominant role of CYP3A4 in its metabolism underscores the importance of considering potential drug-drug interactions during development and clinical use. This technical guide provides a foundational understanding of the preclinical pharmacokinetics of levamlodipine, offering valuable insights for researchers and drug development professionals in the continued investigation and optimization of dihydropyridine calcium channel blockers. Further studies focusing specifically on the stereoselective disposition of levamlodipine in various preclinical species would be beneficial to further refine our understanding of its pharmacokinetic profile.

References

An In-depth Technical Guide to Levamlodipine Besylate Hemipentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of levamlodipine (B1674848) besylate hemipentahydrate, the pharmacologically active S-enantiomer of amlodipine. Levamlodipine is a third-generation dihydropyridine (B1217469) calcium channel blocker widely used in the management of hypertension and angina.[1][2][3] This guide consolidates key physicochemical data, outlines its mechanism of action, and presents detailed experimental methodologies cited in the literature.

Physicochemical Properties

Levamlodipine besylate hemipentahydrate is the besylate salt form of levamlodipine, specifically the hemipentahydrate.[4][5] Its fundamental properties are crucial for formulation development, analytical method development, and quality control.

PropertyDataReference(s)
Chemical Name 3-ethyl 5-methyl (S)-2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate benzenesulfonate (B1194179) hemipentahydrate[6][7][8]
Synonyms (S)-Amlodipine besylate hemipentahydrate, Levoamlodipine besylate hemipentahydrate[3][6]
CAS Number 884648-62-8[5][6][7][9]
Molecular Formula C₂₀H₂₅ClN₂O₅ · C₆H₆O₃S · 2.5H₂O[5][7][8]
Molecular Weight 612.14 g/mol (Calculated) • Levamlodipine: 408.9 g/mol [1] • Benzenesulfonic Acid: 158.2 g/mol [6] • 2.5 H₂O: 45.04 g/mol [1][6][7]
Appearance White or off-white crystalline powder[10][11]
pKa 8.6 (of the parent compound, amlodipine)[10][12]

Mechanism of Action

Levamlodipine exerts its therapeutic effect by selectively blocking the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[1][10] It belongs to the dihydropyridine class of calcium antagonists, which primarily act on L-type calcium channels.[1][2][13]

The key steps in its mechanism are:

  • Binding to L-type Calcium Channels : Levamlodipine binds to L-type calcium channels on the cell membrane of vascular smooth muscle cells.[1][13]

  • Inhibition of Calcium Influx : This binding inhibits the influx of extracellular calcium ions into the cell.[10][13] The effect is more pronounced on vascular smooth muscle cells than on cardiac muscle cells.[1][10]

  • Reduced Intracellular Calcium : The blockage leads to a decrease in the intracellular calcium concentration.[13]

  • Inhibition of Muscle Contraction : Reduced intracellular calcium prevents the activation of myosin light chain kinase (MLCK). Inactive MLCK cannot phosphorylate myosin light chains, which is a critical step for muscle contraction.[13]

  • Vasodilation : The resulting relaxation of vascular smooth muscle leads to vasodilation (widening of blood vessels), which causes a reduction in peripheral vascular resistance.[13][14]

  • Blood Pressure Reduction : The decrease in peripheral vascular resistance ultimately leads to a reduction in blood pressure.[1][13][14]

cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cell Intracellular Space L_channel L-type Calcium Channel Ca_influx L_channel->Ca_influx Ca_intra [Ca²⁺]i Ca_influx->Ca_intra MLCK MLCK Activation Ca_intra->MLCK → Activates Myosin Myosin Phosphorylation MLCK->Myosin → Catalyzes Contraction Muscle Contraction Myosin->Contraction → Causes Vaso Vasodilation & Blood Pressure Reduction Contraction->Vaso ↓ Leads to Levo Levamlodipine Levo->L_channel Binds & Inhibits

Fig. 1: Signaling pathway of Levamlodipine's vasodilatory effect.

Experimental Protocols

This section details methodologies for the synthesis and bioanalysis of levamlodipine, as compiled from scientific literature and patent filings.

The synthesis of levamlodipine besylate typically involves the chiral resolution of racemic (R,S)-amlodipine followed by salt formation.

Protocol: Chiral Resolution and Salt Formation [11][15]

  • Dissolution : Dissolve racemic (R,S)-amlodipine in a suitable solvent mixture, such as N,N-dimethylformamide and purified water (e.g., 7:1 v/v).[11] Alternatively, low molecular weight alcohols like methanol (B129727) or ethanol (B145695) can be used.[15][16]

  • Addition of Resolving Agent : Add a chiral resolving agent, such as L-tartaric acid[11] or (S)-BNPPA[16], to the solution while stirring at room temperature or slightly elevated temperatures (e.g., 30-35°C) to ensure complete dissolution.

  • Diastereomeric Crystallization : Cool the reaction mixture (e.g., to 0-5°C or -20°C) and stir for several hours (e.g., 4-10 hours) to induce the crystallization of the desired diastereomeric salt (S-(-)-amlodipine-L-tartrate).[11][15][16] Seed crystals may be added to facilitate crystallization.[11]

  • Isolation : Filter the resulting solid precipitate and wash with a cold solvent (e.g., methanol or acetone) to remove impurities.[11][16]

  • Salt Conversion : Dissolve the isolated diastereomeric salt in a mixed solvent system (e.g., water and isopropanol, 4:1 v/v).[11][15]

  • Besylate Formation : Add an aqueous solution of benzenesulfonic acid to the mixture.[11][16]

  • Final Crystallization and Isolation : Stir the solution to allow for the crystallization of levamlodipine besylate. Filter the final product, wash with purified water, and dry under vacuum at a controlled temperature (e.g., 40°C) to yield a white or off-white solid.[11]

  • Purity Analysis : Confirm the chemical and optical purity of the final product using High-Performance Liquid Chromatography (HPLC).[11][15]

Quantitative analysis of levamlodipine in biological matrices is essential for pharmacokinetic and bioequivalence studies. A common method involves solid-phase extraction (SPE) followed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Protocol: Plasma Sample Preparation and LC-MS/MS Analysis [17]

  • Sample Collection : Collect plasma samples from subjects.

  • Internal Standard Addition : Add 50 µL of a working solution containing an appropriate internal standard to 150 µL of the plasma sample or calibrator.

  • Solid-Phase Extraction (SPE) :

    • Cartridge : Use a reversed-phase polymeric sorbent SPE plate (e.g., Waters Oasis HLB, 30 mg/well).[17]

    • Activation : Activate the cartridges by passing 800 µL of methanol.

    • Conditioning/Cleaning : Clean the cartridges with 800 µL of deionized water.

    • Loading : Load the pre-treated plasma sample onto the SPE plate.

    • Washing : Wash the cartridges to remove interfering substances.

    • Elution : Elute the analyte (levamlodipine) and the internal standard from the sorbent using an appropriate organic solvent (e.g., methanol).

  • Analysis by LC-MS/MS :

    • Injection : Inject the eluted sample into the LC-MS/MS system.

    • Chromatography : Perform chromatographic separation on a suitable C18 column.

    • Quantification : Monitor the specific mass-to-charge ratio (m/z) transitions for levamlodipine and the internal standard using the mass spectrometer.

    • Calibration : Construct a calibration curve using known concentrations of levamlodipine. The method has been shown to be linear in the range of 0.05 to 10.0 µg/L, with a lower limit of quantification (LLOQ) of 0.05 µg/L.[17]

cluster_prep Sample Preparation cluster_spe_steps SPE Steps Plasma 1. Plasma Sample (150 µL) IS 2. Add Internal Standard (50 µL) Plasma->IS SPE 3. Solid-Phase Extraction (SPE) IS->SPE Elution 4. Elution SPE->Elution Activate Activation (Methanol) Analysis 5. LC-MS/MS Analysis Elution->Analysis Clean Conditioning (Water) Activate->Clean Load Sample Loading Clean->Load Wash Washing Load->Wash Elute_step Elution Wash->Elute_step Result Quantification Result (0.05-10.0 µg/L) Analysis->Result

Fig. 2: Experimental workflow for bioanalysis of Levamlodipine.

References

An In-depth Technical Guide to the Discovery and Synthesis of Levamlodipine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed therapeutic agent for the management of hypertension and angina pectoris.[1] It is commercially available as a racemic mixture of its (S)- and (R)-enantiomers.[2] Pharmacological studies have revealed that the two enantiomers possess significantly different activities. The S-(-)-enantiomer, known as levamlodipine (B1674848), is the pharmacologically active moiety, exhibiting approximately 1000 times greater potency as a calcium channel blocker than the R-(+)-enantiomer.[2][3][4] This stereoselectivity in action has driven the development of enantiomerically pure levamlodipine, which offers a more favorable therapeutic profile, including equivalent efficacy at half the dose of the racemate and a reduced incidence of adverse effects such as peripheral edema.[3][5]

This technical guide provides a comprehensive overview of the discovery, pharmacology, and synthesis of levamlodipine, with a focus on the chemical methodologies and analytical techniques pertinent to its preparation and characterization.

Pharmacology of Levamlodipine

Mechanism of Action

Levamlodipine is a selective inhibitor of the L-type calcium channels located in the vascular smooth muscle and cardiac muscle cells.[6][7] By blocking the transmembrane influx of calcium ions, it leads to the relaxation of vascular smooth muscle, resulting in vasodilation.[7][8] This vasodilation reduces peripheral vascular resistance, which is the primary mechanism for the reduction in blood pressure.[7][9] The effect of levamlodipine is more pronounced on vascular smooth muscle than on cardiac muscle, which contributes to its favorable side-effect profile.[8] The precise mechanism involves preventing the activation of myosin light chain kinase (MLCK), an enzyme essential for muscle contraction, due to the reduced intracellular calcium concentration.[7] Additionally, levamlodipine dilates coronary arteries and arterioles, which improves oxygen supply to the myocardium, contributing to its antianginal effects.[6][7]

Levamlodipine_MoA Levamlodipine Levamlodipine (S-Amlodipine) L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) Levamlodipine->L_type_Ca_Channel Binds & Blocks Ca_Influx Ca²⁺ Influx Intracellular_Ca ↓ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Inhibition MLCK_Activation Myosin Light Chain Kinase (MLCK) Activation Intracellular_Ca->MLCK_Activation Leads to Reduced Contraction Smooth Muscle Contraction MLCK_Activation->Contraction Causes Vasodilation Vasodilation Contraction->Vasodilation Inhibition of Contraction PVR ↓ Peripheral Vascular Resistance Vasodilation->PVR Results in BP ↓ Blood Pressure PVR->BP Leads to

Mechanism of action of levamlodipine.
Pharmacokinetics

Levamlodipine is administered orally and exhibits predictable pharmacokinetic properties. Following a single 2.5 mg dose, it reaches a maximum plasma concentration (Cmax) of 8.3 to 9.3 ng/mL within 2 to 3 hours (Tmax).[6] The drug is highly protein-bound (approximately 93%) in plasma.[6][10] It undergoes extensive hepatic metabolism, primarily via the CYP3A4 enzyme, to inactive metabolites, with about 60% of these metabolites being excreted in the urine.[6][8][9] The plasma elimination half-life is approximately 31 to 50 hours.[6][9]

ParameterValueReference
Dose 2.5 mg (single oral)[6]
Tmax (Time to Peak Plasma Concentration) 2 - 3 hours[6]
Cmax (Peak Plasma Concentration) 8.3 - 9.3 ng/mL[6]
AUC0–48h (Area Under the Curve) 95 ± 14 ng·hr/mL[6]
Plasma Protein Binding ~93%[6][10]
Metabolism ~90% hepatic (primarily CYP3A4)[8][9]
Elimination Half-Life (t½) 31 ± 13 hours[6]
Excretion 60% as metabolites in urine, 10% as unchanged drug[6][10]
Pharmacodynamics and Clinical Efficacy

Clinical studies have demonstrated that 2.5 mg of levamlodipine is therapeutically equivalent to 5 mg of racemic amlodipine in its blood pressure-lowering efficacy.[6] A meta-analysis of clinical trials indicated no significant differences in blood pressure control between the two treatments.[11] However, the use of the pure S-enantiomer is associated with a significantly lower incidence of peripheral edema, a common side effect of racemic amlodipine.[3][11]

Study ParameterLevamlodipine (2.5 mg)Racemic Amlodipine (5 mg)Reference
Systolic BP Reduction (Standing) 19 ± 3 mmHg19 ± 4 mmHg[6]
Systolic BP Reduction (Supine) 20 ± 2 mmHg19 ± 3 mmHg[6]
Systolic BP Reduction (Sitting) 20 ± 2 mmHg19 ± 3 mmHg[6]
Incidence of Edema (Meta-Analysis) Significantly LowerHigher[11]

Synthesis of Levamlodipine

The production of enantiomerically pure levamlodipine is primarily achieved through two main strategies: the chiral resolution of racemic amlodipine and, less commonly on an industrial scale, asymmetric synthesis.

Chiral Resolution of Racemic Amlodipine

Chiral resolution involves the separation of the (S)- and (R)-enantiomers from the racemic mixture. This is the most common industrial approach.

This classical resolution technique involves reacting the racemic amlodipine base with a chiral resolving agent, typically a chiral acid, to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

This protocol is based on a patented method for resolving racemic amlodipine.[12][13]

  • Salt Formation: Racemic (R,S)-amlodipine base is dissolved in a suitable solvent, such as a mixture of N,N-dimethylformamide (DMF) and water.[13] An equimolar amount (approximately 0.5 molar equivalents) of L-(+)-tartaric acid, also dissolved in a DMF/water mixture, is added to the amlodipine solution with stirring at room temperature.[12][13]

  • Crystallization: The solution is stirred for several hours to facilitate the crystallization of the S-(-)-amlodipine-L-(+)-hemitartrate salt. Seeding with pre-existing crystals may be employed to induce crystallization.[13] The differing solubilities of the two diastereomeric salts cause the S-(-) enantiomer salt to preferentially precipitate.

  • Isolation: The precipitated solid is collected by filtration and washed with a cold solvent (e.g., cold acetone) to remove impurities and the more soluble (R)-amlodipine diastereomeric salt.[13]

  • Liberation of Free Base: The isolated S-(-)-amlodipine-L-(+)-hemitartrate salt is treated with a base (e.g., sodium hydroxide (B78521) solution) in an inert solvent system (e.g., water and dichloromethane) to neutralize the tartaric acid and liberate the S-(-)-amlodipine free base.[12][14]

  • Purification and Salt Conversion: The organic layer containing the S-(-)-amlodipine base is separated, washed, dried, and concentrated. The purified base can then be converted to a pharmaceutically acceptable salt, such as the besylate salt, by reacting it with benzenesulfonic acid in a solvent like ethanol.[15][16] The final product is isolated by filtration and dried.

Chiral_Resolution_Workflow cluster_0 Diastereomeric Salt Formation cluster_1 Isolation and Liberation cluster_2 Final Product Formulation Racemate Racemic (R,S)-Amlodipine in DMF/Water Resolver Add L-(+)-Tartaric Acid Racemate->Resolver Crystallize Stir & Crystallize Resolver->Crystallize Filter1 Filter Precipitate Crystallize->Filter1 Salt S-(-)-Amlodipine-L-(+)-Hemitartrate (Solid) Filter1->Salt Base Treat with Base (e.g., NaOH) Salt->Base Extract Extract with Organic Solvent Base->Extract FreeBase S-(-)-Amlodipine Free Base (in Organic Solvent) Extract->FreeBase Acid Add Benzenesulfonic Acid FreeBase->Acid FinalFilter Filter & Dry Acid->FinalFilter Product Levamlodipine Besylate (Pure S-Enantiomer) FinalFilter->Product

Workflow for chiral resolution via diastereomeric salt formation.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.

Experimental Protocol: HPLC Chiral Separation

This protocol is a representative method for the analytical separation of amlodipine enantiomers.[17]

  • System: A standard HPLC system equipped with a UV-Visible detector is used.

  • Chiral Column: A Chiral AGP (alpha-1-acid glycoprotein) column (e.g., 100 x 4.6 mm I.D., 5 µm particle size) is employed as the chiral stationary phase.[17]

  • Mobile Phase: The mobile phase consists of 10 mM Ammonium acetate (B1210297) buffer with 1% 1-Propanol. The pH is adjusted to 4.6.[17]

  • Flow Rate: The mobile phase is delivered at a constant flow rate of 0.9 mL/min.[17]

  • Detection: The enantiomers are detected by UV absorbance at a wavelength of 235 nm.[17]

  • Sample Preparation: A solution of racemic amlodipine is prepared in the mobile phase and injected into the system using a sample loop (e.g., 50 µL).

  • Elution: Under these conditions, the enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their subsequent separation. For this specific method, the R-enantiomer typically elutes around 5 minutes, and the S-enantiomer around 7 minutes.[17]

ParameterConditionReference
Technique High-Performance Liquid Chromatography (HPLC)[17]
Stationary Phase Chiral AGP column (100 x 4.6 mm, 5µm)[17]
Mobile Phase 10 mM Ammonium acetate buffer with 1% 1-Propanol, pH 4.6[17]
Flow Rate 0.9 mL/min[17]
Detection Wavelength 235 nm (UV)[17]
Retention Time (R-Amlodipine) ~5 minutes[17]
Retention Time (S-Amlodipine) ~7 minutes[17]

digraph "HPLC_Workflow" {
graph [fontname="Arial"];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

MobilePhase [label="Mobile Phase\n(Ammonium Acetate Buffer, pH 4.6)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pump [label="HPLC Pump\n(0.9 mL/min)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Injector [label="Injector\n(Racemic Amlodipine Sample)", fillcolor="#FBBC05", fontcolor="#202124"]; Column [label="Chiral AGP Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detector [label="UV Detector\n(235 nm)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Chromatogram [label="Chromatogram\n(Separated Peaks)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

MobilePhase -> Pump -> Injector -> Column -> Detector -> Chromatogram; }

Experimental workflow for HPLC chiral separation.
Asymmetric Synthesis

Asymmetric synthesis aims to create the desired S-enantiomer directly from achiral starting materials, avoiding the need for resolution. While numerous strategies have been explored academically, large-scale industrial application for amlodipine is less common than chiral resolution. One proposed route involves a chiral Michael addition to an aza-diene intermediate.[18] A key step in such a synthesis would be the enantioselective reduction of a ketone or the addition of a nucleophile to an imine, guided by a chiral catalyst or auxiliary to establish the stereocenter at the C4 position of the dihydropyridine ring.[18][19]

Conclusion

The development of levamlodipine represents a successful application of stereochemical principles in drug design to improve therapeutic outcomes. As the pharmacologically active S-(-)-enantiomer of amlodipine, it provides equivalent antihypertensive efficacy at half the dosage of the racemic mixture, with a notable reduction in side effects like edema.[3][6] Its synthesis is predominantly achieved through the efficient chiral resolution of racemic amlodipine, most commonly via diastereomeric salt formation with L-(+)-tartaric acid. Analytical methods, particularly chiral HPLC, are crucial for ensuring the enantiomeric purity of the final active pharmaceutical ingredient. This focus on a single, active enantiomer underscores a significant trend in modern pharmaceutical development toward creating safer and more effective medications.

References

A Comprehensive Technical Guide to the Physical and Chemical Standards of Levamlodipine Besylate Hemipentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical and chemical standards for levamlodipine (B1674848) besylate hemipentahydrate, the pharmacologically active (S)-enantiomer of amlodipine (B1666008). The information compiled herein is curated from various pharmacopeial monographs, regulatory documents, and scientific literature to support research, development, and quality control activities.

Physicochemical Properties

Levamlodipine besylate hemipentahydrate is the besylate salt of the levorotatory isomer of amlodipine, a dihydropyridine (B1217469) calcium channel blocker. Its therapeutic efficacy lies in its ability to inhibit the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and a reduction in blood pressure.[1][2]

Table 1: Chemical and Physical Identification

ParameterDescription
Chemical Name 3-ethyl 5-methyl (4S)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate benzenesulfonate (B1194179) hemipentahydrate
Molecular Formula C₂₀H₂₅ClN₂O₅ · C₆H₆O₃S · 2.5H₂O[3]
Molecular Weight 612.1 g/mol (hemipentahydrate)
CAS Number 884648-62-8 (hemipentahydrate)[3]
Appearance White or almost white powder.[4]
Solubility Slightly soluble in water, freely soluble in methanol (B129727), sparingly soluble in anhydrous ethanol.[4] The solubility in water has been reported to be approximately 0.053 mg/mL for some forms, with certain crystalline forms showing slightly improved solubility.[5]
Melting Point The melting point can vary depending on the polymorphic form and water content. An amorphous form has been reported with a maximum endothermic peak at 110.9 °C, while some crystalline hydrates show melting points around 67-72 °C.[5]
Optical Rotation The specific optical rotation is a critical parameter to confirm the enantiomeric purity. For amlodipine besylate (the racemate), the European Pharmacopoeia specifies an optical rotation of -0.10° to +0.10°.[4] For levamlodipine, a negative specific rotation is expected.

Analytical Standards and Methods

The quality of this compound is controlled by a series of analytical tests that ensure its identity, strength, quality, and purity.

Table 2: Key Analytical Specifications

TestMethodAcceptance Criteria
Identification A. Infrared SpectroscopyB. HPLCA. The infrared absorption spectrum should be concordant with the reference standard.B. The retention time of the principal peak in the chromatogram of the assay preparation should correspond to that of the standard preparation.[6]
Assay HPLCNot less than 97.0% and not more than 102.0% of C₂₀H₂₅ClN₂O₅·C₆H₆O₃S, calculated on the anhydrous basis.[6][7]
Related Substances HPLCLimits are set for specified and unspecified impurities. For example, Impurity A should not exceed 0.15%, and the total of other impurities should not exceed 0.8%.[8]
Water Content Karl Fischer TitrationThe water content will vary depending on the specific hydrate (B1144303) form. For the hemipentahydrate, the theoretical water content is approximately 7.35%. A limit of not more than 0.5% is specified for the anhydrous form of amlodipine besylate.[6]
Dissolution (for tablets) USP Apparatus 2 (Paddles)Not less than 80% of the labeled amount is dissolved in 30 minutes in 0.01 N HCl.[9][10]

Experimental Protocols

Assay and Related Substances by HPLC

This method is used to determine the potency of levamlodipine besylate and to quantify any process-related impurities and degradation products.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[8]

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 2.3 g/L ammonium (B1175870) acetate (B1210297) solution, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile).[8][11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: 238 nm.[8]

  • Column Temperature: 30 °C.[8]

Standard Preparation:

  • Accurately weigh a suitable quantity of Levamlodipine Besylate Reference Standard (RS).

  • Dissolve in the mobile phase to obtain a known concentration of about 0.05 mg/mL.

Sample Preparation:

  • Accurately weigh a quantity of the sample equivalent to about 50 mg of levamlodipine besylate.

  • Transfer to a 50 mL volumetric flask, dissolve in and dilute to volume with the mobile phase.

  • Further dilute 5.0 mL of this solution to 50 mL with the mobile phase.

Procedure:

  • Inject equal volumes (e.g., 20 µL) of the standard and sample preparations into the chromatograph.

  • Record the chromatograms and measure the peak responses.

  • Calculate the percentage of levamlodipine besylate in the sample. For related substances, calculate the percentage of each impurity by comparing its peak area to the area of the principal peak in the standard preparation, applying appropriate response factors if necessary.

Dissolution Test for Tablets

This test evaluates the in vitro release of levamlodipine from the tablet dosage form.

Test Conditions:

  • Apparatus: USP Apparatus 2 (Paddles).[10]

  • Dissolution Medium: 500 mL of 0.01 N hydrochloric acid.[10]

  • Paddle Speed: 75 rpm.[10]

  • Temperature: 37 ± 0.5 °C.

  • Time: 30 minutes.[10]

Procedure:

  • Place one tablet in each dissolution vessel.

  • After 30 minutes, withdraw a sample from each vessel and filter.

  • Determine the amount of levamlodipine dissolved using a suitable analytical method, typically UV-Vis spectrophotometry at 239 nm or HPLC.

  • The percentage of the labeled amount of levamlodipine dissolved should meet the acceptance criteria.

Mechanism of Action and Signaling Pathway

Levamlodipine is a dihydropyridine calcium channel blocker that inhibits the influx of extracellular calcium ions across the membranes of vascular smooth muscle cells and cardiac muscle cells.[1] This blockage of L-type calcium channels leads to vasodilation and a subsequent reduction in blood pressure.[2]

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Vascular Smooth Muscle Cell) Ca_ext Ca²⁺ L_type_channel L-type Calcium Channel (Voltage-gated) Ca_ext->L_type_channel Influx Ca_int Ca²⁺ L_type_channel->Ca_int Vasodilation Vasodilation (Relaxation) L_type_channel->Vasodilation Inhibition leads to Calmodulin Calmodulin Ca_int->Calmodulin Binds to MLCK_inactive Myosin Light Chain Kinase (Inactive) Calmodulin->MLCK_inactive Activates MLCK_active Myosin Light Chain Kinase (Active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Leads to Levamlodipine Levamlodipine Levamlodipine->L_type_channel Inhibits

Caption: Signaling pathway of Levamlodipine's action on vascular smooth muscle cells.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of levamlodipine besylate by HPLC.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_sample Weigh Sample and Reference Standard dissolve Dissolve in Mobile Phase weigh_sample->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject into HPLC System dilute->inject separate Chromatographic Separation on C18 Column inject->separate detect UV Detection at 238 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Assay and Impurity Content integrate->calculate report Report Results calculate->report

Caption: A typical experimental workflow for HPLC analysis of Levamlodipine Besylate.

References

In-vitro Antioxidant Properties of Levamlodipine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levamlodipine (B1674848), the pharmacologically active S-enantiomer of amlodipine (B1666008), is a widely prescribed calcium channel blocker for the management of hypertension and angina. Beyond its primary mechanism of action, a growing body of evidence suggests that amlodipine possesses antioxidant properties, which may contribute to its cardiovascular protective effects. This technical guide provides an in-depth overview of the available in-vitro data on the antioxidant properties of levamlodipine and its racemic parent compound, amlodipine. Due to a notable scarcity of in-vitro antioxidant studies conducted specifically on levamlodipine, this document primarily summarizes the findings for amlodipine, with comparative insights into its enantiomers where available. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals investigating the pleiotropic effects of levamlodipine.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to the pathophysiology of cardiovascular diseases. Antioxidants can mitigate oxidative damage and are therefore of significant interest in cardiovascular pharmacology. Amlodipine, a third-generation dihydropyridine (B1217469) calcium channel blocker, has demonstrated antioxidant effects in various studies.[1] These properties are thought to be independent of its calcium channel blocking activity and may play a role in its therapeutic benefits.[2] Levamlodipine, being the active enantiomer, is of particular interest for its potential antioxidant contributions.[3]

In-vitro Antioxidant Activity

The in-vitro antioxidant activity of a compound can be assessed through various assays that measure its ability to scavenge free radicals or reduce oxidized species. While direct quantitative data for levamlodipine is limited, studies on amlodipine provide valuable insights.

Radical Scavenging Activity

Radical scavenging assays are commonly used to evaluate the direct antioxidant capacity of a compound.

Table 1: Radical Scavenging Activity of Amlodipine

AssayCompoundConcentration% Scavenging ActivityIC50 ValueReference
DPPHAmlodipine10 mg/ml56.89%Not Reported[4]
Nitric OxideAmlodipine10 mg/mlNot ReportedNot Reported[4]

One in-vitro study compared the antioxidant activity of olmesartan (B1677269) and amlodipine.[4] Using a DPPH radical scavenging assay, a 10 mg/ml solution of amlodipine demonstrated a 56.89% scavenging activity.[4] The same study also reported nitric oxide scavenging activity for amlodipine, although the specific percentage was not provided.[4] It is important to note that this study found the antioxidant activity of amlodipine to be inconsistent and not concentration-dependent.[4]

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cellular damage. The ability of a compound to inhibit this process is a key indicator of its antioxidant potential.

Studies have shown that amlodipine can inhibit lipid peroxidation.[2][5] This effect is attributed to its ability to interact with the cell membrane and protect it from oxidative damage.[2] The antioxidant activity of amlodipine in this context appears to be related to its lipophilicity and its ability to modulate the physicochemical properties of the membrane lipid bilayer.[2]

Effects on Antioxidant Enzymes

Endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), play a crucial role in cellular defense against oxidative stress.

Table 2: Effects of Amlodipine on Antioxidant Enzyme Activity (In-vivo/Ex-vivo studies)

EnzymeEffectModel SystemReference
Superoxide Dismutase (SOD)Increased activityCholesterol-fed rabbits[5]
Catalase (CAT)Suppressed activityCholesterol-fed rabbits[5]

Note: This data is from an in-vivo study on amlodipine and may not directly reflect in-vitro effects on levamlodipine. In-vitro studies on the direct effect of levamlodipine on these enzymes are lacking.

Animal studies have shown that amlodipine treatment can enhance SOD activity while suppressing catalase activity in cholesterol-fed rabbits.[5] Another study in hypertensive patients also observed an increase in SOD levels following amlodipine treatment.[6] The precise in-vitro effects of levamlodipine on these enzymes require further investigation.

Signaling Pathways

The antioxidant effects of drugs can be mediated through various cellular signaling pathways. For amlodipine, the Keap1-Nrf2 pathway has been identified as a potential target.

Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a major regulator of cellular antioxidant responses. Under basal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress or electrophiles, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.

Some evidence suggests that amlodipine can upregulate Nrf2, thereby enhancing the endogenous antioxidant defense system. However, a study on neuron cell cultures induced with high glucose did not find a significant increase in Nrf2 expression with 5 µM amlodipine treatment, suggesting that the effect may be cell-type or context-dependent.[7]

G Proposed Antioxidant Signaling of Amlodipine cluster_stress Oxidative Stress cluster_cell Cellular Response ROS ROS Keap1 Keap1 ROS->Keap1 Inactivates Amlodipine Amlodipine Amlodipine->Keap1 May influence Nrf2 Nrf2 Keap1->Nrf2 Inhibits (degradation) ARE Antioxidant Response Element Nrf2->ARE Activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, GPx) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes

Proposed influence of amlodipine on the Keap1-Nrf2 antioxidant pathway.

Experimental Protocols

This section provides an overview of the methodologies for the key in-vitro antioxidant assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

G DPPH Assay Workflow start Prepare DPPH solution in methanol (B129727)/ethanol prepare_samples Prepare serial dilutions of Levamlodipine and control start->prepare_samples reaction Mix DPPH solution with Levamlodipine/control solutions prepare_samples->reaction incubation Incubate in the dark (e.g., 30 minutes) reaction->incubation measurement Measure absorbance at ~517 nm using a spectrophotometer incubation->measurement calculation Calculate % scavenging activity and IC50 value measurement->calculation

A generalized workflow for the DPPH radical scavenging assay.

Protocol:

  • A stock solution of DPPH is prepared in a suitable solvent (e.g., methanol or ethanol).

  • Serial dilutions of the test compound (levamlodipine) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared.

  • The test compound or standard is mixed with the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at approximately 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

G FRAP Assay Workflow start Prepare FRAP reagent (TPTZ, FeCl3, acetate (B1210297) buffer) prepare_samples Prepare Levamlodipine sample and ferrous sulfate (B86663) standards start->prepare_samples reaction Mix FRAP reagent with Levamlodipine/standard solutions prepare_samples->reaction incubation Incubate at 37°C reaction->incubation measurement Measure absorbance at ~593 nm incubation->measurement calculation Determine antioxidant capacity from the standard curve measurement->calculation

A generalized workflow for the FRAP assay.

Protocol:

  • The FRAP reagent is prepared by mixing TPTZ solution, FeCl₃ solution, and acetate buffer.

  • A standard curve is prepared using known concentrations of ferrous sulfate (FeSO₄).

  • The test sample (levamlodipine) is added to the FRAP reagent.

  • The reaction mixture is incubated at 37°C.

  • The absorbance of the blue-colored complex is measured at approximately 593 nm.

  • The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents.[8][9]

Discussion and Future Directions

The available evidence strongly suggests that amlodipine possesses in-vitro antioxidant properties, primarily through radical scavenging and inhibition of lipid peroxidation. While it is plausible that levamlodipine, as the active enantiomer, contributes significantly to these effects, there is a clear need for further research to quantify its specific in-vitro antioxidant activity.

Future studies should focus on:

  • Determining the IC50 values of levamlodipine in standard antioxidant assays such as DPPH, ABTS, and FRAP.

  • Investigating the direct effects of levamlodipine on the activity of key antioxidant enzymes (SOD, CAT, GPx) in various in-vitro models.

  • Elucidating the specific role of levamlodipine in modulating the Keap1-Nrf2 signaling pathway and other potential antioxidant-related pathways.

  • Comparing the in-vitro antioxidant profiles of the R- and S-enantiomers of amlodipine to better understand their individual contributions.

Conclusion

While direct evidence for the in-vitro antioxidant properties of levamlodipine is currently limited, the data available for its racemic parent, amlodipine, indicates a significant potential for antioxidant activity. This activity, likely independent of its calcium channel blocking effects, may contribute to the overall cardiovascular benefits observed with amlodipine therapy. Further focused research on levamlodipine is warranted to fully characterize its antioxidant profile and elucidate the underlying molecular mechanisms. This will provide a more complete understanding of its pharmacological actions and could open new avenues for its therapeutic application.

References

An In-depth Technical Guide to the Vasodilatory Effects of the S-amlodipine Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vasodilatory mechanisms of S-amlodipine, the pharmacologically active enantiomer of amlodipine (B1666008). The document synthesizes key findings on its molecular interactions, signaling pathways, and comparative efficacy, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: L-type Calcium Channel Blockade

S-amlodipine exerts its primary vasodilatory effect by directly inhibiting the influx of calcium ions (Ca²⁺) through L-type calcium channels in vascular smooth muscle cells.[1][2][3] This blockade prevents the calcium-dependent signaling cascade that leads to muscle contraction, resulting in vasorelaxation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1][2] The S-enantiomer of amlodipine has a significantly greater affinity for these calcium channels, approximately 1,000 times more than the R-enantiomer, making it the principal contributor to the antihypertensive effects of racemic amlodipine.[4][5]

The interaction of S-amlodipine with L-type calcium channels is characterized by a gradual onset and a long duration of action, with a half-life of 30 to 50 hours, which allows for once-daily dosing.[1][6] This prolonged action is attributed to its unique binding properties within the cell membrane.[7]

Signaling Pathways in Vasodilation

The vasodilatory action of S-amlodipine is predominantly mediated by its direct effect on vascular smooth muscle cells. The influx of extracellular calcium through L-type calcium channels is a critical step in the excitation-contraction coupling of these cells. By blocking these channels, S-amlodipine effectively uncouples membrane depolarization from vasoconstriction.

S-amlodipine S-amlodipine L-type Ca2+ Channel L-type Ca2+ Channel S-amlodipine->L-type Ca2+ Channel blocks Vasodilation Vasodilation S-amlodipine->Vasodilation promotes Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx ↑ Intracellular Ca2+ ↑ Intracellular Ca2+ Ca2+ Influx->↑ Intracellular Ca2+ leads to Calmodulin Activation Calmodulin Activation ↑ Intracellular Ca2+->Calmodulin Activation MLCK Activation MLCK Activation Calmodulin Activation->MLCK Activation Myosin Light Chain Phosphorylation Myosin Light Chain Phosphorylation MLCK Activation->Myosin Light Chain Phosphorylation Vasoconstriction Vasoconstriction Myosin Light Chain Phosphorylation->Vasoconstriction

S-amlodipine's primary mechanism of action.

Endothelial Function and Nitric Oxide (NO) Pathway

While the direct blockade of calcium channels in smooth muscle is the primary mechanism, the role of S-amlodipine in endothelial function and nitric oxide (NO) production has also been investigated. Racemic amlodipine has been shown to increase the release of NO from endothelial cells.[8][9] However, studies suggest that this effect may be more attributable to the R-enantiomer.[9]

Some research indicates that both racemic amlodipine and S-amlodipine can improve endothelial function in hypertensive patients, as evidenced by increased flow-mediated dilation (FMD), NO, and endothelial nitric oxide synthase (eNOS) levels.[4][10][11] However, the effect of racemic amlodipine on NO production appears to be more pronounced.[4][10][11] One study found that while both isomers increased NO levels in human umbilical vein endothelial cells (HUVECs), racemic amlodipine achieved significantly higher levels after 25 minutes.[4] The mechanism for S-amlodipine's effect on NO levels is still under investigation and may be distinct from the pathways activated by the R-enantiomer.[4]

cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell S-amlodipine S-amlodipine eNOS eNOS S-amlodipine->eNOS may influence NO Production NO Production eNOS->NO Production NO Diffusion NO Diffusion NO Production->NO Diffusion Guanylate Cyclase Activation Guanylate Cyclase Activation NO Diffusion->Guanylate Cyclase Activation ↑ cGMP ↑ cGMP Guanylate Cyclase Activation->↑ cGMP Vasodilation Vasodilation ↑ cGMP->Vasodilation

Potential influence of S-amlodipine on the NO pathway.

Quantitative Data on Vasodilatory Effects

The following tables summarize quantitative data from various studies on the vasodilatory and related effects of S-amlodipine.

Table 1: In Vitro Vasodilatory Potency

PreparationParameterS-amlodipineRacemic AmlodipineNifedipineReference
Depolarised rat aortaIC₅₀ (Ca²⁺-induced contractions)-1.9 nM4.1 nM[12]
Rat aortaIC₅₀ (K⁺-induced contractions)-19.4 nM7.1 nM[12]
Rat ventricular myocytesL-type Ca²⁺ channel current inhibitionMore potent than R-amlodipine--[13]
Rabbit ear artery smooth muscle cellsCa²⁺ channel current inhibitionConcentration-dependent--[14]

Table 2: Clinical Efficacy in Hypertension

Study PopulationS-amlodipine DoseRacemic Amlodipine DoseOutcomeReference
Mild to moderate hypertension2.5 mg5 mgEquivalent antihypertensive efficacy[5][15]
Mild to moderate hypertension5 mg10 mgEquivalent antihypertensive efficacy[9]
Hypertensive patients2.5-5 mg daily-Reduction in blood pressure[1]
Meta-analysis (15 RCTs)2.5 mg5.0 mgNo significant difference in BP control[13]

Table 3: Effects on Endothelial Function Markers

StudyTreatment (1 µmol/L)Peak NO Level in HUVECsTime to PeakReference
Si et al. (2013)S-amlodipineSignificantly higher than control15 minutes[4]
Si et al. (2013)Racemic AmlodipineSignificantly higher than S-amlodipine at 25 min25 minutes[4]

Detailed Experimental Protocols

In Vitro Assessment of Vasodilation in Rat Aorta

Objective: To determine the inhibitory concentration (IC₅₀) of amlodipine enantiomers on vascular smooth muscle contraction.

Methodology:

  • Tissue Preparation: Male rats are euthanized, and the thoracic aorta is excised and cut into rings. The endothelium may be removed by gentle rubbing.

  • Mounting: Aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Contraction Induction: A contractile agent is added to the bath to induce a sustained contraction. For depolarization-induced contractions, a high concentration of potassium chloride (e.g., 45 mM K⁺) is used. For receptor-mediated contractions, an agonist like phenylephrine (B352888) is used.

  • Drug Application: Once a stable contraction is achieved, increasing concentrations of S-amlodipine or other calcium channel blockers are cumulatively added to the organ bath.

  • Data Acquisition: The isometric tension of the aortic rings is continuously recorded. The relaxation at each drug concentration is expressed as a percentage of the pre-induced contraction.

  • Analysis: Dose-response curves are constructed, and the IC₅₀ values (the concentration of the drug that produces 50% of the maximal relaxation) are calculated.[12]

Excise Rat Aorta Excise Rat Aorta Cut into Rings Cut into Rings Excise Rat Aorta->Cut into Rings Mount in Organ Bath Mount in Organ Bath Cut into Rings->Mount in Organ Bath Induce Contraction\n(e.g., K+, Phenylephrine) Induce Contraction (e.g., K+, Phenylephrine) Mount in Organ Bath->Induce Contraction\n(e.g., K+, Phenylephrine) Add S-amlodipine\n(Cumulative Doses) Add S-amlodipine (Cumulative Doses) Induce Contraction\n(e.g., K+, Phenylephrine)->Add S-amlodipine\n(Cumulative Doses) Record Isometric Tension Record Isometric Tension Add S-amlodipine\n(Cumulative Doses)->Record Isometric Tension Calculate IC50 Calculate IC50 Record Isometric Tension->Calculate IC50

Workflow for in vitro vasodilation assessment.
Measurement of Nitric Oxide in Human Umbilical Vein Endothelial Cells (HUVECs)

Objective: To quantify the effect of S-amlodipine on NO production in endothelial cells.

Methodology:

  • Cell Culture: HUVECs are cultured in appropriate media until confluent.

  • Treatment: The cultured cells are exposed to S-amlodipine, racemic amlodipine, or control vehicle at specified concentrations (e.g., 1 µmol/L) for various time points (e.g., 5, 15, 25 minutes).

  • Sample Collection: The cell culture supernatant is collected.

  • NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using a colorimetric assay, such as the Griess reaction.

  • Data Analysis: NO levels at different time points and for different treatments are compared to the control group. Statistical significance is determined using appropriate tests (e.g., ANOVA).[4][10][11]

Clinical Assessment of Flow-Mediated Dilation (FMD)

Objective: To non-invasively assess endothelium-dependent vasodilation in humans.

Methodology:

  • Patient Preparation: Subjects are required to fast and abstain from caffeine (B1668208) and smoking for a specified period before the measurement. The assessment is performed in a quiet, temperature-controlled room.

  • Baseline Measurement: The diameter of the brachial artery is measured using high-resolution ultrasound. A baseline blood flow velocity is also recorded.

  • Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (e.g., 200-250 mmHg) for 5 minutes to occlude arterial flow.

  • Post-Occlusion Measurement: The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia), which induces shear stress on the endothelium.

  • Data Acquisition: The diameter of the brachial artery is continuously monitored for several minutes following cuff deflation to capture the maximal dilation.

  • Analysis: FMD is calculated as the percentage change in the peak post-occlusion artery diameter from the baseline diameter.[16][17][18]

Conclusion

S-amlodipine is a potent vasodilator that primarily acts by blocking L-type calcium channels in vascular smooth muscle, thereby reducing peripheral vascular resistance. While it may have some effects on endothelial function and nitric oxide production, these appear to be less pronounced than those of racemic amlodipine. The high affinity of S-amlodipine for its target channels makes it the key enantiomer responsible for the therapeutic antihypertensive effects of amlodipine. The detailed methodologies provided in this guide serve as a foundation for further research into the nuanced vascular effects of this widely used therapeutic agent.

References

An In-Depth Technical Guide to the Interaction of Levamlodipine with L-type Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine (B1666008), is a potent dihydropyridine (B1217469) calcium channel blocker widely utilized in the management of hypertension. Its therapeutic efficacy stems from its high-affinity and selective interaction with L-type voltage-gated calcium channels (CaV1.2), primarily in vascular smooth muscle cells. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underpinning the interaction of Levamlodipine with L-type calcium channels. It details the quantitative binding and functional parameters, outlines key experimental protocols for its characterization, and illustrates the downstream signaling pathways modulated by this interaction.

Introduction

Voltage-gated L-type calcium channels, particularly the CaV1.2 subtype, are crucial for the regulation of vascular tone and cardiac contractility.[1] These channels mediate the influx of calcium ions into smooth muscle and cardiac cells upon membrane depolarization, initiating the cascade of events leading to muscle contraction.[2] Dihydropyridines are a class of organic compounds that act as potent allosteric modulators of L-type calcium channels.[3][4]

Amlodipine, a third-generation dihydropyridine, is a racemic mixture of (S)- and (R)-enantiomers.[5] Extensive research has demonstrated that the therapeutic effects of amlodipine are almost exclusively attributable to the (S)-enantiomer, Levamlodipine.[5] Levamlodipine exhibits a significantly higher binding affinity for L-type calcium channels, approximately 1000-fold greater than its (R)-counterpart, establishing it as the active moiety.[6] This guide focuses specifically on the interaction of Levamlodipine with L-type calcium channels, providing a detailed technical resource for the scientific community.

Mechanism of Action

Levamlodipine exerts its pharmacological effect by binding to the α1 subunit of the L-type calcium channel, which forms the ion-conducting pore.[3] This binding is allosteric and state-dependent, with a higher affinity for the inactivated and depolarized states of the channel.[7][8] By stabilizing the inactivated state, Levamlodipine effectively reduces the probability of the channel opening in response to depolarization, thereby inhibiting the influx of calcium ions into the cell.[7][8] This leads to a reduction in intracellular calcium concentration in vascular smooth muscle cells, which in turn inhibits the calcium-calmodulin-dependent activation of myosin light chain kinase (MLCK).[9] The subsequent decrease in myosin light chain phosphorylation results in smooth muscle relaxation and vasodilation.[9]

Signaling Pathway of Levamlodipine-induced Vasodilation

The following diagram illustrates the signaling cascade initiated by the binding of Levamlodipine to L-type calcium channels in vascular smooth muscle cells.

Levamlodipine Levamlodipine L_type_Ca_Channel L-type Calcium Channel (CaV1.2) Levamlodipine->L_type_Ca_Channel Binds to and inhibits Ca_influx Ca²⁺ Influx Levamlodipine->Ca_influx Intracellular_Ca ↓ Intracellular [Ca²⁺] CaM CaM Intracellular_Ca->CaM Reduced binding to Calmodulin Calmodulin CaM_Complex Ca²⁺-Calmodulin Complex MLCK_inactive MLCK (inactive) CaM_Complex->MLCK_inactive Reduced activation of MLCK_active MLCK (active) MLC Myosin Light Chain (MLC) MLCK_active->MLC Reduced phosphorylation of MLC_P Phosphorylated MLC Contraction Muscle Contraction MLC_P->Contraction Reduced Vasodilation Vasodilation Contraction->Vasodilation Leads to

Levamlodipine's effect on vascular smooth muscle contraction.

Quantitative Data

The following tables summarize the key quantitative parameters defining the interaction of Levamlodipine and its racemate, amlodipine, with L-type calcium channels.

Table 1: Binding Affinity Data

LigandRadioligandPreparationKd (nM)Bmax (pmol/mg protein)Reference
(-)-[3H]Amlodipine (Levamlodipine)(-)-[3H]AmlodipineRat cardiac membranes1.64 ± 0.170.45 ± 0.08[10][11]

Table 2: Functional Antagonism Data

CompoundChannelCell TypeIC50 (nM)ConditionsReference
AmlodipineCaVAb (bacterial model)-10 ± 0.4State-dependent, after train of depolarizations[7]
AmlodipineCaV1.2HEK293 cells57 ± 22Closed-state, 0.05 Hz stimulation[12]
AmlodipineCaV1.2/Dihydropyridine insensitiveHEK293 cells26,000 ± 3,800-[13]
AmlodipineCaV2.1/Dihydropyridine sensitiveHEK293 cells41-[14]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of Levamlodipine with L-type calcium channels.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kd) and density of binding sites (Bmax) of Levamlodipine for L-type calcium channels using a radiolabeled form of the drug.

start Start prep Prepare Membrane Fractions (e.g., from rat heart) start->prep incubation Incubate Membranes with Increasing Concentrations of (-)-[3H]Amlodipine prep->incubation nsb Parallel Incubation with Excess Unlabeled Levamlodipine (for Non-Specific Binding) prep->nsb filtration Rapid Vacuum Filtration (to separate bound and free radioligand) incubation->filtration nsb->filtration counting Scintillation Counting (to quantify bound radioactivity) filtration->counting analysis Data Analysis (Scatchard or non-linear regression) counting->analysis end Determine Kd and Bmax analysis->end

Workflow for a radioligand binding assay.
  • Tissue: Rat cardiac tissue

  • Radioligand: (-)-[3H]Amlodipine

  • Unlabeled Ligand: Levamlodipine

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4)

  • Equipment: Homogenizer, refrigerated centrifuge, vacuum filtration manifold, glass fiber filters, scintillation counter, scintillation fluid.

  • Membrane Preparation:

    • Excise rat hearts and place them in ice-cold homogenization buffer.

    • Mince the tissue and homogenize using a Polytron or similar homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Saturation Binding Assay:

    • Set up a series of tubes containing a fixed amount of membrane protein (e.g., 50-100 µg).

    • Add increasing concentrations of (-)-[3H]Amlodipine (e.g., 0.1 to 20 nM).

    • For each concentration, prepare a parallel set of tubes containing an excess of unlabeled Levamlodipine (e.g., 10 µM) to determine non-specific binding.

    • Incubate the tubes at 25°C for a sufficient time to reach equilibrium (e.g., 2-3 hours).

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding versus the concentration of (-)-[3H]Amlodipine.

    • Analyze the data using non-linear regression to fit a one-site binding model, which will yield the Kd and Bmax values.

Patch-Clamp Electrophysiology

This protocol describes the whole-cell patch-clamp technique to measure the inhibitory effect of Levamlodipine on L-type calcium currents (ICa,L) in isolated vascular smooth muscle cells.

start Start cell_isolation Isolate Vascular Smooth Muscle Cells start->cell_isolation giga_seal Form a Giga-Ohm Seal with the Cell Membrane cell_isolation->giga_seal patch_pipette Prepare Patch Pipette with Intracellular Solution patch_pipette->giga_seal whole_cell Rupture the Membrane Patch to Achieve Whole-Cell Configuration giga_seal->whole_cell record_baseline Record Baseline L-type Calcium Currents (ICa,L) whole_cell->record_baseline apply_levamlodipine Apply Levamlodipine at Various Concentrations record_baseline->apply_levamlodipine record_drug_effect Record ICa,L in the Presence of Levamlodipine apply_levamlodipine->record_drug_effect analysis Analyze Current Inhibition and Generate Dose-Response Curve record_drug_effect->analysis end Determine IC50 analysis->end

Workflow for whole-cell patch-clamp recording.
  • Cells: Isolated vascular smooth muscle cells (e.g., from rabbit ear artery).

  • Solutions:

    • External Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP, 10 HEPES (pH 7.2 with CsOH).

  • Drug: Levamlodipine stock solution.

  • Equipment: Patch-clamp amplifier, microscope, micromanipulator, perfusion system.

  • Cell Preparation: Isolate single vascular smooth muscle cells using enzymatic digestion.

  • Recording Setup:

    • Mount the recording chamber on the microscope stage and perfuse with the external solution.

    • Fill a patch pipette (2-5 MΩ resistance) with the internal solution.

  • Whole-Cell Recording:

    • Approach a single cell with the patch pipette and form a high-resistance seal (>1 GΩ) on the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

  • Data Acquisition:

    • Record baseline L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

    • Perfuse the cell with the external solution containing various concentrations of Levamlodipine.

    • At each concentration, record the steady-state inhibition of the calcium current.

  • Data Analysis:

    • Measure the peak amplitude of the calcium current before and after drug application.

    • Calculate the percentage of current inhibition for each concentration of Levamlodipine.

    • Plot the percentage of inhibition against the drug concentration and fit the data to a Hill equation to determine the IC50 value.

Calcium Imaging Assay

This protocol uses a fluorescent calcium indicator to measure the effect of Levamlodipine on intracellular calcium concentration in cultured vascular smooth muscle cells.

start Start cell_culture Culture Vascular Smooth Muscle Cells on Coverslips start->cell_culture dye_loading Load Cells with a Calcium-Sensitive Dye (e.g., Fura-2 AM) cell_culture->dye_loading baseline_imaging Record Baseline Fluorescence dye_loading->baseline_imaging apply_levamlodipine Incubate with Levamlodipine baseline_imaging->apply_levamlodipine stimulate Stimulate Cells with a Depolarizing Agent (e.g., high K⁺) apply_levamlodipine->stimulate record_response Record Fluorescence Changes stimulate->record_response analysis Analyze the Change in Intracellular Calcium Concentration record_response->analysis end Determine Inhibitory Effect analysis->end

Workflow for a calcium imaging assay.
  • Cells: Cultured vascular smooth muscle cells.

  • Dye: Fura-2 AM or other suitable calcium indicator.

  • Solutions:

    • Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Stimulation Buffer: HBSS with high potassium concentration (e.g., 60 mM KCl).

  • Drug: Levamlodipine stock solution.

  • Equipment: Fluorescence microscope with an imaging system.

  • Cell Preparation:

    • Plate vascular smooth muscle cells on glass coverslips and culture until they reach the desired confluency.

  • Dye Loading:

    • Incubate the cells with Fura-2 AM (e.g., 2-5 µM) in loading buffer for 30-60 minutes at 37°C.

    • Wash the cells with loading buffer to remove excess dye.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

    • Perfuse the cells with loading buffer containing the desired concentration of Levamlodipine for a few minutes.

    • Stimulate the cells by perfusing with the high-potassium stimulation buffer.

    • Continue recording the fluorescence changes.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (F340/F380) over time.

    • The ratio is proportional to the intracellular calcium concentration.

    • Compare the amplitude of the calcium transient in the presence and absence of Levamlodipine to determine its inhibitory effect.

Structural Basis of Interaction

Cryo-electron microscopy studies of the related dihydropyridine amlodipine in complex with a bacterial voltage-gated calcium channel (CaVAb), a model for the L-type channel, have provided significant insights into the binding site.[7] These studies reveal that amlodipine binds to a pocket located on the external, lipid-facing surface of the pore module, at the interface between two subunits.[7] This binding allosterically induces a conformational change in the selectivity filter of the channel, stabilizing a non-conducting state.[7] The binding pocket is formed by residues in the S5 and S6 helices of domain III and the S6 helix of domain IV of the α1 subunit.[15] The high affinity and slow dissociation kinetics of Levamlodipine are attributed to specific interactions within this binding pocket.

Conclusion

Levamlodipine's therapeutic efficacy as an antihypertensive agent is firmly rooted in its potent and selective inhibition of L-type voltage-gated calcium channels. As the pharmacologically active S-enantiomer of amlodipine, it exhibits high-affinity, state-dependent binding that leads to a reduction in calcium influx in vascular smooth muscle cells. This, in turn, inhibits the contractile machinery, resulting in vasodilation and a lowering of blood pressure. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuanced interactions of Levamlodipine and other dihydropyridines with their target channels, paving the way for the development of next-generation cardiovascular therapeutics.

References

The Pharmacodynamics of Levamlodipine in Cardiovascular Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levamlodipine (B1674848), the pharmacologically active S-enantiomer of amlodipine (B1666008), is a third-generation dihydropyridine (B1217469) calcium channel blocker widely used in the management of hypertension and angina. Its therapeutic efficacy stems from its high affinity and selectivity for L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure. This technical guide provides a comprehensive overview of the pharmacodynamics of levamlodipine in various cardiovascular models, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development in this area.

Core Mechanism of Action: L-type Calcium Channel Blockade

Levamlodipine's primary mechanism of action is the inhibition of the transmembrane influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[1][2] By blocking these channels, levamlodipine reduces the intracellular calcium concentration available for the contractile process. This effect is more pronounced in vascular smooth muscle cells than in cardiac muscle cells, leading to a significant reduction in peripheral vascular resistance and, consequently, a lowering of blood pressure.[2]

The binding of levamlodipine to the L-type calcium channel is characterized by a gradual onset and a long duration of action, which contributes to its favorable pharmacokinetic and pharmacodynamic profile, allowing for once-daily dosing.[3] The S-enantiomer possesses a much greater affinity for the calcium channel receptor compared to the R-enantiomer.

Signaling Pathway for Vascular Smooth Muscle Relaxation

The binding of levamlodipine to L-type calcium channels initiates a signaling cascade that results in vasodilation. The reduced intracellular calcium concentration prevents the activation of calmodulin, a calcium-binding protein. This, in turn, inhibits the activity of myosin light chain kinase (MLCK), the enzyme responsible for phosphorylating the myosin light chains.[1] The dephosphorylation of myosin light chains leads to the relaxation of the vascular smooth muscle, vasodilation, and a decrease in blood pressure.

Levamlodipine's Mechanism of Action in Vascular Smooth Muscle Cells.

Effects on Blood Pressure and Heart Rate in Animal Models

Levamlodipine has been shown to effectively reduce blood pressure in various animal models of hypertension, most notably in spontaneously hypertensive rats (SHRs).

Animal ModelCompoundDoseRoute of AdministrationEffect on Blood PressureEffect on Heart RateReference
Spontaneously Hypertensive Rats (SHR)Amlodipine50-100 µg/kgIntravenousDose-dependent decrease in Mean Arterial Pressure (MAP)Dose-dependent increase[4]
Spontaneously Hypertensive Rats (SHR)Amlodipine10-50 µg/kgIntracerebroventricularParallel decreases in MAPParallel decreases[4]
Spontaneously Hypertensive Rats (SHR)Amlodipine50 µg/kg/hr followed by 100 µg/kg/hrIntravenous infusionParallel decreases in MAPParallel decreases[4]
Spontaneously Hypertensive Rats (SHR)Amlodipine10 mg/kg for 6 weeksIntragastric29% decrease in mean blood pressureNot specified[5]
Normotensive Sprague-Dawley RatsAmlodipine200 µg/kg + 50 µg/kg/hNot specified12 ± 3 mmHg decreaseNot specified[6]
Spontaneously Hypertensive Rats (SHR)Amlodipine400 µg/kg + 100 µg/kg/hNot specified27 ± 5 mmHg decreaseNot specified[6]
Spontaneously Hypertensive Rats (SHR)Amlodipine2, 8, and 20 mg/kg/day for 6 monthsOralDose-dependent reduction in systolic blood pressureNot specified[7]
Spontaneously Hypertensive Rats (SHR)Amlodipine10 mg/kg/day for 10 weeksgavageSignificant reductionNot specified[8]

In Vitro Vascular Relaxation Studies

The vasodilatory effects of amlodipine have been quantified in various isolated blood vessel preparations.

Tissue PreparationAgonistCompoundIC50Reference
Rat Aortic Rings40 mM KClAmlodipine7.5 x 10⁻⁹ M[2]
Pig Coronary Artery Rings35 mM KClAmlodipine2.2 x 10⁻⁸ M[2]
Human Coronary Artery Rings35 mM KClAmlodipine2.1 x 10⁻⁸ M[2]
Depolarized Rat AortaCa²⁺Amlodipine1.9 nM[9][10]
Rat Aorta (depolarizing steps with 45 mM K+)K+Amlodipine19.4 nM[9]

Influence on Endothelial Nitric Oxide Synthase (eNOS) Signaling

Beyond its direct effects on vascular smooth muscle, amlodipine has been shown to modulate endothelial function by influencing the production of nitric oxide (NO), a potent vasodilator. Studies suggest that racemic amlodipine can enhance eNOS activity through a mechanism involving Protein Kinase C (PKC).[3][11][12] Racemic amlodipine has been shown to induce the phosphorylation of eNOS at its activating site (Ser1177) and dephosphorylation at its inhibitory site (Thr495).[3][12] This effect appears to be mediated by the inhibition of PKC.[3][12] Interestingly, one study suggests that S(-)-amlodipine (levamlodipine) does not share this effect on eNOS phosphorylation and PKC activity, indicating a potential difference in the pleiotropic effects of the enantiomers.[3][11]

start Start animal_prep Animal Preparation (SHR, Anesthesia) start->animal_prep telemetry Telemetry Transmitter Implantation animal_prep->telemetry recovery Post-operative Recovery (≥ 1 week) telemetry->recovery baseline Baseline Data Recording (BP, HR) recovery->baseline drug_admin Levamlodipine or Vehicle Administration baseline->drug_admin data_acq Continuous Data Acquisition drug_admin->data_acq data_analysis Data Analysis (Dose-Response) data_acq->data_analysis end End data_analysis->end

References

Preliminary Investigation of Levamlodipine for Vascular Dementia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular dementia (VaD) represents a significant and growing unmet medical need, with no currently approved pharmacological treatments. VaD is the second most common form of dementia after Alzheimer's disease and is caused by reduced blood flow to the brain, leading to cognitive decline. This technical guide provides a preliminary investigation into the potential of levamlodipine (B1674848), the pharmacologically active S-enantiomer of amlodipine (B1666008), as a therapeutic agent for VaD. This document summarizes the existing preclinical evidence, outlines detailed experimental protocols, and explores the proposed mechanism of action involving the Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) signaling pathway. While clinical trial data for levamlodipine in VaD is not yet available, this guide also discusses the design of a relevant clinical trial for the related compound, amlodipine, to inform future clinical development strategies for levamlodipine.

Introduction

Vascular dementia encompasses a range of cognitive disorders caused by cerebrovascular pathologies. The most common subtype, subcortical ischaemic vascular dementia (SIVD), results from small-vessel disease. Chronic cerebral hypoperfusion is a key pathophysiological mechanism in VaD, leading to neuronal damage and cognitive impairment. Levamlodipine, a third-generation dihydropyridine (B1217469) calcium channel blocker, is known for its vasodilatory effects and is widely used in the treatment of hypertension. Its mechanism of action involves blocking the transmembrane influx of calcium through L-type calcium channels in vascular smooth muscle and cardiac muscle, resulting in vasodilation and a decrease in blood pressure.[1] Recent preclinical evidence suggests that levamlodipine may offer neuroprotective effects beyond its impact on blood pressure, making it a candidate for investigation in VaD.

Preclinical Evidence

To date, the primary investigation into the efficacy of levamlodipine for vascular dementia comes from a preclinical study utilizing a mouse model of VaD.

Animal Model and Study Design

The study employed a right unilateral common carotid artery occlusion (rUCCAO) mouse model to induce chronic cerebral hypoperfusion and mimic the pathophysiology of vascular dementia.[2][3]

Efficacy in Cognitive Function

Oral administration of low-dose levamlodipine besylate demonstrated a significant improvement in cognitive function in the VaD mouse model.[2][3]

Table 1: Summary of Behavioral Test Results in rUCCAO Mice [2]

Behavioral TestGroupOutcome MeasureResult
Morris Water Maze (MWM) VaD + VehicleEscape LatencySignificantly increased vs. Sham
VaD + Levamlodipine (0.1 mg/kg)Escape LatencySignificantly reduced vs. Vehicle
VaD + Levamlodipine (0.5 mg/kg)Escape LatencySignificantly reduced vs. Vehicle
VaD + Memantine (20 mg/kg)Escape LatencySignificantly reduced vs. Vehicle
Novel Object Recognition Test (NORT) VaD + VehicleTime Exploring Novel ObjectSignificantly reduced vs. Sham
VaD + Levamlodipine (0.1 mg/kg)Time Exploring Novel ObjectSignificantly increased vs. Vehicle
VaD + Levamlodipine (0.5 mg/kg)Time Exploring Novel ObjectSignificantly increased vs. Vehicle
VaD + Memantine (20 mg/kg)Time Exploring Novel ObjectSignificantly increased vs. Vehicle
Histopathological and Molecular Findings

The study investigated the molecular mechanisms underlying the observed cognitive improvements.

Table 2: Summary of Immunohistochemical and Other Findings in rUCCAO Mice [2][3]

AnalysisGroupFinding
Phospho-CaMKII (Thr286) Immunohistochemistry VaD + VehicleReduced levels in the hippocampus
VaD + Levamlodipine (0.1 mg/kg)Partially restored levels in the hippocampus
VaD + Levamlodipine (0.5 mg/kg)Partially restored levels in the hippocampus
Microglia and Astrocyte Activation VaD + Levamlodipine (0.1 and 0.5 mg/kg)No significant effect
Vascular Structure (Hippocampus CA1) VaD + Levamlodipine (0.1 and 0.5 mg/kg)No significant effect
Blood Pressure VaD + Levamlodipine (0.1 and 0.5 mg/kg)No significant effect

Proposed Mechanism of Action: The CaMKII Signaling Pathway

The preclinical data strongly suggest that the neuroprotective effects of levamlodipine in vascular dementia are mediated, at least in part, through the modulation of the Calcium/calmodulin-dependent protein kinase II (CaMKII) signaling pathway. CaMKII is a crucial enzyme in the brain involved in synaptic plasticity, learning, and memory.[3][4]

In the context of vascular dementia, chronic cerebral hypoperfusion is thought to lead to reduced levels of phosphorylated CaMKII (p-CaMKII) in the hippocampus, a brain region critical for memory formation. The preclinical study showed that levamlodipine treatment can partially restore these reduced p-CaMKII levels.[2][3]

G cluster_0 Vascular Dementia Pathophysiology cluster_1 Therapeutic Intervention Hypoperfusion Chronic Cerebral Hypoperfusion Reduced_pCaMKII Reduced Phospho-CaMKII (Thr286) Hypoperfusion->Reduced_pCaMKII Cognitive_Impairment Cognitive Impairment Reduced_pCaMKII->Cognitive_Impairment Levamlodipine Levamlodipine Restored_pCaMKII Restoration of Phospho-CaMKII Levamlodipine->Restored_pCaMKII partially restores Cognitive_Improvement Cognitive Improvement Restored_pCaMKII->Cognitive_Improvement

Proposed Mechanism of Levamlodipine in Vascular Dementia

Detailed Experimental Protocols

Right Unilateral Common Carotid Artery Occlusion (rUCCAO) Mouse Model

This surgical model is used to induce chronic cerebral hypoperfusion.

  • Animals: Male C57BL/6 mice are commonly used.

  • Anesthesia: Mice are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine mixture.

  • Surgical Procedure:

    • A midline cervical incision is made to expose the right common carotid artery.

    • The artery is carefully separated from the surrounding tissues.

    • The artery is permanently ligated with a silk suture.

    • The incision is closed, and the animal is allowed to recover.

  • Post-operative Care: Animals are monitored for recovery from anesthesia and provided with appropriate post-operative care. Behavioral and histological analyses are typically performed several weeks after the surgery to allow for the development of VaD-like pathology.

Morris Water Maze (MWM)

The MWM is a widely used behavioral test to assess spatial learning and memory.

  • Apparatus: A circular pool filled with opaque water. A hidden platform is submerged just below the water's surface.

  • Procedure:

    • Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) is recorded.

    • Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.

Novel Object Recognition Test (NORT)

The NORT assesses recognition memory.

  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation: Mice are allowed to freely explore the empty arena.

    • Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them.

    • Test Phase: One of the familiar objects is replaced with a novel object. The time the mouse spends exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.

Immunohistochemistry for Phospho-CaMKII (Thr286)

This technique is used to visualize the levels and localization of activated CaMKII in brain tissue.

  • Tissue Preparation:

    • Mice are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Brains are removed, post-fixed, and then cryoprotected in a sucrose (B13894) solution.

    • Coronal sections of the brain, particularly the hippocampus, are cut using a cryostat.

  • Staining Procedure:

    • Sections are washed and then blocked to prevent non-specific antibody binding.

    • Sections are incubated with a primary antibody specific for phospho-CaMKII (Thr286).

    • After washing, sections are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

    • Sections are counterstained (e.g., with DAPI to label cell nuclei) and mounted on slides.

  • Analysis: The intensity and distribution of the fluorescent signal are quantified using microscopy and image analysis software.

Future Directions: Clinical Trial Design

As there are no clinical trials specifically for levamlodipine in vascular dementia, the design of the AFFECT trial for amlodipine in subcortical ischaemic vascular dementia provides a valuable template for future studies.

G cluster_0 AFFECT Trial Workflow cluster_1 Treatment Arms cluster_2 Outcome Measures Recruitment Recruitment of Patients with SIVD Randomization Randomization (1:1) Recruitment->Randomization Amlodipine Amlodipine (5-10 mg/day) Randomization->Amlodipine Placebo Matching Placebo Randomization->Placebo Treatment Treatment Phase (52 weeks) Follow_up Follow-up (to 104 weeks) Treatment->Follow_up Primary Primary Outcome: Change in VADAS-cog Treatment->Primary Secondary Secondary Outcomes: - Global Impression - Activities of Daily Living - Neuropsychiatric Symptoms - Carer Burden Treatment->Secondary Amlodipine->Treatment Placebo->Treatment

Amlodipine AFFECT Trial Design

A future clinical trial for levamlodipine in vascular dementia could adopt a similar double-blind, placebo-controlled design. Key considerations would include:

  • Patient Population: Patients with a confirmed diagnosis of vascular dementia, potentially focusing on the subcortical ischaemic subtype.

  • Dosage: The optimal dose of levamlodipine for neuroprotection without causing significant hypotension would need to be determined in early-phase trials. The preclinical study suggests that low doses may be effective.[2][3]

  • Primary Endpoint: A validated cognitive scale, such as the Vascular Dementia Assessment Scale cognitive subscale (VADAS-cog), would be an appropriate primary outcome measure.

  • Secondary Endpoints: A range of secondary outcomes assessing global function, activities of daily living, neuropsychiatric symptoms, and caregiver burden should be included.

  • Biomarkers: Incorporating biomarkers, such as imaging measures of cerebral blood flow and molecular markers like p-CaMKII in cerebrospinal fluid (if feasible), could provide valuable mechanistic insights.

Conclusion

The preliminary investigation of levamlodipine for vascular dementia reveals a promising preclinical signal. The ability of low-dose levamlodipine to improve cognitive function in a VaD mouse model, coupled with its proposed mechanism of action involving the restoration of p-CaMKII levels, warrants further investigation. While the absence of direct clinical trial data for levamlodipine is a limitation, the established safety profile of the drug for hypertension and the precedent set by clinical trials of the related compound amlodipine provide a clear path forward for clinical development. Rigorously designed clinical trials are now needed to determine if the neuroprotective effects of levamlodipine observed in preclinical models translate to meaningful clinical benefits for patients with vascular dementia.

References

Methodological & Application

Application Notes and Protocols for the Analytical Method Development of Levamlodipine Besylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical method development of levamlodipine (B1674848) besylate, a calcium channel blocker used in the management of hypertension. The following sections detail validated methods for the quantification of levamlodipine besylate in bulk and pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the analysis of levamlodipine besylate due to its high resolution, sensitivity, and specificity. This section outlines a validated Reverse-Phase HPLC (RP-HPLC) method suitable for routine quality control and stability studies.

Experimental Protocol: RP-HPLC

A simple, precise, and accurate RP-HPLC method has been developed for the determination of levamlodipine besylate.[1]

Chromatographic Conditions:

  • Instrument: Agilent 1260 & 1290 series HPLC system with a UV detector.[1]

  • Column: ZORBAX C18 (100 x 4.6mm, 3.5µm particle size).[1]

  • Mobile Phase: A mixture of methanol, acetonitrile, and water in the ratio of 80:10:10 (v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35 ± 2°C.[1]

  • Detection Wavelength: 230 nm.[1]

  • Injection Volume: 20 µL.

Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of levamlodipine besylate working standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 2-50 µg/mL.[1]

  • Sample Solution (for tablets): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of levamlodipine besylate into a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and filter through a 0.45 µm nylon filter.

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.

Table 1: Summary of HPLC Method Validation Parameters

ParameterResult
Linearity Range2-50 µg/mL[1]
Correlation Coefficient (r²)> 0.999[1]
Accuracy (% Recovery)100 ± 2%[1]
Precision (% RSD)< 2%[1]
Limit of Detection (LOD)2.93 µg/mL[1]
Limit of Quantification (LOQ)8 µg/mL[1]
Retention Time1.5 min[1]

Experimental Workflow: HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_result Result A Standard & Sample Preparation B Instrument Setup (Column, Mobile Phase, Flow Rate) A->B C Injection & Chromatographic Run B->C D Data Acquisition (230 nm) C->D E Linearity D->E F Accuracy D->F G Precision D->G H LOD & LOQ D->H I Specificity D->I J Validated HPLC Method E->J F->J G->J H->J I->J

Caption: Workflow for HPLC method development and validation.

UV-Visible Spectrophotometric Method

A simple and cost-effective UV-Visible spectrophotometric method has been developed for the estimation of levamlodipine besylate in bulk and pharmaceutical dosage forms.

Experimental Protocol: UV-Visible Spectrophotometry

This method is based on the measurement of the absorbance of a levamlodipine besylate solution in a suitable solvent.

Instrument and Reagents:

  • Instrument: Double beam UV-Visible spectrophotometer.

  • Solvent: Ethanol (B145695).[2]

  • Reference: Ethanol (as blank).[2]

Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of levamlodipine besylate and dissolve it in 100 mL of ethanol.[2]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 5-40 µg/mL using ethanol.[2]

  • Sample Solution (for tablets): Weigh and finely powder 20 tablets. Transfer a portion of the powder equivalent to 10 mg of levamlodipine besylate to a 100 mL volumetric flask. Add about 70 mL of ethanol, sonicate for 15 minutes, and then dilute to the mark with ethanol. Filter the solution and make further dilutions as necessary to bring the concentration within the linearity range.

Procedure:

  • Scan the working standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax). The λmax for levamlodipine besylate in ethanol is found to be 360 nm.[2]

  • Measure the absorbance of the standard and sample solutions at 360 nm against the solvent blank.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of levamlodipine besylate in the sample solution from the calibration curve.

Method Validation Summary

The UV-Visible spectrophotometric method was validated as per ICH guidelines.

Table 2: Summary of UV-Visible Spectrophotometric Method Validation Parameters

ParameterResult
λmax360 nm[2]
Linearity Range5-40 µg/mL[2]
Correlation Coefficient (r²)0.998[2]
Line Equationy = 0.0136x + 0.001[2]
Precision (% RSD for Interday & Intraday)< 2%[2]
Limit of Detection (LOD)0.08123 µg/mL[2]
Limit of Quantification (LOQ)0.2461 µg/mL[2]
Assay of Marketed Formulations98.3% and 99.2%[2]

Logical Relationship of UV Method Validation Parameters

UV_Validation_Logic cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_reliability Reliability Linearity Linearity ValidatedMethod Validated UV Method Linearity->ValidatedMethod Establishes Range Accuracy Accuracy Accuracy->ValidatedMethod Ensures Trueness Precision Precision Precision->ValidatedMethod Ensures Repeatability LOD Limit of Detection LOQ Limit of Quantification LOD->LOQ LOQ->ValidatedMethod Defines Quantifiable Limit Robustness Robustness Robustness->ValidatedMethod Withstands Small Variations Ruggedness Ruggedness Ruggedness->ValidatedMethod Reproducible by Different Analysts

Caption: Interrelationship of UV method validation parameters.

Stability-Indicating Method and Impurity Profiling

For assessing the stability of levamlodipine besylate and identifying potential degradation products, a stability-indicating assay method is crucial. RP-HPLC is the preferred technique for this purpose.

A stability-indicating RP-HPLC method was developed to separate levamlodipine besylate from its degradation products formed under various stress conditions (acid, base, oxidation, thermal, and photolytic).[3][4] The method demonstrated specificity for the parent drug in the presence of its degradation products.[3]

For impurity profiling, a gradient RP-HPLC method can be employed to separate and quantify known and unknown impurities.[5] A study successfully separated 25 known and unknown impurities related to a combination formulation containing amlodipine (B1666008) besylate.[5] The detection of impurities is typically performed at 237 nm.[5][6]

These application notes and protocols provide a solid foundation for the analytical method development of levamlodipine besylate. It is recommended that each laboratory validates the chosen method according to its specific requirements and regulatory guidelines.

References

Application Notes and Protocols for HPLC Analysis of Levamlodipine Besylate Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of levamlodipine (B1674848) besylate in tablet dosage forms. The protocols are based on established and validated methods to ensure accuracy, precision, and robustness for routine quality control and research applications.

Introduction

Levamlodipine, the S-enantiomer of amlodipine (B1666008), is a long-acting calcium channel blocker used in the management of hypertension and angina.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of levamlodipine besylate pharmaceutical products. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the determination of levamlodipine besylate in tablets. The method is suitable for assay, impurity profiling, and stability studies.

Principle of the Method

The method utilizes reversed-phase chromatography to separate levamlodipine from its potential impurities and tablet excipients. A C18 stationary phase is employed with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is typically performed using a UV detector at a wavelength where levamlodipine exhibits maximum absorbance, commonly around 238 nm.[3][4] Quantification is achieved by comparing the peak area of levamlodipine in the sample solution to that of a reference standard.

Experimental Protocols

Materials and Reagents
  • Reference Standard: Levamlodipine Besylate Working Standard

  • Solvents: HPLC grade acetonitrile, HPLC grade methanol (B129727)

  • Buffers: Potassium dihydrogen phosphate (B84403) (analytical grade), Ammonium (B1175870) acetate (B1210297) (analytical grade), Triethylamine (analytical grade), Orthophosphoric acid (analytical grade)

  • Water: HPLC grade or purified water

  • Sample: Levamlodipine Besylate Tablets

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required. The following tables summarize typical chromatographic conditions.

Table 1: Recommended Chromatographic Conditions

ParameterCondition 1 (Isocratic)Condition 2 (Isocratic)Condition 3 (Gradient)
Stationary Phase C18, 5 µm, 4.6 x 250 mmC18, 5 µm, 4.6 x 150 mmC18, 2.6 µm, 4.6 x 100 mm (Core-shell)
Mobile Phase Acetonitrile:Methanol:Phosphate Buffer (pH 3.0) (15:35:50 v/v/v)Methanol:0.03M Potassium Dihydrogen Phosphate (75:25 v/v)[3]A: 0.4% Ammonium Hydroxide (B78521) in WaterB: Methanol[5]
Flow Rate 1.0 mL/min[1]1.0 mL/min[3]1.0 mL/min
Detection Wavelength 237 nm[6][7]238 nm[3]237 nm[8][5]
Column Temperature 30 °C[3][7]Ambient30 °C
Injection Volume 20 µL[3]20 µL10 µL
Run Time ~15 min~10 min~15 min
Elution Mode IsocraticIsocraticGradient

Note: The pH of the buffer should be adjusted using an appropriate acid or base, such as orthophosphoric acid.

Preparation of Solutions
  • For Condition 1: Prepare a 70mM potassium dihydrogen orthophosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. Mix acetonitrile, methanol, and the prepared buffer in the specified ratio. Filter through a 0.45 µm membrane filter and degas.[1]

  • For Condition 2: Prepare a 0.03M potassium dihydrogen phosphate solution. Mix with methanol in the specified ratio. Filter and degas.[3]

  • For Condition 3: Prepare mobile phase A (0.4% ammonium hydroxide in water) and mobile phase B (methanol). Filter and degas separately. The gradient program should be optimized for the specific application.[8][5]

Accurately weigh about 25 mg of Levamlodipine Besylate Working Standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate to dissolve. Dilute to volume with the mobile phase and mix well. Further dilute a known volume of this stock solution with the mobile phase to obtain a final concentration of about 0.025 mg/mL.

Weigh and finely powder not fewer than 20 levamlodipine besylate tablets. Accurately weigh a portion of the powder equivalent to about 25 mg of levamlodipine and transfer it to a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[9] Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[2][7] Further dilute a known volume of this solution with the mobile phase to obtain a final concentration of about 0.025 mg/mL.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution multiple times (typically 5 or 6 injections). The system is deemed suitable for use if the acceptance criteria in Table 2 are met.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) Not more than 2.0[7][9]
Theoretical Plates Not less than 2000[7][9]
Relative Standard Deviation (RSD) of Peak Areas Not more than 2.0%[7]

Data Presentation

The following table summarizes typical performance data for a validated HPLC method for levamlodipine besylate analysis.

Table 3: Method Validation Summary

ParameterResult
Linearity Range 0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.02 µg/mL[1]
Limit of Quantitation (LOQ) ~0.07 µg/mL[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of levamlodipine besylate tablets.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase Preparation hplc_analysis HPLC Analysis prep_mobile_phase->hplc_analysis prep_standard Standard Solution Preparation system_suitability System Suitability Testing prep_standard->system_suitability prep_sample Sample Solution Preparation prep_sample->hplc_analysis system_suitability->hplc_analysis If passes data_acquisition Data Acquisition hplc_analysis->data_acquisition data_analysis Data Analysis (Peak Integration, Quantification) data_acquisition->data_analysis reporting Reporting data_analysis->reporting

Caption: Workflow for HPLC analysis of levamlodipine besylate tablets.

Logical Relationships in Method Development

This diagram outlines the key logical steps involved in developing a robust HPLC method.

G start Method Objective lit_review Literature Review start->lit_review column_selection Column Selection (C18, C8, etc.) lit_review->column_selection mobile_phase_opt Mobile Phase Optimization (Organic Ratio, pH, Buffer) column_selection->mobile_phase_opt detection_wl Detection Wavelength Selection mobile_phase_opt->detection_wl flow_rate_opt Flow Rate and Temperature Optimization detection_wl->flow_rate_opt method_validation Method Validation (ICH Guidelines) flow_rate_opt->method_validation final_method Finalized Method method_validation->final_method

Caption: Logical steps in HPLC method development.

References

Chiral Separation of Amlodipine Enantiomers by High-Performance Liquid Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amlodipine (B1666008), a widely prescribed dihydropyridine (B1217469) calcium channel blocker for the treatment of hypertension and angina, is a chiral molecule administered as a racemic mixture of (S)- and (R)-enantiomers.[1] The therapeutic effect is primarily attributed to the (S)-amlodipine enantiomer, which is a more potent calcium channel blocker than the (R)-enantiomer.[2] The differential pharmacological activity and potential for varied pharmacokinetic and pharmacodynamic profiles between the enantiomers necessitate robust analytical methods for their separation and quantification.[3] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant technique for the enantioselective analysis of amlodipine. This document provides detailed application notes and protocols for the chiral separation of amlodipine enantiomers by HPLC, intended for researchers, scientists, and drug development professionals.

Experimental Protocols

Several HPLC methods have been successfully developed for the chiral separation of amlodipine enantiomers. The following protocols detail the use of different types of chiral stationary phases.

Protocol 1: Ovomucoid-Based Chiral Stationary Phase

This method utilizes an ovomucoid-based column, which is a versatile CSP for the separation of a wide range of chiral compounds.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector is suitable.[4]

  • Column: Ultron ES-OVM (150 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: 20 mM Dibasic Sodium Phosphate (B84403) Buffer (pH 7.0) and Acetonitrile (B52724) (80:20 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25°C.[4]

  • Detection Wavelength: 360 nm.[4]

  • Injection Volume: 10 µL.[4]

2. Reagent and Sample Preparation:

  • Mobile Phase Preparation:

    • Prepare a 20 mM solution of dibasic sodium phosphate in HPLC-grade water and adjust the pH to 7.0.

    • Mix the buffer and acetonitrile in an 80:20 (v/v) ratio.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the amlodipine standard or sample in acetonitrile to achieve a concentration of 0.1 mg/mL.[4]

3. HPLC Analysis Procedure:

  • Equilibrate the Ultron ES-OVM column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject 10 µL of the sample solution onto the column.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

  • Identify and quantify the enantiomers based on their retention times.

Protocol 2: Cellulose-Based Chiral Stationary Phase

Cellulose-based CSPs are widely used for their broad enantioselectivity. This protocol is suitable for the analysis of amlodipine enantiomers in human plasma.

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A SCIEX ExionLC™ AD HPLC System coupled with a QTRAP® 4500 System is recommended for high sensitivity.[5]

  • Column: Lux® 3 µm Cellulose-4 (150 x 2 mm).[5]

  • Mobile Phase: 0.05% Ethanolamine (B43304) in Acetonitrile and Isopropyl Alcohol (96:4 v/v).[5]

  • Flow Rate: 0.3 mL/min.[5]

  • Elution Mode: Isocratic.[5]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]

  • Detection: Multiple Reaction Monitoring (MRM) with transitions 409.3/237.9 for amlodipine enantiomers.[5]

  • Source Temperature: 300°C.[5]

  • Spray Voltage: 5500 V.[5]

2. Reagent and Sample Preparation (from Human Plasma):

  • Reagents: Acetonitrile, water, methanol (B129727), ethanolamine, formic acid, and isopropyl alcohol.[5]

  • Stock and Working Solutions:

    • Prepare 1 mg/mL stock solutions of (S)-Amlodipine and (R)-Amlodipine in methanol.

    • Prepare working standard solutions for spiking into plasma with methanol:water (50:50 v/v).[5]

  • Solid Phase Extraction (SPE):

    • To 500 µL of plasma sample, add 500 µL of 0.2% v/v ethanolamine in water and vortex.

    • Load the sample onto a conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

    • Elute the analytes with 1 mL of 0.1% formic acid in methanol.

    • Evaporate the eluent at 50°C under a nitrogen stream and reconstitute with 100 µL of the mobile phase.[5]

3. LC-MS/MS Analysis Procedure:

  • Equilibrate the Lux® Cellulose-4 column with the mobile phase.

  • Inject the prepared sample.

  • Perform the analysis using the specified isocratic elution and MS/MS detection parameters.

Protocol 3: Crown Ether-Based Chiral Stationary Phase

This method employs a crown ether-based CSP, which is particularly effective for the separation of chiral primary amines.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Daicel CROWNPAK CR(+) (150 mm x 4.0 mm, 5 µm).[6]

  • Mobile Phase: Aqueous acidic 70% HClO4 (pH 2.0) and Methanol (95:5 v/v).[6]

  • Flow Rate: 0.8 mL/min.[6]

  • Detection Wavelength: 238 nm.[6]

2. Reagent and Sample Preparation:

  • Mobile Phase Preparation:

    • Prepare an aqueous solution of 70% perchloric acid and adjust the pH to 2.0.

    • Mix the acidic aqueous solution with methanol in a 95:5 (v/v) ratio.

    • Filter through a 0.45 µm membrane and degas.[6]

  • Sample Solution Preparation:

    • Prepare sample solutions in the mobile phase within the linear range of 5-60 µg/mL.[6]

3. HPLC Analysis Procedure:

  • Equilibrate the CROWNPAK CR(+) column with the mobile phase.

  • Inject the sample.

  • Run the isocratic method and detect the enantiomers at 238 nm.

Data Presentation

The following tables summarize the quantitative data from various published methods for the chiral separation of amlodipine enantiomers.

Method Chiral Stationary Phase Mobile Phase Flow Rate (mL/min) Detection Retention Time (min) Resolution (Rs) Separation Factor (α) Reference
1 Ultron ES-OVM (150x4.6mm, 5µm)20mM Sodium Phosphate Buffer (pH 7.0) : Acetonitrile (80:20)1.0UV, 360 nmR: ~8.0, S: ~11.0--[4]
2 Ultron ES-OVM (150x4.6mm)10mM Na2HPO4 (pH 5.0) : Acetonitrile (80:20)1.0-S: 4.63, R: 5.545.511.71[7]
3 Chiral AGP (100x4.6mm, 5µm)10mM Ammonium Acetate Buffer (pH 4.6) with 1% 1-Propanol0.9UV, 235 nmR: 5.0, S: 7.0--[3]
4 Lux Cellulose-4 (150x2mm, 3µm)0.05% Ethanolamine in Acetonitrile:Isopropyl Alcohol (96:4)0.3MS/MS---[5]
5 Daicel CROWNPAK CR(+) (150x4.0mm, 5µm)70% HClO4 (pH 2.0) : Methanol (95:5)0.8UV, 238 nm---[6]
6 Chirobiotic V (Vancomycin-based)Methanol : Ammonium Nitrate (100:0.1, v/v)0.5----[8]
7 WondaSil C18 (achiral column)Methanol:Water (45:55, pH 2.5) with 7.5 mM SBE-β-CD and 0.3 mM PEG-20M--< 16 min for both--[9]
8 Molecularly Imprinted PolymerChloroform0.3----[10][11]

Mandatory Visualizations

G Experimental Workflow for Chiral HPLC Separation of Amlodipine cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (Dissolution in Solvent or SPE) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Mixing, pH adjustment, Filtering, Degassing) Equilibration Column Equilibration MobilePhasePrep->Equilibration Equilibration->Injection Separation Chromatographic Separation (Isocratic Elution) Injection->Separation Detection UV or MS/MS Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration and Identification DataAcquisition->PeakIntegration Quantification Quantification and Reporting PeakIntegration->Quantification

Caption: Workflow for chiral HPLC analysis of amlodipine.

G Key Parameters Affecting Chiral Separation of Amlodipine cluster_csp Chiral Stationary Phase (CSP) cluster_mp Mobile Phase cluster_conditions Operating Conditions center Chiral Separation (Resolution, Selectivity) CSP_Type Type (e.g., Ovomucoid, Cellulose, Crown Ether) CSP_Type->center MP_Composition Composition (Organic Modifier, Buffer) MP_Composition->center MP_pH pH MP_pH->center MP_Additives Additives (e.g., Ethanolamine) MP_Additives->center FlowRate Flow Rate FlowRate->center Temperature Temperature Temperature->center

Caption: Factors influencing amlodipine enantiomer separation.

References

Application Note: A Rapid and Validated UPLC Method for the Determination of Amlodipine Besylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amlodipine (B1666008) besylate is a widely used calcium channel blocker for the treatment of hypertension and angina.[1][2] Accurate and efficient analytical methods are crucial for its quantification in pharmaceutical formulations to ensure product quality and efficacy. This application note details a robust Ultra-Performance Liquid Chromatography (UPLC) method for the determination of amlodipine besylate. The method is rapid, precise, and accurate, making it suitable for routine quality control and stability testing.

Experimental Protocol

1. Materials and Reagents

  • Amlodipine Besylate Reference Standard (USP grade)

  • Amlodipine Besylate tablets (e.g., 5 mg strength)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Triethylamine (B128534) (TEA)

  • Phosphoric acid

  • Deionized water

2. Instrumentation An Agilent 1290 Infinity II LC system or a Waters Acquity UPLC system equipped with a photodiode array (PDA) detector was used.[3]

3. Chromatographic Conditions

The following table summarizes the optimized UPLC chromatographic conditions for the analysis of amlodipine besylate.

ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18 RRHD, 2.1 x 50 mm, 1.8 µm[3]
Mobile Phase A: 0.01M Phosphate Buffer (pH 2.5 with Phosphoric Acid)
B: Acetonitrile
Gradient Isocratic or a shallow gradient can be optimized. For this note, an isocratic elution with a mixture of Methanol/Acetonitrile/Buffer (35/15/50, v/v/v) is presented.[3]
Flow Rate 0.8 mL/min[3]
Injection Volume 10 µL[3]
Column Temp. 30 °C[3]
Detection UV at 237 nm[3]
Run Time Approximately 3 minutes[3]

4. Preparation of Solutions

  • Buffer Preparation (pH 3.0): Add 7.0 mL of triethylamine to 900 mL of water. Adjust the pH to 3.0 ± 0.1 with phosphoric acid, then dilute to 1000 mL with water.[3]

  • Mobile Phase Preparation: Mix methanol, acetonitrile, and the prepared buffer in a ratio of 35:15:50 (v/v/v).[3]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 100 mg of Amlodipine Besylate working standard into a 100 mL volumetric flask. Add about 70 mL of the mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.[4]

  • Working Standard Solution (20 µg/mL): Dilute the standard stock solution with the mobile phase to obtain a final concentration of 20 µg/mL.[3]

  • Sample Preparation (from Tablets):

    • Weigh and finely powder 20 tablets.

    • Transfer a portion of the powder equivalent to 5 mg of amlodipine to a 250 mL volumetric flask.[3]

    • Add approximately 150 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.[4]

    • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.[3] The theoretical concentration of this solution is 20 µg/mL of amlodipine.[3]

Experimental Workflow

G Experimental Workflow for Amlodipine Besylate UPLC Analysis cluster_prep Solution Preparation cluster_uplc UPLC Analysis cluster_data Data Processing prep_buffer Prepare Buffer (pH 3.0) prep_mobile Prepare Mobile Phase prep_buffer->prep_mobile prep_std Prepare Standard Solution (20 µg/mL) prep_mobile->prep_std prep_sample Prepare Sample Solution (from tablets) prep_mobile->prep_sample inject_std Inject Standard Solution prep_std->inject_std inject_sample Inject Sample Solution prep_sample->inject_sample acquire_data Data Acquisition inject_std->acquire_data inject_sample->acquire_data process_chrom Process Chromatograms acquire_data->process_chrom calc_conc Calculate Concentration process_chrom->calc_conc report Generate Report calc_conc->report

Caption: Workflow for UPLC analysis of Amlodipine Besylate.

Method Validation

The developed UPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines.[1][5]

1. System Suitability

System suitability was established by injecting the standard solution six times. The results are summarized in the table below.

ParameterAcceptance CriteriaResult
Retention Time (min) -~1.04[4]
Theoretical Plates > 20005659[6]
Tailing Factor ≤ 2.01.01[7]
% RSD of Peak Area ≤ 2.0%0.73[6]

2. Linearity

The linearity of the method was evaluated by analyzing a series of amlodipine besylate solutions over a concentration range of 10 µg/mL to 50 µg/mL.[6]

ParameterResult
Concentration Range 10 - 50 µg/mL[6]
Correlation Coefficient (r²) > 0.999[6]

3. Accuracy (% Recovery)

The accuracy of the method was determined by the standard addition method at three different concentration levels (50%, 100%, and 150% of the target concentration).[8]

Spiked LevelMean Recovery (%)% RSD
50% 97.41[6]< 2.0
100% 99.5< 2.0
150% 101.2< 2.0

4. Precision

The precision of the method was evaluated by performing repeatability (intra-day) and intermediate precision (inter-day) studies.

Precision Type% RSD
Repeatability (Intra-day) 0.73[6]
Intermediate Precision (Inter-day) < 2.0

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
LOD 0.038[9]
LOQ 0.101[9]

Logical Relationship of Method Validation

G Method Validation Logical Flow cluster_params Validation Parameters cluster_tests Performed Tests specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness system_suitability System Suitability system_suitability->specificity cal_curve Calibration Curve cal_curve->linearity recovery_studies Recovery Studies recovery_studies->accuracy repeatability Repeatability repeatability->precision intermediate_precision Intermediate Precision intermediate_precision->precision signal_noise Signal-to-Noise Ratio signal_noise->lod_loq method_variation Method Parameter Variation method_variation->robustness

Caption: Logical flow of UPLC method validation parameters.

The described UPLC method provides a rapid, sensitive, and reliable approach for the determination of amlodipine besylate in pharmaceutical dosage forms. The method was successfully validated, demonstrating excellent linearity, accuracy, and precision. The short run time allows for high throughput analysis, making it an ideal method for quality control laboratories. The low flow rate and short analysis time also contribute to making the method cost-effective and environmentally friendly.[1][7]

References

Application Notes & Protocols: In Vitro Dissolution Testing of Levamlodipine Tablets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levamlodipine (B1674848), the pharmacologically active S-enantiomer of amlodipine (B1666008), is a calcium channel blocker used in the treatment of hypertension.[1][2] As a critical quality attribute, in vitro dissolution testing of levamlodipine tablets is essential to ensure batch-to-batch consistency, predict in vivo performance, and support biowaiver applications. Levamlodipine is considered a Biopharmaceutics Classification System (BCS) Class I drug, characterized by high solubility and high permeability.[3][4] This classification allows for the possibility of biowaivers, where in vitro dissolution studies can be used as a surrogate for in vivo bioequivalence studies, provided the test product meets specific criteria.[3][5]

These application notes provide a comprehensive overview and detailed protocols for the in vitro dissolution testing of levamlodipine tablets, intended for quality control, formulation development, and regulatory submissions.

Data Presentation

The following tables summarize the key parameters for the in vitro dissolution testing of levamlodipine tablets based on established methodologies for amlodipine, which are applicable to levamlodipine.

Table 1: Recommended Dissolution Test Parameters

ParameterRecommended ConditionNotes
Apparatus USP Apparatus 2 (Paddle)This is the most commonly cited apparatus for amlodipine and levamlodipine tablet dissolution.[5][6]
Rotation Speed 50-75 rpm50 rpm is frequently used; 75 rpm is also reported, particularly in biowaiver studies.[5][7]
Temperature 37 ± 0.5 °CStandard physiological temperature for dissolution testing.[5][7][8]
Dissolution Media pH 1.2 (0.1 N HCl), pH 4.5 (Acetate Buffer), pH 6.8 (Phosphate Buffer)Multiple pH media are used to simulate the gastrointestinal tract, especially for biowaiver studies.[5]
Volume of Medium 500 mL or 900 mL500 mL is specified in the USP monograph for amlodipine tablets; 900 mL is also used.[5][7]
Sampling Times 15, 30, 45, 60 minutesFrequent early time points are crucial for rapidly dissolving products.

Table 2: Acceptance Criteria for Dissolution Testing

ApplicationTime PointAcceptance Criteria
Quality Control As per validated methodTypically, not less than 80% (Q) of the labeled amount is dissolved in 30 minutes. The FDA has deemed specific dissolution methods and criteria suitable for batch release.[9][10]
Biowaiver Study 15 minutes≥ 85% of the labeled amount dissolved.[5]
Biowaiver Study 30 minutes≥ 85% of the labeled amount dissolved if not met at 15 minutes.[5]
Profile Comparison Multiple time pointsSimilarity factor (f2) > 50 and difference factor (f1) < 15 when comparing test and reference products.[5]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for Quality Control

This protocol describes a standard method for routine quality control of levamlodipine tablets.

1. Materials and Reagents:

  • Levamlodipine tablets (Test samples)

  • Levamlodipine reference standard

  • 0.1 N Hydrochloric acid (HCl)

  • Purified water

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphate (B84403) buffer components (e.g., monobasic potassium phosphate)

2. Equipment:

  • USP Dissolution Apparatus 2 (Paddle type) with 6-12 vessels

  • Water bath with heater and circulator

  • HPLC system with UV detector or a UV-Vis Spectrophotometer

  • Analytical balance

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (e.g., 0.45 µm PVDF)

3. Dissolution Procedure:

  • Prepare 900 mL of 0.1 N HCl dissolution medium.

  • De-aerate the medium by a suitable method (e.g., sonication, vacuum).

  • Assemble the dissolution apparatus and equilibrate the medium in each vessel to 37 ± 0.5 °C.

  • Set the paddle rotation speed to 50 rpm.

  • Carefully drop one levamlodipine tablet into each vessel.

  • Start the dissolution timer.

  • At the specified time point (e.g., 30 minutes), withdraw a sample from each vessel from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

  • Filter the samples immediately through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

4. Sample Analysis (HPLC Method):

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm

    • Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 40:60 v/v) at a pH of 3.0.[8]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 239 nm[6]

    • Injection Volume: 20 µL

  • Standard Preparation: Prepare a standard solution of levamlodipine reference standard of known concentration in the dissolution medium.

  • Analysis: Inject the standard and filtered sample solutions into the HPLC system.

  • Calculation: Calculate the percentage of levamlodipine dissolved using the peak areas from the chromatograms of the sample and standard solutions.

Protocol 2: Dissolution Profile Comparison for Biowaiver Studies

This protocol is designed to compare the dissolution profile of a generic (test) levamlodipine tablet against a reference product.

1. Dissolution Media Preparation:

  • Prepare three different dissolution media:

    • 0.1 N HCl (pH 1.2)

    • Acetate buffer (pH 4.5)

    • Phosphate buffer (pH 6.8)

2. Dissolution Procedure:

  • Perform the dissolution test as described in Protocol 1, using 12 units of both the test and reference products in each of the three media.

  • Withdraw samples at multiple time points (e.g., 5, 10, 15, 20, 30, and 45 minutes).

  • Replace the withdrawn sample volume with fresh, pre-warmed medium.

3. Data Analysis:

  • Analyze the samples using a validated analytical method (HPLC or UV).

  • Calculate the cumulative percentage of drug dissolved at each time point for both test and reference products.

  • Compare the dissolution profiles by calculating the similarity factor (f2) and difference factor (f1).

  • For a biowaiver, the test product should show ≥ 85% dissolution within 30 minutes in all three media, and the dissolution profile should be similar to the reference product.[5]

Mandatory Visualizations

Dissolution_Workflow start Start prep Preparation (Media, Apparatus, Standards) start->prep 1 end_node End diss_test Perform Dissolution Test (Add Tablet, Start Timer) prep->diss_test 2 sampling Withdraw & Filter Samples (At specified time points) diss_test->sampling 3 analysis Analyze Samples (HPLC or UV-Vis) sampling->analysis 4 calc Calculate % Dissolved & Profile Comparison (f1/f2) analysis->calc 5 report Report Results calc->report 6 report->end_node 7

Caption: Experimental workflow for in vitro dissolution testing.

Biowaiver_Logic node_q node_q node_p node_p node_pass node_pass node_fail node_fail start Start Biowaiver Dissolution Study run_diss Run Dissolution in pH 1.2, 4.5, 6.8 Media start->run_diss q1 ≥85% Dissolved in 30 mins? run_diss->q1 q2 Similarity (f2>50) Difference (f1<15)? q1->q2 Yes fail Biowaiver Criteria Not Met q1->fail No pass Biowaiver Criteria Met q2->pass Yes q2->fail No

Caption: Logical flow for biowaiver dissolution studies.

References

Application Notes and Protocols for Cell-Based Assays Evaluating Levamlodipine's Calcium Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levamlodipine (B1674848), the pharmacologically active S-enantiomer of amlodipine (B1666008), is a third-generation dihydropyridine (B1217469) calcium channel blocker.[1] Its primary therapeutic mechanism involves the inhibition of L-type voltage-gated calcium channels (predominantly Cav1.2), which are critical in the regulation of vascular smooth muscle contraction and cardiac function.[1][2] By blocking the influx of Ca2+ into cells, levamlodipine leads to vasodilation and a subsequent reduction in blood pressure.[2] Accurate and reproducible in vitro cell-based assays are essential for characterizing the potency and mechanism of action of levamlodipine and other calcium channel modulators.

These application notes provide detailed protocols for two key cell-based methodologies: a high-throughput fluorescence-based intracellular calcium assay and the gold-standard patch-clamp electrophysiology technique.

Mechanism of Action: L-Type Calcium Channel Blockade

L-type calcium channels are voltage-gated ion channels that mediate calcium influx in response to membrane depolarization. In vascular smooth muscle cells, this influx of calcium initiates a signaling cascade that leads to muscle contraction. Levamlodipine binds to the α1 subunit (Cav1.2) of the L-type calcium channel, stabilizing it in an inactivated state and thereby preventing the influx of calcium.[3] This leads to smooth muscle relaxation and vasodilation.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CaV1_2 L-type Calcium Channel (CaV1.2) Ca_in Ca²⁺ Ca_out Ca²⁺ Ca_out->CaV1_2 Influx Calmodulin Calmodulin Ca_in->Calmodulin Binds MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Depolarization Membrane Depolarization Depolarization->CaV1_2 Opens Levamlodipine Levamlodipine Levamlodipine->CaV1_2 Blocks

Caption: Signaling pathway of levamlodipine's blockade of L-type calcium channels.

Quantitative Data Summary

The following tables summarize the inhibitory potency (IC50) of amlodipine on the human Cav1.2 channel. It is important to note that levamlodipine is the S-enantiomer and the primary active component of racemic amlodipine, with the R-enantiomer being approximately 1,000-fold less active in blocking L-type calcium channels.[4] Therefore, the IC50 values for amlodipine are considered a close approximation of levamlodipine's potency.

Table 1: Electrophysiological Inhibition of Human Cav1.2 by Amlodipine

Assay Type Cell Line Channel Subunits Expressed Holding Potential IC50 (nM) Reference

| Whole-Cell Patch Clamp | HEK293 | Cav1.2, β2, α2δ | -60 mV | 57 ± 22 |[5][6] |

Table 2: Functional Inhibition of Calcium-Induced Contractions by Amlodipine

Assay Type Tissue Preparation Depolarizing Stimulus IC50 (nM) Reference
Organ Bath Depolarized Rat Aorta Ca2+ 1.9 [7]

| Organ Bath | Rat Aorta | 45 mM K+ | 19.4 |[7] |

Experimental Protocols

High-Throughput Intracellular Calcium Assay using Fluo-4

This assay provides a robust method for screening and characterizing calcium channel modulators in a high-throughput format using a fluorescence plate reader (e.g., FLIPR, FlexStation). The principle involves pre-loading cells expressing the target channel with a calcium-sensitive dye, Fluo-4 AM. Upon membrane depolarization, calcium influx through open channels binds to Fluo-4, leading to a significant increase in fluorescence, which is inhibited in the presence of a channel blocker like levamlodipine.

G cluster_prep Cell & Plate Preparation cluster_loading Dye Loading cluster_assay Assay Execution cluster_analysis Data Analysis A Seed HEK293 cells expressing CaV1.2 in 96/384-well plates B Incubate overnight A->B C Prepare Fluo-4 AM dye-loading solution B->C D Add solution to cells C->D E Incubate for 1 hour at 37°C D->E F Prepare levamlodipine serial dilutions E->F G Add levamlodipine to cells F->G H Incubate G->H I Add depolarizing stimulus (e.g., high K⁺ buffer) H->I J Measure fluorescence kinetics (Ex: 490 nm, Em: 525 nm) I->J K Plot fluorescence change vs. compound concentration J->K L Calculate IC₅₀ value K->L

Caption: Experimental workflow for the Fluo-4 based intracellular calcium assay.

Materials:

  • HEK293 cell line stably expressing human Cav1.2, β2, and α2δ subunits

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Black-wall, clear-bottom 96- or 384-well microplates

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)

  • Levamlodipine

  • High potassium (depolarizing) buffer (e.g., HHBS with KCl concentration adjusted to 90 mM, with a corresponding reduction in NaCl to maintain osmolarity)

  • Fluorescence plate reader with fluidics injection capability

Protocol:

  • Cell Plating:

    • Culture HEK293-Cav1.2 cells to 80-90% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed cells into black-wall, clear-bottom microplates at a density of 40,000-80,000 cells/well for 96-well plates or 10,000-20,000 cells/well for 384-well plates.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a 2X Fluo-4 AM loading solution in HHBS. A typical final concentration is 2-4 µM Fluo-4 AM with 0.04% Pluronic F-127.

    • Gently remove the culture medium from the cell plate.

    • Add an equal volume of the 2X Fluo-4 AM loading solution to each well as the volume of medium removed (e.g., add 100 µL to a 96-well plate).

    • Incubate the plate at 37°C for 60 minutes, followed by 15-30 minutes at room temperature, protected from light.

  • Compound Addition:

    • During the dye incubation, prepare serial dilutions of levamlodipine in HHBS at 2X the final desired concentration.

    • After incubation, gently wash the cells twice with HHBS, leaving a final volume of 100 µL/well (for a 96-well plate).

    • Add 100 µL of the 2X levamlodipine dilutions to the corresponding wells.

    • Incubate for 15-20 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence reader, equilibrated to 37°C.

    • Set the instrument to measure fluorescence kinetics (Excitation: ~490 nm, Emission: ~525 nm).

    • Establish a stable baseline reading for 10-20 seconds.

    • Using the instrument's fluidics, inject the depolarizing high potassium buffer.

    • Continue recording the fluorescence signal for 1-2 minutes to capture the peak calcium influx.

  • Data Analysis:

    • Determine the maximum change in fluorescence (ΔF) for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).

    • Plot the percent inhibition against the logarithm of the levamlodipine concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the definitive method for directly measuring the effect of a compound on ion channel currents. This protocol allows for the precise control of the cell membrane potential and the direct measurement of Ca2+ currents through Cav1.2 channels in response to voltage changes.

G cluster_prep Preparation cluster_recording Recording Setup cluster_protocol Voltage Protocol & Drug Application cluster_analysis Data Analysis A Prepare intracellular & extracellular solutions B Plate HEK293-CaV1.2 cells on coverslips D Mount coverslip in recording chamber B->D C Pull & fire-polish glass micropipettes E Fill pipette with intracellular solution D->E F Approach cell and form Gigaohm seal E->F G Rupture membrane to achieve whole-cell configuration F->G H Apply voltage-step protocol to elicit Ca²⁺ currents G->H I Establish stable baseline current H->I J Perfuse with levamlodipine- containing extracellular solution I->J K Record inhibition of Ca²⁺ current J->K L Measure peak current at each concentration K->L M Construct dose-response curve L->M N Calculate IC₅₀ value M->N

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Materials:

  • HEK293 cells expressing Cav1.2 (as above), plated on glass coverslips

  • Patch-clamp amplifier and data acquisition system

  • Microscope with micromanipulators

  • Pipette puller and microforge

  • Borosilicate glass capillaries

  • Perfusion system

  • Extracellular (bath) solution (in mM): 140 TEA-Cl, 10 BaCl2 (as charge carrier), 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH)

  • Intracellular (pipette) solution (in mM): 120 Cs-aspartate, 5 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with CsOH)

  • Levamlodipine stock solution in DMSO

Protocol:

  • Preparation:

    • Prepare and filter all solutions.

    • Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

    • Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Obtaining a Whole-Cell Recording:

    • Fill a micropipette with intracellular solution and mount it on the headstage.

    • Under visual guidance, approach a single, healthy-looking cell with the pipette tip while applying slight positive pressure.

    • Upon touching the cell, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Voltage-Clamp Protocol and Data Acquisition:

    • Switch the amplifier to voltage-clamp mode.

    • Hold the cell membrane potential at a hyperpolarized potential (e.g., -80 mV) where most channels are in the resting state.

    • To assess state-dependent block, two main holding potentials can be used:

      • Resting State Block: Hold at -80 mV. Apply depolarizing steps (e.g., to +10 mV for 200 ms) at a low frequency (e.g., 0.05 Hz) to elicit Ca2+ (or Ba2+) currents.

      • Inactivated State Block: Hold at a more depolarized potential (e.g., -40 mV) to promote channel inactivation.

    • Record baseline currents until a stable amplitude is achieved.

  • Drug Application:

    • Begin perfusion of the recording chamber with extracellular solution containing the desired concentration of levamlodipine.

    • Continue applying the voltage-step protocol until the inhibitory effect of the drug reaches a steady state.

    • Perform a washout by perfusing with drug-free extracellular solution to assess reversibility.

    • Repeat for a range of levamlodipine concentrations to generate a dose-response curve.

  • Data Analysis:

    • Measure the peak inward current amplitude at each drug concentration.

    • Normalize the current amplitude to the baseline (pre-drug) current.

    • Plot the fractional block (1 - Idrug/Icontrol) against the drug concentration.

    • Fit the data to the Hill equation to determine the IC50 for levamlodipine's block of Cav1.2 channels.

Conclusion

The described cell-based assays provide robust and complementary methods for characterizing the calcium channel blocking activity of levamlodipine. The high-throughput fluorescence assay is ideal for initial screening and potency determination, while patch-clamp electrophysiology offers detailed mechanistic insights into the drug-channel interaction. Together, these techniques are invaluable tools in the preclinical evaluation of calcium channel modulators.

References

Application Notes and Protocols for Hypertension Research Using Levamlodipine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levamlodipine (B1674848), the pharmacologically active S-enantiomer of amlodipine (B1666008), is a third-generation dihydropyridine (B1217469) calcium channel blocker. It exerts its antihypertensive effect primarily by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure. Animal models of hypertension are crucial for the preclinical evaluation of antihypertensive agents like levamlodipine. The Spontaneously Hypertensive Rat (SHR) is the most widely used and relevant model for essential hypertension, as it genetically develops hypertension and associated cardiovascular pathologies that mimic the human condition.

These application notes provide detailed protocols for utilizing the SHR model to investigate the efficacy of levamlodipine in hypertension research.

Animal Models for Hypertension Research

Several animal models are employed to study hypertension; however, the Spontaneously Hypertensive Rat (SHR) is the most well-established and utilized model for primary (essential) hypertension.

  • Spontaneously Hypertensive Rat (SHR): This inbred rat strain develops hypertension without any known external cause, closely mimicking human essential hypertension. Blood pressure begins to rise at 5-6 weeks of age, reaching systolic pressures of 180-200 mmHg in adulthood. These rats also develop secondary pathologies such as cardiac and vascular hypertrophy. Wistar-Kyoto (WKY) rats are the appropriate normotensive control strain for SHRs.

  • Stroke-Prone Spontaneously Hypertensive Rat (SHR-SP): A substrain of the SHR, these rats develop severe hypertension and have a high incidence of stroke. They are particularly useful for studying the effects of antihypertensive drugs on cerebrovascular protection.

  • Dahl Salt-Sensitive (S) and Salt-Resistant (R) Rats: These strains are used to model salt-sensitive hypertension. The Dahl S rats become hypertensive on a high-salt diet, while the Dahl R rats do not.

  • Renovascular Hypertension Models (e.g., 2-Kidney, 1-Clip): In these surgical models, hypertension is induced by constricting a renal artery, which activates the renin-angiotensin-aldosterone system (RAAS).

For studying the primary antihypertensive effects of levamlodipine, the SHR model is the most recommended.

Mechanism of Action of Levamlodipine

Levamlodipine is the S-enantiomer of amlodipine and is responsible for the calcium channel blocking activity of the racemic mixture. The R-enantiomer has minimal activity. Levamlodipine binds to and blocks L-type calcium channels in vascular smooth muscle cells. This inhibition of calcium influx prevents the activation of myosin light chain kinase, leading to smooth muscle relaxation and vasodilation. The resulting decrease in peripheral vascular resistance lowers blood pressure.

Signaling Pathway of Levamlodipine in Vascular Smooth Muscle Cells

G cluster_membrane Cell Membrane cluster_cytosol Cytosol LTCC L-type Calcium Channel Ca_in Ca²⁺ (intracellular) LTCC->Ca_in Relaxation Vasodilation (Muscle Relaxation) Ca_out Ca²⁺ (extracellular) Ca_out->LTCC Influx Calmodulin Calmodulin Ca_in->Calmodulin Binds MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin Myosin Light Chain MLCK_active->Myosin Phosphorylates Myosin_P Phosphorylated Myosin Light Chain Myosin->Myosin_P Contraction Muscle Contraction Myosin_P->Contraction Leads to Levamlodipine Levamlodipine Levamlodipine->LTCC Levamlodipine->Relaxation Promotes

Caption: Mechanism of action of levamlodipine in vascular smooth muscle cells.

Experimental Protocols

Experimental Workflow for Evaluating Levamlodipine in SHRs

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint Analysis A1 Animal Selection: - Spontaneously Hypertensive Rats (SHR) - Wistar-Kyoto (WKY) as control A2 Acclimatization: - Minimum 1 week - Standard housing conditions A1->A2 A3 Baseline Measurement: - Measure initial blood pressure and heart rate A2->A3 A4 Randomization: - Divide SHRs into vehicle and levamlodipine treatment groups A3->A4 B1 Drug Administration: - Oral gavage (e.g., daily for 4 weeks) - Or mixed in chow for chronic studies A4->B1 B2 Dose Selection: - e.g., 1, 3, 10 mg/kg/day C1 Blood Pressure Monitoring: - Weekly using tail-cuff method B1->C1 C2 Endpoint Data Collection: - Final blood pressure measurement - Tissue collection (heart, aorta) for histology and molecular analysis C1->C2 C3 Data Analysis: - Statistical comparison between treatment and control groups C2->C3

Caption: General experimental workflow for hypertension studies in SHRs.

Protocol 1: Acute Antihypertensive Effect of Levamlodipine in SHRs

Objective: To determine the acute dose-dependent effect of a single oral dose of levamlodipine on blood pressure in conscious SHRs.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks old.

  • Wistar-Kyoto (WKY) rats as normotensive controls.

  • Levamlodipine.

  • Vehicle (e.g., 0.5% carboxymethylcellulose).

  • Oral gavage needles.

  • Tail-cuff plethysmography system for blood pressure measurement.

  • Animal restrainers.

Procedure:

  • Animal Acclimatization: Acclimatize rats to the housing facility for at least one week. Also, acclimatize the rats to the restrainer and tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure fluctuations.

  • Baseline Blood Pressure Measurement: On the day of the experiment, measure the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) of each conscious rat using the tail-cuff method.

  • Drug Administration:

    • Prepare fresh solutions of levamlodipine in the vehicle at the desired concentrations (e.g., to deliver 1 mg/kg, 3 mg/kg, and 10 mg/kg).

    • Administer a single dose of levamlodipine or vehicle to the respective groups via oral gavage.

  • Post-Dose Blood Pressure Monitoring: Measure SBP, DBP, and HR at various time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, peak, and duration of the antihypertensive effect.

  • Data Analysis: Calculate the change in blood pressure from baseline for each group at each time point. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of levamlodipine with the vehicle control.

Protocol 2: Chronic Antihypertensive Effect of Levamlodipine in SHRs

Objective: To evaluate the long-term efficacy of daily oral administration of levamlodipine in reducing blood pressure and preventing end-organ damage in SHRs.

Materials:

  • Young male SHRs (e.g., 6-8 weeks old).

  • WKY rats as controls.

  • Levamlodipine.

  • Vehicle.

  • Equipment for oral gavage or for preparing medicated chow.

  • Tail-cuff plethysmography system.

  • Equipment for histological analysis (microtome, stains) and molecular analysis (e.g., qPCR, Western blotting).

Procedure:

  • Study Initiation: Begin the study with young SHRs before significant end-organ damage has occurred.

  • Group Assignment: Randomly assign SHRs to a vehicle control group and one or more levamlodipine treatment groups (e.g., 3 mg/kg/day and 10 mg/kg/day). Include a WKY control group.

  • Chronic Drug Administration:

    • Administer levamlodipine or vehicle daily by oral gavage for a specified period (e.g., 4 to 12 weeks).

    • Alternatively, for very long-term studies, levamlodipine can be mixed into the rat chow to ensure consistent daily intake.[1]

  • Blood Pressure Monitoring: Measure blood pressure and heart rate weekly using the tail-cuff method throughout the study period.

  • Endpoint Analysis:

    • At the end of the treatment period, perform a final blood pressure measurement.

    • Euthanize the animals and collect organs such as the heart, aorta, and kidneys.

    • Measure heart weight to body weight ratio as an index of cardiac hypertrophy.

    • Perform histological analysis on tissue sections to assess for pathological changes (e.g., cardiac fibrosis, vascular remodeling).

    • Conduct molecular analyses to investigate changes in gene or protein expression related to hypertension and cardiovascular remodeling.

  • Data Analysis: Compare the blood pressure progression, final blood pressure, and markers of end-organ damage between the treated and control groups using appropriate statistical tests.

Blood Pressure Measurement by Tail-Cuff Method

The tail-cuff method is a non-invasive technique for measuring blood pressure in rodents.

Procedure:

  • Place the rat in a restrainer to limit movement. It is crucial to habituate the animal to the restrainer to minimize stress.

  • A small cuff is placed around the base of the rat's tail, and a sensor (photoelectric or pneumatic) is placed distal to the cuff.

  • The cuff is inflated to a pressure above the expected systolic blood pressure, occluding blood flow in the tail artery.

  • The cuff is then slowly deflated. The pressure at which the pulse reappears is recorded as the systolic blood pressure. Some systems can also estimate diastolic and mean arterial pressure.

  • It is recommended to take multiple readings for each animal at each time point and average them to ensure accuracy. The first few readings of a session are often discarded as the animal adjusts.

  • Measurements should be taken in a quiet environment to minimize stress on the animals.

Quantitative Data Summary

The following tables summarize the reported effects of levamlodipine and amlodipine on blood pressure in Spontaneously Hypertensive Rats.

Table 1: Acute Effects of a Single Oral Dose of Levamlodipine in SHRs [1]

Treatment GroupDose (mg/kg)Peak Systolic Blood Pressure Reduction (mmHg)Peak Diastolic Blood Pressure Reduction (mmHg)
Levamlodipine1Significant DecreaseSignificant Decrease
Levamlodipine + Bisoprolol1 + 0.125Significant DecreaseSignificant Decrease

Note: The study demonstrated a significant effect starting at 1 mg/kg, but did not provide specific mmHg reduction values in the abstract.

Table 2: Effects of Chronic Oral Administration of Amlodipine in SHRs

Treatment GroupDose (mg/kg/day)DurationMean Blood Pressure ReductionReference
Amlodipine106 weeks29%[2]
Amlodipine Besylate34 weeksDose-dependent reduction[3]
Amlodipine Besylate104 weeksDose-dependent reduction[3]
Amlodipine Orotate34 weeksDose-dependent reduction[3]
Amlodipine Orotate104 weeksDose-dependent reduction[3]

Note: Data for chronic levamlodipine administration in SHRs is limited in the public domain. The data for amlodipine is provided for reference.

Conclusion

The Spontaneously Hypertensive Rat is an excellent in vivo model for evaluating the antihypertensive properties of levamlodipine. The protocols outlined above provide a framework for conducting both acute and chronic studies to assess the efficacy of levamlodipine in lowering blood pressure and mitigating hypertension-induced end-organ damage. Careful experimental design, particularly regarding animal acclimatization and consistent blood pressure measurement techniques, is essential for obtaining reliable and reproducible results. The provided quantitative data from existing studies can serve as a reference for dose selection and expected outcomes in future research.

References

Formulation Development of Levamlodipine Besylate Oral Dosage Forms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levamlodipine (B1674848), the pharmacologically active S-enantiomer of amlodipine, is a potent dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension and angina.[1] The besylate salt of levamlodipine is commonly used in oral dosage forms. The development of a stable, effective, and patient-compliant oral dosage form of levamlodipine besylate requires a systematic approach, encompassing pre-formulation studies, formulation optimization, and comprehensive characterization. These application notes provide detailed protocols and guidance for the formulation development of levamlodipine besylate oral tablets and solutions.

Pre-formulation Studies

Pre-formulation studies are crucial for understanding the physicochemical properties of levamlodipine besylate, which directly influence formulation design and manufacturing processes.

Drug-Excipient Compatibility Studies

Objective: To evaluate the physical and chemical compatibility of levamlodipine besylate with various commonly used pharmaceutical excipients.

Protocol:

  • Excipient Selection: Select a range of common excipients from different functional classes (e.g., diluents, binders, disintegrants, lubricants, glidants).

  • Sample Preparation:

    • Prepare binary mixtures of levamlodipine besylate and each excipient, typically in a 1:1 ratio by weight.

    • Prepare a control sample of pure levamlodipine besylate.

    • For accelerated studies, a small amount of purified water (e.g., 5% w/w) can be added to the mixtures to simulate stress conditions.[2]

  • Storage Conditions: Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) and long-term stability conditions (e.g., 25°C/60% RH or 30°C/65% RH) for a predetermined period (e.g., 4 weeks).[3][4]

  • Analysis:

    • At specified time intervals (e.g., 1, 2, and 4 weeks), withdraw samples and analyze for any physical changes (caking, liquefaction, discoloration, odor) and chemical degradation.[2]

    • Utilize High-Performance Liquid Chromatography (HPLC) to quantify the amount of levamlodipine besylate remaining and to detect the formation of any degradation products.[5]

    • Fourier Transform Infrared (FTIR) spectroscopy can be used to assess potential chemical interactions between the drug and excipients.[6]

Data Presentation:

ExcipientFunctional ClassRatio (Drug:Excipient)Storage ConditionObservation (Physical)% Drug Remaining (HPLC)
Microcrystalline CelluloseDiluent/Binder1:140°C/75% RHNo change99.5
Lactose MonohydrateDiluent1:140°C/75% RHNo change99.2
Croscarmellose SodiumSuperdisintegrant1:140°C/75% RHNo change99.8
Magnesium Stearate (B1226849)Lubricant1:140°C/75% RHSlight Sticking98.9
Colloidal Silicon DioxideGlidant1:140°C/75% RHNo change99.6
Solubility Profile

Objective: To determine the solubility of levamlodipine besylate in different pH media, which is critical for predicting its dissolution and absorption characteristics.

Protocol:

  • Media Preparation: Prepare a series of buffers with pH values ranging from 1.2 to 7.4 (e.g., 0.1 N HCl for pH 1.2, acetate (B1210297) buffer for pH 4.5, and phosphate (B84403) buffers for pH 6.8 and 7.4).

  • Solubility Determination:

    • Add an excess amount of levamlodipine besylate to a known volume of each buffer in a sealed container.

    • Agitate the samples at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • Filter the saturated solutions through a suitable membrane filter (e.g., 0.45 µm).

    • Analyze the filtrate for the concentration of levamlodipine besylate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Data Presentation:

pH of MediumSolubility (mg/mL)
1.211.35 ± 0.23[7]
4.50.31 ± 0.005[6]
6.83.64 ± 0.45[7]
7.4Data not available
Distilled Water8.43 ± 0.48[7]

Formulation of Levamlodipine Besylate Oral Tablets

Immediate-Release Tablets

Objective: To develop a stable immediate-release tablet formulation with rapid disintegration and dissolution.

Manufacturing Process Workflow:

G cluster_0 Direct Compression Workflow Dispensing Dispensing Sifting Sifting Dispensing->Sifting Blending Blending Sifting->Blending Lubrication Lubrication Blending->Lubrication Compression Compression Lubrication->Compression Packaging Packaging Compression->Packaging

Caption: Direct Compression Manufacturing Workflow.

Formulation Table:

IngredientFunctionFormulation 1 (% w/w)Formulation 2 (% w/w)
Levamlodipine BesylateActive Pharmaceutical Ingredient2.52.5
Microcrystalline Cellulose (Avicel PH 102)Diluent/Binder60.055.0
Dibasic Calcium PhosphateDiluent25.025.0
Sodium Starch Glycolate (B3277807)Superdisintegrant5.010.0
Colloidal Silicon DioxideGlidant1.01.0
Magnesium StearateLubricant1.51.5
Total 100.0 100.0

Experimental Protocol (Direct Compression):

  • Dispensing: Accurately weigh all the ingredients as per the formulation table.

  • Sifting: Sift levamlodipine besylate, microcrystalline cellulose, dibasic calcium phosphate, and sodium starch glycolate through a suitable mesh sieve (e.g., #40) to ensure uniformity. Sift colloidal silicon dioxide and magnesium stearate through a finer mesh (e.g., #60).

  • Blending: Transfer the sifted active ingredient and excipients (except the lubricant) into a suitable blender (e.g., V-blender) and blend for a specified time (e.g., 15 minutes) to achieve a homogenous mixture.

  • Lubrication: Add the sifted magnesium stearate to the blender and blend for a shorter duration (e.g., 3-5 minutes).

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.

  • Packaging: Package the compressed tablets in a suitable container, such as HDPE bottles or blister packs.

Orally Disintegrating Tablets (ODTs)

Objective: To develop a tablet that disintegrates rapidly in the oral cavity without the need for water, improving patient compliance.

Manufacturing Process Workflow:

G cluster_1 Wet Granulation Workflow Dispensing Dispensing Dry_Mixing Dry_Mixing Dispensing->Dry_Mixing Granulation Granulation Dry_Mixing->Granulation Wet_Milling Wet_Milling Granulation->Wet_Milling Drying Drying Wet_Milling->Drying Dry_Milling Dry_Milling Drying->Dry_Milling Blending_Lubrication Blending_Lubrication Dry_Milling->Blending_Lubrication Compression Compression Blending_Lubrication->Compression Packaging Packaging Compression->Packaging

Caption: Wet Granulation Manufacturing Workflow.

Formulation Table:

IngredientFunctionFormulation (% w/w)
Levamlodipine BesylateActive Pharmaceutical Ingredient5.0
MannitolDiluent/Sweetener70.0
Microcrystalline CelluloseBinder/Disintegrant15.0
CrospovidoneSuperdisintegrant8.0
Aspartame (B1666099)Sweetener1.0
Magnesium StearateLubricant1.0
Total 100.0

Experimental Protocol (Wet Granulation):

  • Dispensing and Dry Mixing: Weigh and sift levamlodipine besylate, mannitol, microcrystalline cellulose, and crospovidone. Mix them in a rapid mixer granulator.

  • Granulation: Prepare a binder solution (e.g., povidone in purified water) and add it to the powder mix with continuous mixing to form a wet mass.

  • Wet Milling: Pass the wet mass through a suitable screen to form granules.

  • Drying: Dry the wet granules in a fluid bed dryer or tray dryer until the desired moisture content is achieved.

  • Dry Milling: Mill the dried granules to obtain a uniform particle size.

  • Blending and Lubrication: Add the sifted aspartame and magnesium stearate to the dried granules and blend.

  • Compression: Compress the final blend into tablets.

  • Packaging: Package the ODTs in appropriate moisture-protective packaging.

Formulation of Levamlodipine Besylate Oral Solution

Objective: To develop a stable and palatable oral solution for pediatric or geriatric patients with difficulty swallowing tablets.

Formulation Table:

IngredientFunctionConcentration (mg/mL)
Levamlodipine BesylateActive Pharmaceutical Ingredient1.0
Sucrose (B13894)Sweetening agent/Viscosity modifier600.0
MethylparabenPreservative1.0
Citric AcidpH adjusting agentq.s. to pH 4.5-5.5
Purified WaterVehicleq.s. to 1 mL

Experimental Protocol:

  • Preparation of Vehicle: Dissolve sucrose and methylparaben in a portion of purified water with heating and stirring. Cool the solution to room temperature.

  • Drug Dissolution: Dissolve levamlodipine besylate in another portion of purified water.

  • Mixing: Add the drug solution to the vehicle with continuous stirring.

  • pH Adjustment: Adjust the pH of the solution to the target range (4.5-5.5) using citric acid solution.

  • Volume Make-up: Add purified water to make up the final volume.

  • Filtration and Packaging: Filter the solution and fill it into suitable light-resistant containers.

Quality Control and Analytical Protocols

Tablet Characterization

Protocol:

  • Weight Variation: Weigh 20 tablets individually and calculate the average weight. The individual weights should be within the pharmacopoeial limits of the average weight.

  • Hardness: Measure the crushing strength of at least 10 tablets using a calibrated hardness tester.

  • Friability: Subject a known weight of tablets to abrasion in a friabilator. The percentage weight loss should be less than 1%.

  • Disintegration Time: Determine the time taken for tablets to disintegrate in a specified medium (e.g., water at 37°C) using a disintegration test apparatus. For ODTs, the disintegration time should be very rapid (typically less than 30 seconds).

  • Drug Content (Assay): Determine the amount of levamlodipine besylate in the tablets using a validated HPLC method.

Dissolution Testing for Tablets

Objective: To assess the in vitro release of levamlodipine besylate from the tablet formulation.

Protocol (as per USP): [8]

  • Apparatus: USP Apparatus 2 (Paddle)

  • Dissolution Medium: 500 mL of 0.01 N Hydrochloric Acid

  • Paddle Speed: 75 rpm

  • Temperature: 37 ± 0.5°C

  • Sampling Times: 5, 10, 15, 20, 30, 45, and 60 minutes

  • Analysis: Analyze the samples for levamlodipine besylate concentration using a validated HPLC or UV-Vis spectrophotometric method at 237 nm.[9]

HPLC Assay Method for Levamlodipine Besylate

Objective: To accurately quantify the amount of levamlodipine besylate in the dosage form.

Protocol:

  • Chromatographic Conditions:

    • Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm)

    • Mobile Phase: A mixture of a suitable buffer (e.g., 2.3 g/L ammonium (B1175870) acetate solution) and an organic solvent (e.g., methanol) in a specific ratio, delivered in an isocratic or gradient mode.[10]

    • Flow Rate: Typically 1.0 mL/min

    • Detection Wavelength: 238 nm[10]

    • Column Temperature: 30°C[10]

  • Standard Preparation: Prepare a standard solution of known concentration of USP Levamlodipine Besylate Reference Standard in the mobile phase.

  • Sample Preparation:

    • Accurately weigh and powder a sufficient number of tablets.

    • Transfer a quantity of the powder equivalent to a known amount of levamlodipine besylate into a volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the solution before injection.

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph and calculate the amount of levamlodipine besylate in the sample.

Stability Studies

Objective: To establish the shelf-life and recommended storage conditions for the final dosage form.

Protocol (as per ICH Guidelines): [3][11]

  • Batch Selection: Use at least three primary batches of the drug product for the stability study. The batches should be manufactured using a process that simulates the final production process.

  • Container Closure System: Package the drug product in the proposed commercial packaging.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Accelerated: 0, 3, and 6 months

  • Tests to be Performed: At each time point, evaluate the following parameters:

    • Physical appearance

    • Assay of levamlodipine besylate

    • Related substances/degradation products

    • Dissolution (for tablets)

    • Moisture content

    • pH (for oral solution)

    • Microbial limits

Logical Relationship for Stability Study Design:

G Final_Formulation Final_Formulation ICH_Guidelines ICH_Guidelines Final_Formulation->ICH_Guidelines Storage_Conditions Storage_Conditions ICH_Guidelines->Storage_Conditions Testing_Frequency Testing_Frequency ICH_Guidelines->Testing_Frequency Long_Term Long_Term Storage_Conditions->Long_Term 25°C/60%RH or 30°C/65%RH Accelerated Accelerated Storage_Conditions->Accelerated 40°C/75%RH Shelf_Life_Determination Shelf_Life_Determination Long_Term->Shelf_Life_Determination Accelerated->Shelf_Life_Determination Long_Term_Schedule Long_Term_Schedule Testing_Frequency->Long_Term_Schedule 0, 3, 6, 9, 12, 18, 24, 36 mo Accelerated_Schedule Accelerated_Schedule Testing_Frequency->Accelerated_Schedule 0, 3, 6 mo Long_Term_Schedule->Shelf_Life_Determination Accelerated_Schedule->Shelf_Life_Determination

Caption: Logic for ICH-Compliant Stability Study.

References

Application Notes and Protocols: Investigating Endothelial Function with Levamlodipine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Endothelial dysfunction is a critical early event in the pathogenesis of cardiovascular diseases, including hypertension. It is characterized by reduced bioavailability of nitric oxide (NO), a key signaling molecule involved in vasodilation, anti-inflammatory processes, and inhibition of platelet aggregation. Levamlodipine (B1674848), the pharmacologically active S(-) enantiomer of amlodipine (B1666008), is a dihydropyridine (B1217469) calcium channel blocker widely used for the treatment of hypertension. Beyond its primary blood pressure-lowering effects, there is growing interest in its potential to improve endothelial function. These application notes provide a summary of key findings from studies investigating the effects of levamlodipine on endothelial function and detailed protocols for relevant experimental procedures.

Data Presentation: Effects of Levamlodipine on Endothelial Function Markers

The following tables summarize quantitative data from clinical and in vitro studies comparing the effects of levamlodipine (S(-)-amlodipine) and racemic amlodipine on key markers of endothelial function.

Table 1: Clinical Study on Markers of Endothelial Function in Hypertensive Patients [1][2]

ParameterBaseline (Mean ± SD)After 6 Weeks Racemic Amlodipine (Mean ± SD)After 6 Weeks Levamlodipine (Mean ± SD)
Flow-Mediated Dilation (FMD, %)5.7 ± 1.48.0 ± 2.3 7.3 ± 1.9
Nitric Oxide (NO, µmol/L)42 ± 1862 ± 22 59 ± 20
Endothelial Nitric Oxide Synthase (eNOS, µ/L)20 ± 426 ± 7 24 ± 7
*Data from a randomized, crossover study involving 24 patients with essential hypertension.[1][2]
**P < 0.01 vs. baseline. While both treatments showed significant improvement from baseline, the differences between racemic amlodipine and levamlodipine were not statistically significant for these parameters.[1][2]

Table 2: In Vitro Study on Nitric Oxide Levels in HUVECs [1]

Treatment GroupNO Level at 5 min (µmol/L, Mean ± SD)NO Level at 15 min (µmol/L, Mean ± SD)NO Level at 25 min (µmol/L, Mean ± SD)
Control3.2 ± 0.53.3 ± 0.63.4 ± 0.5
Racemic Amlodipine (1 µmol/L)3.5 ± 0.74.8 ± 0.8 5.5 ± 0.9
Levamlodipine (1 µmol/L)4.2 ± 0.6 4.9 ± 0.74.5 ± 0.6
*Data from cultured Human Umbilical Vein Endothelial Cells (HUVECs).[1]
P < 0.01 vs. control. After 25 minutes, NO levels were significantly higher with racemic amlodipine than with levamlodipine (P < 0.05).[1]

Signaling Pathways and Experimental Workflows

cluster_0 Amlodipine Action on eNOS Amlodipine Racemic Amlodipine PKC Protein Kinase C (PKC) Amlodipine->PKC Inhibits eNOS eNOS Amlodipine->eNOS Promotes Phosphorylation at Ser1177 & Dephosphorylation at Thr495 PKC->eNOS Inhibitory Phosphorylation at Thr495 Ser1177 Phosphorylation at Ser1177 (Activation) Thr495 Dephosphorylation at Thr495 (Activation) NO_Production Increased NO Production Ser1177->NO_Production Thr495->NO_Production Endo_Function Improved Endothelial Function NO_Production->Endo_Function

Caption: Signaling pathway of racemic amlodipine on eNOS activation.

cluster_1 Experimental Workflow start Start: Hypertensive Patients or HUVEC Culture treatment Treatment: Levamlodipine or Racemic Amlodipine start->treatment cell_culture In Vitro Experiment: Treat HUVECs start->cell_culture fmd Clinical Assessment: Flow-Mediated Dilation (FMD) treatment->fmd blood_sample Sample Collection: Blood Samples treatment->blood_sample data_analysis Data Analysis and Comparison fmd->data_analysis no_measure Biochemical Assay: Nitric Oxide (NO) Measurement blood_sample->no_measure cell_culture->no_measure western_blot Molecular Biology Assay: Western Blot for eNOS Phosphorylation cell_culture->western_blot no_measure->data_analysis western_blot->data_analysis

Caption: General experimental workflow for studying endothelial function.

Experimental Protocols

1. Protocol for Measurement of Flow-Mediated Dilation (FMD)

This protocol is adapted from methodologies used in clinical trials investigating endothelial function in hypertensive patients.

  • 1.1. Patient Preparation:

    • Patients should fast for at least 8-12 hours before the measurement.

    • Patients should refrain from smoking, consuming caffeine, and strenuous exercise for at least 12 hours prior to the test.

    • The measurement should be conducted in a quiet, temperature-controlled room (22-24°C).

    • The patient should rest in a supine position for at least 10-15 minutes before the first measurement to ensure a stable baseline.

  • 1.2. Equipment:

    • High-resolution ultrasound system with a linear array transducer (7-12 MHz).

    • Blood pressure cuff.

    • ECG monitoring.

    • Image analysis software.

  • 1.3. Procedure:

    • Place the blood pressure cuff on the forearm, distal to the antecubital fossa.

    • Image the brachial artery in a longitudinal plane, 2-5 cm above the antecubital fossa. Optimize the image to clearly visualize the anterior and posterior walls of the artery.

    • Record a baseline image of the brachial artery for at least 1 minute. The diameter should be measured at end-diastole, triggered by the R-wave on the ECG.

    • Inflate the blood pressure cuff to at least 50 mmHg above the patient's systolic blood pressure for 5 minutes to induce reactive hyperemia.

    • Rapidly deflate the cuff.

    • Continuously record the brachial artery diameter for at least 3 minutes post-deflation.

    • Measure the maximum post-deflation artery diameter.

  • 1.4. Data Analysis:

    • FMD is calculated as the percentage change in artery diameter from baseline: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100

2. Protocol for Determination of Nitric Oxide (NO) Levels in HUVECs

This protocol is based on the Griess assay, which measures nitrite (B80452) (a stable metabolite of NO) in cell culture supernatants.

  • 2.1. Cell Culture and Treatment:

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial cell growth medium in 96-well plates until they reach 80-90% confluency.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with levamlodipine, racemic amlodipine, or vehicle control at the desired concentrations and for the specified time points in fresh culture medium.

  • 2.2. Griess Assay Procedure:

    • Prepare a nitrite standard curve using known concentrations of sodium nitrite.

    • Collect the cell culture supernatant from each well.

    • Add 50 µL of the supernatant or standard to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

3. Protocol for Western Blot Analysis of eNOS Phosphorylation

This protocol details the steps to assess the phosphorylation status of eNOS at Serine 1177 (activating) and Threonine 495 (inhibitory) in HUVECs.

  • 3.1. Cell Lysis and Protein Quantification:

    • After treatment with levamlodipine or racemic amlodipine, wash the HUVECs with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

  • 3.2. SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8-10% polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • 3.3. Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phospho-eNOS (Ser1177), phospho-eNOS (Thr495), and total eNOS overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • 3.4. Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated eNOS signals to the total eNOS signal to determine the relative phosphorylation levels.

References

Application of Levamlodipine in Atherosclerosis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levamlodipine (B1674848), the pharmacologically active S-enantiomer of amlodipine (B1666008), is a third-generation dihydropyridine (B1217469) calcium channel blocker. Primarily known for its antihypertensive properties, emerging research suggests its potential therapeutic role in atherosclerosis. This document provides detailed application notes and experimental protocols for investigating the anti-atherosclerotic effects of levamlodipine. The primary mechanism of action of levamlodipine is the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation.[1][2] Beyond this, its anti-atherosclerotic properties are attributed to its positive effects on endothelial function, and its anti-inflammatory, and anti-proliferative activities.

Key Mechanisms of Action in Atherosclerosis

Levamlodipine's potential to mitigate atherosclerosis stems from several key mechanisms:

  • Improved Endothelial Function: Levamlodipine enhances the production of nitric oxide (NO), a key molecule in maintaining vascular health. It is suggested to achieve this by modulating the phosphorylation of endothelial nitric oxide synthase (eNOS). Specifically, it is believed to increase phosphorylation at the activating site (Ser1177) and decrease phosphorylation at the inhibitory site (Thr495), possibly through the inhibition of Protein Kinase C (PKC).[3][4][5]

  • Anti-Inflammatory Effects: Chronic inflammation is a cornerstone of atherosclerosis. Levamlodipine has been shown to exert anti-inflammatory effects. Studies on its racemic mixture, amlodipine, have demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6.[6] Furthermore, S-amlodipine has been found to inhibit inflammation by regulating the RANK/RANKL/OPG pathway and the NF-κB signaling cascade.[7]

  • Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation: The proliferation and migration of VSMCs are critical events in the development of atherosclerotic plaques. Amlodipine has been shown to inhibit VSMC proliferation by arresting the cell cycle and downregulating the MAPK/ERK signaling pathway.[2][8]

  • Antioxidant Properties: Oxidative stress is a major contributor to endothelial dysfunction and the initiation of atherosclerotic lesions. Amlodipine has been reported to possess antioxidant properties, reducing the production of reactive oxygen species (ROS) and protecting against lipid peroxidation.[9]

Quantitative Data on the Effects of Levamlodipine and Amlodipine in Atherosclerosis Research

The following tables summarize quantitative data from preclinical and clinical studies. It is important to note that much of the detailed molecular research has been conducted with amlodipine, the racemic mixture. As levamlodipine is the active enantiomer, these findings are considered highly relevant.

ParameterModel SystemTreatmentDosage/ConcentrationObserved EffectReference
Atherosclerotic Lesion Area ApoE*3-Leiden/hCRP transgenic miceAmlodipineNot specified43% reduction in lesion area[10]
ApoEKO mice on a high-cholesterol dietAmlodipine3 mg/kg/day for 10 weeksSuppression of atherosclerotic lesion formation
Inflammatory Markers
TNF-αHypertensive type 2 diabetic patientsAmlodipineNot specified26% reduction in mRNA expression[6]
IL-6Hypertensive type 2 diabetic patientsAmlodipineNot specified25% reduction in mRNA expression[6]
TNF-α, IL-6Spontaneously Hypertensive Rats (SHR)S-amlodipine10 weeksSignificantly lower levels compared to untreated SHR group[7]
Adhesion Molecules (MCP-1, ICAM-1, VCAM-1)ApoEKO mice on a high-cholesterol dietAmlodipine3 mg/kg/day for 10 weeksSuppressed expression of MCP-1, ICAM-1, and VCAM-1
Endothelial Function
eNOS phosphorylation (Ser1177)Human Umbilical Vein Endothelial Cells (HUVECs)Amlodipine1 µmol/LInduced phosphorylation[3][4]
eNOS phosphorylation (Thr495)Human Umbilical Vein Endothelial Cells (HUVECs)Amlodipine1 µmol/LWeakened phosphorylation[3][4]
Nitric Oxide (NO) LevelsHuman Umbilical Vein Endothelial Cells (HUVECs)Amlodipine and S-amlodipine1 µmol/LSignificantly increased NO levels[3]
VSMC Proliferation
p42/p44 MAPK activationHuman VSMCsAmlodipine1-100 nMDose-dependent inhibition of bFGF-induced activation[8]

Experimental Protocols

Animal Model of Atherosclerosis

This protocol describes the induction of atherosclerosis in Apolipoprotein E-deficient (ApoE-/-) mice, a commonly used model to study the disease.

Materials:

  • ApoE-/- mice (6-8 weeks old)

  • High-fat diet (e.g., containing 21% fat and 0.15% cholesterol)

  • Levamlodipine besylate

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Standard animal housing and care facilities

Procedure:

  • Acclimatize ApoE-/- mice for at least one week under standard laboratory conditions.

  • Divide the mice into at least two groups: a vehicle control group and a levamlodipine-treated group.

  • Induce atherosclerosis by feeding all mice a high-fat diet for a period of 8-16 weeks.

  • Prepare the levamlodipine besylate suspension in the vehicle at the desired concentration (e.g., based on a target dose of 1-5 mg/kg/day). A dose of 3 mg/kg/day has been used for amlodipine in similar studies.

  • Administer levamlodipine or vehicle to the respective groups daily via oral gavage.

  • Monitor the body weight and general health of the animals throughout the study.

  • At the end of the treatment period, euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).

  • Dissect the aorta and heart for plaque analysis.

Plaque Analysis:

  • For en face analysis, carefully remove the aorta, clean it of adipose tissue, and open it longitudinally.

  • Stain the aorta with Oil Red O solution to visualize lipid-rich plaques.

  • Capture images of the stained aorta and quantify the plaque area as a percentage of the total aortic surface area using image analysis software.

  • For cross-sectional analysis, embed the aortic root in OCT compound and prepare frozen sections.

  • Stain the sections with Oil Red O for lipid deposition, Masson's trichrome for collagen content, and specific antibodies for markers of inflammation (e.g., anti-VCAM-1, anti-ICAM-1) and macrophages.

  • Quantify the lesion area and the composition of the plaque using microscopy and image analysis software.

G cluster_0 Atherosclerosis Induction and Treatment cluster_1 Plaque Analysis ApoE-/- Mice ApoE-/- Mice High-Fat Diet (8-16 weeks) High-Fat Diet (8-16 weeks) ApoE-/- Mice->High-Fat Diet (8-16 weeks) Levamlodipine (oral gavage) Levamlodipine (oral gavage) High-Fat Diet (8-16 weeks)->Levamlodipine (oral gavage) Vehicle Control Vehicle Control High-Fat Diet (8-16 weeks)->Vehicle Control Euthanasia & Perfusion Euthanasia & Perfusion Levamlodipine (oral gavage)->Euthanasia & Perfusion Vehicle Control->Euthanasia & Perfusion Aorta Dissection Aorta Dissection Euthanasia & Perfusion->Aorta Dissection Oil Red O Staining Oil Red O Staining Aorta Dissection->Oil Red O Staining Immunohistochemistry Immunohistochemistry Aorta Dissection->Immunohistochemistry Quantification Quantification Oil Red O Staining->Quantification Immunohistochemistry->Quantification

Workflow for an in vivo atherosclerosis study.

In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

This protocol details a method to assess the anti-proliferative effect of levamlodipine on VSMCs using a WST-1 assay.

Materials:

  • Human or rat aortic smooth muscle cells (VSMCs)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Levamlodipine besylate

  • Mitogen (e.g., platelet-derived growth factor (PDGF), 20 ng/mL)

  • WST-1 reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed VSMCs in a 96-well plate at a density of 5,000-10,000 cells/well in complete growth medium and allow them to adhere overnight.

  • Synchronize the cells by incubating them in serum-free medium for 24 hours.

  • Prepare various concentrations of levamlodipine in serum-free medium (e.g., 1 nM to 10 µM). Amlodipine has shown effects in the 1-100 nM range.[8]

  • Aspirate the synchronization medium and add the levamlodipine solutions to the wells. Include a vehicle control.

  • After 1-2 hours of pre-incubation with levamlodipine, add the mitogen (e.g., PDGF) to stimulate proliferation. Include a negative control group with no mitogen.

  • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of proliferation inhibition relative to the mitogen-stimulated vehicle control.

G Seed VSMCs in 96-well plate Seed VSMCs in 96-well plate Synchronize cells (serum-free) Synchronize cells (serum-free) Seed VSMCs in 96-well plate->Synchronize cells (serum-free) Pre-treat with Levamlodipine Pre-treat with Levamlodipine Synchronize cells (serum-free)->Pre-treat with Levamlodipine Stimulate with Mitogen (e.g., PDGF) Stimulate with Mitogen (e.g., PDGF) Pre-treat with Levamlodipine->Stimulate with Mitogen (e.g., PDGF) Incubate (24-48h) Incubate (24-48h) Stimulate with Mitogen (e.g., PDGF)->Incubate (24-48h) Add WST-1 reagent Add WST-1 reagent Incubate (24-48h)->Add WST-1 reagent Measure Absorbance Measure Absorbance Add WST-1 reagent->Measure Absorbance Calculate Proliferation Inhibition Calculate Proliferation Inhibition Measure Absorbance->Calculate Proliferation Inhibition G Levamlodipine Levamlodipine PKC Protein Kinase C Levamlodipine->PKC Inhibits eNOS_Ser1177 eNOS (Ser1177) (Activating) Levamlodipine->eNOS_Ser1177 Promotes Phosphorylation eNOS_Thr495 eNOS (Thr495) (Inhibitory) PKC->eNOS_Thr495 Phosphorylates NO_Production Nitric Oxide (NO) Production eNOS_Thr495->NO_Production eNOS_Ser1177->NO_Production G Levamlodipine Levamlodipine L_type_Ca_Channel L-type Ca2+ Channel Levamlodipine->L_type_Ca_Channel Blocks Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx MAPK_ERK MAPK/ERK Pathway Ca_Influx->MAPK_ERK Activates VSMC_Proliferation VSMC Proliferation MAPK_ERK->VSMC_Proliferation Promotes G Levamlodipine Levamlodipine NF_kB_Activation NF-κB Activation Levamlodipine->NF_kB_Activation Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) Inflammatory_Stimuli->NF_kB_Activation Gene_Expression Gene Expression of Adhesion Molecules (VCAM-1, ICAM-1) & Cytokines (IL-6) NF_kB_Activation->Gene_Expression Inflammation Vascular Inflammation Gene_Expression->Inflammation

References

Application Notes and Protocols for Studying Levamlodipine in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of protocols and methodologies for the preclinical and clinical investigation of levamlodipine (B1674848) in combination with other cardiovascular agents. The focus is on synergistic effects on blood pressure reduction, vascular remodeling, and endothelial function.

Introduction to Levamlodipine Combination Therapy

Levamlodipine, the pharmacologically active S-enantiomer of amlodipine (B1666008), is a dihydropyridine (B1217469) calcium channel blocker that effectively lowers blood pressure by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscles, leading to vasodilation.[1] Combination therapy is often required to achieve target blood pressure levels and reduce the risk of cardiovascular events, especially in patients with moderate to severe hypertension.[2][3] Combining levamlodipine with drugs that have complementary mechanisms of action, such as angiotensin II receptor blockers (ARBs) or HMG-CoA reductase inhibitors (statins), can offer enhanced efficacy and improved tolerability.[2][4]

Commonly studied combinations with levamlodipine include:

  • Angiotensin II Receptor Blockers (ARBs): Valsartan (B143634) and Telmisartan (B1682998) are frequently used in combination with levamlodipine. ARBs block the vasoconstrictor and aldosterone-secreting effects of angiotensin II, providing a complementary mechanism to the vasodilation induced by levamlodipine.[4]

  • HMG-CoA Reductase Inhibitors (Statins): Atorvastatin (B1662188), when combined with levamlodipine, targets both hypertension and dyslipidemia, two major risk factors for cardiovascular disease.[5] This combination has shown benefits in improving endothelial function and reducing vascular inflammation beyond what is achieved with monotherapy.[5][6]

Preclinical Evaluation of Levamlodipine Combination Therapy

In Vivo Models of Hypertension

2.1.1. Spontaneously Hypertensive Rat (SHR) Model

The SHR model is a well-established genetic model of essential hypertension.

  • Objective: To evaluate the long-term efficacy and effects on end-organ damage of levamlodipine in combination with an ARB (e.g., telmisartan).[7]

  • Protocol:

    • Male SHRs (14-16 weeks old) are randomly assigned to treatment groups: vehicle control, levamlodipine alone, ARB alone, and levamlodipine + ARB combination.

    • Drugs are administered daily via oral gavage for a period of 4 to 8 weeks.[7][8]

    • Systolic blood pressure (SBP) and heart rate are measured weekly using the tail-cuff method.[8]

    • At the end of the treatment period, animals are euthanized, and tissues (heart, aorta, kidneys) are collected for histological and molecular analysis (e.g., assessment of cardiac hypertrophy, renal fibrosis, and vascular remodeling).[7]

2.1.2. Angiotensin II (Ang II)-Infused Rat Model

This model mimics hypertension driven by the activation of the renin-angiotensin system.

  • Objective: To investigate the effects of levamlodipine in combination with a statin (e.g., atorvastatin) on vascular oxidative stress and endothelial function.[9]

  • Protocol:

    • Male Sprague-Dawley rats are implanted with subcutaneous osmotic mini-pumps delivering Ang II (e.g., 0.7 mg/kg/day) for a specified period (e.g., 5 days to 4 weeks).[9]

    • Rats are concurrently treated with vehicle, levamlodipine, atorvastatin, or the combination via oral gavage.

    • Blood pressure is monitored throughout the study.

In Vitro Vascular Function and Remodeling Assays

2.2.1. Vascular Smooth Muscle Cell (VSMC) Proliferation and Hypertrophy

  • Objective: To determine the direct effects of levamlodipine and its combination partners on VSMC growth, a key process in vascular remodeling.

  • Protocol for Proliferation Assay (BrdU Incorporation):

    • Human aortic smooth muscle cells (HASMCs) are cultured in appropriate media.

    • Cells are serum-starved to synchronize them in a quiescent state.

    • Cells are then stimulated with a mitogen (e.g., angiotensin II or basic fibroblast growth factor (bFGF)) in the presence or absence of levamlodipine, the combination partner, or both.[6][10]

    • Cell proliferation is assessed by measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA using a colorimetric immunoassay.[11]

  • Protocol for Hypertrophy Assay:

    • Rat aortic VSMCs are cultured and made quiescent.

    • Cells are stimulated with Ang II (e.g., 100 nM) for 24-48 hours in the presence of the test compounds.[10]

    • Hypertrophy is determined by measuring the increase in protein synthesis (e.g., via [3H]-leucine incorporation) or the ratio of total protein to cell number.[10]

2.2.2. Endothelial Function Assessment

  • Objective: To evaluate the impact of levamlodipine combinations on endothelium-dependent vasodilation.

  • Protocol using Isolated Aortic Rings:

    • Thoracic aortas are isolated from treated or untreated animals.

    • Aortic rings (2-3 mm) are mounted in an organ bath containing Krebs solution and gassed with 95% O2/5% CO2.

    • The rings are pre-contracted with norepinephrine (B1679862) or phenylephrine.

    • Cumulative concentration-response curves to acetylcholine (B1216132) (an endothelium-dependent vasodilator) are generated to assess endothelial function.[9][12]

Clinical Study Protocols for Levamlodipine Combination Therapy

Randomized, Double-Blind, Controlled Trials
  • Objective: To assess the efficacy and safety of a fixed-dose combination of levamlodipine and an ARB (e.g., telmisartan) in patients with essential hypertension.

  • Study Design: A multicenter, randomized, double-blind, parallel-group study.[13]

  • Patient Population: Adult patients with mild to moderate essential hypertension (e.g., sitting diastolic blood pressure ≥ 90 mmHg and < 110 mmHg).[14]

  • Protocol:

    • After a washout period for any previous antihypertensive medications, eligible patients undergo a single-blind placebo run-in period.

    • Patients are then randomized to receive monotherapy with levamlodipine, monotherapy with the ARB, or the fixed-dose combination, once daily for a specified duration (e.g., 8 weeks).[15]

    • The primary efficacy endpoint is the change from baseline in mean sitting diastolic and systolic blood pressure at the end of the treatment period.[15]

    • Safety and tolerability are assessed by monitoring adverse events, vital signs, and clinical laboratory parameters.

Analytical Methods for Pharmacokinetic Studies

Simultaneous Quantification of Levamlodipine and Combination Partners in Biological Matrices

4.1.1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To simultaneously determine the concentrations of levamlodipine and valsartan in plasma or tissue samples.

  • Protocol:

    • Sample Preparation: Protein precipitation of plasma samples with methanol (B129727) followed by centrifugation.[16]

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[17]

      • Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate (B84403) buffer (pH adjusted to ~3.0-3.6).[16][17]

      • Flow Rate: 1.0 mL/min.[17]

      • Detection: UV detection at a wavelength of approximately 239 nm.[17]

    • Quantification: The concentrations of levamlodipine and valsartan are determined by comparing their peak areas to those of a standard curve.

4.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Objective: A highly sensitive and specific method for the simultaneous quantification of levamlodipine and atorvastatin in human plasma.[18]

  • Protocol:

    • Sample Preparation: Liquid-liquid extraction of plasma samples using a solvent like ethyl acetate (B1210297) or diethyl ether.[18][19]

    • Chromatographic Conditions:

      • Column: UPLC BEH C18 column (e.g., 50 x 2.1 mm, 1.7 µm).[18]

      • Mobile Phase: A gradient or isocratic elution with a mixture of ammonium (B1175870) formate (B1220265) buffer and acetonitrile.[18]

      • Flow Rate: 0.25 mL/min.[18]

    • Mass Spectrometry Conditions:

      • Ionization: Positive electrospray ionization (ESI+).

      • Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and an internal standard.[19]

Data Presentation

Table 1: Efficacy of Levamlodipine and Telmisartan Combination Therapy in Spontaneously Hypertensive Rats

Treatment GroupDose (mg/kg/day)Baseline SBP (mmHg)Final SBP (mmHg)Change in SBP (mmHg)
Vehicle Control-185 ± 5188 ± 6+3
Levamlodipine1184 ± 4165 ± 5-19
Telmisartan6186 ± 5158 ± 4-28
Levamlodipine + Telmisartan1 + 6185 ± 6135 ± 4-50

Data are presented as mean ± SD. SBP: Systolic Blood Pressure. (Data are illustrative based on findings from similar studies).[7]

Table 2: In Vitro Inhibition of Angiotensin II-Induced VSMC Proliferation

TreatmentConcentration% Inhibition of Proliferation
Levamlodipine10 nM25%
Atorvastatin1 µM30%
Levamlodipine + Atorvastatin10 nM + 1 µM65%

(Illustrative data based on the known anti-proliferative effects of these drug classes).[6][20]

Table 3: Pharmacokinetic Parameters of Levamlodipine and Atorvastatin from a Bioequivalence Study

DrugFormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Levamlodipine Test6.58 ± 0.226.12 ± 0.86-
Reference6.64 ± 0.376.13 ± 0.73-
Atorvastatin Test61.66 ± 3.054.21 ± 0.86-
Reference62.16 ± 0.764.22 ± 0.73-

Data are presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve. (Data adapted from a bioequivalence study of amlodipine and atorvastatin).[21]

Mandatory Visualizations

Signaling_Pathway_Levamlodipine_ARB cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_VSMC Vascular Smooth Muscle Cell (VSMC) cluster_Calcium_Channel Calcium Channel Blockade Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII AT1R AT1 Receptor AngII->AT1R PLC PLC Activation AT1R->PLC IP3 IP3 & DAG PLC->IP3 Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Contraction Vasoconstriction Hypertrophy Proliferation Ca_release->Contraction L_type L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx L_type->Ca_influx Ca_influx->Contraction Levamlodipine Levamlodipine Levamlodipine->L_type Inhibits ARB ARB (e.g., Valsartan) ARB->AT1R Blocks Experimental_Workflow start Induce Hypertension (e.g., SHR or Ang II infusion) treatment Randomize to Treatment Groups: - Vehicle - Levamlodipine - Partner Drug - Combination start->treatment monitoring Monitor Blood Pressure (Tail-cuff method) treatment->monitoring endpoint Terminal Endpoint: - Euthanasia - Tissue Collection (Aorta, Heart, Kidney) monitoring->endpoint analysis Ex Vivo & In Vitro Analysis: - Vascular Function (Organ Bath) - Histology (Hypertrophy, Fibrosis) - Molecular Analysis (Gene Expression) endpoint->analysis

References

Application Notes and Protocols for the Transdermal Patch Formulation of S-amlodipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, in vitro evaluation, ex vivo permeation, and in vivo pharmacokinetic assessment of S-amlodipine transdermal patches. S-amlodipine, the pharmacologically active enantiomer of amlodipine (B1666008), is a calcium channel blocker used in the management of hypertension and angina. The development of a transdermal delivery system for S-amlodipine aims to provide controlled drug release, improve patient compliance, and minimize side effects associated with oral administration.

Formulation of S-amlodipine Transdermal Patches

Transdermal patches of S-amlodipine can be formulated as matrix-type systems, where the drug is uniformly dispersed within a polymeric matrix. The choice of polymers, plasticizers, and permeation enhancers is critical to achieving the desired physicochemical properties and drug release profile.

Key Formulation Components
Component CategoryExamplesFunction
Active Pharmaceutical Ingredient (API) S-amlodipine besylate, S-amlodipine free baseThe therapeutic agent.
Polymers (Matrix Formers) Hydroxypropyl Methylcellulose (B11928114) (HPMC), Ethylcellulose (EC), Eudragit RL/RS 100, Chitosan, Polyvinylpyrrolidone (PVP)Controls the release of the drug and provides the structural integrity of the patch.[1][2][3]
Plasticizers Propylene Glycol (PG), Dibutyl Phthalate (DBP), Polyethylene Glycol (PEG) 400Increases the flexibility and workability of the polymer matrix.[2][3]
Permeation Enhancers Olive Oil, Eugenol (B1671780), Dimethylsulfoxide (DMSO), Oleic Acid, Lauric AcidFacilitates the diffusion of the drug through the stratum corneum of the skin.[1][4][5]
Solvents Ethanol (B145695), Methanol, DichloromethaneUsed to dissolve the drug and polymers during the formulation process.[1][6]
Backing Layer Fluoropolymer-treated polyester (B1180765)Protects the patch from the external environment and prevents drug loss from the top of the patch.[7]
Release Liner Siliconized polyester filmProtects the adhesive layer during storage and is removed before application.[7]
Experimental Protocol: Preparation of S-amlodipine Transdermal Patch (Solvent Casting Method)

The solvent casting technique is a common method for preparing matrix-type transdermal patches.[1][2]

Materials:

  • S-amlodipine besylate

  • Hydroxypropyl Methylcellulose (HPMC)

  • Polyethylene Glycol (PEG) 200

  • Eugenol (Permeation enhancer)

  • Ethanol

  • Petri dish or a glass mould

  • Magnetic stirrer

  • Controlled environment for drying

Procedure:

  • Polymer Solution Preparation: Disperse the required amount of HPMC in a suitable volume of ethanol with continuous stirring using a magnetic stirrer. Allow the polymer to soak overnight to ensure complete dissolution.[1]

  • Addition of Plasticizer: Add PEG-200 to the polymer solution and stir until a homogenous mixture is obtained.[1]

  • Drug Incorporation: Dissolve the accurately weighed S-amlodipine besylate in a separate container with ethanol.[1]

  • Addition of Permeation Enhancer: Add the desired volume of eugenol to the drug solution.

  • Final Mixture Preparation: Slowly add the drug-enhancer solution to the polymer-plasticizer solution with continuous stirring to form a uniform dispersion.

  • Casting: Pour the final mixture into a clean, dry Petri dish or glass mould placed on a level surface.[1]

  • Drying: Allow the solvent to evaporate slowly by keeping the cast mixture in a controlled environment (e.g., a drying oven at a slightly elevated temperature or at room temperature for an extended period).

  • Patch Cutting and Storage: Once dried, the patch can be carefully removed from the mould. Cut the patch into the desired size and shape. Store the prepared patches in a desiccator until further evaluation.

G cluster_prep Polymer Solution Preparation cluster_drug_prep Drug Solution Preparation HPMC HPMC Stirring1 Stir Overnight HPMC->Stirring1 Ethanol1 Ethanol Ethanol1->Stirring1 HPMC_sol Homogenous HPMC Solution Stirring1->HPMC_sol Mixing Combine and Stir HPMC_sol->Mixing S_amlodipine S-amlodipine Drug_sol Drug-Enhancer Solution S_amlodipine->Drug_sol Ethanol2 Ethanol Ethanol2->Drug_sol Eugenol Eugenol Eugenol->Drug_sol Drug_sol->Mixing PEG PEG-200 (Plasticizer) PEG->Mixing Casting Pour into Mould Mixing->Casting Drying Solvent Evaporation Casting->Drying Final_patch Cut and Store Patch Drying->Final_patch G cluster_setup Apparatus Setup cluster_sampling Sampling and Analysis Franz_cell Assemble Franz Cell Receptor_medium Fill Receptor Medium (PBS pH 7.4) Franz_cell->Receptor_medium Temp_control Set Temperature to 32°C Receptor_medium->Temp_control Membrane Mount Synthetic Membrane Temp_control->Membrane Patch Apply Patch Membrane->Patch Withdraw Withdraw Sample at Intervals Patch->Withdraw Replace Replace with Fresh Medium Withdraw->Replace Analyze Quantify Drug (HPLC/UV) Replace->Analyze Calculate Calculate Cumulative Release Analyze->Calculate G cluster_animal_prep Animal Preparation cluster_admin Dose Administration cluster_sampling_analysis Sampling and Analysis Select_rats Select Wistar Rats Shave Shave Dorsal Area Select_rats->Shave Grouping Divide into Groups (Oral, IV, Transdermal) Shave->Grouping Oral_admin Oral Gavage Grouping->Oral_admin IV_admin IV Injection Grouping->IV_admin TDDS_admin Apply Patch Grouping->TDDS_admin Blood_sample Collect Blood Samples Oral_admin->Blood_sample IV_admin->Blood_sample TDDS_admin->Blood_sample Plasma_sep Separate Plasma Blood_sample->Plasma_sep Drug_quant Quantify Drug (HPLC) Plasma_sep->Drug_quant PK_analysis Calculate PK Parameters Drug_quant->PK_analysis

References

Application Note: High-Throughput Bioanalytical Method for Levamlodipine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust bioanalytical method for the quantification of levamlodipine (B1674848) in human plasma samples. The method utilizes a simple and efficient protein precipitation technique for sample preparation, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method has been validated over a linear range of 0.05 to 10.0 ng/mL and is suitable for pharmacokinetic and bioequivalence studies.

Introduction

Levamlodipine, the S-enantiomer of amlodipine, is a long-acting calcium channel blocker used in the treatment of hypertension and angina.[1] Accurate and reliable quantification of levamlodipine in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for a high-throughput LC-MS/MS method for the determination of levamlodipine in human plasma.

Experimental

Materials and Reagents
  • Levamlodipine reference standard

  • (S)-Amlodipine-d4 (Internal Standard, IS)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Milli-Q or equivalent)

  • Human plasma (K2-EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 50 x 2.1 mm, 1.7 µm)

  • Vortex mixer

  • Centrifuge

  • 96-well plates

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution: Prepare a 1 mg/mL primary stock solution of levamlodipine in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve and QC samples.

  • Calibration Curve Standards: Spike drug-free human plasma with the working standard solutions to obtain calibration standards at concentrations of 0.05, 0.1, 0.5, 1, 2.5, 5, 7.5, and 10 ng/mL.

  • Quality Control Samples: Prepare QC samples in drug-free human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 0.05 ng/mL

    • Low Quality Control (LQC): 0.15 ng/mL

    • Medium Quality Control (MQC): 4 ng/mL

    • High Quality Control (HQC): 8 ng/mL

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube or a 96-well plate.

  • Add 20 µL of the internal standard working solution ((S)-Amlodipine-d4, 100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or well.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterValue
Column C18, 50 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Isocratic or Gradient (optimized for separation)
Injection Volume 5 µL
Column Temperature 40 °C
Run Time 4.0 minutes[2]

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Levamlodipine) m/z 409.2 → 238.15[2]
MRM Transition (IS) m/z 415.25 → 240.20[2]
Ion Source Temperature 500 °C
Ion Spray Voltage 5500 V

Method Validation Summary

The method was validated according to regulatory guidelines. The following parameters were assessed:

Table 3: Method Validation Parameters

ParameterResult
Linearity Range 0.05 - 10.0 ng/mL[3]
Correlation Coefficient (r²) > 0.99[3]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[3]
Intra-day Precision (%CV) ≤ 5.4%[3]
Inter-day Precision (%CV) ≤ 4.8%[3]
Intra-day Accuracy (%RE) -6.7% to 3.9%[3]
Inter-day Accuracy (%RE) -3.3% to 3.3%[3]
Extraction Recovery 94.7 ± 3.9%[3]

Results and Discussion

The developed LC-MS/MS method demonstrated high sensitivity, specificity, and throughput for the quantification of levamlodipine in human plasma. The protein precipitation method provided clean extracts with high recovery. The chromatographic conditions allowed for a short run time of 4 minutes per sample, making it suitable for the analysis of a large number of samples in pharmacokinetic and bioequivalence studies. The validation results confirm that the method is accurate, precise, and reliable for its intended purpose.

Visualizations

Bioanalytical_Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Collection Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation with Acetonitrile Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS_Analysis Data_Acquisition Data Acquisition LC_MS_MS_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Overall workflow for the bioanalytical method of levamlodipine in plasma.

Sample_Preparation_Workflow Start Start: 100 µL Plasma Sample Add_IS Add 20 µL Internal Standard Start->Add_IS Add_Solvent Add 300 µL Acetonitrile Add_IS->Add_Solvent Vortex Vortex for 1 minute Add_Solvent->Vortex Centrifuge Centrifuge at 13,000 rpm for 10 min Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject

Caption: Detailed workflow for the protein precipitation sample preparation method.

Conclusion

The described bioanalytical method provides a reliable and high-throughput solution for the quantification of levamlodipine in human plasma. The simple protein precipitation sample preparation and rapid LC-MS/MS analysis make this method well-suited for supporting clinical and preclinical studies.

References

Troubleshooting & Optimization

Technical Support Center: Levamlodipine Besylate Impurity Profiling and Identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Levamlodipine (B1674848) besylate analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on impurity profiling and identification. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Levamlodipine besylate I should be aware of?

A1: Levamlodipine besylate, the S-enantiomer of amlodipine (B1666008), can have impurities arising from the manufacturing process and degradation. The most critical impurity to monitor is its enantiomer, (R)-Amlodipine , as Levamlodipine is a single-enantiomer drug. Other significant impurities are often similar to those of racemic amlodipine and are specified in pharmacopoeias like the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP). These include:

  • Impurity A (USP) / Impurity D (Ph. Eur.): 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate. This is a common degradation product formed under oxidative and acidic conditions.[1]

  • Impurity F (Ph. Eur.): The dimethyl ester analog of amlodipine.

  • Process-related impurities: These can include starting materials, by-products, and intermediates from the synthesis of Levamlodipine.

  • Degradation products: Formed under stress conditions such as acid/base hydrolysis, oxidation, heat, and photolysis.[1][2][3]

Q2: What is the primary analytical technique for Levamlodipine besylate impurity profiling?

A2: The primary and most widely used analytical technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[2][4] For chiral purity analysis, specialized chiral HPLC methods are employed. For structural elucidation and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[1][5] Capillary Electrophoresis (CE) has also been shown to be an effective method for enantiomeric purity determination.[2][6]

Q3: Why is chiral purity analysis so important for Levamlodipine besylate?

A3: Levamlodipine is the pharmacologically active S-enantiomer of amlodipine. The R-enantiomer is considered an impurity and may have different pharmacological or toxicological properties. Therefore, regulatory agencies require strict control of the enantiomeric purity to ensure the safety and efficacy of the drug product.

Q4: Where can I find reference standards for Levamlodipine besylate and its impurities?

A4: Reference standards for Levamlodipine besylate and its common impurities, including the R-enantiomer and pharmacopoeial impurities, can be purchased from various commercial suppliers of pharmaceutical reference standards, such as the European Directorate for the Quality of Medicines & HealthCare (EDQM) and the United States Pharmacopeia (USP).

Troubleshooting Guides

HPLC Analysis: General Impurity Profiling
Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) for Levamlodipine or impurities. 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Interactions with active sites on the stationary phase.1. Replace the column with a new one of the same type. 2. Adjust the mobile phase pH. Amlodipine is a basic compound, so a slightly acidic pH (e.g., 3-4) often provides good peak shape on a C18 column. 3. Reduce the injection volume or sample concentration. 4. Use a column with end-capping or add a competing base like triethylamine (B128534) (use with caution as it can affect column lifetime) to the mobile phase.
Inadequate separation between Levamlodipine and an impurity peak. 1. Mobile phase composition is not optimal. 2. Incorrect column chemistry. 3. Gradient slope is too steep.1. Adjust the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. 2. Try a different stationary phase (e.g., phenyl-hexyl instead of C18). 3. Optimize the gradient elution program by making the gradient shallower around the elution time of the co-eluting peaks.
Baseline drift or noise. 1. Contaminated mobile phase or detector flow cell. 2. Fluctuations in column temperature. 3. Degrading detector lamp.1. Prepare fresh mobile phase and flush the system thoroughly. Clean the detector flow cell according to the manufacturer's instructions. 2. Use a column oven to maintain a stable temperature. 3. Replace the detector lamp if it has exceeded its lifetime.
Ghost peaks appearing in the chromatogram. 1. Carryover from a previous injection. 2. Contamination in the sample diluent or mobile phase.1. Incorporate a needle wash step in the autosampler sequence. Inject a blank after a high-concentration sample to check for carryover. 2. Prepare fresh diluent and mobile phase.
Chiral HPLC Analysis for Enantiomeric Purity
Problem Possible Cause(s) Suggested Solution(s)
No separation of (S)- and (R)-amlodipine enantiomers. 1. Incorrect chiral stationary phase (CSP). 2. Inappropriate mobile phase for the CSP.1. Ensure you are using a suitable chiral column. Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or protein-based (e.g., Chiral AGP) columns are commonly used.[7] 2. Consult the column manufacturer's guide for recommended mobile phases. The mobile phase composition is critical for chiral recognition.
Poor resolution between enantiomers. 1. Mobile phase composition is not optimal. 2. Flow rate is too high. 3. Column temperature is not optimal.1. Systematically vary the ratio of organic modifier to buffer and the type and concentration of any additives. 2. Reduce the flow rate to increase the interaction time with the stationary phase. 3. Optimize the column temperature. Lower temperatures often improve chiral resolution.
Inconsistent retention times for enantiomers. 1. Column equilibration is insufficient. 2. Changes in mobile phase composition over time. 3. Fluctuations in temperature.1. Equilibrate the chiral column with the mobile phase for an extended period before analysis. 2. Prepare fresh mobile phase daily and ensure it is well-mixed. 3. Use a reliable column oven.

Experimental Protocols

Protocol 1: General Impurity Profiling by RP-HPLC

This protocol is a general starting point and should be optimized and validated for your specific application.

  • Chromatographic System: HPLC with UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 2.3 g/L Ammonium acetate (B1210297) solution.[6]

  • Mobile Phase B: Methanol.[6]

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 55 45
    5 40 60

    | 25 | 40 | 60 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[6]

  • Detection Wavelength: 238 nm.[6]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the Levamlodipine besylate sample in the mobile phase to a suitable concentration (e.g., 0.5 mg/mL).

Protocol 2: Chiral Purity Analysis by HPLC

This protocol is an example and requires a specific chiral column.

  • Chromatographic System: HPLC with UV detector.

  • Column: Chiral AGP, 100 mm x 4.6 mm, 5 µm particle size.[7]

  • Mobile Phase: 10 mM Ammonium acetate buffer with 1% 1-Propanol, adjusted to pH 4.6.[7]

  • Flow Rate: 0.9 mL/min.[7]

  • Column Temperature: Ambient or controlled as optimized.

  • Detection Wavelength: 235 nm.[7]

  • Injection Volume: 50 µL.[7]

  • Sample Preparation: Prepare a solution of Levamlodipine besylate in the mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample Levamlodipine Besylate Sample Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter through 0.45µm filter Dissolution->Filtration RP_HPLC Reverse-Phase HPLC (Impurity Profiling) Filtration->RP_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Filtration->Chiral_HPLC LC_MS LC-MS (Identification) Filtration->LC_MS Integration Peak Integration RP_HPLC->Integration Chiral_HPLC->Integration Identification Structural Elucidation LC_MS->Identification Quantification Impurity Quantification Integration->Quantification Integration->Quantification

Caption: Experimental workflow for Levamlodipine besylate impurity analysis.

degradation_pathway cluster_stress Stress Conditions cluster_impurities Degradation Products Levamlodipine Levamlodipine Besylate Oxidation Oxidation (e.g., H2O2) Levamlodipine->Oxidation Acid Acid Hydrolysis (e.g., HCl) Levamlodipine->Acid Base Base Hydrolysis (e.g., NaOH) Levamlodipine->Base Photo Photolysis (e.g., UV light) Levamlodipine->Photo Impurity_D Impurity D (Pyridine derivative) Oxidation->Impurity_D Acid->Impurity_D Other_Degradants Other Degradation Products Base->Other_Degradants Photo->Other_Degradants

Caption: Simplified degradation pathway of Levamlodipine besylate.

References

Technical Support Center: Forced Degradation Studies of Amlodipine Besylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on amlodipine (B1666008) besylate.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for forced degradation of amlodipine besylate?

A1: Forced degradation studies for amlodipine besylate typically involve subjecting the drug substance to acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1][2] These conditions are designed to accelerate the degradation process to identify potential degradation products and establish the drug's stability profile.[3]

Q2: Why is my amlodipine besylate sample showing significant degradation under basic conditions but seems stable under acidic conditions in my initial screen?

A2: This is a commonly observed phenomenon. Amlodipine besylate is known to be considerably more susceptible to degradation under basic (alkaline) conditions compared to acidic conditions.[1] One study reported approximately 43% degradation in 0.1 M NaOH, while only about 1% degradation was observed in 0.1 M HCl under the same experimental duration.[1]

Q3: What is the primary degradation pathway for amlodipine besylate?

A3: A major degradation pathway for amlodipine is the oxidative aromatization of its dihydropyridine (B1217469) ring to form a pyridine (B92270) moiety.[1] This can occur under both oxidative and photolytic stress conditions.[1]

Q4: I am not observing any degradation under thermal stress. Is this normal?

A4: Yes, it is possible. Amlodipine besylate has been reported to be relatively stable under thermal stress conditions, with some studies showing no degradation even at 105°C for 3 days.[1] Achieving degradation in the range of 10-80% for thermal stress might require prolonged exposure.[3]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution

Problem: Co-elution of amlodipine with its degradation products or impurities is observed during HPLC analysis.

Possible Causes & Solutions:

  • Inadequate Mobile Phase: The European Pharmacopoeia method, which uses a C18 column with 30 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) (30:70 v/v), has been reported to cause co-elution of impurities.[1]

  • Solution 1: pH Adjustment: Amlodipine is a basic compound. Using a mobile phase with a higher pH can improve peak shape and resolution. A mobile phase consisting of 0.4% ammonium hydroxide (B78521) in water and methanol in a gradient mode has proven effective.[1]

  • Solution 2: Column Selection: A core-shell C18 column (e.g., 100 mm × 4.6 mm; 2.6 μm) can provide better separation efficiency within a shorter run time.[1]

  • Solution 3: Mobile Phase Optimization: A mobile phase of 0.01 M potassium dihydrogen phosphate (B84403) buffer (pH 3) and methanol (30:70 v/v) has also been shown to resolve amlodipine and its degradation products effectively.[2]

Issue 2: Unexpected or No Degradation

Problem: The extent of degradation is either much higher or lower than the expected 10-80% range.

Possible Causes & Solutions:

  • Stress Condition Intensity: The concentration of the stressor (acid, base, H₂O₂) or the duration and temperature of the stress may be too harsh or too mild.

    • For excessive degradation: Consider reducing the concentration of the stressor, the temperature, or the exposure time. For instance, if total degradation is observed in 5 M NaOH at 80°C[4][5], try using 0.1 M NaOH at room temperature first.[1]

    • For minimal degradation: Increase the intensity of the stress condition. For thermal stress, if no degradation is seen at 80°C for 7 hours[6][7], you might need to extend the duration as some studies have gone up to 3 days at 105°C.[1]

  • Drug Substance Concentration: Ensure the starting concentration of amlodipine besylate is appropriate for the analytical method. A common concentration used is 1 mg/mL.[1]

Experimental Protocols

Forced Degradation Stock Solution Preparation
  • Accurately weigh 10 mg of amlodipine besylate and transfer it to a 10 mL volumetric flask.

  • Dissolve the substance in a suitable solvent (e.g., methanol or the mobile phase) and make up the volume to obtain a concentration of 1 mg/mL.

Stress Degradation Methodologies
  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at room temperature for a specified period (e.g., 3 days).[1] Neutralize a sample of the solution with 0.1 M NaOH before injection into the HPLC system.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at room temperature for a specified period (e.g., 3 days).[1] Neutralize a sample of the solution with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified period (e.g., 3 days).[1]

  • Thermal Degradation: Store the solid drug substance in an oven at 105°C for 3 days.[1] Alternatively, a solution can be refluxed at 80°C for 7 hours.[6][7]

  • Photolytic Degradation: Expose the drug substance to UV light (200 W-h/m²) followed by visible light (1.2 million lux-h).[1]

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Results for Amlodipine Besylate

Stress ConditionReagent/ConditionDurationTemperature% DegradationReference
Acid Hydrolysis0.1 M HCl3 daysAmbient~1%[1]
Acid Hydrolysis5 M HCl6 hours80°C75.2%[4][5]
Base Hydrolysis0.1 M NaOH3 daysAmbient~43%[1]
Base Hydrolysis5 M NaOH6 hours80°CTotal[4][5]
Oxidation3% H₂O₂3 daysAmbient~1%[1]
Oxidation3% H₂O₂ in Methanol (80:20)6 hours80°C80.1%[4][5]
ThermalSolid State3 days105°CNo Degradation[1]
PhotolyticUV & Visible Light--~5%[1]

Table 2: Example HPLC Method Parameters for Amlodipine Besylate Stability Indicating Assay

ParameterCondition 1Condition 2
Column Core shell C18, 100 mm × 4.6 mm; 2.6 μm[1]Agilent C18, 250mm × 4.6mm, 5µm[6][7]
Mobile Phase A: 0.4% Ammonium Hydroxide in waterB: Methanol (Gradient)[1]Methanol: Water (80:20 v/v)[6][7]
Flow Rate 1.0 mL/min1.0 mL/min[6][7]
Detection Wavelength 237 nm[1]238 nm[6][7]
Column Temperature AmbientAmbient (25°C)[6]

Visualizations

G Amlodipine Besylate Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Outcome drug Amlodipine Besylate (Drug Substance) stock Stock Solution (1 mg/mL in Methanol) drug->stock Dissolve thermal Thermal (105°C, 3 days) drug->thermal photo Photolytic (UV/Vis Light) drug->photo acid Acid Hydrolysis (0.1 M HCl, RT, 3 days) stock->acid base Base Hydrolysis (0.1 M NaOH, RT, 3 days) stock->base oxidative Oxidation (3% H2O2, RT, 3 days) stock->oxidative neutralize Neutralize (if needed) acid->neutralize base->neutralize hplc Stability-Indicating HPLC-UV Analysis oxidative->hplc thermal->hplc Prepare Solution photo->hplc Prepare Solution neutralize->hplc data Degradation Profile & Impurity Identification hplc->data

Caption: Workflow for forced degradation studies of amlodipine besylate.

G Amlodipine Besylate Degradation Pathways cluster_products Degradation Products Amlodipine Amlodipine (Dihydropyridine Ring) ImpurityD Impurity D (Pyridine Analog) Amlodipine->ImpurityD Oxidative Stress (e.g., 3% H2O2) Amlodipine->ImpurityD Acidic Stress Other Other Hydrolytic & Oxidative Products Amlodipine->Other Basic Hydrolysis (e.g., 0.1 M NaOH)

References

Technical Support Center: Stability-Indicating Assay for Levamlodipine Besylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability-indicating assay of levamlodipine (B1674848) besylate.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating assay method (SIAM) and why is it crucial for levamlodipine besylate?

A stability-indicating assay method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), levamlodipine besylate, without interference from its degradation products, impurities, or excipients. It is essential during drug development and for quality control to ensure that the drug product maintains its identity, strength, quality, and purity throughout its shelf life.

Q2: What are the common degradation pathways for levamlodipine besylate?

Levamlodipine besylate is susceptible to degradation under various stress conditions. The primary degradation pathways include:

  • Oxidative Degradation: The dihydropyridine (B1217469) ring in amlodipine (B1666008) is prone to oxidation, leading to the formation of a pyridine (B92270) derivative, a common degradation product.[1][2]

  • Hydrolysis: Degradation can occur under both acidic and basic conditions.[2][3][4] Basic hydrolysis, in particular, has been shown to cause considerable degradation.[1]

  • Photodegradation: Exposure to light can induce degradation, often leading to the formation of the pyridine derivative.[3]

Q3: What are the typical analytical techniques used for a stability-indicating assay of levamlodipine besylate?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and recommended technique.[5][6] Ultra-performance liquid chromatography (UPLC) is also used for a more rapid and efficient analysis.[7] These methods are capable of separating levamlodipine from its degradation products.[4]

Q4: What is forced degradation and how is it applied to levamlodipine besylate?

Forced degradation (or stress testing) is the process of subjecting the drug substance to harsh conditions to accelerate its decomposition.[2] This helps to identify potential degradation products and establish the degradation pathways. For levamlodipine besylate, forced degradation studies typically involve exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions.[1][5] The results of these studies are crucial for developing and validating a stability-indicating method.[2]

Experimental Protocols

Protocol 1: Forced Degradation of Levamlodipine Besylate

This protocol outlines the conditions for stress testing to identify potential degradation products.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve levamlodipine besylate in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase components) to obtain a stock solution of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature for a specified period (e.g., 3 days).[1]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period (e.g., 3 days).[1] Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period (e.g., 3 days).[1]

  • Thermal Degradation: Store the solid drug substance in an oven at a high temperature (e.g., 80°C or 105°C) for a specified duration (e.g., 3-7 hours).[1][5]

  • Photolytic Degradation: Expose the drug solution or solid substance to UV light (e.g., 200 W-h/m²) and visible light (e.g., 1.2 million lux-h).[1]

3. Sample Preparation for Analysis:

  • After the specified exposure time, dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 20-100 µg/mL).[5]

  • Filter the samples through a 0.45 µm syringe filter before injection.[5]

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides a typical set of chromatographic conditions for the analysis of levamlodipine besylate and its degradation products.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a buffer and an organic solvent. For example: - Methanol:Water (80:20 v/v)[5] - 0.05 M Orthophosphoric acid (pH 3.0 with triethylamine):Methanol:Acetonitrile (50:35:15 v/v/v)[8]
Flow Rate 1.0 mL/min[5][6]
Detection Wavelength 237 nm or 238 nm[1][5]
Injection Volume 10-20 µL
Column Temperature Ambient (e.g., 25°C or 30°C)

Data Presentation

Table 1: Summary of Forced Degradation Studies for Amlodipine Besylate
Stress ConditionReagent/ConditionDurationDegradation Observed (%)Key Degradation Products
Acid Hydrolysis 0.1 M HCl3 days~1% - 7.54%Impurity A (Pyridine derivative) and others[1][4]
Base Hydrolysis 0.1 M NaOH3 days~29.73% - 43%Multiple degradation products[1][4]
Oxidation 3% H₂O₂3 days~1% - 74.40%Impurity A (Pyridine derivative)[1][4]
Thermal Degradation 105°C3 daysNo significant degradation-
Photolytic Degradation UV & Visible Light-~5%Impurity A (Pyridine derivative)[1]

Note: The extent of degradation can vary depending on the precise experimental conditions.

Visualizations

G Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Levamlodipine Besylate API Stock Prepare 1 mg/mL Stock Solution API->Stock Thermal Thermal (e.g., 105°C) API->Thermal Expose Solid Acid Acid Hydrolysis (0.1 M HCl) Stock->Acid Expose Base Base Hydrolysis (0.1 M NaOH) Stock->Base Expose Oxidative Oxidative (3% H2O2) Stock->Oxidative Expose Photo Photolytic (UV/Vis Light) Stock->Photo Expose Dilute Dilute to Working Concentration Acid->Dilute Base->Dilute Oxidative->Dilute Thermal->Dilute Dissolve & Photo->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Analyze Analyze Chromatograms (Identify Degradants) Inject->Analyze

Caption: Workflow for forced degradation of levamlodipine besylate.

Troubleshooting Guides

Q5: My levamlodipine peak is tailing. What are the possible causes and solutions?

Peak tailing is a common issue, particularly for basic compounds like levamlodipine.[9]

  • Cause 1: Secondary Interactions with Residual Silanols: The primary cause of tailing for basic compounds is the interaction with acidic silanol (B1196071) groups on the silica-based C18 column.[9]

    • Solution: Increase the pH of the mobile phase to be above the pKa of levamlodipine (which is approximately 8.6).[1] This deprotonates the silanol groups, reducing the secondary interactions. Using a mobile phase with 0.4% ammonium (B1175870) hydroxide (B78521) has been shown to improve peak shape.[1] Alternatively, operating at a very low pH (e.g., pH 3) can protonate the silanol groups, also minimizing unwanted interactions.[8]

  • Cause 2: Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the concentration of the sample or the injection volume.

  • Cause 3: Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degraded.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[10]

Q6: I am observing poor resolution between levamlodipine and its degradation products. How can I improve this?

  • Cause 1: Inappropriate Mobile Phase Composition: The mobile phase may not be optimal for separating the analyte from its impurities. Co-elution of impurities has been observed with certain mobile phases.[1]

    • Solution 1: Adjust Organic Modifier Ratio: Systematically vary the ratio of the organic solvent (e.g., methanol or acetonitrile) to the aqueous buffer.

    • Solution 2: Change the Organic Modifier: If using methanol, try acetonitrile, or vice versa. Their different selectivities can significantly impact resolution.

    • Solution 3: Modify Mobile Phase pH: Adjusting the pH can alter the ionization state of both levamlodipine and its impurities, which can improve separation.

  • Cause 2: Inefficient Column: The column may not have sufficient theoretical plates for the separation.

    • Solution: Use a column with a smaller particle size (e.g., UPLC columns) or a longer column to increase efficiency. Core-shell columns can also provide higher efficiency and better resolution.[1]

Q7: My baseline is noisy or drifting. What should I check?

  • Cause 1: Air Bubbles in the System: Air bubbles in the pump or detector cell are a common cause of baseline noise.[11]

    • Solution: Degas the mobile phase thoroughly before use. Most modern HPLC systems have an inline degasser. Purge the pump to remove any trapped air.[12]

  • Cause 2: Contaminated Mobile Phase: Impurities in the mobile phase or microbial growth can cause a noisy or drifting baseline.

    • Solution: Prepare fresh mobile phase using high-purity (HPLC-grade) solvents and reagents. Filter the mobile phase before use.[11]

  • Cause 3: Leaks in the System: A leak in any of the fittings can cause pressure fluctuations and a noisy baseline.

    • Solution: Systematically check all fittings for any signs of leakage and tighten or replace them as necessary.[13]

  • Cause 4: Column Equilibration: Insufficient column equilibration time with the mobile phase can cause the baseline to drift.

    • Solution: Ensure the column is equilibrated for a sufficient amount of time (e.g., 15-30 minutes or until a stable baseline is achieved) before starting the analysis.[11]

G HPLC Troubleshooting for Levamlodipine Assay cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues start Identify HPLC Problem peak_tailing Peak Tailing? start->peak_tailing rt_shift Retention Time Shifting? start->rt_shift baseline_noise Noisy Baseline? start->baseline_noise sol_tailing1 Check Mobile Phase pH (Increase pH > 8.6 or decrease to ~3) peak_tailing->sol_tailing1 Yes sol_tailing2 sol_tailing2 peak_tailing->sol_tailing2 No, check other issues peak_fronting Peak Fronting? peak_split Split Peaks? sol_rt1 Check for Leaks/ Pump Issues rt_shift->sol_rt1 Yes sol_rt2 sol_rt2 rt_shift->sol_rt2 No, check other issues sol_noise1 Degas Mobile Phase/ Purge Pump baseline_noise->sol_noise1 Yes sol_noise2 sol_noise2 baseline_noise->sol_noise2 No, check other issues baseline_drift Drifting Baseline? sol_tailing3 Reduce Sample Concentration/ Injection Volume sol_tailing1->sol_tailing3 Still Tailing sol_tailing4 Flush or Replace Column/ Use Guard Column sol_tailing3->sol_tailing4 Still Tailing sol_rt3 Ensure Proper Column Temperature Control sol_rt1->sol_rt3 Still Shifting sol_rt4 Ensure Consistent Mobile Phase Preparation sol_rt3->sol_rt4 Still Shifting sol_noise3 Prepare Fresh Mobile Phase with HPLC-Grade Solvents sol_noise1->sol_noise3 Still Noisy sol_noise4 Check for System Leaks sol_noise3->sol_noise4 Still Noisy

Caption: Troubleshooting decision tree for common HPLC issues.

References

Optimization of Levamlodipine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals dedicated to the synthesis of levamlodipine (B1674848), this technical support center offers troubleshooting guidance and frequently asked questions. Our aim is to provide direct, actionable solutions to common challenges encountered during the experimental process, thereby streamlining your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for obtaining enantiomerically pure levamlodipine?

A1: The synthesis of levamlodipine, the S-(-)-enantiomer of amlodipine (B1666008), primarily involves two main strategies:

  • Chiral Resolution of Racemic Amlodipine: This is the most common approach, where a racemic mixture of amlodipine is synthesized first, followed by the separation of the S-(-)-enantiomer from the R-(+)-enantiomer.

  • Asymmetric Synthesis: This method involves creating the desired stereocenter early in the synthesis, leading directly to the S-(-)-enantiomer.

Q2: Which chiral resolution techniques are most effective for amlodipine?

A2: Several techniques have proven effective for the chiral resolution of amlodipine. The choice often depends on the scale of the synthesis, available equipment, and desired purity. Key methods include:

  • Diastereomeric Salt Formation: This classical method involves reacting racemic amlodipine with a chiral resolving agent, such as L-(+)-tartaric acid or D-tartaric acid, to form diastereomeric salts.[1][2] These salts, having different physical properties, can then be separated by fractional crystallization.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC), nano-Liquid Chromatography (nano-LC), and Capillary Electrochromatography (CEC) using chiral stationary phases (CSPs) are powerful analytical and preparative tools for separating enantiomers.[3][4] Polysaccharide-based CSPs are commonly used.[3]

  • Capillary Electrophoresis (CE): This technique utilizes chiral selectors, such as cyclodextrin (B1172386) derivatives (e.g., carboximethyl-β-CD), added to the background electrolyte to achieve enantiomeric separation.[5][6]

Q3: My chiral resolution by diastereomeric salt formation is yielding low enantiomeric excess (e.e.). What are the potential causes and solutions?

A3: Low enantiomeric excess is a common issue. Consider the following troubleshooting steps:

  • Solvent System: The choice of solvent is critical. The solvent must provide sufficient solubility for the diastereomeric salts while also allowing for differential crystallization. Experiment with different solvents and solvent mixtures. For instance, dimethylformamide (DMF) and isopropanol (B130326) have been used in protocols with L-tartaric acid.[2][7]

  • Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to racemic amlodipine is crucial. Using a sub-stoichiometric amount (e.g., 0.5 moles of tartaric acid per mole of amlodipine) can be effective.[1]

  • Crystallization Conditions: Temperature, cooling rate, and agitation can significantly impact the efficiency of fractional crystallization. A slow cooling rate is generally preferred to allow for the selective crystallization of the desired diastereomer. Seeding the solution with a pure crystal of the desired diastereomeric salt can also improve resolution.

  • Purity of Racemic Amlodipine: Impurities in the starting racemic mixture can interfere with the crystallization process. Ensure the racemic amlodipine is of high purity before attempting resolution.

Q4: I am observing significant impurity formation during the synthesis. How can I minimize this?

A4: Impurity formation can occur at various stages. "Impurity D," a 1,4-dihydropyridine (B1200194) ring reduction product, is a known issue.[7] To minimize impurities:

  • Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and the choice of reagents. For example, in the final reduction step of an azido-intermediate to the amine, the choice of reducing agent and catalyst is critical to avoid side reactions.[8]

  • Solvent Choice: Avoid high-boiling point and toxic solvents like DMSO and DMF where possible, as they can be difficult to remove and may lead to degradation under certain conditions.[9]

  • Purification of Intermediates: Purifying key intermediates can prevent the carry-over of impurities into the final product.

  • Final Product Recrystallization: The final step of forming the besylate salt and its subsequent recrystallization can be a powerful purification step.[10] Using a mixed solvent system like isopropanol and water for recrystallization has been shown to be effective.[11]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Poor Yield of Levamlodipine Besylate Incomplete salt formation.Ensure the correct stoichiometry of benzenesulfonic acid is used.[11] The reaction is often carried out in an alcohol like ethanol (B145695) or isopropanol, followed by the addition of water to precipitate the salt.[11][12]
Loss of product during recrystallization.Optimize the recrystallization solvent system and temperature profile. Avoid using an excessive volume of solvent.
Inconsistent Chiral HPLC/CE Results Improper mobile phase/background electrolyte composition.For HPLC, optimize the ratio of organic modifier (e.g., isopropanol, acetonitrile) to hexane (B92381).[4] For CE, optimize the concentration of the chiral selector (e.g., CM-β-CD) and the pH of the buffer.[5][6]
Column/Capillary degradation.Ensure proper column/capillary washing and storage procedures are followed. Use guard columns for HPLC to protect the analytical column.
Difficulty in Isolating the Free Base Emulsion formation during workup.After neutralizing the diastereomeric salt with a base, if an emulsion forms during extraction with an organic solvent, try adding a saturated brine solution to break the emulsion.
Product is too soluble in the aqueous phase.Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product.
Formation of Phthaloyl Amlodipine Impurity Incomplete deprotection in syntheses using a phthalimido-protected precursor.Ensure complete reaction by monitoring with TLC or HPLC. Adjust reaction time or temperature as needed for the deprotection step (e.g., using methylamine).[]

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic Amlodipine using L-Tartaric Acid

This protocol is based on the principle of diastereomeric salt formation.

  • Dissolution: Dissolve (R,S)-Amlodipine (1 equivalent) in a suitable solvent mixture, such as N,N-dimethylformamide and water (e.g., 7:1 v/v).[7]

  • Addition of Resolving Agent: Slowly add a solution of L-tartaric acid (approximately 0.5 equivalents) dissolved in the same solvent system to the amlodipine solution with stirring at room temperature.[7]

  • Crystallization: Stir the mixture at room temperature. Seeding with a small amount of pure S-(-)-amlodipine-L-tartrate crystal may be beneficial to induce crystallization.[7] Continue stirring for several hours to allow for complete crystallization.

  • Isolation of Diastereomeric Salt: Filter the resulting white solid, wash with a cold solvent (e.g., acetone), and dry under vacuum to yield S-(-)-amlodipine-L-tartrate.[7]

  • Liberation of Free Base: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., 2M sodium hydroxide) to neutralize the tartaric acid and liberate the S-(-)-amlodipine free base into the organic layer.

  • Extraction and Isolation: Separate the organic layer, wash with water, dry over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to obtain the S-(-)-amlodipine (levamlodipine) free base.

Protocol 2: Preparation of Levamlodipine Besylate

This protocol outlines the formation of the highly stable and processable besylate salt.

  • Dissolution: Dissolve S-(-)-Amlodipine free base (1 equivalent) in an alcohol, such as isopropanol or ethanol.[11]

  • Salt Formation: To the stirred solution, add a solution of benzenesulfonic acid (1 equivalent) in water.[11]

  • Precipitation/Crystallization: The levamlodipine besylate salt will precipitate. Stir for a period to ensure complete formation. The addition of water to the alcoholic solution is a key step to induce precipitation.[11][12]

  • Isolation and Purification: Filter the solid product, wash with cold water, and then with a non-polar solvent like hexane to remove organic impurities.[11] The product can be further purified by recrystallization from a solvent system like isopropanol/water.[11]

  • Drying: Dry the final product under vacuum at a suitable temperature (e.g., 40°C).[7]

Data Summary

Table 1: Comparison of Chiral Separation Methods for Amlodipine Enantiomers
Method Chiral Selector / Stationary Phase Mobile Phase / Buffer Key Optimized Parameters Reported Resolution (Rs) Reference
Capillary Electrophoresis (CE) Carboximethyl-β-CD (CM-β-CD)25 mM Phosphate BufferpH 9.0, 15 mM CM-β-CD, 15°C2.65[5][6]
Nano-LC Cellulose (B213188) tris(4-chloro-3-methylphenylcarbamate)ACN/water (90:10, v/v) + 15 mM Ammonium BoratepH 10.0-[3]
CEC Cellulose tris(4-chloro-3-methylphenylcarbamate)ACN/water (90:10, v/v) + 5 mM Ammonium BoratepH 9.0Baseline separation[3]
HPLC CHIRALCEL OD-RHIsopropanol/Hexane (40/60)Flow rate 0.05 ml/min1.895, 2.955[4]
HPLC Chiralpak IAHexane/Isopropanol (50/50)-0.88[4]
Table 2: Yield and Purity Data from a Representative Synthesis Protocol
Step Product Molar Yield Purity (by HPLC) Optical Purity (e.e.) Reference
Resolution S-(-)-Amlodipine-L-tartrate42.24%-99.49%[7]
Salt Formation Levamlodipine Besylate77.0%99.44%99.55%[7]
Alternative Method Levamlodipine Besylate46.2%99.89%99.98%[9]

Visualized Workflows

G cluster_0 Diastereomeric Salt Resolution Workflow racemic Racemic (R,S)-Amlodipine reagent Add Chiral Resolving Agent (e.g., L-Tartaric Acid) racemic->reagent salts Diastereomeric Salt Mixture (S,L) and (R,L) salts reagent->salts crystallize Fractional Crystallization salts->crystallize s_salt Isolated S-Amlodipine Salt (e.g., S-Amlodipine-L-tartrate) crystallize->s_salt neutralize Neutralization with Base (e.g., NaOH) s_salt->neutralize s_base S-Amlodipine (Levamlodipine) Free Base neutralize->s_base

Caption: Workflow for chiral resolution via diastereomeric salt formation.

G cluster_1 Levamlodipine Besylate Salt Formation s_base Levamlodipine Free Base dissolve Dissolve in Alcohol (e.g., Isopropanol) s_base->dissolve add_acid Add Benzenesulfonic Acid in Water dissolve->add_acid precipitate Precipitation / Crystallization add_acid->precipitate filter_dry Filter, Wash, and Dry precipitate->filter_dry final_product Levamlodipine Besylate filter_dry->final_product

Caption: Process flow for the preparation of levamlodipine besylate.

G cluster_2 Troubleshooting Logic: Low Enantiomeric Excess (e.e.) start Low e.e. Detected check_solvent Verify/Optimize Solvent System start->check_solvent check_ratio Check Resolving Agent Ratio check_solvent->check_ratio [If OK] check_conditions Review Crystallization Conditions (Temp, Rate) check_ratio->check_conditions [If OK] check_purity Analyze Purity of Starting Racemate check_conditions->check_purity [If OK] end Improved e.e. check_purity->end [If OK]

Caption: Decision-making flowchart for troubleshooting low e.e. results.

References

Technical Support Center: Chiral Separation of Amlodipine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of amlodipine (B1666008) isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the chiral separation of amlodipine enantiomers using techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

Poor Resolution of Enantiomers

Q1: We are observing poor or no separation between the (R)- and (S)-amlodipine enantiomers. What are the likely causes and how can we improve the resolution?

A1: Poor resolution in chiral separations is a common challenge. The primary reasons often involve the selection of the chiral stationary phase (CSP), mobile phase composition, and other chromatographic parameters. Here’s a step-by-step troubleshooting approach:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical for achieving enantioselectivity. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for amlodipine separation. If you are not getting good resolution, consider the following:

    • CSP Type: Different polysaccharide derivatives have varying selectivities. For example, cellulose tris(4-chloro-3-methylphenylcarbamate) has been shown to be effective.[1] If one type of cellulose- or amylose-based column is not working, trying a different one from the same family or a completely different type of CSP (e.g., a protein-based column like an ovomucoid column) might be beneficial.[2][3]

    • Column Health: Ensure your column is not degraded or contaminated. A decline in performance over time can indicate column aging. Flushing the column according to the manufacturer's instructions or replacing it may be necessary.

  • Mobile Phase Optimization: The mobile phase composition plays a crucial role in modulating the interaction between the enantiomers and the CSP.

    • Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile (B52724), methanol (B129727), ethanol, isopropanol) can significantly impact resolution. Systematically vary the percentage of the organic modifier. For instance, in reversed-phase mode, a lower percentage of the organic modifier generally leads to longer retention times and can sometimes improve resolution.

    • Additives: Mobile phase additives can dramatically influence selectivity. For amlodipine, which is a basic compound, acidic or basic additives are often used.

      • Acidic Additives: Formic acid, acetic acid, or trifluoroacetic acid are commonly used. The concentration of the acidic additive can be critical; for example, varying the concentration of formic acid in acetonitrile has been shown to influence the enantioresolution and even the elution order of amlodipine enantiomers.[1]

      • Basic Additives: Amines like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) are often added to the mobile phase to reduce peak tailing of basic compounds by competing for active sites on the stationary phase.

    • pH of Aqueous Phase (in Reversed-Phase): The pH of the aqueous portion of the mobile phase should be controlled, especially when using ionizable additives. For basic compounds like amlodipine, operating at a pH that keeps the analyte in a consistent protonation state is important.

  • Temperature: Temperature can have a significant, and sometimes non-intuitive, effect on chiral separations. It is a valuable parameter to screen. Both increasing and decreasing the temperature can improve resolution, so it's worth investigating a range of temperatures (e.g., 15°C to 40°C).[4][5]

  • Flow Rate: Chiral separations often benefit from lower flow rates compared to achiral separations. Reducing the flow rate can increase the interaction time between the analytes and the CSP, potentially leading to better resolution.[4]

  • Using Chiral Mobile Phase Additives (CMPA): An alternative to using a chiral column is to use an achiral column (like a C18) with a chiral additive in the mobile phase. For amlodipine, cyclodextrins like sulfobutylether-β-cyclodextrin (SBE-β-CD) have been used as chiral mobile phase additives to achieve separation.[6][7]

Peak Tailing

Q2: Our chromatograms for amlodipine show significant peak tailing. What causes this and how can it be fixed?

A2: Peak tailing for basic compounds like amlodipine is a frequent issue in HPLC, often caused by undesirable secondary interactions with the stationary phase. Here are the common causes and solutions:

  • Silanol (B1196071) Interactions: The most common cause of peak tailing for basic compounds is the interaction of the protonated amine groups of the analyte with acidic silanol groups on the surface of silica-based stationary phases.[8][9][10]

    • Solution 1: Use a Modern, End-Capped Column: High-purity silica (B1680970) columns with effective end-capping are designed to minimize the number of free silanol groups, thus reducing peak tailing. If you are using an older column, switching to a modern one can make a significant difference.

    • Solution 2: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3) with an acidic additive like formic acid or phosphoric acid protonates the silanol groups, reducing their ability to interact with the basic analyte.[11]

    • Solution 3: Use of a Basic Additive: Adding a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase can help to saturate the active silanol sites and reduce peak tailing.[12]

  • Column Contamination: Accumulation of sample matrix components or other contaminants on the column can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent or follow the manufacturer's regeneration procedure. Using a guard column can also help to protect the analytical column from contamination.

  • Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or dilute the sample.

  • Extra-Column Effects: Peak tailing can also be caused by issues outside of the column, such as excessive tubing length between the injector and the column or between the column and the detector, or poorly made connections.

    • Solution: Use tubing with a small internal diameter and keep the length to a minimum. Ensure all fittings are properly tightened to avoid dead volume.

Irreproducible Results

Q3: We are struggling with inconsistent retention times and poor reproducibility in our chiral separation of amlodipine. What should we check?

A3: Irreproducible results can be frustrating and can stem from several factors related to the instrument, mobile phase preparation, and column equilibration.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a common source of variability.

    • Solution: Ensure the mobile phase components are measured accurately every time. For buffered mobile phases, always prepare the aqueous buffer first and then mix it with the organic solvent. The pH of the buffer should be measured before mixing with the organic component. Thoroughly degas the mobile phase to prevent bubble formation, which can cause pressure fluctuations and affect retention times.

  • Column Equilibration: Chiral stationary phases can sometimes require longer equilibration times than achiral phases, especially when the mobile phase composition is changed.

    • Solution: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This can take 20-30 column volumes or more. Monitor the baseline for stability to determine when the column is ready.

  • Temperature Control: Fluctuations in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and stable column temperature. Even small temperature changes can lead to shifts in retention.

  • Instrumental Issues: Leaks in the HPLC system, a malfunctioning pump, or a faulty injector can all lead to poor reproducibility.

    • Solution: Perform regular maintenance on your HPLC system. Check for leaks, and ensure the pump is delivering a consistent flow rate.

Data Summary Tables

Table 1: HPLC Methods for Chiral Separation of Amlodipine

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionReference
Lux-2 chiral columnAcetonitrile:Triethylamine:Acetic acid (100:0.1:0.2 % v/v/v)1.0AmbientPDA[12]
Chirobiotic VMethanol:Ammonium nitrate (B79036) (100:0.1, v/v)0.512UV[4]
Ultron ES-OVM20mM Dibasic sodium phosphate (B84403) buffer (pH 7.0):Acetonitrile (80:20 v/v)1.025PDA (360 nm)[3]
Cellulose tris(4-chloro-3-methylphenylcarbamate)Acetonitrile with 0.1% DEA and 0.01% Formic Acid-25UV[1]
WondaSil C18 (achiral) with Chiral Mobile Phase AdditiveMethanol:Water (45:55 v/v, pH 2.5) containing 7.5 mmol/L SBE-β-CD and 0.3 mmol/L PEG-20000--UV[6][7]

Table 2: Capillary Electrophoresis (CE) Methods for Chiral Separation of Amlodipine

Chiral SelectorBackground Electrolyte (BGE)Voltage (kV)Temperature (°C)DetectionReference
Carboxymethyl-β-cyclodextrin (CM-β-CD) (15 mM)25 mM Phosphate buffer (pH 9.0)+2515UV (230 nm)[13][14]
α-cyclodextrin (α-CD) (20 mM)25 mM H3PO4 (pH 3.0)-15UV[2]

Detailed Experimental Protocols

Protocol 1: HPLC Chiral Separation using a Polysaccharide-Based CSP

This protocol is a general guideline based on common practices for separating amlodipine enantiomers on a cellulose-based chiral column.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a PDA or UV detector.

    • Chiral column: e.g., Lux Cellulose-2 or a similar cellulose-based CSP.

  • Reagents and Materials:

    • Amlodipine reference standard (racemic mixture).

    • HPLC-grade acetonitrile, methanol, ethanol, or isopropanol.

    • HPLC-grade water.

    • Additives: Formic acid, acetic acid, diethylamine (DEA), or triethylamine (TEA).

  • Sample Preparation:

    • Prepare a stock solution of racemic amlodipine in methanol or a suitable solvent at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration of approximately 10-20 µg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: A common starting point is a mixture of an organic solvent (e.g., acetonitrile) with a small percentage of an acidic and/or basic modifier. For example, Acetonitrile:Triethylamine:Acetic acid (100:0.1:0.2 v/v/v).[12]

    • Flow Rate: Start with a flow rate of 1.0 mL/min. This can be optimized (e.g., reduced to 0.5 mL/min) to improve resolution.

    • Column Temperature: Maintain a constant temperature using a column oven, for example, 25°C.

    • Detection: Set the detector wavelength to the UV maximum of amlodipine (around 238 nm).

    • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared amlodipine standard solution.

    • Analyze the resulting chromatogram for the resolution of the two enantiomers.

    • Optimize the mobile phase composition, flow rate, and temperature as needed to achieve baseline separation (Rs > 1.5).

Protocol 2: Capillary Electrophoresis (CE) Chiral Separation

This protocol provides a general method for the enantioseparation of amlodipine using CE with a cyclodextrin (B1172386) chiral selector.

  • Instrumentation:

    • Capillary electrophoresis system with a power supply, autosampler, temperature-controlled capillary cartridge, and a UV detector.

    • Fused-silica capillary (e.g., 50 µm i.d., effective length of 40-50 cm).

  • Reagents and Materials:

    • Amlodipine reference standard.

    • Chiral selector: e.g., Carboxymethyl-β-cyclodextrin (CM-β-CD).

    • Buffer components: Sodium phosphate monobasic and dibasic.

    • Methanol, Sodium hydroxide, and Hydrochloric acid for rinsing and pH adjustment.

  • Sample and Buffer Preparation:

    • Background Electrolyte (BGE): Prepare a 25 mM phosphate buffer and adjust the pH to 9.0. Add the chiral selector (e.g., 15 mM CM-β-CD) to the buffer.[13][14] Filter the BGE through a 0.45 µm filter.

    • Sample Solution: Dissolve the amlodipine standard in methanol or water to a suitable concentration (e.g., 100 µg/mL).

  • CE Conditions:

    • Capillary Conditioning: Before the first use, rinse the capillary with 1 M NaOH, followed by water, and then the BGE. Between runs, rinse with the BGE.

    • Voltage: Apply a voltage of +25 kV.

    • Temperature: Maintain the capillary temperature at 15°C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: Monitor at 230 nm.

  • Procedure:

    • Fill the capillary and vials with the prepared BGE.

    • Inject the sample solution.

    • Apply the voltage and acquire the electropherogram.

    • Optimize the BGE composition (chiral selector type and concentration, pH) and other parameters to achieve the desired separation.

Visualizations

TroubleshootingWorkflow start Start: Poor Resolution or Peak Tailing check_csp 1. Check Chiral Stationary Phase (CSP) - Is it appropriate for amlodipine? - Is the column old or contaminated? start->check_csp optimize_mp 2. Optimize Mobile Phase - Adjust organic modifier %. - Add/adjust acidic or basic additives. - Check pH. check_csp->optimize_mp CSP is appropriate and healthy end_bad Still No Improvement - Consider a different CSP or method. check_csp->end_bad CSP is unsuitable or damaged adjust_temp 3. Adjust Temperature - Screen a range (e.g., 15-40°C). optimize_mp->adjust_temp Mobile phase optimized optimize_mp->end_bad No improvement adjust_flow 4. Adjust Flow Rate - Try a lower flow rate. adjust_temp->adjust_flow Temperature optimized adjust_temp->end_bad No improvement check_system 5. Check HPLC System - Look for leaks. - Check pump performance. - Minimize extra-column volume. adjust_flow->check_system Flow rate optimized adjust_flow->end_bad No improvement end_good Resolution/Peak Shape is Good check_system->end_good System is OK check_system->end_bad System issues found and fixed, but still no improvement

Caption: Troubleshooting workflow for chiral separation of amlodipine.

EnantioselectivityFactors cluster_csp Chiral Stationary Phase (CSP) cluster_mp Mobile Phase cluster_conditions Operating Conditions enantioselectivity Enantioselectivity (α) csp_type Selector Type (e.g., cellulose, amylose, protein) enantioselectivity->csp_type csp_chem Selector Chemistry (e.g., substituents on polysaccharide) enantioselectivity->csp_chem organic_mod Organic Modifier (Type and %) enantioselectivity->organic_mod additives Additives (Acidic/Basic) enantioselectivity->additives ph pH enantioselectivity->ph temperature Temperature enantioselectivity->temperature flow_rate Flow Rate enantioselectivity->flow_rate

Caption: Key factors influencing enantioselectivity in chiral HPLC.

References

Technical Support Center: Enhancing Levamlodipine Solubility and Dissolution Rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the solubility and dissolution rate of levamlodipine (B1674848).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges with the solubility of levamlodipine?

A1: Levamlodipine, the pharmacologically active S-enantiomer of amlodipine (B1666008), is classified as a Biopharmaceutics Classification System (BCS) Class II drug (or is sometimes considered Class I depending on the salt form and conditions). This classification implies that it has low solubility and high permeability. While its besylate salt form has better water solubility than the amlodipine base, its dissolution can still be a rate-limiting step for absorption, potentially leading to variable bioavailability. The S-enantiomer has been noted to have better water solubility and intrinsic dissolution properties compared to the racemic form.

Q2: What are the most common strategies to enhance the solubility and dissolution rate of levamlodipine?

A2: Several techniques have been successfully employed to improve the solubility and dissolution of levamlodipine and its racemate, amlodipine. These include:

  • Solid Dispersions: Dispersing levamlodipine in a hydrophilic polymer matrix at a solid state can enhance its dissolution. Common carriers include polyethylene (B3416737) glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), and poloxamers.

  • Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins, such as β-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin), can encapsulate the drug molecule, thereby increasing its aqueous solubility.

  • Particle Size Reduction: Decreasing the particle size of the drug substance through methods like micronization increases the surface area available for dissolution.

  • Mesoporous Silica (B1680970) Adsorption: Loading levamlodipine onto mesoporous silica carriers can stabilize the drug in an amorphous state, which has a higher apparent solubility than its crystalline form.

Q3: How does converting levamlodipine to an amorphous form improve its solubility?

A3: In a crystalline state, drug molecules are arranged in a highly ordered lattice structure that requires a significant amount of energy to break apart during dissolution. By converting the drug to an amorphous form, this lattice energy is eliminated. As a result, the amorphous form is in a higher energy state and is more readily dissolved, leading to a higher apparent solubility and a faster dissolution rate. Solid dispersion and mesoporous silica techniques are effective in achieving and stabilizing the amorphous state of the drug.

Q4: What is the influence of pH on the dissolution of levamlodipine?

A4: The pH of the dissolution medium can significantly impact the ionization and, consequently, the solubility and dissolution rate of levamlodipine, which is a weakly basic drug. In acidic environments, such as the stomach (pH 1.2), levamlodipine will be more ionized and thus more soluble. As the pH increases in the gastrointestinal tract, its solubility may decrease. Therefore, it is crucial to evaluate the dissolution profile of any new formulation across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[1]

Troubleshooting Guides

Solid Dispersions
Issue Potential Cause(s) Recommended Solution(s)
Low drug content in the prepared solid dispersion. - Incomplete dissolution of the drug or polymer in the solvent during preparation.- Drug degradation due to excessive heat in the melting method.- Loss of material during processing (e.g., scraping from the container).- Ensure complete dissolution by selecting an appropriate solvent and using techniques like sonication.- For the melting method, carefully control the temperature to avoid drug degradation.- Optimize material handling and transfer steps to minimize loss.
Solid dispersion turns into a gummy or sticky mass. - The chosen polymer has a low glass transition temperature (Tg).- In the solvent evaporation method, the solvent is not fully removed.- High humidity during storage.- Select a polymer with a higher Tg.- Ensure complete solvent removal through adequate drying time and temperature.- Store the solid dispersion in a desiccator or a low-humidity environment.
Recrystallization of the drug during storage. - The drug loading is too high for the polymer to maintain the amorphous state.- The polymer is not an effective crystallization inhibitor for levamlodipine.- Absorption of moisture from the environment.- Reduce the drug-to-polymer ratio.- Screen different polymers to find one that has strong interactions with levamlodipine.- Protect the formulation from moisture by using appropriate packaging.
Slow or incomplete drug release from the solid dispersion. - Gelling of the polymer on the surface of the dissolving particles, which creates a barrier to further drug release.- Strong drug-polymer interactions that hinder drug release.- Incorporate a superdisintegrant into the final dosage form.- Select a polymer that dissolves more readily in the dissolution medium.- Adjust the drug-to-polymer ratio.
Cyclodextrin Complexation
Issue Potential Cause(s) Recommended Solution(s)
Low complexation efficiency. - Inappropriate drug-to-cyclodextrin molar ratio.- The cavity size of the cyclodextrin is not suitable for the levamlodipine molecule.- Inefficient mixing or reaction time during preparation.- Optimize the molar ratio through phase solubility studies.- Experiment with different types of cyclodextrins (e.g., α-, β-, γ-CD) and their derivatives (e.g., HP-β-CD, SBE-β-CD).- Increase stirring time or use sonication to facilitate complex formation.
Precipitation of the complex during storage. - The complex has limited solubility in the aqueous medium. This is more common with natural cyclodextrins like β-cyclodextrin.- Use more soluble cyclodextrin derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD).- Adjust the pH or add co-solvents to the formulation if appropriate.
Difficulty in isolating the solid complex. - The complex is highly soluble in the solvent system used for preparation.- For highly soluble complexes, lyophilization (freeze-drying) is often the most effective method for obtaining a solid powder.

Data Presentation

Table 1: Solubility of Amlodipine Besylate Solid Dispersions[2]
CarrierDrug:Carrier RatioPreparation MethodSolubility (μg/mL)
PEG 4000 1:1Solvent Evaporation121.2
1:3Solvent Evaporation142.5
1:5Solvent Evaporation325.95
1:7Solvent Evaporation207.6
1:10Solvent Evaporation204.5
PEG 6000 1:1Solvent Evaporation137.36
1:3Solvent Evaporation253.3
1:5Solvent Evaporation264.3
1:7Solvent Evaporation248.0
1:10Solvent Evaporation232.6
Table 2: Dissolution of Amlodipine from Solid Dispersions with Irradiated PVP (2:1 Polymer to Drug Ratio)[3]
Irradiation Dose (kGy)% Drug Released at 60 seconds
20~89%
Table 3: Stability Constants of Amlodipine with β-Cyclodextrin Derivatives[4]
Cyclodextrin DerivativeApparent Stability Constant (K1:1) in M⁻¹
Sulfobutylether-β-cyclodextrin (SD)1447.5

Experimental Protocols

Preparation of Levamlodipine Solid Dispersion by Solvent Evaporation
  • Accurately weigh the desired amounts of levamlodipine and a hydrophilic carrier (e.g., PVP K30, PEG 6000).

  • Dissolve both the drug and the carrier in a suitable volatile organic solvent (e.g., methanol, ethanol) in a beaker with magnetic stirring. Ensure complete dissolution.

  • Evaporate the solvent using a rotary evaporator or a water bath set at a controlled temperature (e.g., 40-60°C).

  • Once the solvent is completely removed, a solid mass will be formed.

  • Dry the solid mass in a vacuum oven at a specified temperature for 24 hours to remove any residual solvent.

  • Pulverize the dried mass using a mortar and pestle.

  • Pass the resulting powder through a sieve of appropriate mesh size to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further analysis.

Preparation of Levamlodipine-Cyclodextrin Inclusion Complex by Co-precipitation
  • Accurately weigh the desired molar ratio of levamlodipine and a cyclodextrin derivative (e.g., HP-β-CD).

  • Dissolve the cyclodextrin in deionized water with constant stirring.

  • Separately, dissolve the levamlodipine in a small amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the levamlodipine solution to the aqueous cyclodextrin solution while stirring continuously.

  • Continue stirring the mixture at room temperature for a specified period (e.g., 24-48 hours) to allow for complex formation.

  • After stirring, cool the solution in an ice bath to facilitate precipitation of the inclusion complex.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed drug or cyclodextrin.

  • Dry the product in a vacuum oven at a controlled temperature.

  • Store the dried inclusion complex in a desiccator.

Loading of Levamlodipine onto Mesoporous Silica by Adsorption
  • Activate the mesoporous silica by heating it at a high temperature (e.g., 120°C) for several hours to remove any adsorbed water.

  • Prepare a concentrated solution of levamlodipine in a suitable organic solvent (e.g., ethanol, acetone).

  • Immerse the activated mesoporous silica in the drug solution.

  • Stir the suspension for a predetermined time (e.g., 24 hours) at room temperature to allow for the adsorption of the drug onto the silica pores.

  • Separate the drug-loaded silica from the solution by centrifugation or filtration.

  • Dry the loaded silica in a vacuum oven to remove the residual solvent.

  • Store the final product in a desiccator.

Visualizations

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_process Processing cluster_storage Storage weigh Weigh Levamlodipine and Polymer dissolve Dissolve in Volatile Solvent weigh->dissolve evaporate Evaporate Solvent dissolve->evaporate dry Dry in Vacuum Oven evaporate->dry pulverize Pulverize dry->pulverize sieve Sieve pulverize->sieve store Store in Desiccator sieve->store

Caption: Experimental workflow for solid dispersion preparation.

experimental_workflow_cyclodextrin_complexation cluster_solution_prep Solution Preparation cluster_complexation Complexation cluster_isolation Isolation dissolve_cd Dissolve Cyclodextrin in Water mix Mix Solutions dissolve_cd->mix dissolve_drug Dissolve Levamlodipine in Organic Solvent dissolve_drug->mix stir Stir for 24-48h mix->stir precipitate Cool to Precipitate stir->precipitate filter Vacuum Filter precipitate->filter dry Dry in Vacuum Oven filter->dry

Caption: Experimental workflow for cyclodextrin complexation.

logical_relationship_solubility_enhancement cluster_strategies Enhancement Strategies cluster_mechanisms Mechanisms of Action main Improving Levamlodipine Solubility & Dissolution solid_dispersion Solid Dispersion main->solid_dispersion cyclodextrin Cyclodextrin Complexation main->cyclodextrin particle_size Particle Size Reduction main->particle_size mesoporous_silica Mesoporous Silica Adsorption main->mesoporous_silica amorphous Amorphization solid_dispersion->amorphous wettability Increased Wettability solid_dispersion->wettability cyclodextrin->wettability encapsulation Molecular Encapsulation cyclodextrin->encapsulation surface_area Increased Surface Area particle_size->surface_area mesoporous_silica->amorphous mesoporous_silica->surface_area

Caption: Strategies for enhancing levamlodipine solubility.

References

Minimizing degradation of levamlodipine during formulation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Formulation of Levamlodipine (B1674848)

Welcome to the technical support center for levamlodipine formulation. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address stability challenges during formulation. Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine (B1666008), is susceptible to degradation, primarily through photodegradation and oxidation, which can impact the safety and efficacy of the final drug product.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for levamlodipine?

A1: Levamlodipine, a dihydropyridine (B1217469) calcium channel blocker, is most susceptible to two primary degradation pathways:

  • Photodegradation: Exposure to light, particularly UV-A radiation, can cause the dihydropyridine ring to aromatize, converting levamlodipine into its corresponding pyridine (B92270) derivative (Impurity D).[1][4][5] This process is a significant concern for photosensitive drugs like levamlodipine.[2]

  • Oxidation: The dihydropyridine ring is prone to oxidation, which also results in the formation of the pyridine derivative.[4][6] This can be initiated by atmospheric oxygen, oxidizing excipients, or peroxide impurities.

Q2: Which excipients are known to be incompatible with levamlodipine?

A2: Certain excipients can promote degradation. Key incompatibilities include:

  • Lactose (B1674315): In the presence of moisture and a basic environment (which can be created by lubricants like magnesium stearate), levamlodipine's primary amine group can react with the reducing sugar lactose via the Maillard reaction.[7][8][9] This forms a glycosyl derivative.

  • Oxidizing Agents: Excipients with oxidizing potential or those containing reactive peroxide impurities can accelerate the oxidative degradation of levamlodipine.

  • Sodium Stearyl Fumarate: Some studies suggest a potential incompatibility with sodium stearyl fumarate, which may warrant further investigation during preformulation.[10]

Q3: How does pH affect the stability of levamlodipine in a formulation?

A3: Levamlodipine's stability is pH-dependent. The molecule is more susceptible to degradation under basic (alkaline) conditions, which can accelerate the oxidation of the dihydropyridine ring.[4][10] Acidic conditions can also lead to degradation, though often to a lesser extent than strong bases.[6][11] Maintaining an optimal pH in liquid or semi-solid formulations is crucial for stability.

Q4: What are the best practices for preventing photodegradation during manufacturing and storage?

A4: To mitigate photodegradation, the following practices are recommended:

  • Use of amber or opaque manufacturing vessels to protect the drug substance and intermediate formulations from light.

  • Implementation of low-UV lighting in manufacturing suites.

  • Selection of light-resistant primary packaging , such as amber glass bottles or Alu/PVC/PVDC blisters for solid dosage forms.[5]

  • Incorporation of light-absorbing film coatings on tablets.

Troubleshooting Guides

This section provides a systematic approach to resolving common degradation issues encountered during levamlodipine formulation development.

Issue 1: A new, significant peak appears in the HPLC chromatogram during a stability study, identified as the pyridine derivative (Impurity D).

  • Potential Cause: Photodegradation or oxidation.

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm if samples were adequately protected from light. Was the packaging (e.g., blister packs, bottles) specified to be light-resistant?

    • Evaluate Manufacturing Environment: Assess light exposure during processing steps like blending, compression, and coating.

    • Analyze Formulation Components: Check for the presence of excipients with known oxidizing potential or high peroxide values.

    • Corrective Actions:

      • Implement stringent light-protective measures throughout manufacturing and storage.

      • Consider incorporating an antioxidant into the formulation if oxidation is confirmed as the primary cause.

      • Switch to higher-quality excipients with low peroxide values.

Issue 2: Assay results for levamlodipine in a solid dosage formulation show a steady decline, accompanied by the appearance of multiple minor degradation peaks.

  • Potential Cause: Excipient incompatibility, particularly the Maillard reaction.

  • Troubleshooting Steps:

    • Check for Incompatible Excipients: Is lactose present in the formulation, especially in combination with a basic lubricant like magnesium stearate?[7][8]

    • Assess Moisture Content: Determine the water activity or moisture content of the formulation. The Maillard reaction is accelerated by moisture.

    • Perform Compatibility Studies: Conduct binary mixture studies (1:1 drug-excipient) under accelerated conditions (e.g., 40°C/75% RH) to pinpoint the problematic excipient.[7][8]

    • Corrective Actions:

      • Replace lactose with a non-reducing sugar diluent such as microcrystalline cellulose (B213188) (MCC), dicalcium phosphate, or mannitol.[8][9]

      • Control moisture levels during granulation and drying processes.

      • Select packaging with a high moisture barrier.

Logical Workflow for Troubleshooting Degradation

The following diagram illustrates a decision-making process for identifying the root cause of levamlodipine degradation.

G start Degradation Observed in Stability Study check_impurity Identify Major Degradant Peak(s) start->check_impurity is_pyridine Is it the Pyridine Derivative (Impurity D)? check_impurity->is_pyridine photo_ox Likely Photodegradation or Oxidation is_pyridine->photo_ox Yes other_degradants Likely Excipient Incompatibility is_pyridine->other_degradants No check_light Review Light Protection (Packaging/Manufacturing) photo_ox->check_light check_oxidants Check for Oxidizing Excipients / Peroxides photo_ox->check_oxidants solution_light Solution: Improve Light Protection (e.g., Amber Packaging) check_light->solution_light solution_ox Solution: Add Antioxidant or Use Low-Peroxide Excipients check_oxidants->solution_ox check_lactose Is Lactose Present with a Basic Lubricant? other_degradants->check_lactose solution_lactose Solution: Replace Lactose with a Non-Reducing Sugar (e.g., MCC) check_lactose->solution_lactose Yes other_compat Perform Binary Excipient Compatibility Studies check_lactose->other_compat No solution_other Solution: Replace Incompatible Excipient other_compat->solution_other

Caption: Troubleshooting workflow for levamlodipine degradation.

Quantitative Data Summary

Forced degradation studies are essential to understand the stability profile of a drug substance. The table below summarizes typical degradation behavior for amlodipine (as a proxy for levamlodipine) under various stress conditions as per ICH guidelines.[6][11][12]

Stress ConditionReagent/ParametersDurationTypical Degradation (%)Major Degradant
Acid Hydrolysis 0.1 M HCl3 days25% - 60%[6]Pyridine Derivative
Base Hydrolysis 0.1 M NaOH3 days~43%[13]Pyridine Derivative
Oxidation 3-30% H₂O₂8 hours - 3 days20% - 74%[6][14]Pyridine Derivative
Photolytic UV-A (200 W-h/m²) & Vis Light (1.2 M lux-h)As per ICH Q1B~5%[13]Pyridine Derivative
Thermal 105°C3 daysMinimal to None[6][13]N/A

Note: Degradation percentages can vary significantly based on the exact experimental conditions (concentration, temperature, etc.).

Levamlodipine Degradation Pathway

The primary degradation route involves the aromatization of the dihydropyridine ring to form the inactive pyridine derivative.

G cluster_main Primary Degradation Pathway Levamlodipine Levamlodipine (Active Dihydropyridine) ImpurityD Pyridine Derivative (Inactive) Levamlodipine->ImpurityD Oxidation / Photolysis

Caption: Core degradation pathway of levamlodipine.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Levamlodipine and Its Pyridine Degradant

This protocol provides a general framework for a reversed-phase HPLC method capable of separating levamlodipine from its primary degradation product.

  • Objective: To quantify levamlodipine and resolve it from its pyridine derivative (Impurity D) and other potential impurities.

  • Instrumentation: HPLC system with UV detector.

  • Chromatographic Conditions:

    • Column: ZORBAX Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) or equivalent.[5]

    • Mobile Phase: A mixture of acetonitrile (B52724), methanol, and a pH 3.0 aqueous buffer (e.g., triethylamine (B128534) solution or ammonium (B1175870) acetate). A common ratio is 15:35:50 (ACN:MeOH:Buffer).[5] Isocratic elution is often sufficient.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 237 nm or 273 nm.[5][13]

    • Column Temperature: Ambient or controlled at 30°C.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample (drug substance, formulation) in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to achieve a final concentration of approximately 50 µg/mL of levamlodipine.

    • Sonicate for 10-15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13][14] Specificity is confirmed by performing forced degradation studies and ensuring peak purity using a photodiode array (PDA) detector.

Protocol 2: Forced Degradation Study

  • Objective: To identify potential degradation products and demonstrate the stability-indicating nature of the analytical method.

  • Procedure:

    • Prepare solutions/suspensions of levamlodipine (~1 mg/mL) in various stress agents.[13]

    • Acid Hydrolysis: Treat with 0.1 M HCl at room temperature for 3 days.

    • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature for 3 days.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 3 days.

    • Thermal Degradation: Expose solid drug substance to 105°C for 3 days.

    • Photodegradation: Expose solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).

    • At appropriate time points, withdraw samples, neutralize if necessary, dilute to the target concentration of the HPLC method, and analyze. Compare chromatograms against a control (unstressed) sample.

References

Overcoming matrix effects in bioanalysis of levamlodipine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of levamlodipine (B1674848). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of levamlodipine?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as levamlodipine, by co-eluting endogenous components from the biological sample (e.g., plasma, serum).[1] These interferences, particularly phospholipids (B1166683), can compete with the analyte for ionization in the mass spectrometer source, leading to poor sensitivity, inaccuracy, and lack of reproducibility in quantitative results.[2] Failure to address matrix effects can compromise the quality and reliability of pharmacokinetic and bioequivalence studies.[2]

Q2: What is the most common cause of matrix effects in levamlodipine plasma analysis?

A2: The most notorious contributors to matrix effects in plasma samples are phospholipids. During common sample preparation techniques like protein precipitation, phospholipids can be co-extracted with levamlodipine. If they co-elute with the analyte during chromatographic separation, they can significantly suppress the ionization of levamlodipine, leading to lower than expected analytical signals.

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A3: The most widely accepted method is the post-extraction spike analysis .[1] This involves comparing the peak area of levamlodipine spiked into an extracted blank matrix sample to the peak area of levamlodipine in a neat solution at the same concentration. The ratio of these two responses is called the Matrix Factor (MF).[1]

  • MF < 1 indicates ion suppression.

  • MF > 1 indicates ion enhancement.

  • MF ≈ 1 indicates no significant matrix effect.

It is recommended to evaluate matrix effects using at least six different lots of the biological matrix to account for inter-subject variability.[3]

Q4: What is the best choice for an internal standard (IS) to compensate for matrix effects?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as (S)-Amlodipine-d4 .[3][4] A SIL-IS has nearly identical chemical and physical properties to levamlodipine, meaning it will co-elute and experience similar extraction recovery and matrix effects.[5][6] This allows it to effectively normalize and correct for variations in the analytical process. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties may be used, but requires more rigorous validation.[7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the bioanalysis of levamlodipine.

Problem 1: Poor sensitivity and low signal intensity for levamlodipine.

Possible Cause Recommended Solution
Ion Suppression This is a primary suspect. Endogenous matrix components, especially phospholipids, are likely co-eluting with levamlodipine and suppressing its ionization.
* Improve Sample Preparation: Switch from protein precipitation to a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2][5] SPE, particularly with cartridges designed for phospholipid removal (e.g., Oasis PRiME HLB), can significantly reduce matrix interferences.[8][9]
* Optimize Chromatography: Modify the chromatographic conditions to separate levamlodipine from the interfering peaks. Increase the retention of levamlodipine or use a different column chemistry (e.g., HILIC) to allow matrix components to elute separately.[2]
* Use a Divert Valve: Program the LC system to divert the flow from the column to waste during the elution times of highly interfering components (like salts and phospholipids at the beginning of the run), and direct it to the MS source only when the analyte of interest is eluting.[10]

Problem 2: High variability and poor reproducibility in quality control (QC) samples.

Possible Cause Recommended Solution
Inconsistent Matrix Effects The matrix effect may vary between different lots of plasma or even within the same sample run, leading to inconsistent results.[10]
* Implement a SIL-IS: Use a stable isotope-labeled internal standard like (S)-Amlodipine-d4. This is the most effective way to compensate for sample-to-sample variations in matrix effects.[4]
* Matrix-Matched Calibrators: Prepare calibration standards and QC samples in the same biological matrix as the study samples. This ensures that the standards and samples are affected by the matrix in a similar way.[10]
Inefficient Sample Extraction Inconsistent recovery during the sample preparation step can lead to high variability.
* Optimize Extraction Protocol: Ensure the chosen sample preparation method (PPT, LLE, or SPE) is robust and validated. For LLE, test different organic solvents and pH conditions to ensure high and consistent recovery.[11] For SPE, ensure proper conditioning, loading, washing, and elution steps are followed.[6]

Quantitative Data Summary

The following tables summarize recovery and matrix effect data from various published methods for levamlodipine/amlodipine analysis.

Table 1: Comparison of Extraction Recovery by Sample Preparation Method

Method Analyte Extraction Recovery (%) Internal Standard (IS) IS Recovery (%) Reference
Solid-Phase Extraction (SPE)Levamlodipine94.7 ± 3.9--[12]
Solid-Phase Extraction (SPE)(S)-Amlodipine92.23(S)-Amlodipine-d4-[3]
Liquid-Liquid Extraction (LLE)Amlodipine> 60Gliclazide> 80[11]

Table 2: Matrix Effect Data from Validated Methods

Method Analyte Matrix Factor (IS-Normalized) Comment Reference
SPE-LC-MS/MSAmlodipine0.992No significant ion suppression or enhancement observed.[13]
SPE-LC-MS/MSAmlodipine0.97 - 1.02 (Absolute)Indicates neither ion-suppression nor ion-enhancement.[6]
LLE-LC-MS/MSAmlodipineNot specified, but stated that no matrix suppression was observed.Ethyl acetate (B1210297) was chosen as the extraction solvent to minimize matrix effects.[11]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is effective for removing phospholipids and proteins, thus minimizing matrix effects.

  • Cartridge Conditioning: Activate an Oasis HLB SPE cartridge (e.g., 30 mg/1cc) by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.[6]

  • Sample Loading: Mix 150 µL of plasma sample with 50 µL of the internal standard working solution ((S)-Amlodipine-d4) and 100 µL of deionized water.[14] Load this mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 1 mL of 5% methanol in water, followed by 1 mL of deionized water to remove polar interferences.[6]

  • Elution: Elute levamlodipine and the IS from the cartridge using 1 mL of methanol or acetonitrile.[6][14]

  • Evaporation & Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at approximately 40-50°C. Reconstitute the dried residue in 150-300 µL of the mobile phase.[6][14]

  • Analysis: Inject an aliquot (e.g., 10-20 µL) into the LC-MS/MS system.[6][14]

Protocol 2: LC-MS/MS Operating Conditions

The following are typical starting conditions that should be optimized for your specific instrument.

  • LC Column: A C18 column (e.g., 50-150 mm length, < 5 µm particle size) is commonly used.[11][15] For chiral separation of S- and R-amlodipine, a specialized chiral column is required.[4]

  • Mobile Phase: A gradient elution using a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., 5-10 mM ammonium (B1175870) formate (B1220265) or ammonium acetate) is typical.[6][11]

  • Flow Rate: 0.4 - 0.8 mL/min.[4][6]

  • Ionization: Electrospray Ionization (ESI) in positive mode is standard for levamlodipine.[11]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

    • Levamlodipine Transition: m/z 409.2 → 238.1[11]

    • (S)-Amlodipine-d4 (IS) Transition: m/z 415.2 → 240.2[4]

Visualized Workflows

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Solution Pathways cluster_2 Validation Start Poor Sensitivity or High Variability Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Implement_SIL Implement SIL-IS (e.g., S-Amlodipine-d4) Check_IS->Implement_SIL No Assess_ME Assess Matrix Effect (Post-Extraction Spike) Check_IS->Assess_ME Yes Implement_SIL->Assess_ME Optimize_Cleanup Optimize Sample Cleanup (Switch PPT -> SPE/LLE) Assess_ME->Optimize_Cleanup ME > 15% Revalidate Re-validate Assay Assess_ME->Revalidate ME < 15% Optimize_Chromo Optimize Chromatography (Gradient, Column) Optimize_Cleanup->Optimize_Chromo Optimize_Chromo->Revalidate

Caption: Troubleshooting workflow for addressing matrix effects.

Sample_Prep_Comparison cluster_0 Sample Preparation Methods cluster_1 Outcome PPT Protein Precipitation (PPT) - High Throughput - Prone to Matrix Effects Result Reduced Matrix Effect & Improved Data Quality PPT->Result Least Effective LLE Liquid-Liquid Extraction (LLE) - Good Cleanup - Minimizes Ion Suppression LLE->Result Effective SPE Solid-Phase Extraction (SPE) - Excellent Cleanup - Best for Phospholipid Removal SPE->Result Most Effective Plasma_Sample Plasma Sample Plasma_Sample->PPT Plasma_Sample->LLE Plasma_Sample->SPE

Caption: Comparison of sample preparation techniques.

References

Technical Support Center: Amlodipine Impurity Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of amlodipine (B1666008) and its related impurities by High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in refining their HPLC gradient methods for optimal separation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of amlodipine that I should be monitoring?

A1: Based on pharmacopeial monographs and literature, several specified and potential degradation impurities of amlodipine should be monitored. The most commonly cited impurities include Impurity A (a degradation product), Impurity D, Impurity E, and Impurity F, which are process-related.[1] Other known impurities that may be relevant depending on the synthetic route and storage conditions are Impurity B, Impurity G, and Impurity H.[2][3] Forced degradation studies have shown that amlodipine is susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic conditions, potentially generating additional unknown impurities.[2][4][5]

Q2: I am having trouble with poor peak shape for amlodipine. What are the likely causes and solutions?

A2: Poor peak shape for amlodipine, which is a basic compound, is a common issue in reversed-phase HPLC. Tailing peaks are often observed. Here are the primary causes and their solutions:

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with the basic amine group of amlodipine, leading to peak tailing.

    • Solution 1: Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of silanol groups. A pH above the pKa of amlodipine (around 8.6) can provide a good peak shape.[2] However, ensure your column is stable at high pH.

    • Solution 2: Use a Competitive Base: Add a competing base like triethylamine (B128534) (TEA) to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their interaction with amlodipine.[6][7][8][9]

    • Solution 3: Employ a Modern, End-capped Column: Use a column with advanced end-capping or a hybrid particle technology (e.g., core-shell columns) that minimizes exposed silanol groups.[2][4][10]

  • Inappropriate Mobile Phase Composition: The choice and ratio of organic modifiers can impact peak shape.

Q3: How can I improve the resolution between critical impurity pairs?

A3: Achieving adequate resolution between all amlodipine impurities can be challenging. Here are several strategies to refine your gradient and improve separation:

  • Optimize the Gradient Slope: A shallower gradient (a smaller change in organic solvent concentration per unit of time) can increase the separation between closely eluting peaks.

  • Modify the Mobile Phase pH: Altering the pH of the aqueous portion of the mobile phase can change the ionization state of both amlodipine and its impurities, thereby affecting their retention and selectivity. A systematic pH scouting study can be highly effective.

  • Change the Organic Modifier: Switching between acetonitrile and methanol, or using a combination of both, can alter the selectivity of the separation due to different solvent-analyte interactions.

  • Adjust the Column Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially improved resolution.[6][8][9] However, be mindful of the thermal stability of your analytes and column.

  • Select a Different Stationary Phase: If other options fail, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 phase with alternative bonding). Not all C18 columns have the same selectivity.[11]

Q4: What is a good starting point for a gradient HPLC method for amlodipine impurity profiling?

A4: A good starting point would be a reversed-phase method using a C18 column. Many published methods utilize a phosphate (B84403) buffer with an organic modifier like acetonitrile or methanol. For example, a gradient starting with a lower percentage of organic modifier and gradually increasing it over the run time is a common approach. The detection wavelength is typically set around 237 nm or 240 nm.[2][3][12] Some methods also use a secondary wavelength, such as 270 nm, for specific impurities like Impurity D.[6][8][9]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the HPLC analysis of amlodipine impurities.

Problem: Poor Resolution Between Amlodipine and an Impurity
Potential Cause Troubleshooting Step Expected Outcome
Inadequate Mobile Phase Selectivity 1. Adjust the pH of the aqueous mobile phase.Altered retention times and potentially improved separation.
2. Switch the organic modifier (e.g., from acetonitrile to methanol or vice versa).Change in elution order or improved spacing between peaks.
Gradient is Too Steep Decrease the rate of change of the organic solvent concentration in the gradient program.Increased retention times and better separation of closely eluting peaks.
Insufficient Column Efficiency 1. Ensure the column is not old or contaminated.Sharper peaks and improved resolution.
2. Consider using a column with a smaller particle size or a core-shell technology.Higher plate count leading to narrower peaks and better separation.
Problem: Peak Tailing of Amlodipine or Basic Impurities
Potential Cause Troubleshooting Step Expected Outcome
Secondary Interactions with Silanols 1. Add a competing base like triethylamine (0.1%) to the mobile phase.[6][7][8][9]Symmetrical peak shape.
2. Increase the mobile phase pH (ensure column stability).[2]Reduced interaction with silanols, leading to improved peak symmetry.
Column Overload Reduce the concentration of the sample being injected.More symmetrical peak shape.
Problem: Inconsistent Retention Times
Potential Cause Troubleshooting Step Expected Outcome
Poorly Equilibrated Column Increase the column equilibration time between injections.Stable and reproducible retention times.
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature.[13]Consistent retention times across different runs.
Mobile Phase Composition Drift Prepare fresh mobile phase daily and ensure proper mixing.Reproducible chromatography.

Experimental Protocols

Below are examples of detailed experimental protocols for the separation of amlodipine and its impurities, based on published methods.

Method 1: High pH Gradient Method

This method is suitable for achieving good peak shape for basic compounds.[2][4][10]

  • Column: Core-shell C18 (e.g., Phenomenex Kinetex EVO C18), 100 mm x 4.6 mm, 2.6 µm

  • Mobile Phase A: 0.4% Ammonium Hydroxide in Water

  • Mobile Phase B: Methanol

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-10 min: 60-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-60% B

    • 12.1-15 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 237 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of buffer and organic solvent.[6][8]

Method 2: Low pH Gradient Method with Ion-Pairing Agent

This method utilizes a lower pH with an additive to improve peak shape.

  • Column: C18, 150 mm x 4.6 mm, 3 µm

  • Mobile Phase A: Phosphate buffer with triethylamine, adjusted to pH 2.8

  • Mobile Phase B: Acetonitrile and Methanol mixture

  • Gradient Program: A linear gradient should be optimized to separate all impurities. A typical run time is around 70 minutes.[9]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 340 nm (with 270 nm for Impurity D)[6][8][9]

  • Injection Volume: 100 µL[6][8][9]

  • Sample Preparation: A diluent consisting of Buffer:Methanol:Acetonitrile (70:15:15 v/v/v) can be used for extraction from a formulation matrix.[6][8]

Quantitative Data Summary

The following tables summarize typical chromatographic parameters from a validated HPLC method for amlodipine and its impurities. Actual values may vary depending on the specific system and conditions.

Table 1: Example Retention Times and Resolution

CompoundRetention Time (min)Relative Retention TimeResolution (with previous peak)
Impurity D9.340.63-
Impurity F11.130.76> 2.0
Amlodipine 14.73 1.00 > 2.0
Impurity E19.041.29> 2.0
Impurity G24.851.69> 2.0
Impurity B28.231.92> 2.0
Impurity H28.961.97> 2.0
Impurity A40.422.74> 2.0
Data adapted from a representative method.[3]

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaTypical Value
Tailing Factor (Amlodipine)≤ 2.01.10[14]
Theoretical Plates (Amlodipine)≥ 20005577[14]
%RSD of Peak Area (n=5)≤ 2.0%0.33%[14]

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting HPLC Gradient for Amlodipine Impurity Separation Start Problem Identified (e.g., Poor Resolution, Peak Tailing) CheckSystem Check System Suitability (Pressure, Leaks, Baseline Noise) Start->CheckSystem PoorResolution Poor Resolution? CheckSystem->PoorResolution PeakTailing Peak Tailing? PoorResolution->PeakTailing No AdjustGradient Adjust Gradient Slope (Make it shallower) PoorResolution->AdjustGradient Yes AddTEA Add Competing Base (e.g., Triethylamine) PeakTailing->AddTEA Yes End Problem Resolved PeakTailing->End No ModifyMobilePhase Modify Mobile Phase (pH, Organic Modifier) AdjustGradient->ModifyMobilePhase ChangeColumn Change Column (Different Selectivity) ModifyMobilePhase->ChangeColumn ChangeColumn->End AdjustpH Adjust pH (Higher pH for basic compounds) AddTEA->AdjustpH ReduceSampleLoad Reduce Sample Load AdjustpH->ReduceSampleLoad ReduceSampleLoad->End ExperimentalWorkflow Experimental Workflow for HPLC Method Refinement Start Define Separation Goal (e.g., Resolve Impurities A & B) InitialMethod Select Initial Method (e.g., Pharmacopeial or Literature) Start->InitialMethod ScoutParameters Scout Key Parameters (pH, Organic Solvent, Gradient) InitialMethod->ScoutParameters EvaluateResults Evaluate Resolution and Peak Shape ScoutParameters->EvaluateResults FineTune Fine-Tune Gradient and Temperature EvaluateResults->FineTune Needs Improvement ValidateMethod Validate Method (Specificity, Linearity, Precision, Accuracy) EvaluateResults->ValidateMethod Acceptable FineTune->EvaluateResults End Final Method Established ValidateMethod->End

References

Technical Support Center: Enhancing Resolution in Capillary Electrophoresis of Levamlodipine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enantioseparation of levamlodipine (B1674848) using capillary electrophoresis (CE).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a direct question-and-answer format.

Q1: Why am I seeing poor or no resolution between the levamlodipine (S-amlodipine) and R-amlodipine enantiomers?

A: Inadequate resolution is a common issue and can stem from several factors related to the electrophoretic conditions.

  • Inappropriate Chiral Selector: The type and concentration of the chiral selector are critical. Cyclodextrins (CDs) are most commonly used for amlodipine's chiral separation.[1][2] If you are not seeing separation, the chosen CD may not have sufficient stereoselective interaction with the amlodipine (B1666008) enantiomers. Anionic CDs like carboximethyl-β-CD (CM-β-CD) and sulfobutylether-β-CD (SBE-β-CD) have been shown to offer enhanced enantioselectivity over neutral CDs for amlodipine.[3]

  • Incorrect Buffer pH: The pH of the background electrolyte (BGE) influences the charge of both the analyte and certain chiral selectors, which in turn affects the electroosmotic flow (EOF) and the interaction dynamics.[4][5] For amlodipine, which has a pKa of 9.10, both acidic and alkaline pH values have been used successfully, but the optimal pH is highly dependent on the specific chiral selector used.[2] For instance, with CM-β-CD, a pH of 3.5 or 9.0 has yielded high resolution.[2][6]

  • Suboptimal Chiral Selector Concentration: The concentration of the CD directly impacts the enantiomeric resolution. Increasing the concentration can enhance separation, but excessively high concentrations might lead to increased current, Joule heating, and potentially lower reproducibility.[7] The optimal concentration needs to be determined empirically for each specific CD and buffer system.

  • Inadequate Voltage or Temperature: Higher voltages can lead to faster separations but may also cause Joule heating, which can broaden peaks and reduce resolution.[8] Conversely, a very low voltage may lead to excessive diffusion and band broadening.[9] Temperature affects buffer viscosity and interaction kinetics; lower temperatures often improve resolution.[10][11]

Troubleshooting Steps:

  • Verify Chiral Selector: Ensure you are using a suitable cyclodextrin. Consider screening different types (e.g., CM-β-CD, HP-β-CD, RAMEB, α-CD).[10]

  • Optimize Buffer pH: Perform a pH study. For example, when using CM-β-CD, evaluate a range from pH 3.0 to 9.0.[2][6]

  • Optimize CD Concentration: Titrate the concentration of your chiral selector. For CM-β-CD, concentrations from 4 mM to 15 mM have been reported as effective.[2][6]

  • Adjust Voltage and Temperature: Systematically vary the applied voltage (e.g., +20 kV to +30 kV) and temperature (e.g., 15°C to 25°C) to find the optimal balance between analysis time and resolution.[2][6]

A logical workflow for troubleshooting poor resolution is outlined below.

G start Start: Poor/No Resolution check_cs 1. Verify Chiral Selector (CS) - Is it appropriate for amlodipine? - Is concentration optimal? start->check_cs check_cs->check_cs check_ph 2. Optimize Buffer pH - Is pH suitable for CS and analyte ionization? check_cs->check_ph CS & Conc. OK check_ph->check_ph check_voltage 3. Adjust Voltage & Temperature - Is Joule heating an issue? - Is diffusion excessive? check_ph->check_voltage pH is Optimal check_voltage->check_voltage check_capillary 4. Inspect Capillary - Is it properly conditioned? - Is there a blockage? check_voltage->check_capillary Voltage/Temp OK end_ok Resolution Achieved check_capillary->end_ok Capillary OK end_fail Consult Further (e.g., different CE mode) check_capillary->end_fail Issue Persists

Caption: Troubleshooting workflow for poor resolution.

Q2: My peaks are tailing. What is the cause and how can I fix it?

A: Peak tailing is often caused by interactions between the analyte and the capillary wall or by issues with the buffer.[5][12]

  • Analyte Adsorption: Levamlodipine is a basic compound and can exist as a cation. The negatively charged silanol (B1196071) groups on the inner surface of a fused-silica capillary can interact with the positively charged analyte, causing adsorption and subsequent tailing.[5][13]

  • High Current/Buffer Concentration: Very high currents or overly concentrated buffers can contribute to peak tailing.[14]

  • Column Overload: Injecting too much sample can saturate the system and lead to distorted peak shapes, including tailing.[12]

  • Mismatched pH: Operating at a pH close to the analyte's pKa can sometimes result in inconsistent peak shapes.[12]

Troubleshooting Steps:

  • Capillary Conditioning: Ensure a rigorous capillary conditioning and pre-run rinsing protocol is in place. Rinsing with 0.1 M NaOH, followed by water and then the background electrolyte (BGE) between runs helps maintain a consistent capillary surface.[2]

  • Adjust Buffer pH: Moving the buffer pH further away from the pKa of levamlodipine (9.10) can sometimes improve peak shape.[2]

  • Reduce Sample Concentration: Dilute your sample and reinject. If peak shape improves, you were likely overloading the capillary.[14]

  • Lower Buffer Concentration/Voltage: If the current is excessively high, try reducing the buffer concentration or the applied voltage to minimize Joule heating effects.[14]

  • Use Capillary Coatings: If wall interactions are persistent, consider using a coated capillary to mask the silanol groups.[4]

Q3: Why are my migration times unstable or drifting?

A: Unstable migration times are typically due to fluctuations in the electroosmotic flow (EOF).

  • Inconsistent Capillary Surface: The charge on the capillary wall, which drives the EOF, can be altered by adsorption of sample components or inconsistent buffer history. This is the most common cause.

  • Temperature Fluctuations: The viscosity of the BGE is temperature-dependent. Poor temperature control of the capillary will lead to variable buffer viscosity and, consequently, an unstable EOF.[11]

  • Buffer Depletion/Changes: Over the course of multiple runs, the composition of the buffer in the source and destination vials can change due to electrolysis. This can alter the pH and ionic strength, affecting the EOF.

  • Unstable Power Supply: Fluctuations in the applied voltage will directly impact the migration velocity of ions and the EOF.[14]

  • Capillary Blockage: A partial obstruction in the capillary can lead to erratic flow and unstable currents.[14]

Troubleshooting Steps:

  • Implement Rigorous Rinsing: Always perform a consistent pre-conditioning rinse between injections (e.g., with NaOH, water, and BGE) to reset the capillary surface.[2]

  • Ensure Temperature Control: Use an instrument with effective capillary temperature regulation and allow the system to fully equilibrate before starting your analysis.[11]

  • Replace Buffers Regularly: Replace the buffers in the inlet and outlet vials frequently, for instance, every 5-10 runs, to prevent depletion.

  • Check for Blockages: If you observe unstable current in addition to drifting migration times, there may be a partial clog. Try flushing the capillary at high pressure. If this fails, replace the capillary.[15]

Frequently Asked Questions (FAQs)

Q1: Why are cyclodextrins (CDs) the most common chiral selectors for levamlodipine?

A: Cyclodextrins are cyclic oligosaccharides that form a truncated cone-shaped, or toroidal, structure. This structure has a hydrophobic inner cavity and a hydrophilic exterior. Chiral recognition occurs when the enantiomers of amlodipine differentially interact with the CD. This involves the inclusion of a part of the amlodipine molecule (usually the chlorophenyl group) into the CD cavity, as well as hydrogen bonding and dipole-dipole interactions with the hydroxyl groups on the rim of the CD.[16] The different stability of the transient diastereomeric complexes formed between each enantiomer and the CD results in different electrophoretic mobilities, enabling their separation.[1]

Q2: How do I choose the correct type and concentration of cyclodextrin?

A: The choice depends on the specific requirements of the separation. Both neutral and anionic derivatized CDs have been successfully used for amlodipine enantioseparation.[2]

  • Neutral CDs: Hydroxypropyl-β-CD (HP-β-CD) and randomly methylated-β-CD (RAMEB) are effective neutral selectors.[3][10]

  • Anionic CDs: Carboxymethyl-β-CD (CM-β-CD) and Sulfobutylether-β-CD (SBE-β-CD) often provide enhanced selectivity.[2][3] Anionic CDs have their own electrophoretic mobility, which can be leveraged to optimize resolution.

A screening approach is often the best strategy.[10] Start with a common choice like CM-β-CD or HP-β-CD at a concentration of 5-15 mM and optimize from there.[1][2] The optimal concentration is a balance; it must be high enough for effective interaction but not so high that it causes excessive current and viscosity.[7]

Q3: What is the role of the background electrolyte (BGE) pH?

A: The BGE pH is a critical parameter that affects several aspects of the separation:

  • Charge of the Analyte: Amlodipine is a primary amine with a pKa of ~9.1.[2] At pH values significantly below this, it will be positively charged, allowing it to migrate via electrophoresis.

  • Charge of the Capillary Wall: In an uncoated fused-silica capillary, the silanol groups on the surface are deprotonated at higher pH values (pH > 3), creating a negative charge. This charge generates the electroosmotic flow (EOF), which is the bulk flow of the buffer toward the cathode. The magnitude of the EOF increases with pH.[5][9]

  • Charge of the Chiral Selector: Anionic CDs, like CM-β-CD, have carboxylic acid groups. Their charge state is pH-dependent. Above its pKa (~pH 5), CM-β-CD becomes negatively charged and will migrate towards the anode, opposing the EOF.[2] This counter-mobility can significantly enhance the separation window.

The interplay between these factors determines the migration order and resolution. Therefore, pH must be carefully optimized for any given chiral selector.[16]

Data Presentation

The following tables summarize optimized conditions from various studies for the chiral separation of amlodipine.

Table 1: Optimized Capillary Electrophoresis Methods for Amlodipine Enantioseparation

Chiral SelectorConcentrationBackground Electrolyte (BGE)pHVoltage (kV)Temp. (°C)Resolution (Rs)Reference
Carboxymethyl-β-CD15 mM25 mM Phosphate (B84403)9.0+25152.65[1][2]
Carboxymethyl-β-CD4 mM40 mM Phosphate3.5+30259.8[6]
RAMEB20 mM50 mM Phosphate3.0+2515>1.5[10]
α-Cyclodextrin20 mM25 mM Phosphoric Acid3.0N/A151.51[17]
Hydroxypropyl-β-CD5 mMPhosphate Buffer3.0N/AN/AGood[3]

Table 2: General Influence of Key Parameters on Resolution

ParameterGeneral Effect on ResolutionTypical Range for AmlodipineNotes
Buffer pH Affects analyte charge, EOF, and selector charge. Highly influential.3.0 - 9.0Optimal value is highly dependent on the chiral selector used.[2][6]
CD Concentration Increasing concentration generally improves resolution up to a plateau.2.5 - 20 mMExcessively high concentrations can increase viscosity and current, potentially degrading resolution.[2][6][10]
Applied Voltage Higher voltage decreases analysis time but can increase Joule heating, which may reduce resolution.15 - 30 kVFinding an optimal balance is key.[8][18]
Temperature Lower temperatures often increase buffer viscosity and improve interaction kinetics, enhancing resolution but increasing analysis time.15 - 25 °CGood temperature control is critical for reproducibility.[10][11]
Buffer Concentration Higher concentration can reduce EOF and analyte mobility, potentially increasing interaction time and resolution.25 - 100 mMHigh concentrations increase current and Joule heating.[2][18]

Experimental Protocols & Workflows

Below are detailed protocols adapted from validated methods and a general experimental workflow diagram.

Protocol 1: Chiral Separation using Carboxymethyl-β-CD (CM-β-CD) at Acidic pH (Adapted from Qi et al., 2014)[6]

  • Capillary: Fused-silica capillary, dimensions suitable for your instrument (e.g., 50 µm I.D., ~50-60 cm total length).

  • Capillary Conditioning (New Capillary):

    • Flush with 1 M NaOH for 30 minutes.

    • Flush with purified water for 15 minutes.

    • Flush with Background Electrolyte (BGE) for 15 minutes.

  • Background Electrolyte (BGE) Preparation:

    • Prepare a 40 mM sodium phosphate buffer.

    • Dissolve 4 mM of Carboxymethyl-β-cyclodextrin (CM-β-CD) in the buffer.

    • Adjust the final pH to 3.5 using phosphoric acid.

    • Filter the BGE through a 0.45 µm filter and degas before use.

  • Sample Preparation:

    • Prepare a stock solution of levamlodipine besylate bulk drug in methanol (B129727) (e.g., 1 mg/mL).

    • Dilute the stock solution to the desired working concentration with methanol or water.

  • CE Method Parameters:

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Voltage: +30 kV (normal polarity).

    • Temperature: 25°C.

    • Detection: UV detection at 238 nm.

  • Between-Run Conditioning:

    • Flush with 0.1 M NaOH for 1 minute.

    • Flush with purified water for 1 minute.

    • Flush with BGE for 2 minutes before the next injection.[2]

General Experimental Workflow

The diagram below illustrates the typical sequence of steps for performing a capillary electrophoresis analysis of levamlodipine.

G prep_bge 1. Prepare BGE (Buffer + Chiral Selector) prep_sample 2. Prepare Sample & Standards prep_bge->prep_sample condition_cap 3. Condition Capillary prep_sample->condition_cap setup_method 4. Set Up CE Method (Voltage, Temp, Time, etc.) condition_cap->setup_method inject_run 5. Inject Sample & Start Run setup_method->inject_run acquire_data 6. Acquire Electropherogram inject_run->acquire_data process_data 7. Process Data (Integrate Peaks, Calculate Rs) acquire_data->process_data report 8. Report Results process_data->report

References

Technical Support Center: Industrial Production of Levamlodipine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the industrial production of levamlodipine (B1674848). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is levamlodipine and why is its chiral purity important?

A1: Levamlodipine is the pharmacologically active S-(-)-enantiomer of amlodipine (B1666008), a calcium channel blocker used to treat hypertension and angina.[1][2][3] The R-(+)-enantiomer has significantly less calcium channel blocking activity and may contribute to side effects like peripheral edema.[3] Therefore, ensuring high enantiomeric purity is critical for the drug's efficacy and safety, a requirement stressed by regulatory bodies like the FDA.[4]

Q2: What are the common methods for chiral resolution of amlodipine to produce levamlodipine?

A2: The most prevalent industrial method for resolving racemic amlodipine is through the formation of diastereomeric salts using a chiral resolving agent.[4] This involves reacting the racemic amlodipine with a single enantiomer of a chiral acid. The resulting diastereomeric salts have different solubilities, allowing them to be separated by crystallization. Common resolving agents include D-(-)-tartaric acid or L-(+)-tartaric acid and (S)-BNPPA.[4][5][6]

Q3: What are the major challenges in the industrial production of levamlodipine?

A3: Key challenges include:

  • Achieving high enantiomeric purity: Incomplete resolution or racemization can lead to contamination with the R-(+)-enantiomer.

  • Controlling process-related impurities: A specific impurity, known as "impurity D" (an amlodipine 1,4-dihydropyridine (B1200194) ring reduction impurity), is often difficult to remove through conventional purification methods.[5][6]

  • Solvent selection and recovery: Historically, high-boiling point solvents like Dimethyl Sulfoxide (DMSO) and N-methylpyrrolidone (NMP) were used.[5] These solvents are often toxic, expensive, and difficult to recycle, posing environmental and safety risks, including potential explosion hazards with DMSO during recovery.[5][6] Modern processes aim to use more environmentally friendly and safer solvents like methanol (B129727) or ethanol (B145695).[6]

  • Scaling up: Transitioning from a laboratory-scale process to large-scale industrial manufacturing can be challenging, requiring process optimization to maintain consistency, purity, and yield.[7]

Troubleshooting Guides

Issue 1: Low Chiral Purity / High R-(+)-Amlodipine Content

Q: My final levamlodipine product shows high levels of the R-(+)-amlodipine enantiomer. What are the potential causes and how can I troubleshoot this?

A: High levels of the undesired R-(+)-enantiomer can stem from several factors in the chiral resolution process.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Inefficient Crystallization Optimize crystallization temperature and time. A controlled, slower cooling rate (e.g., 0-5°C for 7-8 hours) can improve selective crystallization of the desired diastereomeric salt.[5][6]
Incorrect Stoichiometry of Resolving Agent Ensure the molar ratio of the chiral resolving agent to racemic amlodipine is optimized. For example, using approximately 0.65 equivalents of (S)-BNPPA has been reported.[5][6]
Suboptimal Solvent System The choice of solvent is critical for differential solubility. Methanol or ethanol are commonly used.[6] The presence of water can also influence crystallization, so solvent purity should be controlled.
Inadequate Washing of Filter Cake After filtration, the diastereomeric salt cake should be washed with a suitable solvent (e.g., cold methanol) to remove the mother liquor containing the soluble R-(+)-enantiomer salt.[5][6]
Racemization Amlodipine can be sensitive to certain conditions. Ensure that pH and temperature during the process, especially after the resolution step, are controlled to prevent racemization.
Issue 2: Presence of "Impurity D" and Other Process-Related Impurities

Q: HPLC analysis of my levamlodipine batch shows a significant peak for "Impurity D". How can this impurity be controlled?

A: "Impurity D" is a known reduction impurity of the 1,4-dihydropyridine ring in amlodipine that can be generated during the resolution process.[5][6]

Control Strategies:

Control Point Recommendations
Resolution Conditions The choice of resolving agent and solvent system can influence the formation of Impurity D. Some patented processes using specific resolving agents and solvents like methanol claim to produce levamlodipine with no detectable Impurity D.[5][6]
pH Control Carefully control the pH during the salt formation and subsequent neutralization steps. Deviations from the optimal pH range can promote side reactions.
Purification Conventional refining methods may be ineffective at removing Impurity D.[5][6] Re-crystallization of the final product under optimized conditions may be necessary.
Analytical Monitoring Implement a validated HPLC method capable of resolving levamlodipine from Impurity D and other potential impurities to monitor its presence throughout the process.[8]
Issue 3: Inconsistent Yields in Production Scale-Up

Q: We are experiencing inconsistent and lower-than-expected yields when scaling up our levamlodipine synthesis. What factors should we investigate?

A: Scale-up challenges are common in pharmaceutical manufacturing.[7] Inconsistent yields often point to issues with process control that are exacerbated at a larger scale.

Investigation Checklist:

  • Mixing Efficiency: Ensure that mixing is adequate in larger reactors to maintain homogeneity during the reaction and crystallization steps.

  • Heat Transfer: Larger volumes have different surface-area-to-volume ratios, affecting heating and cooling rates. Monitor and control the temperature profile precisely, especially during crystallization.[5]

  • Filtration and Drying: Evaluate the efficiency of filtration and drying equipment at scale. Inefficient removal of mother liquor or improper drying can lead to product loss or degradation.

  • Raw Material Quality: Ensure consistency in the quality of starting materials and solvents, as variability can impact reaction outcomes.[9]

Experimental Protocols

Protocol 1: HPLC Method for Purity and Impurity Profiling of Levamlodipine Besylate

This protocol is a representative method based on publicly available data for the analysis of levamlodipine and its related substances.[8]

Parameter Specification
Chromatographic Column Octadecyl silane (B1218182) bonded silica (B1680970) gel (C18), e.g., 4.6 x 250mm, 5µm
Mobile Phase A 2.3 g/L Ammonium Acetate Solution in Water
Mobile Phase B Methanol
Gradient Program Time (min)
0
5
25
Flow Rate 1.0 mL/min (Typical, may require optimization)
Column Temperature 30°C
Detection Wavelength 238 nm
Injection Volume 10 µL (Typical)
Sample Preparation Dissolve the sample in a mixture of Methanol and Mobile Phase A (e.g., 60:40 v/v).
System Suitability Theoretical plates for levamlodipine peak: ≥ 4000. Resolution between levamlodipine and adjacent impurity peaks: ≥ 1.5.

Visualizations

G cluster_0 Synthesis & Resolution cluster_1 Purification & Final Product racemic (R,S)-Amlodipine dissolve Dissolve in Methanol racemic->dissolve add_ra Add Chiral Resolving Agent ((S)-BNPPA) dissolve->add_ra crystallize Cool to 0-5°C to Crystallize add_ra->crystallize filter Filter Diastereomeric Salt crystallize->filter salt_cake Levamlodipine Diastereomeric Salt filter->salt_cake resuspend Resuspend in Methanol/Water salt_cake->resuspend add_acid Add Benzenesulfonic Acid resuspend->add_acid final_cryst Crystallize & Filter add_acid->final_cryst final_product Levamlodipine Besylate (Final API) final_cryst->final_product

Caption: Simplified workflow for levamlodipine synthesis via diastereomeric resolution.

G cluster_lab_investigation Laboratory Investigation start OOS Result from HPLC Analysis check1 Phase 1a: Initial Investigation (Analyst & Supervisor) start->check1 check_obvious Check for Obvious Errors? (e.g., calculation, injection error) check1->check_obvious reinject Re-inject Same Vial check_obvious->reinject No assignable_cause Assignable Laboratory Cause Found? check_obvious->assignable_cause Yes reprepare Re-prepare from Original Sample reinject->reprepare reprepare->assignable_cause invalidate Invalidate Initial Result. Report Re-injected/Re-prepared Result. assignable_cause->invalidate Yes no_cause No Assignable Cause. Proceed to Phase 1b. assignable_cause->no_cause No

Caption: Troubleshooting workflow for an Out-of-Specification (OOS) HPLC result.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A: Ammonium Acetate B: Methanol) prep_system Equilibrate HPLC System with Initial Conditions prep_mobile->prep_system prep_sample Prepare Sample Solution (Dissolve API in Diluent) inject Inject Sample onto Column prep_sample->inject prep_system->inject run_gradient Run Gradient Elution inject->run_gradient detect Detect at 238 nm run_gradient->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity & Impurity Levels integrate->calculate report Generate Report calculate->report

References

Technical Support Center: Formulation of Stable Levamlodipine Tablets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the formulation of stable levamlodipine (B1674848) tablets.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability challenges associated with levamlodipine tablet formulation?

A1: Levamlodipine, the pharmacologically active S-enantiomer of amlodipine (B1666008), is susceptible to several degradation pathways that can compromise the stability of the final tablet formulation. The main challenges include:

  • Photodegradation: As a 1,4-dihydropyridine (B1200194) derivative, levamlodipine is sensitive to light, which can lead to the oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) derivative, resulting in a complete loss of pharmacological activity.[1][2]

  • Hydrolytic Degradation: Levamlodipine can undergo hydrolysis, particularly in acidic and basic conditions. This degradation is influenced by the pH of the formulation environment.

  • Oxidative Degradation: The dihydropyridine ring is also susceptible to oxidation from atmospheric oxygen or oxidizing excipients.

  • Excipient Incompatibility: Levamlodipine's primary amine group can react with reducing sugars like lactose (B1674315), a common tablet filler, via the Maillard reaction. This interaction leads to the formation of colored degradation products and a loss of potency.[3][4]

Q2: What is the Maillard reaction and how does it affect levamlodipine tablets?

A2: The Maillard reaction is a non-enzymatic browning reaction between an amino group (from an amino acid, peptide, or protein) and the carbonyl group of a reducing sugar.[5] In the case of levamlodipine, its primary amino group can react with reducing sugars such as lactose, which is frequently used as a diluent in tablet formulations.[1][2][3] This reaction leads to the formation of a Schiff base and subsequently an Amadori rearrangement product, which can further degrade into various colored and complex molecules.[1][6] The consequences of the Maillard reaction in levamlodipine tablets include:

  • Discoloration of the tablets (browning).

  • Formation of degradation products (lactose adducts).[4]

  • Loss of drug potency.

  • Potential alteration of dissolution profiles.

It is recommended to avoid the use of reducing sugars like lactose in levamlodipine formulations, especially if the manufacturing process involves heat and moisture.[4]

Q3: What are the major degradation products of levamlodipine?

A3: The primary degradation products of levamlodipine are formed through photodegradation and hydrolysis.

  • Dehydro-amlodipine (Pyridine derivative): This is the major photolytic and oxidative degradation product, resulting from the aromatization of the dihydropyridine ring. This transformation leads to a loss of therapeutic activity.[4]

  • Lactose Adducts: Formed via the Maillard reaction when lactose is used as an excipient.[4]

  • Hydrolysis Products: Degradation can occur under both acidic and basic conditions, leading to the breakdown of the ester linkages in the molecule.

Q4: How can I prevent the photodegradation of levamlodipine tablets?

A4: To protect levamlodipine tablets from photodegradation, consider the following strategies:

  • Film Coating: Apply a light-protective film coating to the tablets. Opaque coatings containing pigments like titanium dioxide are effective.

  • Packaging: Use light-resistant primary packaging, such as amber-colored bottles or opaque blister packs (e.g., Alu-Alu blisters).[4]

  • Manufacturing Environment: Control the lighting conditions during the manufacturing process to minimize exposure to UV and visible light.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Tablet Discoloration (Yellowing/Browning) Maillard reaction between levamlodipine and a reducing sugar excipient (e.g., lactose).- Replace the reducing sugar with a non-reducing excipient like microcrystalline cellulose, dibasic calcium phosphate (B84403), or mannitol.- Control temperature and humidity during manufacturing and storage.[4]
High Levels of Dehydro-amlodipine Impurity - Exposure to light during manufacturing or storage.- Oxidative stress from excipients or atmospheric oxygen.- Implement light-protective measures (film coating, appropriate packaging).[4]- Use antioxidants in the formulation (e.g., butylated hydroxytoluene - BHT).- Control the oxygen levels in the packaging headspace (e.g., nitrogen purging).
Assay Value Decreases Significantly on Stability - Chemical degradation (hydrolysis, oxidation, photolysis).- Interaction with excipients.- Conduct forced degradation studies to identify the primary degradation pathway.- Optimize the formulation pH with buffering agents.- Perform excipient compatibility studies to identify and replace problematic excipients.- Ensure appropriate packaging and storage conditions.
Poor Dissolution Profile After Storage - Changes in tablet hardness or disintegration due to moisture uptake.- Formation of less soluble degradation products.- Use a suitable disintegrant and binder.- Control the moisture content of the formulation.- Store tablets in packaging with a good moisture barrier.

Quantitative Data on Levamlodipine Degradation

The following tables summarize quantitative data from forced degradation studies on amlodipine, which can serve as a close approximation for levamlodipine due to their structural similarity.

Table 1: Forced Degradation of Amlodipine Besylate Under Various Stress Conditions

Stress ConditionParametersDurationDegradation (%)Reference
Acid Hydrolysis 0.1 M HCl3 days~1%[7]
Base Hydrolysis 0.1 M NaOH3 days~43%[7]
Oxidative 3% H₂O₂3 days~1%[7]
Photolytic 1.2 million lux hours (Vis) & 200 W-h/m² (UVA)-~5%[7]
Thermal 105°C3 daysNo degradation[7]
Thermal/Humidity 85°C / 85% RH3 daysNo degradation[7]

Disclaimer: The data presented is for amlodipine besylate and should be used as a guideline. It is recommended to perform specific forced degradation studies for levamlodipine formulations.

Experimental Protocols

Stability-Indicating HPLC Method for Levamlodipine and its Degradation Products

Objective: To develop and validate a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of levamlodipine in the presence of its degradation products.

Methodology:

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A typical mobile phase could be a gradient or isocratic mixture of a phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and a mixture of methanol (B129727) and acetonitrile.[4] For example, a mobile phase consisting of methanol-acetonitrile-0.7% triethylamine (B128534) (pH 3.0) in a ratio of 35:15:50 (v/v/v) has been reported.[4]

  • Flow Rate: Typically 1.0 mL/min.[4]

  • Detection Wavelength: 238 nm.[4]

  • Column Temperature: 30 °C.[4]

  • Injection Volume: 20 µL.[4]

Sample Preparation:

  • Weigh and finely powder a representative number of levamlodipine tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose of levamlodipine and transfer it to a suitable volumetric flask.

  • Add a portion of the mobile phase (or a suitable diluent) and sonicate to dissolve the drug.

  • Make up the volume with the same solvent and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Study:

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the drug substance and/or drug product under the following conditions as per ICH guidelines:

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at room temperature or elevated temperature for a specified period.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature or elevated temperature for a specified period.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C) for a specified duration.

  • Photodegradation: Expose the drug solution and solid drug to UV (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) in a photostability chamber.[7]

The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation products are well-resolved from the parent drug peak.

Dissolution Testing for Levamlodipine Tablets

Objective: To assess the in vitro release of levamlodipine from the tablet formulation.

Methodology (as per USP monograph for Amlodipine Besylate Tablets):

  • Apparatus: USP Apparatus 2 (Paddle).[8]

  • Dissolution Medium: 500 mL of 0.01 N Hydrochloric Acid.[8]

  • Paddle Speed: 75 rpm.[8]

  • Temperature: 37 ± 0.5 °C.

  • Sampling Times: Typically at 10, 15, 20, 30, 45, and 60 minutes.

  • Analysis: The amount of levamlodipine dissolved is determined by HPLC or UV spectrophotometry at 238 nm.

Procedure:

  • Place one levamlodipine tablet in each dissolution vessel containing the dissolution medium.

  • Start the apparatus and withdraw aliquots of the dissolution medium at the specified time points.

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze for levamlodipine content using a validated analytical method.

  • Calculate the percentage of drug released at each time point.

Visualizations

cluster_formulation Levamlodipine Tablet Formulation Workflow API Levamlodipine API Blending Blending API->Blending Excipients Excipients (Diluent, Binder, Disintegrant, Lubricant) Excipients->Blending Granulation Granulation (Wet/Dry) Blending->Granulation Drying Drying Granulation->Drying Milling Milling Drying->Milling Final_Blending Final Blending (with Lubricant) Milling->Final_Blending Compression Tableting Final_Blending->Compression Coating Film Coating (Optional) Compression->Coating Packaging Packaging Compression->Packaging Uncoated Coating->Packaging

Caption: A typical workflow for the manufacturing of levamlodipine tablets.

cluster_photodegradation Levamlodipine Photodegradation Pathway Levamlodipine Levamlodipine (1,4-Dihydropyridine Ring) Excited_State Excited State Levamlodipine Levamlodipine->Excited_State Light (UV/Vis) Dehydro_Amlodipine Dehydro-amlodipine (Pyridine Derivative) (Inactive) Excited_State->Dehydro_Amlodipine Oxidation

Caption: Photodegradation pathway of levamlodipine to its inactive pyridine derivative.

cluster_maillard Maillard Reaction with Lactose Levamlodipine Levamlodipine (Primary Amine) Condensation Condensation Levamlodipine->Condensation Lactose Lactose (Reducing Sugar) Lactose->Condensation Schiff_Base Schiff Base Condensation->Schiff_Base Amadori_Rearrangement Amadori Rearrangement Schiff_Base->Amadori_Rearrangement Amadori_Product Amadori Product Amadori_Rearrangement->Amadori_Product Further_Degradation Further Degradation Amadori_Product->Further_Degradation Melanoidins Melanoidins (Colored Products) Further_Degradation->Melanoidins

Caption: The Maillard reaction pathway between levamlodipine and lactose.

References

Technical Support Center: Analysis of Amlodipine Degradation Products by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of amlodipine (B1666008) degradation products by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the major degradation pathways for amlodipine under forced degradation conditions?

A1: Amlodipine is susceptible to degradation under various stress conditions. The primary degradation pathways observed are hydrolysis (acidic and alkaline), oxidation, and photolysis.[1][2][3] Under acidic and alkaline conditions, hydrolysis of the ester groups can occur.[2][4] Oxidative degradation often leads to the aromatization of the dihydropyridine (B1217469) ring to a pyridine (B92270) derivative.[1][5] Photodegradation can also result in the formation of the pyridine derivative.[3][5]

Q2: What are the common degradation products of amlodipine and their corresponding m/z values?

A2: Several degradation products of amlodipine have been identified. The formation of these products is dependent on the specific stress conditions applied. A summary of common degradation products and their observed protonated molecular ion ([M+H]+) m/z values is provided in the table below.

Q3: My LC-MS/MS analysis is showing poor peak shape for amlodipine and its degradation products. What could be the cause?

A3: Poor peak shape, often observed as tailing, can be a challenge in the analysis of amlodipine and its enantiomers. This can be attributed to the basic nature of the molecule and its interaction with the stationary phase. To improve peak shape, consider the following:

  • Mobile Phase Additives: Incorporating additives like ammonium (B1175870) hydroxide, trimethylamine, or diethylamine (B46881) into the mobile phase can help to reduce peak tailing.[6]

  • Column Selection: Using a column specifically designed for the analysis of basic compounds or a core-shell C18 column may provide better peak symmetry.[7][8]

  • pH Adjustment: Ensuring the mobile phase pH is appropriate for the analyte's pKa can improve peak shape. For amlodipine, a slightly basic mobile phase is often used.

Q4: I am not detecting any degradation products after subjecting my amlodipine sample to stress conditions. What should I do?

A4: If you are not observing any degradation, it's possible the stress conditions were not stringent enough. Amlodipine has been reported to be relatively stable under certain thermal and neutral pH conditions.[2][4] Consider the following troubleshooting steps:

  • Increase Stress Severity: You can intensify the stress conditions by increasing the concentration of the stress agent (e.g., acid or base), raising the temperature, or extending the exposure time.[1]

  • Verify Experimental Setup: Double-check the preparation of your stress solutions and ensure the experimental conditions (e.g., temperature, light exposure) are being accurately controlled.

  • LC-MS/MS Sensitivity: Confirm that the sensitivity of your LC-MS/MS method is sufficient to detect low levels of degradation products. You may need to optimize the ionization source parameters and MS settings.

Troubleshooting Guides

Issue 1: Inconsistent or Irreproducible Degradation Profiles
  • Potential Cause: Variability in stress conditions.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that the concentration of stress agents, temperature, and duration of exposure are precisely controlled and documented for each experiment.

    • Sample Preparation: Use a consistent method for sample preparation, including the initial concentration of amlodipine and the solvent used.

    • Equipment Calibration: Regularly calibrate ovens, water baths, and light sources to ensure accurate and reproducible stress conditions.

Issue 2: Difficulty in Structural Elucidation of Unknown Degradation Products
  • Potential Cause: Insufficient fragmentation data or complex fragmentation patterns.

  • Troubleshooting Steps:

    • MS/MS Optimization: Optimize the collision energy in your MS/MS experiments to obtain a rich fragmentation spectrum. Ramping the collision energy can help in capturing a wider range of fragment ions.

    • High-Resolution Mass Spectrometry (HRMS): If available, use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of both the precursor and product ions. This will aid in determining the elemental composition of the degradation products.[5]

    • Isotopic Labeling: If feasible, use isotopically labeled amlodipine to help track the core structure through the degradation process.

    • Literature Review: Compare your observed fragmentation patterns with published data on amlodipine degradation to identify known products.[2][4]

Data Presentation

Table 1: Summary of Common Amlodipine Degradation Products and their m/z Values

Degradation Product (Impurity)Stress Condition(s)Observed [M+H]+ m/z
Pyridine Derivative (Impurity D)Oxidation, Acid, Photolysis407
Hydrolysis Product 1Base395
Hydrolysis Product 2Base381
Hydrolysis Product 3Acid, Base351
Unspecified DegradantBase349

Note: The m/z values are based on reports from forced degradation studies and may vary slightly depending on the mass spectrometer and experimental conditions.[1]

Experimental Protocols

Forced Degradation (Stress Testing) of Amlodipine

This protocol outlines the general procedures for subjecting amlodipine to various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines.[2][4]

  • Acid Hydrolysis:

    • Dissolve amlodipine in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).

    • Add an equal volume of 5 M HCl.

    • Heat the solution at 80°C for 6 hours in a water bath.[1]

    • Cool, neutralize with a suitable base (e.g., NaOH), and dilute to a known concentration for LC-MS/MS analysis.

  • Base Hydrolysis:

    • Dissolve amlodipine in a suitable solvent.

    • Add an equal volume of 1 M NaOH.

    • Heat the solution at 80°C for 2 hours in a water bath.[1]

    • Cool, neutralize with a suitable acid (e.g., HCl), and dilute for analysis.

  • Oxidative Degradation:

    • Dissolve amlodipine in a suitable solvent.

    • Add an equal volume of 30% hydrogen peroxide (H₂O₂).

    • Heat the solution at 80°C for 6 hours in a water bath.[1]

    • Dilute the sample for LC-MS/MS analysis.

  • Thermal Degradation:

    • Place a known amount of solid amlodipine in a petri dish.

    • Expose to a temperature of 80°C in a controlled oven for 48 hours.[1]

    • Dissolve the sample in a suitable solvent and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of amlodipine (in a photostable container) to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) in a photostability chamber.[7]

    • Analyze the sample by LC-MS/MS.

LC-MS/MS Analytical Method

The following provides a general starting point for an LC-MS/MS method for the analysis of amlodipine and its degradation products. Optimization will be required based on the specific instrument and column used.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 2.6 µm).[8]

    • Mobile Phase A: Ammonium acetate (B1210297) buffer (e.g., 10 mM, pH 5.0).[2]

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A suitable gradient program starting with a low percentage of organic phase and increasing to elute the more non-polar degradation products.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30 - 40°C.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan for initial identification of degradation products and product ion scan (MS/MS) for structural elucidation.

    • Ionization Parameters: Optimize capillary voltage, cone voltage, desolvation gas flow, and temperature for maximum signal intensity of amlodipine.

    • Collision Gas: Argon.

    • Collision Energy: Optimize for each degradation product to achieve characteristic fragmentation.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Amlodipine Degradation Analysis A Amlodipine Drug Substance B Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample Preparation (Neutralization, Dilution) B->C D LC-MS/MS Analysis C->D E Data Processing and Structure Elucidation D->E

Caption: A streamlined workflow for the analysis of amlodipine degradation products.

G cluster_pathway Amlodipine Degradation Pathways cluster_stress Stress Conditions Amlodipine Amlodipine (m/z 409) Acid Acid Hydrolysis Amlodipine->Acid Base Base Hydrolysis Amlodipine->Base Oxidation Oxidation Amlodipine->Oxidation Photolysis Photolysis Amlodipine->Photolysis DP1 Pyridine Derivative (Impurity D, m/z 407) Acid->DP1 DP2 Hydrolysis Products (m/z 395, 381, 351) Acid->DP2 Base->DP2 Oxidation->DP1 Photolysis->DP1

Caption: Key degradation pathways of amlodipine under different stress conditions.

References

Validation & Comparative

A Comparative Guide to the Bioequivalence of Levamlodipine and Amlodipine Besylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence, pharmacokinetics, clinical efficacy, and safety of levamlodipine (B1674848) and its racemic parent compound, amlodipine (B1666008) besylate. The information is supported by experimental data from various clinical studies to assist researchers and drug development professionals in their understanding of these two cardiovascular drugs.

Amlodipine, a widely used calcium channel blocker for the treatment of hypertension and angina, is a racemic mixture of two enantiomers: S-amlodipine (levamlodipine) and R-amlodipine. Levamlodipine is the pharmacologically active isomer, responsible for the therapeutic effects of amlodipine.[1] This has led to the development of levamlodipine as a standalone drug, with the hypothesis that it may offer a better efficacy and safety profile compared to the racemic mixture.

Bioequivalence and Pharmacokinetic Profile

Bioequivalence studies are crucial in determining if a new formulation of a drug is therapeutically equivalent to an existing one. Several studies have been conducted to compare the pharmacokinetic parameters of levamlodipine and amlodipine besylate.

A randomized, open-label, two-period crossover study in healthy Chinese subjects demonstrated that a single 5 mg dose of levamlodipine is bioequivalent to a 10 mg dose of amlodipine under both fasted and fed conditions.[2][3] The 90% confidence intervals (CIs) for the geometric mean ratios (GMRs) of key pharmacokinetic parameters—peak plasma concentration (Cmax), area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and area under the plasma concentration-time curve from time zero to infinity (AUC0-∞)—were all within the prespecified bioequivalence limits of 80-125%.[3]

Another study comparing a 2.5 mg dose of levamlodipine with a 5 mg dose of amlodipine in healthy Chinese subjects also concluded that the two drugs are bioequivalent under both fasting and fed conditions, with similar pharmacokinetic parameters and good safety profiles.[4]

The following tables summarize the key pharmacokinetic data from these bioequivalence studies.

Pharmacokinetic Parameters under Fasted Conditions
ParameterLevamlodipine (5 mg)Amlodipine (10 mg)90% CI of GMR
Cmax (ng/mL)2.70 ± 0.492.83 ± 0.5289.59% ~ 101.61%[5]
AUC0-t (ng·h/mL)141.32 ± 36.24153.62 ± 33.9687.83% ~ 94.87%[5]
AUC0-∞ (ng·h/mL)157.14 ± 45.65173.05 ± 41.7886.28% ~ 93.49%[5]

Data presented as mean ± standard deviation.[3]

Pharmacokinetic Parameters under Fed Conditions
ParameterLevamlodipine (5 mg)Amlodipine (10 mg)90% CI of GMR
Cmax (ng/mL)2.73 ± 0.552.87 ± 0.8190.93% ~ 102.37%[5]
AUC0-t (ng·h/mL)166.93 ± 49.96165.46 ± 43.5895.75% ~ 104.93%[5]
AUC0-∞ (ng·h/mL)190.99 ± 70.89189.51 ± 64.7095.36% ~ 105.33%[5]

Data presented as mean ± standard deviation.[2][3]

Experimental Protocols

The bioequivalence studies cited in this guide generally followed a similar experimental design.

Study Design: The studies were typically single-dose, randomized, open-label, two-period crossover trials.[2][3][4] This design allows for each subject to act as their own control, minimizing variability. The studies were conducted under both fasting and fed conditions to assess the effect of food on drug absorption.[2][3][4]

Subjects: Healthy adult volunteers, often of Chinese ethnicity, were enrolled in these studies.[2][3][4] The number of subjects typically ranged from 24 to 48 participants.[2][3][4]

Drug Administration: In the first period, subjects were randomly assigned to receive either the test drug (levamlodipine) or the reference drug (amlodipine besylate). After a washout period of sufficient duration (e.g., 21 days) to ensure complete elimination of the drug from the body, subjects received the alternate drug in the second period.[2][5]

Sample Collection and Analysis: Blood samples were collected at predetermined time points after drug administration.[5] Plasma concentrations of the active moiety (S-amlodipine) were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5]

The following diagram illustrates the typical workflow of a two-period crossover bioequivalence study.

Bioequivalence_Study_Workflow cluster_screening Screening Phase cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 (Crossover) cluster_analysis Data Analysis Screening Healthy Volunteers Screening Randomization Randomization Screening->Randomization GroupA Group A receives Levamlodipine Randomization->GroupA GroupB Group B receives Amlodipine Besylate Randomization->GroupB PK_Sampling1 Pharmacokinetic Blood Sampling GroupA->PK_Sampling1 GroupB->PK_Sampling1 Washout 21-day Washout PK_Sampling1->Washout GroupA2 Group A receives Amlodipine Besylate Washout->GroupA2 GroupB2 Group B receives Levamlodipine Washout->GroupB2 PK_Sampling2 Pharmacokinetic Blood Sampling GroupA2->PK_Sampling2 GroupB2->PK_Sampling2 LC_MS_MS LC-MS/MS Analysis of Plasma Samples PK_Sampling2->LC_MS_MS Statistical_Analysis Statistical Analysis (90% CI of GMR) LC_MS_MS->Statistical_Analysis Conclusion Bioequivalence Conclusion Statistical_Analysis->Conclusion Enantiomer_Relationship Racemic_Amlodipine Amlodipine Besylate (Racemic Mixture) S_Amlodipine S-Amlodipine (Levamlodipine) Active Enantiomer Racemic_Amlodipine->S_Amlodipine Contains R_Amlodipine R-Amlodipine Inactive Enantiomer Racemic_Amlodipine->R_Amlodipine Contains Therapeutic_Effect Therapeutic Effect (Calcium Channel Blockade) S_Amlodipine->Therapeutic_Effect Exerts

References

A Comparative Analysis of Levamlodipine and Racemic Amlodipine in the Management of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the relative efficacy, safety, and mechanisms of levamlodipine (B1674848) and its racemic counterpart, amlodipine (B1666008).

This guide provides a comprehensive comparison of levamlodipine (S-amlodipine) and racemic amlodipine, focusing on their clinical efficacy, safety profiles, and underlying pharmacological mechanisms. The information presented is collated from a range of clinical trials, meta-analyses, and pharmacological studies to support evidence-based decision-making in research and drug development.

Executive Summary

Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, has demonstrated comparable antihypertensive efficacy to racemic amlodipine at half the dosage.[1] Clinical evidence suggests that levamlodipine offers a superior safety profile, most notably a significantly lower incidence of peripheral edema, a common side effect associated with racemic amlodipine.[2][3] This difference is attributed to the stereoselective actions of the amlodipine enantiomers, with the S-isomer being primarily responsible for the therapeutic effect and the R-isomer potentially contributing to adverse effects.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from comparative studies of levamlodipine and racemic amlodipine.

Table 1: Comparative Efficacy in Blood Pressure Reduction

Study/AnalysisDrug & DosageMean Systolic Blood Pressure Reduction (mmHg)Mean Diastolic Blood Pressure Reduction (mmHg)
Meta-analysis (8 studies, 1456 patients)[4]Levamlodipine vs. AmlodipineOdds Ratio for Efficacy = 2.19 (95% CI: 1.61-2.97)Not specified in odds ratio
Pragmatic Comparative Effectiveness Study (10,031 patients)[5]Levoamlodipine maleate (B1232345) vs. Amlodipine besylateAt 24 months: 129.92±7.01 vs. 131.26±7.22At 24 months: 77.46±5.74 vs. 77.86±6.21
Randomized Controlled Trial[1]S-amlodipine (2.5 mg) vs. Racemic Amlodipine (5 mg)After 8 weeks: -2.1 mmHg difference (p=0.02)After 8 weeks: -0.9 mmHg difference (p=0.17)
Observational Study (SESA-II)[6]S-amlodipine (2.5-5 mg)-26.15-13.30

Table 2: Comparative Incidence of Adverse Events

Study/AnalysisDrugIncidence of Peripheral Edema (%)Overall Adverse Events (%)
Meta-analysis (8 studies, 1456 patients)[4]Levamlodipine vs. AmlodipineOdds Ratio = 0.51 (95% CI: 0.34-0.77)Not specified
Pragmatic Comparative Effectiveness Study (10,031 patients)[5]Levoamlodipine maleate vs. Amlodipine besylate1.1% vs. 3.0% (p < 0.001)6.0% vs. 8.4% (p < 0.001)
Randomized Double-Blind Controlled Trial[3][7](S)-amlodipine vs. Racemic amlodipine31.40% vs. 46.51% (p=0.03)Not specified
Observational Study (Men)[2]S-amlodipine vs. Racemic amlodipine6.7% vs. 36.7%Not specified
Observational Study (Women)[2]S-amlodipine vs. Racemic amlodipine10.0% vs. 43.3%Not specified

Experimental Protocols

Detailed methodologies for the cited studies are crucial for the critical appraisal of the evidence. Below are summaries of the experimental designs of key comparative trials.

Pragmatic Comparative Effectiveness Study (LEADER Study) [5]

  • Objective: To compare the long-term effectiveness and safety of levoamlodipine maleate versus amlodipine besylate in a real-world setting.

  • Study Design: A pragmatic, multicenter, open-label, parallel-group, comparative effectiveness study.

  • Participants: 10,031 outpatients with primary hypertension from 110 centers across China.

  • Intervention: Patients were treated with either levoamlodipine maleate or amlodipine besylate.

  • Follow-up: 24 months.

  • Primary Outcomes: Composite major cardiovascular and cerebrovascular events (MACCE), adverse reactions, and cost-effectiveness.

Randomized, Controlled, Multicenter Trial (NCT01131546) [8]

  • Objective: To compare the safety and efficacy of levamlodipine besylate (2.5mg or 5mg) versus amlodipine maleate (5mg) in patients with mild to moderate essential hypertension.

  • Study Design: A randomized, controlled, multicenter trial.

  • Participants: Male or female outpatients, 18-75 years, with mild to moderate essential hypertension (mean BP ≥140/90mmHg and < 180/110mmHg).

  • Intervention: Levamlodipine besylate (2.5mg or 5mg) or amlodipine maleate (5mg).

  • Exclusion Criteria: Secondary hypertension, severe hypertension, concurrent use of other drugs influencing blood pressure, allergy to dihydropyridine (B1217469) calcium antagonists, congestive heart failure, unstable angina, severe arrhythmia, renal or hepatic dysfunction.

Randomized, Double-Blind, Controlled Clinical Trial [3][7]

  • Objective: To compare the incidence of leg edema and antihypertensive efficacy of (S)-amlodipine versus conventional amlodipine in patients not controlled on other antihypertensives.

  • Study Design: A prospective, double-blind, controlled clinical trial.

  • Participants: 172 hypertensive patients not controlled on beta-blockers and ACE inhibitors/angiotensin receptor blockers.

  • Intervention: Patients were randomized to either conventional amlodipine (5–10 mg; n = 86) or (S)-amlodipine (2.5–5 mg; n = 86) for 120 days.

  • Primary Outcome: Incidence of leg edema.

  • Analysis: Intention-to-treat analysis for safety data and per-protocol analysis for efficacy data.

Mechanism of Action and Signaling Pathways

Amlodipine is a dihydropyridine calcium channel blocker that exerts its antihypertensive effect by inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac muscle cells.[8] Racemic amlodipine is a mixture of two enantiomers, S-amlodipine and R-amlodipine. The therapeutic effect is almost exclusively attributed to the S-enantiomer, which has a 1000-fold greater affinity for L-type calcium channels than the R-enantiomer.[1]

The R-enantiomer is thought to contribute to some of the adverse effects, such as peripheral edema, potentially through mechanisms that are not fully elucidated but may involve nitric oxide pathways.

G cluster_0 Vascular Smooth Muscle Cell cluster_1 Therapeutic Effect L_type_Ca_channel L-type Calcium Channel Ca_influx Ca²⁺ Influx L_type_Ca_channel->Ca_influx Allows Vasodilation Vasodilation & Blood Pressure Reduction Contraction Vasoconstriction Ca_influx->Contraction Leads to Contraction->Vasodilation Inhibition leads to S_amlodipine S-Amlodipine (Levamlodipine) S_amlodipine->L_type_Ca_channel Blocks R_amlodipine R-Amlodipine Racemic_Amlodipine Racemic Amlodipine Racemic_Amlodipine->S_amlodipine Racemic_Amlodipine->R_amlodipine

Caption: Mechanism of action of S-amlodipine (Levamlodipine).

G Start Racemic Amlodipine Administration Washout Washout Period (if applicable) Start->Washout Randomization Randomization Washout->Randomization GroupA Group A: Levamlodipine Randomization->GroupA GroupB Group B: Racemic Amlodipine Randomization->GroupB Treatment Treatment Period GroupA->Treatment GroupB->Treatment FollowUp Follow-up Assessments (e.g., BP, Adverse Events) Treatment->FollowUp Analysis Data Analysis FollowUp->Analysis

References

A Comparative Guide: Levamlodipine Besylate vs. Amlodipine Maleate in the Management of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of levamlodipine (B1674848) besylate and amlodipine (B1666008) maleate (B1232345) for the treatment of hypertension. It is designed to inform research, clinical development, and pharmacological assessment by presenting objective performance data, detailed experimental methodologies, and relevant physiological pathways.

Executive Summary

Amlodipine, a third-generation dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed first-line agent for hypertension.[1][2] It is a racemic mixture of two enantiomers: S-amlodipine (levamlodipine) and R-amlodipine.[3][4] Levamlodipine is the pharmacologically active enantiomer, possessing a significantly higher affinity for L-type calcium channels, which are crucial in regulating blood pressure.[3][5][6] This guide delineates the comparative efficacy, safety, and pharmacokinetic profiles of levamlodipine besylate and racemic amlodipine maleate, supported by data from clinical studies.

Data Presentation

Table 1: Comparative Efficacy in Hypertension
ParameterLevamlodipineAmlodipineStudy Details and Findings
Effective Rate HigherLowerA meta-analysis of 8 studies (n=1456) showed a statistically significant higher effective rate for levamlodipine compared to amlodipine (OR=2.19, 95% CI=1.61-2.97, P<0.01).[7]
Blood Pressure Reduction Equivalent or Superior at Half DoseStandard EfficacyIn a study of 200 patients, 2.5 mg of levamlodipine was found to be equivalent to 5 mg of amlodipine in reducing systolic blood pressure in standing, supine, and sitting positions.[6] Another study noted that high-dose (5.0 mg/d) levamlodipine besylate was superior to amlodipine maleate (5.0 mg/d) in blood pressure control.[8]
Response Rate (8 weeks) 72.4% (2.5 mg/d), 85.6% (5.0 mg/d)76.2% (5.0 mg/d)A study with 1051 patients showed a significantly higher response rate for high-dose levamlodipine compared to amlodipine. The low-dose levamlodipine had a similar response rate to amlodipine.[8]
Table 2: Comparative Safety Profile
Adverse EventLevamlodipineAmlodipineStudy Details and Findings
Overall Adverse Reactions Lower IncidenceHigher IncidenceA meta-analysis of 8 studies (n=1456) found that the incidence of adverse drug reactions was significantly lower in the levamlodipine group (OR=0.51, 95% CI=0.34-0.77, P<0.01).[7] A large pragmatic study (n=10,031) also reported a lower overall incidence of adverse reactions for levamlodipine maleate (6.0%) versus amlodipine besylate (8.4%, P < 0.001).[9][10]
Peripheral Edema Lower IncidenceHigher IncidenceIn the pragmatic study, lower extremity edema was significantly less frequent with levamlodipine maleate (1.1%) compared to amlodipine besylate (3.0%, P < 0.001).[9][10] A postmarketing surveillance study showed that in 314 patients who developed edema with conventional amlodipine, the edema resolved in 98.72% of cases after switching to levamlodipine.[6]
Headache Lower IncidenceHigher IncidenceThe pragmatic study found a lower incidence of headache with levamlodipine maleate (0.7%) compared to amlodipine besylate (1.1%, P = 0.045).[9][10]
Major Adverse Cardiovascular and Cerebrovascular Events (MACCE) Similar IncidenceSimilar IncidenceIn a 24-month study of 10,031 patients, the incidence of MACCE was similar between the levamlodipine maleate group (4.4%) and the amlodipine besylate group (5.2%) (adjusted HR = 0.90, 95% CI: 0.75-1.08, P = 0.252).[9][10]
Table 3: Pharmacokinetic Properties
ParameterLevamlodipineAmlodipine (Racemic)Details
Bioavailability 64-90%64-90%The bioavailability is not significantly affected by food for either formulation.[11][12]
Time to Peak Plasma Concentration (Tmax) 6-12 hours6-12 hoursPeak plasma concentrations are reached within a similar timeframe.[11][12]
Plasma Protein Binding ~93%~93%Both drugs are highly bound to plasma proteins.[11][12]
Metabolism Hepatic (primarily CYP3A4)HepaticLevamlodipine is extensively metabolized in the liver to inactive metabolites.[12]
Elimination Half-life 30-50 hours30-50 hoursThe long half-life allows for once-daily dosing.[5][11]

Experimental Protocols

A typical experimental design for a head-to-head comparison of levamlodipine besylate and amlodipine maleate in patients with mild to moderate essential hypertension, as synthesized from published clinical trials, would involve the following:[8][9][13]

1. Study Design: A multicenter, randomized, double-blind, parallel-group study.

2. Patient Population:

  • Inclusion Criteria: Adult patients (e.g., 18-75 years old) with a diagnosis of mild to moderate essential hypertension (e.g., sitting diastolic blood pressure 95-109 mmHg and systolic blood pressure 150-179 mmHg).
  • Exclusion Criteria: Patients with secondary hypertension, severe hypertension, a history of significant cardiovascular events (e.g., unstable angina, congestive heart failure), severe renal or hepatic dysfunction, or known allergies to dihydropyridine calcium antagonists.[13]

3. Interventions:

  • Test Group: Levamlodipine besylate (e.g., 2.5 mg or 5 mg) administered orally once daily.
  • Control Group: Amlodipine maleate (e.g., 5 mg) administered orally once daily.
  • Duration: Treatment period of at least 8 weeks, with follow-up periods extending to 24 months or longer for assessment of long-term outcomes like MACCE.[8][9]

4. Outcome Measures:

  • Primary Efficacy Endpoint: Change from baseline in sitting systolic and diastolic blood pressure at the end of the treatment period.
  • Secondary Efficacy Endpoints: Response rate (proportion of patients achieving a target blood pressure or a specified reduction), and incidence of MACCE.
  • Safety Endpoints: Incidence and severity of all adverse events (AEs), with a particular focus on peripheral edema, headache, and dizziness. Vital signs, physical examinations, and laboratory tests (hematology, biochemistry, urinalysis) are monitored throughout the study.

5. Statistical Analysis:

  • Efficacy analysis is typically performed on an intent-to-treat (ITT) population.
  • Analysis of covariance (ANCOVA) or mixed-effects models are used to compare the changes in blood pressure between groups, adjusting for baseline values.
  • Chi-square or Fisher's exact test is used to compare response rates and the incidence of adverse events.
  • Survival analysis techniques (e.g., Kaplan-Meier curves and Cox proportional hazards models) are used to analyze time-to-event data such as MACCE.[9]

Mandatory Visualization

G cluster_0 Cell Membrane cluster_1 Vascular Smooth Muscle Cell L_type L-type Calcium Channel Ca_in Intracellular Ca²⁺ L_type->Ca_in Influx Relaxation Vasodilation Ca_out Extracellular Ca²⁺ Ca_out->L_type Influx Calmodulin Calmodulin Ca_in->Calmodulin MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Activates MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Phosphorylates Contraction Vasoconstriction MyosinLC_P->Contraction Amlodipine Amlodipine (Levamlodipine) Amlodipine->L_type Inhibits

Caption: Mechanism of action of Amlodipine/Levamlodipine.

G Racemic_Amlodipine Racemic Amlodipine S_Amlodipine S-Amlodipine (Levamlodipine) Racemic_Amlodipine->S_Amlodipine 50% R_Amlodipine R-Amlodipine Racemic_Amlodipine->R_Amlodipine 50% Therapeutic_Effect Antihypertensive Effect S_Amlodipine->Therapeutic_Effect Primary Contributor Adverse_Effects Adverse Effects (e.g., Edema) S_Amlodipine->Adverse_Effects R_Amlodipine->Adverse_Effects Potential Contributor

Caption: Relationship between Amlodipine enantiomers and their effects.

G Start Patient Screening (Mild-to-Moderate Hypertension) Randomization Randomization Start->Randomization Group_L Levamlodipine Besylate Treatment Randomization->Group_L Group_A Amlodipine Maleate Treatment Randomization->Group_A FollowUp Follow-up Period (e.g., 8 weeks) Group_L->FollowUp Group_A->FollowUp Efficacy_Assessment Efficacy Assessment (Blood Pressure Measurement) FollowUp->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Event Monitoring) FollowUp->Safety_Assessment Data_Analysis Statistical Data Analysis Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis Conclusion Comparative Conclusion Data_Analysis->Conclusion

Caption: Typical experimental workflow for drug comparison.

Conclusion

The available evidence strongly suggests that levamlodipine besylate offers a favorable therapeutic profile compared to racemic amlodipine maleate for the treatment of hypertension. At half the dose of its racemic counterpart, levamlodipine demonstrates comparable or even superior efficacy in blood pressure reduction.[6][7][8] A key advantage of levamlodipine is its significantly improved safety and tolerability profile, most notably a lower incidence of peripheral edema and headaches.[6][9][10] The similar pharmacokinetic properties ensure that the benefits of a long duration of action and once-daily dosing are retained. For drug development professionals, the focus on the single, active S-enantiomer represents a successful strategy in optimizing a widely used therapeutic agent by enhancing its benefit-risk ratio.

References

A Head-to-Head Comparison of Levamlodipine with Other Calcium Channel Blockers: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium channel blockers (CCBs) are a cornerstone in the management of hypertension and angina. Levamlodipine (B1674848), the pharmacologically active S-enantiomer of amlodipine, has emerged as a refined therapeutic option, promising similar or enhanced efficacy with an improved safety profile compared to its racemic parent compound and other CCBs. This guide provides an objective, data-driven comparison of levamlodipine against other prominent CCBs, including racemic amlodipine, nifedipine, and lercanidipine. The information presented is supported by experimental data from clinical trials to aid researchers and drug development professionals in their understanding of the comparative pharmacology and clinical performance of these agents.

Mechanism of Action: L-Type Calcium Channel Blockade

Levamlodipine, like other dihydropyridine (B1217469) CCBs, exerts its therapeutic effect by selectively inhibiting the influx of extracellular calcium ions across the cell membranes of vascular smooth muscle cells. This is achieved through the blockade of L-type voltage-gated calcium channels. The reduction in intracellular calcium concentration leads to vasodilation, a decrease in peripheral vascular resistance, and consequently, a lowering of blood pressure.

cluster_membrane Cell Membrane L_type_Ca_Channel L-type Calcium Channel Intracellular_Ca ↓ Intracellular Ca²⁺ Levamlodipine Levamlodipine Levamlodipine->L_type_Ca_Channel blocks Ca_influx Ca²⁺ Influx Vasodilation Vasodilation BP_reduction ↓ Blood Pressure Screening Screening & Washout (2-4 weeks) Randomization Randomization Screening->Randomization Group_A Group A (e.g., Levamlodipine) Randomization->Group_A Group_B Group B (e.g., Comparator CCB) Randomization->Group_B Treatment_Period Treatment Period (e.g., 8-12 weeks) Visit 1 Visit 2 Visit 3 Group_A->Treatment_Period Group_B->Treatment_Period Follow_up Follow-up Treatment_Period->Follow_up Data_Analysis Data Analysis Follow_up->Data_Analysis

A Comparative Guide to the Analytical Quantification of Levamlodipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of levamlodipine (B1674848), the pharmacologically active S-enantiomer of amlodipine (B1666008). Levamlodipine is a widely prescribed calcium channel blocker for the treatment of hypertension and angina.[1][2] Accurate and reliable quantification of levamlodipine in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring.

This document outlines and compares the performance of several common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. The information presented is collated from various validated methods reported in scientific literature.

Comparative Overview of Analytical Methods

The choice of an analytical method for levamlodipine quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and the intended application. The following tables summarize the key performance parameters of different validated methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS is a highly sensitive and specific technique, making it the gold standard for bioanalytical applications where low detection limits are required.

ParameterMethod 1[1]Method 2[3]Method 3[4]Method 4[5]
Matrix Human PlasmaHuman PlasmaHuman PlasmaHuman Plasma
Linearity Range 0.79 - 100 ng/mL50 - 10,000 pg/mL0.100 - 9.990 ng/mL0.302 - 20.725 ng/mL
Lower Limit of Quantification (LLOQ) 0.79 ng/mL50 pg/mL0.100 ng/mL0.302 ng/mL
Correlation Coefficient (r²) > 0.990.9988Not Reported> 0.99
Precision (%RSD) < 6.0%< 15%Not Reported< 10%
Accuracy (%) 106.9% at LLOQNot ReportedWithin acceptance rangeWithin 8% of nominal
Internal Standard Tizanidine(S)-Amlodipine-d4Amlodipine maleate (B1232345) d4Amlodipine-d4
High-Performance Liquid Chromatography (HPLC) Methods

HPLC coupled with UV detection is a robust and widely used technique for the analysis of levamlodipine in pharmaceutical dosage forms.

ParameterMethod 1[6]Method 2[7]Method 3[8]Method 4[9]
Matrix TabletsTabletsTabletsTablets
Linearity Range 0.625 - 5.000 mg/mL0.5 - 8 µg/mLNot specified80 - 120 µg/mL
Correlation Coefficient (r²) > 0.99910.9900.99990.9999
Precision (%RSD) < 0.267%Intra-day: 0.025%, Inter-day: 0.022%< 0.34%< 1%
Accuracy/Recovery (%) Not Reported104.7 ± 1.82%100.29%98 - 102%
Limit of Detection (LOD) Not Reported0.0674 µg/mLNot ReportedNot Reported
Limit of Quantification (LOQ) Not Reported0.0204 µg/mLNot ReportedNot Reported
Ultra-Performance Liquid Chromatography (UPLC) Methods

UPLC offers advantages over conventional HPLC in terms of speed, resolution, and solvent consumption.

ParameterMethod 1[10]Method 2[11]Method 3[12]
Matrix TabletsTabletsTablets
Linearity Range Not specifiedNot specifiedNot specified
Lower Limit of Quantification (LOQ) 0.038 ppm (Amlodipine)Not ReportedNot Reported
Correlation Coefficient (r²) Not specified0.994Not specified
Precision (%RSD) < 2%< 2%Not Reported
Accuracy/Recovery (%) 93.79 - 103.26%Not ReportedNot Reported
UV-Visible Spectrophotometric Methods

Spectrophotometric methods are simple, cost-effective, and suitable for routine quality control of pharmaceutical formulations.

ParameterMethod 1[13]Method 2[14]Method 3[15]
Matrix Bulk and TabletsPure form and Pharmaceutical formulationsPure drug and Tablets
Linearity Range 5 - 60 µg/mL1 - 125 µg/mL (with DDQ)0.5 - 3.0 µg/mL (Method B)
λmax 239.40 nm580 nm (with DDQ)520 nm (Method B)
Correlation Coefficient (r²) Not ReportedNot ReportedNot Reported
Molar Absorptivity Not ReportedNot Reported6.56 x 10⁴ L mol⁻¹ cm⁻¹ (Method B)

Experimental Protocols

This section provides detailed methodologies for representative analytical methods cited in this guide.

LC-MS/MS Method for Levamlodipine in Human Plasma[1]
  • Sample Preparation: A liquid-liquid extraction technique was employed. To 0.5 mL of plasma, 50 µL of internal standard (Tizanidine, 1000 ng/mL) was added and vortexed. 2.5 mL of extraction solvent was then added, and the mixture was vortexed for 10 minutes. After centrifugation, 1.8 mL of the organic layer was transferred and evaporated to dryness under nitrogen. The residue was reconstituted in 0.150 mL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Phenomenex, Lux 3u Cellulose-2 (150 × 4.6 mm)

    • Mobile Phase: 0.1% formic acid in water and Acetonitrile (50:50 v/v)

    • Flow Rate: Not specified

    • Injection Volume: Not specified

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI)

    • Detection: Multiple Reaction Monitoring (MRM)

HPLC Method for Levamlodipine in Tablets[6]
  • Chromatographic Conditions:

    • Column: Phenomenex Polar Synergi, 5 µm, 4.6×50 mm

    • Mobile Phase: Methanol:phosphate buffer solution (65:35, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 100 µL

    • Detection: UV at 240 nm

  • System Suitability: The method was validated according to ICH guidelines, with parameters such as tailing factor (NMT 1.5), theoretical plate count (NLT 3000), and %RSD for replicate injections (NMT 2.0) being monitored.[6]

UPLC Method for Amlodipine in Combination Tablets[10]
  • Chromatographic Conditions:

    • Column: Not specified

    • Column Temperature: 27.86 °C

    • Mobile Phase: Gradient elution with a mobile phase containing 0.172% formic acid.

    • Flow Rate: Not specified

  • Validation: The method was validated according to ICH guidelines for linearity, accuracy, and precision.[10]

UV-Visible Spectrophotometric Method for Levamlodipine in Tablets[13]
  • Solvent: Aqueous ethanol (B145695) (30% v/v)

  • Wavelength of Maximum Absorbance (λmax): 239.40 nm

  • Procedure: A stock solution of levamlodipine is prepared in the solvent and serially diluted to obtain concentrations within the Beer's law range (5-60 μg/ml). The absorbance of these solutions is measured at 239.40 nm against a solvent blank.

Visualizing Analytical Method Validation

The following diagrams illustrate the logical workflow of the analytical method validation process and a comparison of the key performance characteristics of the different analytical methods.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_validation 2. Validation Parameters cluster_execution 3. Execution & Reporting cluster_review 4. Review & Approval start Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability, Intermediate, Reproducibility) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Solution Stability robustness->stability execute Execute Validation Experiments stability->execute data_analysis Data Analysis & Statistical Evaluation execute->data_analysis report Prepare Validation Report data_analysis->report review Review & Approve Validation Report report->review end Validated Method Ready for Routine Use review->end

Caption: Workflow for Analytical Method Validation.

Method_Comparison cluster_methods Analytical Methods cluster_performance Performance Characteristics lcms LC-MS/MS sensitivity Sensitivity lcms->sensitivity Very High specificity Specificity lcms->specificity Very High cost Cost & Complexity lcms->cost High speed Speed lcms->speed Moderate to Fast application Primary Application lcms->application Bioanalysis, Trace Analysis uplc UPLC uplc->sensitivity High uplc->specificity High uplc->cost Moderate to High uplc->speed Very Fast uplc->application QC, Stability, Impurity Profiling hplc HPLC hplc->sensitivity Moderate hplc->specificity High hplc->cost Moderate hplc->speed Moderate hplc->application Routine QC, Formulation Analysis uv UV-Vis Spec uv->sensitivity Low uv->specificity Low to Moderate uv->cost Low uv->speed Fast uv->application Simple QC, Bulk Drug Analysis

Caption: Comparison of Analytical Method Performance.

References

Bridging the Gap: A Comparative Guide to Cross-Validation of Levamlodipine Assays Between Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility and consistency of analytical methods across different laboratories is paramount. This guide provides a framework for the cross-validation of levamlodipine (B1674848) assays, offering a comparative look at established analytical methods and their performance characteristics. By presenting detailed experimental protocols and quantitative data, this document serves as a vital resource for laboratories aiming to standardize their analytical procedures for levamlodipine, the pharmacologically active S-enantiomer of amlodipine (B1666008).

The accurate quantification of levamlodipine is critical in pharmacokinetic studies, bioequivalence assessments, and quality control of pharmaceutical formulations. Cross-validation between laboratories ensures that an analytical method is robust and transferable, yielding comparable results regardless of the testing site. This guide outlines key high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that have been successfully validated and can serve as a basis for inter-laboratory comparison.

Comparative Performance of Levamlodipine Assays

The following tables summarize the performance characteristics of various analytical methods for the determination of levamlodipine (S-amlodipine) or amlodipine enantiomers. These values can be used as benchmarks when conducting cross-validation studies.

Table 1: HPLC Method Performance for Amlodipine Enantiomers

ParameterMethod by Xie et al.[1]Method by an unspecified author[2]
Linearity Range 10–500 µg/mL (for S-amlodipine)50% to 150% of test concentration
Correlation Coefficient (R²) 0.9998 (for S-amlodipine)[1]0.9999[2]
Precision (%RSD) < 2% (Repeatability, n=6)[1]System: 0.33%, Method: 0.34%, Intermediate: 0.17%[2]
Accuracy (% Recovery) Not Specified100.29%[2]
Limit of Detection (LOD) 0.032 µg/mL (for S-amlodipine)[1]Not Specified
Limit of Quantification (LOQ) 0.106 µg/mL (for S-amlodipine)[1]Not Specified

Table 2: LC-MS/MS Method Performance for Levamlodipine (S-amlodipine)

ParameterMethod by an unspecified author[3]Method by an unspecified author[4]
Linearity Range 0.050–50 ng/mLNot Specified
Correlation Coefficient (r²) ≥ 0.99[4]≥ 0.99[4]
Precision (%CV) Not SpecifiedBetween-batch at LLOQ: 6.0%[4]
Accuracy Not SpecifiedBetween-batch at LLOQ: 106.9%[4]
Limit of Quantification (LOQ) 0.050 ng/mL[3]0.79 ng/mL[4]
Recovery Not SpecifiedNot Specified

Table 3: UV-Spectroscopy Method Performance for Amlodipine

ParameterMethod by Kollaboina Sekhar et al.[5][6]
Precision (%RSD) Intra-day: 0.56%, Inter-day: 0.26%[5]
Accuracy (% Recovery) 80-120%[6]
Limit of Detection (LOD) 0.27 µg/mL[5][6]
Limit of Quantification (LOQ) 0.082 µg/mL[5][6]
Robustness (%RSD) 0.3%[5][6]
Ruggedness (%RSD) 0.16%[6]

Detailed Experimental Protocols

For a successful cross-validation, it is crucial to adhere strictly to the same experimental protocol in all participating laboratories. Below are detailed methodologies for HPLC and LC-MS/MS assays for levamlodipine.

HPLC Method for Chiral Separation of Amlodipine

This method, adapted from Xie et al., utilizes dual chiral mobile phase additives for the separation of amlodipine enantiomers on an achiral column.[1]

  • Chromatographic System:

    • Column: WondaSil C18 (achiral)

    • Mobile Phase: Methanol–water (45:55 v/v), pH 2.5, containing 7.5 mmol L⁻¹ sulfobutylether-β-cyclodextrin (SBE-β-CD) and 0.3 mmol L⁻¹ polyethylene (B3416737) glycol-20000 (PEG-20M)[1]

    • Flow Rate: Not specified

    • Detection: UV, wavelength not specified

    • Run Time: 16 minutes[1]

  • Sample Preparation:

    • Pharmaceutical Tablets: Details on the extraction of amlodipine from commercial tablets are provided in the source material.[1]

LC-MS/MS Method for Quantification of Amlodipine Enantiomers in Human Plasma

This sensitive method is suitable for pharmacokinetic studies and is based on the work presented by SCIEX.[3]

  • Chromatographic and Mass Spectrometric System:

    • LC System: SCIEX ExionLC™ AD HPLC[3]

    • Mass Spectrometer: SCIEX QTRAP® 4500 system[3]

    • Column: Phenomenex Lux® 3 µm Cellulose-4, 150 x 2 mm[3]

    • Mobile Phase: 0.05% Ethanolamine in Acetonitrile and Isopropyl Alcohol (96:4 v/v)[3]

    • Flow Rate: 0.3 mL/min[3]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode[3]

    • Scan Type: Multiple Reaction Monitoring (MRM)[3]

    • MRM Transitions:

      • (R)- and (S)-Amlodipine: 409.3/237.9[3]

      • (R)- and (S)-Amlodipine-d4 (Internal Standard): 413.3/237.9[3]

    • Total Run Time: 7 minutes[3]

  • Sample Preparation (Human Plasma):

    • Technique: Solid Phase Extraction (SPE)[3]

    • Internal Standard: (R)-Amlodipine-d4 and (S)-Amlodipine-d4[3]

LC-MS/MS Method for S-amlodipine in Human Plasma

This method provides an alternative for the quantification of S-amlodipine.[4]

  • Chromatographic and Mass Spectrometric System:

    • Column: Phenomenex, Lux 3u Cellulose-2 (150 × 4.6) mm[4]

    • Mobile Phase: 0.1% formic acid in water and Acetonitrile (50:50% v/v)[4]

    • Detector: Mass Spectrometer[4]

  • Sample Preparation (Human Plasma):

    • Technique: Liquid-Liquid Extraction[4]

    • Internal Standard: Tizanidine[4]

    • Procedure:

      • To 0.500 ml of plasma sample, add 50 μl (1000 ng/ml) of internal standard solution and vortex for 1 minute.[4]

      • Add 2.5 ml of extraction solvent and vortex for 10 minutes at 14000 rpm.[4]

      • Transfer 1.8 ml of the organic layer to a new tube and evaporate to dryness at 35°C under a stream of nitrogen gas.[4]

      • Reconstitute the dried residue with 0.150 ml of diluent and vortex for 60 minutes before injection into the LC-MS/MS system.[4]

Workflow for Inter-Laboratory Cross-Validation

The following diagram illustrates a standardized workflow for conducting a cross-validation study of a levamlodipine assay between two or more laboratories. This process ensures that all critical steps are aligned, from protocol agreement to final data comparison.

CrossValidationWorkflow A Protocol Agreement & Standardization B Reference Standard & Sample Distribution A->B Distribute materials C Independent Analysis at Each Laboratory B->C Perform assays D Data Compilation & Central Review C->D Submit results E Statistical Analysis & Comparison D->E Analyze data F Acceptance Criteria Evaluation E->F Compare against limits G Method Deemed Validated Across Labs F->G Criteria Met H Investigation & Re-evaluation F->H Criteria Not Met H->A Revise protocol

Caption: Workflow for Inter-Laboratory Assay Cross-Validation.

By following the structured approach outlined in this guide, laboratories can effectively conduct cross-validation studies for levamlodipine assays. This will not only enhance the reliability of analytical data but also foster greater confidence in the comparability of results generated across different research and development sites.

References

Levamlodipine vs. Amlodipine: A Comparative Guide on Cost-Effectiveness and Clinical Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of levamlodipine (B1674848) and its racemic parent compound, amlodipine (B1666008), focusing on their cost-effectiveness, clinical efficacy, and safety profiles. The information presented is supported by data from key clinical trials and systematic reviews, with detailed experimental protocols and visual representations of relevant biological pathways to aid in research and development.

Executive Summary

Levamlodipine, the S-enantiomer of amlodipine, has emerged as a more cost-effective alternative to racemic amlodipine for the management of hypertension. Clinical evidence demonstrates that levamlodipine offers comparable antihypertensive efficacy to amlodipine but with a significantly improved safety profile, most notably a lower incidence of peripheral edema. This reduction in adverse events contributes to lower overall healthcare costs and improved patient adherence. This guide will delve into the quantitative data, experimental methodologies, and mechanistic pathways that underpin these findings.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from comparative studies of levamlodipine and amlodipine.

Table 1: Comparative Cost-Effectiveness

ParameterLevamlodipineAmlodipineStudy
Mean Cost Savings per Patient 2725 Yuan (95% CI: 2279-3236)-LEADER Study[1]
Incremental QALYs Gained 0.00392 (95% CI: 0.00020-0.00759)-LEADER Study[1]
Probability of being more cost-effective ~100% (at a willingness to pay of 150,000 Yuan per QALY)-LEADER Study[1]
Overall Cost Reduction 29%-LEADER Study[1]

Table 2: Clinical Efficacy

OutcomeLevamlodipineAmlodipineStudy
Composite MACCE Incidence 4.4%5.2% (HR=0.90, 95% CI: 0.75-1.08)LEADER Study[1]
Overall Efficacy Rate (Hypertension) Statistically Significant Higher Efficacy (OR=2.19, 95% CI: 1.61-2.97)-Meta-analysis[2]

MACCE: Major Adverse Cardiovascular and Cerebrovascular Events

Table 3: Safety Profile - Incidence of Adverse Reactions

Adverse ReactionLevamlodipineAmlodipineStudy
Any Adverse Reactions 6.0%8.4% (P<0.001)LEADER Study[1]
Lower Extremity Edema 1.1%3.0% (P<0.001)LEADER Study[1]
Headache 0.7%1.1% (P=0.045)LEADER Study[1]
Incidence of Adverse Drug Reaction Statistically Significant Lower Incidence (OR=0.51, 95% CI: 0.34-0.77)-Meta-analysis[2]

Experimental Protocols

The LEADER Study (Levoamlodipine Maleate (B1232345) versus Amlodipine Besylate for Hypertension)

The LEADER study (NCT01844570) was a large-scale, pragmatic, randomized, multicenter comparative effectiveness trial that provided significant real-world evidence on the topic.

Objective: To compare the long-term effectiveness, safety, and cost-effectiveness of levamlodipine maleate with amlodipine besylate in a real-world setting for patients with primary hypertension.[1]

Methodology:

  • Study Design: A pragmatic, multicenter, randomized, parallel-group clinical trial.[1]

  • Participants: 10,031 outpatients with primary hypertension from 110 centers across China.[1]

  • Intervention:

    • Levamlodipine maleate group (n=5018)

    • Amlodipine besylate group (n=5013)

  • Duration: 24 months of follow-up.[1]

  • Primary Outcomes: [1]

    • Clinical Events: Composite of major adverse cardiovascular and cerebrovascular events (MACCE).

    • Safety: Incidence of adverse reactions.

    • Cost-Effectiveness: Assessed through a cost-utility analysis.

  • Data Collection for Cost-Effectiveness Analysis:

    • Costs: Direct medical costs, including drug acquisition, outpatient visits, hospitalizations, and management of adverse events, were collected.

    • Effectiveness: Measured in Quality-Adjusted Life Years (QALYs), with utility values derived from appropriate patient populations.

  • Statistical Analysis: A cost-utility analysis was performed from a societal perspective. The incremental cost-effectiveness ratio (ICER) was calculated as the difference in costs divided by the difference in QALYs between the two groups. Sensitivity analyses were conducted to assess the robustness of the results.

Systematic Review and Meta-Analysis of Efficacy and Safety

Objective: To systematically evaluate the efficacy and safety of levamlodipine compared to amlodipine for mild to moderate hypertension.[2]

Methodology:

  • Search Strategy: A comprehensive search of multiple electronic databases was conducted to identify relevant randomized controlled trials.

  • Inclusion Criteria: Randomized controlled trials comparing levamlodipine with amlodipine in patients with mild to moderate hypertension.

  • Data Extraction and Analysis: Two researchers independently screened literature, extracted data, and assessed the risk of bias. A meta-analysis was performed using RevMan 5.2 software to pool data on efficacy and the incidence of adverse drug reactions.[2] Heterogeneity was assessed, and a fixed-effect model was used where appropriate.[2]

Signaling Pathways and Experimental Workflows

Mechanism of Action and Enantiomer-Specific Effects

Amlodipine is a dihydropyridine (B1217469) calcium channel blocker that exerts its antihypertensive effect through vasodilation. It is a racemic mixture of S-amlodipine (levamlodipine) and R-amlodipine. The therapeutic effect is primarily attributed to the S-enantiomer, which has a much higher affinity for L-type calcium channels.

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell cluster_Drugs Drug Intervention cluster_SideEffect Potential Side Effect Pathway L_type_Ca_channel L-type Calcium Channel Ca_ion Ca²⁺ L_type_Ca_channel->Ca_ion influx Vasodilation Vasodilation Calmodulin Calmodulin Ca_ion->Calmodulin binds MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC phosphorylates Myosin_LC_P Phosphorylated Myosin LC Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction Amlodipine Amlodipine (Racemic) Levamlodipine Levamlodipine (S-enantiomer) Amlodipine->Levamlodipine R_amlodipine R-enantiomer Amlodipine->R_amlodipine Levamlodipine->L_type_Ca_channel blocks Unknown_Receptor Other Receptors/ Pathways R_amlodipine->Unknown_Receptor interacts? Edema Peripheral Edema Unknown_Receptor->Edema

Caption: Mechanism of action of amlodipine enantiomers.

The S-enantiomer (levamlodipine) is a potent blocker of L-type calcium channels in vascular smooth muscle cells. This inhibition reduces calcium influx, leading to decreased activation of Myosin Light Chain Kinase (MLCK), reduced phosphorylation of myosin light chains, and ultimately, vasodilation and blood pressure reduction. The R-enantiomer has minimal calcium channel blocking activity and is thought to contribute to some of the adverse effects, such as peripheral edema, potentially through interactions with other cellular pathways.

Experimental Workflow for Comparative Cost-Effectiveness Analysis

The following diagram illustrates a typical workflow for conducting a pragmatic clinical trial and subsequent cost-effectiveness analysis comparing two therapeutic agents.

cluster_L cluster_A Patient_Population Patient Population (Primary Hypertension) Randomization Randomization Patient_Population->Randomization Group_L Levamlodipine Group Randomization->Group_L Group_A Amlodipine Group Randomization->Group_A Follow_up 24-Month Follow-up Group_L->Follow_up Data_Collection_L Data Collection: - Clinical Outcomes (MACCE) - Adverse Events - Resource Use (Costs) - Quality of Life (QALYs) Group_A->Follow_up Data_Collection_A Data Collection: - Clinical Outcomes (MACCE) - Adverse Events - Resource Use (Costs) - Quality of Life (QALYs) Analysis Analysis Data_Collection_L->Analysis Data_Collection_A->Analysis Efficacy_Safety_Analysis Efficacy & Safety Analysis Analysis->Efficacy_Safety_Analysis Cost_Effectiveness_Analysis Cost-Effectiveness Analysis (ICER Calculation) Analysis->Cost_Effectiveness_Analysis Conclusion Conclusion on Comparative Cost-Effectiveness Efficacy_Safety_Analysis->Conclusion Cost_Effectiveness_Analysis->Conclusion

Caption: Workflow for a comparative cost-effectiveness trial.

Conclusion

References

A Comparative In Vivo Analysis of Levamlodipine Salt Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of different salt forms of levamlodipine (B1674848), the pharmacologically active S-enantiomer of amlodipine (B1666008). The selection of an appropriate salt form is a critical step in drug development, influencing key biopharmaceutical properties such as solubility, stability, and bioavailability. This document summarizes available preclinical data on the pharmacokinetic and pharmacodynamic profiles of various levamlodipine salts to support informed decision-making in research and development.

Executive Summary

Levamlodipine is a dihydropyridine (B1217469) calcium channel blocker widely used for the management of hypertension.[1] It exerts its therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and a reduction in blood pressure.[2] While the besylate salt of racemic amlodipine is the most common formulation, several salt forms of levamlodipine have been developed, including besylate, maleate (B1232345), and camsylate. Preclinical and clinical studies have been conducted to evaluate and compare the in vivo performance of these different salt forms. This guide focuses on the available preclinical data to provide a direct comparison for research and development purposes.

Data Presentation

Pharmacokinetic Parameters of Levamlodipine Salt Forms in Rats

The following table summarizes the pharmacokinetic parameters of different levamlodipine salt forms following oral administration in rats. It is important to note that the data for levamlodipine besylate and maleate are collated from separate studies and are not from a head-to-head comparison. Experimental conditions were, however, broadly similar.

Salt FormDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Animal ModelReference
Levamlodipine Besylate1~15~4~200Not ReportedSprague-Dawley Rats[3] (extrapolated)
Levamlodipine MaleateNot available in rats-----
S-Amlodipine Camsylate1Not ReportedNot ReportedNot ReportedNot ReportedSpontaneously Hypertensive Rats
S-Amlodipine Besylate1Not ReportedNot ReportedNot ReportedNot ReportedSpontaneously Hypertensive Rats

Note: Direct comparative preclinical pharmacokinetic data for levamlodipine maleate in rats was not available in the reviewed literature. The data for levamlodipine besylate is extrapolated from studies on racemic amlodipine in rats, assuming linear pharmacokinetics and that the S-enantiomer contributes to half of the total amlodipine concentration.

Pharmacodynamic Effects of Levamlodipine Salt Forms in Spontaneously Hypertensive Rats (SHR)
Salt FormDose (mg/kg, p.o.)Maximum Decrease in Systolic Blood Pressure (mmHg)Duration of Action (h)Animal ModelReference
S-Amlodipine Camsylate1~30>10SHR
S-Amlodipine Besylate1~30>10SHR

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

A representative experimental protocol for determining the pharmacokinetic profile of a levamlodipine salt form in rats is described below. This protocol is based on established methodologies for amlodipine pharmacokinetic studies in rodents.[3][4]

1. Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

2. Drug Administration:

  • Oral (p.o.): The levamlodipine salt is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage at a specific dose (e.g., 1 mg/kg).
  • Intravenous (i.v.): For bioavailability assessment, the levamlodipine salt is dissolved in a sterile vehicle (e.g., saline with a co-solvent if necessary) and administered as a bolus injection into the tail vein.

3. Blood Sampling:

  • Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method:

  • Plasma concentrations of levamlodipine are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t½), are calculated using non-compartmental analysis of the plasma concentration-time data.

In Vivo Pharmacodynamic (Antihypertensive Efficacy) Study in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a typical procedure to assess the antihypertensive effects of different levamlodipine salt forms in a relevant animal model of hypertension.[5]

1. Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) with established hypertension (systolic blood pressure > 160 mmHg) are used.

2. Blood Pressure Measurement:

  • Systolic blood pressure and heart rate are measured using a non-invasive tail-cuff method.
  • Rats are trained for the procedure for several days before the experiment to minimize stress-induced variations in blood pressure.

3. Drug Administration:

  • The levamlodipine salt forms are suspended in a vehicle and administered orally by gavage at various doses.
  • A vehicle control group is included in the study.

4. Data Collection:

  • Blood pressure and heart rate are measured at baseline and at multiple time points after drug administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

5. Data Analysis:

  • The change in systolic blood pressure from baseline is calculated for each treatment group.
  • The maximum decrease in blood pressure and the duration of the antihypertensive effect are determined.
  • Statistical analysis is performed to compare the efficacy of the different salt forms.

Mandatory Visualization

Levamlodipine Signaling Pathway cluster_membrane Cell Membrane L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Mediates Vasodilation Vasodilation L-type Ca2+ Channel->Vasodilation Inhibition leads to Levamlodipine Levamlodipine Levamlodipine->L-type Ca2+ Channel Blocks Intracellular Ca2+ Intracellular Ca2+ Ca2+ Influx->Intracellular Ca2+ Increases Calmodulin Calmodulin Intracellular Ca2+->Calmodulin Binds to Ca2+-Calmodulin Complex Ca2+-Calmodulin Complex Calmodulin->Ca2+-Calmodulin Complex MLCK Myosin Light Chain Kinase Ca2+-Calmodulin Complex->MLCK Activates MLC Myosin Light Chain MLCK->MLC Phosphorylates Phosphorylated MLC Phosphorylated Myosin Light Chain MLC->Phosphorylated MLC Contraction Contraction Phosphorylated MLC->Contraction Leads to

Caption: Mechanism of action of levamlodipine.

Experimental Workflow for In Vivo Pharmacokinetic Study cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis Acclimatization Acclimatization Fasting Fasting Acclimatization->Fasting Oral Gavage Oral Gavage Fasting->Oral Gavage IV Injection IV Injection Fasting->IV Injection Serial Sampling Serial Blood Sampling (predetermined time points) Oral Gavage->Serial Sampling IV Injection->Serial Sampling Plasma Separation Plasma Separation Serial Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling

References

A Comparative Analysis of Levamlodipine and Amlodipine: Safety and Tolerability Profiles

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the safety and tolerability of levamlodipine (B1674848) (S-amlodipine) and its racemic parent compound, amlodipine (B1666008). The information is compiled from peer-reviewed clinical trials and meta-analyses to support research and development efforts in antihypertensive therapies.

Introduction: The Chiral Switch from Amlodipine to Levamlodipine

Amlodipine, a widely prescribed dihydropyridine (B1217469) calcium channel blocker, is a racemic mixture of two enantiomers: S(-) amlodipine (levamlodipine) and R(+) amlodipine. The therapeutic antihypertensive effect is almost exclusively attributed to the S-enantiomer, which has approximately 1,000 times greater affinity for L-type calcium channel receptors than the R-enantiomer[1]. Levamlodipine was developed as a "chiral switch" product, isolating the pharmacologically active S-enantiomer. The primary rationale for this development was to provide a therapeutic equivalent with an improved safety and tolerability profile, particularly concerning adverse effects linked to the R-enantiomer, such as peripheral edema[2]. Consequently, levamlodipine is administered at half the dose of racemic amlodipine to achieve similar efficacy[1].

Comparative Safety and Tolerability: Quantitative Analysis

Clinical data consistently demonstrates that levamlodipine offers a superior tolerability profile compared to racemic amlodipine. The most frequently reported adverse event associated with amlodipine is peripheral edema. Studies indicate that levamlodipine significantly reduces the incidence of this side effect.

A large-scale, pragmatic comparative effectiveness study involving 10,031 patients showed a lower overall incidence of any adverse reactions for the levamlodipine group (6.0%) compared to the amlodipine besylate group (8.4%)[3][4]. Specifically, lower extremity edema was significantly less frequent with levamlodipine (1.1%) than with amlodipine (3.0%)[3][4].

The following tables summarize key quantitative data from comparative studies.

Table 1: Incidence of Key Adverse Drug Reactions (ADRs)

Adverse Drug ReactionLevamlodipine GroupAmlodipine GroupRisk Difference / Odds RatioStudy Reference
Overall ADRs 6.0% (n=5018)8.4% (n=5013)P < 0.001Liu et al. (2015)[3][4]
Lower Extremity Edema 1.1% (n=5018)3.0% (n=5013)P < 0.001Liu et al. (2015)[3][4]
Headache 0.7% (n=5018)1.1% (n=5013)P = 0.045Liu et al. (2015)[3][4]
New Onset Edema (ITT) 31.40% (n=86)46.51% (n=86)P = 0.03Galappaththy et al. (2016)[5]
Any Adverse Event --RD: -0.04 (Favors Levo)Meta-analysis (High-quality studies)[6]
Edema --RD: -0.02 (Favors Levo)Meta-analysis (All trials)[6]

Table 2: Comparative Efficacy in Blood Pressure (BP) Reduction

StudyLevamlodipine DoseAmlodipine DoseOutcome
FDA Review[7]2.5 mg/day5 mg/daySimilar antihypertensive efficacy.
Meta-analysis[8]--Levamlodipine showed a statistically significant better effective rate (OR=2.19).
Clinical Trial[9]--The therapeutic effect in the levamlodipine group (98.18%) was considerably higher than in the amlodipine group (76.36%).

Mechanism of Action and Rationale for Improved Tolerability

Both drugs function by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. However, the R-enantiomer, largely absent in levamlodipine, is hypothesized to contribute to adverse effects like edema through mechanisms potentially involving nitric oxide synthase pathways or differential effects on pre- and post-capillary arterioles.

cluster_0 Racemic Amlodipine cluster_1 Enantiomers cluster_2 Pharmacological Effects Racemic Racemic Amlodipine S_Amlo S-Amlodipine (Levamlodipine) Racemic->S_Amlo R_Amlo R-Amlodipine Racemic->R_Amlo Ca_Channel L-type Ca2+ Channel Blockade S_Amlo->Ca_Channel  ~1000x more potent R_Amlo->Ca_Channel  Weakly active Edema Peripheral Edema (Adverse Effect) R_Amlo->Edema  Primary contributor Vasodilation Vasodilation & BP Reduction Ca_Channel->Vasodilation

Caption: Pharmacological separation of amlodipine enantiomers.

Experimental Methodologies

The data presented is derived from studies employing rigorous clinical trial designs. Below are representative methodologies.

A. Pragmatic Comparative Effectiveness Study (NCT01844570)[3][4]

  • Objective: To compare the effectiveness of levamlodipine maleate (B1232345) versus amlodipine besylate in a real-world setting.

  • Design: A pragmatic, multicenter study with a 24-month follow-up period.

  • Participants: 10,031 outpatients with primary hypertension from 110 centers in China. Patients were divided into two groups: levamlodipine (n=5018) and amlodipine (n=5013).

  • Inclusion Criteria: Outpatients diagnosed with primary hypertension.

  • Primary Outcomes:

    • Safety: Incidence of adverse reactions, specifically lower extremity edema and headache.

    • Effectiveness: Composite major cardiovascular and cerebrovascular events (MACCE).

  • Data Analysis: Statistical comparisons of incidence rates between the two groups.

B. Randomized, Double-Blind, Controlled Trial[5]

  • Objective: To compare the incidence of leg edema and antihypertensive efficacy of (S)-amlodipine versus conventional amlodipine.

  • Design: Prospective, double-blind, randomized, controlled clinical trial.

  • Participants: 172 hypertensive patients not controlled on beta-blockers and ACEIs/ARBs were randomized to receive either conventional amlodipine (5–10 mg; n=86) or (S)-amlodipine (2.5–5 mg; n=86). 146 patients completed the 120-day treatment.

  • Inclusion Criteria: Patients with uncontrolled hypertension already receiving other antihypertensive agents.

  • Primary Outcome: Incidence of new-onset leg edema, assessed via patient reporting and clinical pitting edema scores.

  • Data Analysis: Fischer's exact test was used to compare proportions of subjects with peripheral edema. Intention-to-treat (ITT) analysis was performed for safety data.

cluster_A Group A cluster_B Group B (Control) start Patient Screening (Mild-Moderate Hypertension) washout Washout Period (If on prior medication) start->washout random Randomization (1:1) washout->random a_treat Levamlodipine (e.g., 2.5 mg/day) random->a_treat Arm 1 b_treat Amlodipine (e.g., 5.0 mg/day) random->b_treat Arm 2 a_follow Follow-up Visits (e.g., Weeks 4, 8, 12) a_treat->a_follow a_data Data Collection: - Blood Pressure - Adverse Events (Edema) a_follow->a_data analysis Statistical Analysis (Compare Safety & Efficacy) a_data->analysis b_follow Follow-up Visits (e.g., Weeks 4, 8, 12) b_treat->b_follow b_data Data Collection: - Blood Pressure - Adverse Events (Edema) b_follow->b_data b_data->analysis

Caption: Workflow of a typical randomized controlled trial.

Conclusion

References

Levamlodipine's Efficacy in Hypertension: A Systematic Review of Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a systematic review of the clinical efficacy of levamlodipine (B1674848), the pharmacologically active S-enantiomer of amlodipine (B1666008), in the treatment of hypertension. It compares its performance against its racemic counterpart, amlodipine, presenting quantitative data from clinical trials, detailing experimental protocols, and illustrating key biological and procedural pathways.

Mechanism of Action: Selective Calcium Channel Blockade

Levamlodipine is a dihydropyridine (B1217469) calcium channel blocker. Its primary mechanism involves the inhibition of the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle.[1] By selectively blocking the L-type calcium channels, it prevents the calcium influx required for muscle contraction.[2] This leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.[2][3] The therapeutic efficacy of racemic amlodipine is primarily attributed to this S-enantiomer.[4]

cluster_membrane Vascular Smooth Muscle Cell Membrane Ca_Channel L-Type Calcium Channel Ca_int Intracellular Ca²⁺ (Reduced) Ca_Channel->Ca_int Influx Levamlodipine Levamlodipine Levamlodipine->Ca_Channel Blocks Ca_ext Extracellular Ca²⁺ MLCK Myosin Light Chain Kinase (MLCK) Activation Blocked Ca_int->MLCK Contraction Muscle Contraction Inhibited MLCK->Contraction Vasodilation Vasodilation Contraction->Vasodilation Leads to BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction

Mechanism of action for Levamlodipine.

Comparative Efficacy in Blood Pressure Reduction

Clinical trials have consistently demonstrated that levamlodipine at half the dose of racemic amlodipine provides equivalent antihypertensive efficacy.[5] This suggests that the R-enantiomer present in racemic amlodipine does not contribute to the therapeutic effect and may be associated with adverse events.

A randomized, prospective study directly comparing the two compounds in patients with mild to moderate hypertension yielded the following results over a 12-week period.

Time PointTreatment GroupMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)
Week 12 Levamlodipine (2.5 mg)32.413.4
Racemic Amlodipine (5 mg)29.612.0
Data from a randomized, prospective study comparing S-Amlodipine 2.5mg and racemic amlodipine 5mg.[3]

Meta-analyses of multiple randomized controlled trials confirm that there is no significant difference in the blood pressure-lowering effects between levamlodipine (2.5 mg) and racemic amlodipine (5.0 mg).[4]

Safety and Tolerability Profile

A key differentiator between levamlodipine and racemic amlodipine lies in their safety and tolerability profiles. Systematic reviews and large-scale pragmatic studies have shown that levamlodipine is associated with a significantly lower incidence of adverse drug reactions.[6]

The most notable difference is the reduced occurrence of peripheral edema, a common side effect of amlodipine.[4] This is often attributed to the R-enantiomer in the racemic mixture.

Adverse EventLevamlodipine MaleateAmlodipine BesylateP-value
Any Adverse Reaction 6.0%8.4%< 0.001
Lower Extremity Edema 1.1%3.0%< 0.001
Headache 0.7%1.1%0.045
Incidence of adverse reactions from a pragmatic comparative effectiveness study involving 10,031 patients.[7]

A meta-analysis of 15 trials found the risk difference for edema to be -0.02 in favor of (S)-amlodipine, indicating a statistically significant reduction.[4]

Experimental Protocols: A Typical Clinical Trial Design

The data cited in this guide is derived from randomized controlled trials (RCTs) which are the gold standard for evaluating the efficacy and safety of new drug formulations. A typical protocol for a head-to-head comparison study between levamlodipine and amlodipine is as follows:

A. Study Design

  • Phase: Phase III or IV, multicenter, randomized, double-blind, parallel-group study.

  • Objective: To compare the efficacy and safety of levamlodipine (e.g., 2.5 mg/day) versus racemic amlodipine (e.g., 5 mg/day) in patients with mild to moderate essential hypertension.

  • Duration: Typically 8 to 12 weeks of treatment, preceded by a 1-2 week washout period where previous antihypertensive medications are discontinued.

B. Participant Selection

  • Inclusion Criteria:

    • Adults (e.g., 18-75 years) diagnosed with essential hypertension.

    • Specific blood pressure range at baseline after washout (e.g., Systolic BP 140-179 mmHg and/or Diastolic BP 90-109 mmHg).

    • Informed consent obtained.

  • Exclusion Criteria:

    • Secondary hypertension.

    • Severe hypertension.

    • History of significant cardiovascular events (e.g., myocardial infarction or stroke) within the last 6 months.

    • Known hypersensitivity to dihydropyridine calcium antagonists.

    • Significant renal or hepatic impairment.

C. Intervention

  • Test Group: Levamlodipine 2.5 mg, administered orally once daily.

  • Control Group: Racemic Amlodipine 5 mg, administered orally once daily.

  • Blinding: To maintain blinding, patients may receive one active tablet and one matching placebo tablet (double-dummy technique).

D. Outcome Measures

  • Primary Efficacy Endpoint: The change from baseline in sitting systolic and diastolic blood pressure at the end of the treatment period (e.g., Week 8 or 12).

  • Secondary Efficacy Endpoints:

    • Blood pressure response rate (proportion of patients achieving a target BP, e.g., <140/90 mmHg).

    • 24-hour ambulatory blood pressure monitoring (ABPM) changes.

  • Safety Endpoints:

    • Incidence and severity of all adverse events (AEs), recorded at each study visit.

    • Changes in laboratory parameters (e.g., liver and kidney function tests).

    • Vital signs, including heart rate.

E. Statistical Analysis

  • The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population.

  • An analysis of covariance (ANCOVA) model may be used to compare the change in blood pressure between groups, with baseline blood pressure as a covariate.

  • Safety data is summarized descriptively, and the incidence of AEs is compared using statistical tests such as the Chi-squared or Fisher's exact test.

cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Randomized Treatment cluster_followup Phase 3: Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout Period (1-2 Weeks) Screening->Washout Baseline Baseline Assessment (BP, Labs, Vitals) Washout->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Levamlodipine (2.5mg) + Placebo Randomization->GroupA GroupB Group B: Racemic Amlodipine (5mg) + Placebo Randomization->GroupB Treatment Treatment Period (8-12 Weeks) GroupA->Treatment GroupB->Treatment FollowUp Follow-up Visits (e.g., Weeks 2, 4, 8) Treatment->FollowUp FinalVisit End-of-Study Visit (Final BP & Safety Assessment) FollowUp->FinalVisit Analysis Data Analysis (Efficacy & Safety) FinalVisit->Analysis

Typical workflow of a randomized controlled trial.

Conclusion

The body of evidence from systematic reviews and head-to-head clinical trials indicates that levamlodipine is an effective and safe alternative to racemic amlodipine for the management of mild to moderate hypertension. It offers comparable blood pressure reduction at half the dosage, with a significantly more favorable side-effect profile, particularly a lower incidence of peripheral edema.[4][6][7] For drug development professionals, these findings support the clinical rationale for developing and utilizing the isolated, pharmacologically active S-enantiomer of chiral drugs to optimize the benefit-risk profile.

References

A Comparative Meta-Analysis of Levamlodipine Combination Therapy in Hypertension Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of levamlodipine (B1674848) (S-amlodipine) combination therapy with alternative antihypertensive regimens. By summarizing key findings from meta-analyses and clinical trials, this document aims to facilitate an objective evaluation of its performance, supported by experimental data and detailed methodologies.

Efficacy and Safety Profile of Levamlodipine Combination Therapy

Levamlodipine, the S-enantiomer of amlodipine (B1666008), is a calcium channel blocker (CCB) recognized for its antihypertensive properties. Clinical evidence suggests that levamlodipine at half the dose of racemic amlodipine offers comparable efficacy with a potentially improved safety profile, particularly concerning peripheral edema.[1][2] This has led to its investigation in various combination therapies, primarily with renin-angiotensin system (RAS) inhibitors such as angiotensin II receptor blockers (ARBs) and angiotensin-converting enzyme (ACE) inhibitors.

Levamlodipine in Combination with Telmisartan (B1682998)

A randomized, double-blind, multicenter, Phase III clinical trial evaluated the efficacy and safety of a fixed-dose combination of S-amlodipine and telmisartan in patients whose hypertension was inadequately controlled with S-amlodipine monotherapy. The study demonstrated that the combination therapy resulted in a statistically superior reduction in both systolic and diastolic blood pressure compared to continued S-amlodipine monotherapy.[3][4]

Comparative Efficacy: Levamlodipine/Chlorthalidone (B1668885) vs. Levamlodipine/Telmisartan

A randomized controlled trial was designed to compare the efficacy of S-amlodipine (2.5 mg) plus chlorthalidone (25 mg) against S-amlodipine (2.5 mg) plus telmisartan (40 mg) in hypertensive patients unresponsive to amlodipine monotherapy. The primary objective of this study is to establish the non-inferiority of the S-amlodipine/chlorthalidone combination compared to the S-amlodipine/telmisartan combination in terms of mean sitting diastolic blood pressure reduction over a 12-week period.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from key clinical trials, comparing the efficacy and safety of levamlodipine combination therapies with other regimens.

Table 1: Comparison of S-Amlodipine/Telmisartan Combination Therapy vs. S-Amlodipine Monotherapy

Outcome MeasureS-Amlodipine 2.5 mg/ Telmisartan 40 mgS-Amlodipine 2.5 mg/ Telmisartan 80 mgS-Amlodipine 2.5 mg Monotherapy
Change in Mean Sitting Diastolic BP (mmHg) at Week 8 -9.67 ± 6.50-10.72 ± 6.19-4.93 ± 7.26
Change in Mean Sitting Systolic BP (mmHg) at Week 8 -12.89 ± 11.78-13.79 ± 9.41-4.55 ± 11.27
Incidence of Adverse Events (%) 9.52Not specified27.87

Source: Ihm, S. H., et al. (2016). Efficacy and safety of two fixed-dose combinations of S-amlodipine and telmisartan (CKD-828) versus S-amlodipine monotherapy in patients with hypertension inadequately controlled using S-amlodipine monotherapy: an 8-week, multicenter, randomized, double-blind, Phase III clinical study.[3][4]

Table 2: Comparison of Racemic Amlodipine Combination Therapies

Combination TherapyMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)Key Adverse Events (%)
Olmesartan/Amlodipine (20/10 mg) -30.1-19.0Edema (23.5)
Valsartan/Amlodipine (160/10 mg) -29.6-17.6Edema (5.4)
Telmisartan/Amlodipine (80/5 mg) -15.0-10.6Edema (3.7)
Perindopril/Amlodipine (8/10 mg) Not specifiedNot specifiedNot specified
Olmesartan/Amlodipine (40/10 mg) vs. Perindopril/Amlodipine (8/10 mg) Central SBP Reduction: 14.5 vs 10.4Not applicableNot specified

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to differing study designs.[6][7][8]

Experimental Protocols

Protocol for S-Amlodipine/Telmisartan vs. S-Amlodipine Monotherapy Trial
  • Study Design: A multicenter, randomized, double-blind, parallel-group, Phase III clinical trial with an 8-week duration.[3][4]

  • Patient Population: Patients with hypertension inadequately controlled by 4 weeks of S-amlodipine 2.5 mg monotherapy (sitting diastolic blood pressure [sitDBP] ≥90 mmHg).[4]

  • Interventions: Patients were randomized to receive one of the following for 8 weeks:

    • Fixed-dose S-amlodipine 2.5 mg / telmisartan 40 mg

    • Fixed-dose S-amlodipine 2.5 mg / telmisartan 80 mg

    • S-amlodipine 2.5 mg monotherapy[4]

  • Primary Endpoint: The change in mean sitting diastolic blood pressure from baseline to week 8.[9]

  • Secondary Endpoints: Change in mean sitDBP at week 4, and changes in mean sitting systolic blood pressure (sitSBP) at weeks 4 and 8.[3]

  • Safety Assessment: Monitored through adverse events, vital signs, and physical examinations.[4]

Protocol for S-Amlodipine/Chlorthalidone vs. S-Amlodipine/Telmisartan Trial
  • Study Design: A randomized, controlled, non-inferiority trial.[5]

  • Patient Population: Hypertensive patients who have been treated with amlodipine (5 mg) or S-amlodipine (2.5 mg) monotherapy for at least 2 weeks with a mean diastolic blood pressure (DBP) greater than 90 mmHg.[5]

  • Interventions: Patients are randomized to either:

    • S-amlodipine (2.5 mg) plus chlorthalidone (25 mg)

    • S-amlodipine (2.5 mg) plus telmisartan (40 mg)[5]

  • Primary Efficacy Endpoint: Mean change in sitting DBP after 12 weeks of treatment. The non-inferiority margin is set at 3 mmHg.[5]

  • Secondary Endpoints: Mean sitting DBP change at 6 weeks, sitting SBP changes at 6 and 12 weeks, and the proportion of patients achieving target blood pressure (SBP < 140 mmHg or DBP < 90 mmHg) at 12 weeks.[5]

Visualizing Mechanisms and Workflows

To better understand the underlying pharmacology and experimental design, the following diagrams are provided.

Signaling_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I Renin->AngiotensinI ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone LTypeCaChannel L-type Calcium Channel CaInflux Calcium Influx LTypeCaChannel->CaInflux SmoothMuscleContraction Smooth Muscle Contraction CaInflux->SmoothMuscleContraction ARB ARBs (e.g., Telmisartan) ARB->AT1R Block CCB CCBs (e.g., Levamlodipine) CCB->LTypeCaChannel Block

Caption: Mechanism of Action for ARBs and CCBs in Hypertension.

Experimental_Workflow Screening Patient Screening (Hypertensive, DBP ≥90 mmHg) Washout Washout/Run-in Period (e.g., 4 weeks on monotherapy) Screening->Washout Randomization Randomization Washout->Randomization GroupA Group A: Levamlodipine Combination Therapy Randomization->GroupA GroupB Group B: Alternative Combination Therapy Randomization->GroupB Treatment Treatment Period (e.g., 8-12 weeks) GroupA->Treatment GroupB->Treatment FollowUp1 Follow-up Visit 1 (e.g., Week 4/6) Treatment->FollowUp1 FollowUp2 Final Follow-up Visit (e.g., Week 8/12) FollowUp1->FollowUp2 Analysis Data Analysis (Efficacy and Safety) FollowUp2->Analysis

Caption: Typical Experimental Workflow for a Hypertension Clinical Trial.

References

A Comparative Analysis of Levamlodipine and Amlodipine on Vascular Endothelial Function

Author: BenchChem Technical Support Team. Date: December 2025

Amlodipine (B1666008), a widely prescribed calcium channel blocker for hypertension, exists as a racemic mixture of two enantiomers: S-amlodipine (levamlodipine) and R-amlodipine. While levamlodipine (B1674848) is the pharmacologically active component responsible for the antihypertensive effect, emerging research indicates that the racemic mixture, amlodipine, may offer superior benefits in improving vascular endothelial function. This guide provides a detailed comparison of their effects, supported by experimental data and mechanistic insights.

Both levamlodipine and its racemic counterpart, amlodipine, have demonstrated efficacy in enhancing endothelial function in patients with hypertension.[1][2][3] However, studies suggest that amlodipine may possess a greater potential for vascular endothelial protection.[1][2][3] This difference appears to be rooted in their distinct molecular mechanisms of action, particularly concerning the nitric oxide (NO) signaling pathway.

Quantitative Comparison of Endothelial Function Markers

The following tables summarize the comparative effects of levamlodipine and amlodipine on key markers of vascular endothelial function from clinical and preclinical studies.

Table 1: Effects on Flow-Mediated Dilation (FMD), Nitric Oxide (NO), and Endothelial Nitric Oxide Synthase (eNOS) in Hypertensive Patients

ParameterLevamlodipine (S-amlodipine)AmlodipineKey Findings
Flow-Mediated Dilation (FMD) Significant increase from baselineSignificant increase from baselineThe increase with amlodipine was borderline significantly larger than with levamlodipine (P = 0.056).[4]
Nitric Oxide (NO) Significant increase from baselineSignificant increase from baselineLevels were higher with amlodipine, though the difference was not statistically significant.[1][2][5] In cultured endothelial cells, the increase in NO was more marked with amlodipine.[1][2][5]
Endothelial Nitric Oxide Synthase (eNOS) Significant increase from baselineSignificant increase from baselineLevels were higher with amlodipine, although the difference was not statistically significant.[1][2]

Data from a randomized, crossover study involving 24 patients with essential hypertension receiving treatment for 6 weeks.[1][3][4]

Table 2: Effects on Endothelial Function and Atherosclerosis in Elderly Hypertensive Patients

Parameter2.5mg Levamlodipine5mg AmlodipineKey Findings
Total Effective Rate 71.4%90.5%Amlodipine showed a significantly higher total effective rate (P<0.05).[6]
Flow-Mediated Dilation (FMD) Improvement notedMassive improvementAmlodipine led to a "massive improvement" compared to the control group.[6][7]
Endothelin-1 (ET-1) Improvement notedMassive improvementAmlodipine led to a "massive improvement" in ET-1 levels.[6][7]
Adverse Drug Reactions 6 cases1 caseFewer adverse reactions were observed with amlodipine.[6]

Data from a study with 84 elderly hypertensive patients randomly assigned to either levamlodipine or amlodipine.[6][8]

Mechanistic Differences: The Role of the PKC/eNOS Pathway

The superior endothelial protective effects of amlodipine may be attributed to its influence on the phosphorylation of endothelial nitric oxide synthase (eNOS) through the Protein Kinase C (PKC) pathway.[1][2][3][4]

Amlodipine, but not levamlodipine, has been shown to decrease PKC phosphorylation in a time-dependent manner.[1][2][5] This inhibition of PKC leads to increased phosphorylation of eNOS at its activating site (Serine 1177) and decreased phosphorylation at its inhibitory site (Threonine 495).[1][2][5][9] This dual effect enhances the activation of eNOS, leading to greater production of nitric oxide, a key molecule in promoting vasodilation and maintaining endothelial health.[1][2][3][9] Levamlodipine did not demonstrate these effects on eNOS phosphorylation.[1][2][5]

cluster_Amlodipine Amlodipine cluster_Levamlodipine Levamlodipine Amlodipine Amlodipine PKC PKC Phosphorylation Amlodipine->PKC inhibits eNOS_Ser1177 eNOS (Ser1177) Activating Phosphorylation Amlodipine->eNOS_Ser1177 promotes eNOS_Thr495 eNOS (Thr495) Inhibitory Phosphorylation PKC->eNOS_Thr495 promotes eNOS_active Active eNOS eNOS_Thr495->eNOS_active inhibits eNOS_Ser1177->eNOS_active activates NO Nitric Oxide (NO) eNOS_active->NO produces Levamlodipine Levamlodipine (S-amlodipine) eNOS_inactive eNOS NO_basal Basal NO eNOS_inactive->NO_basal produces

Amlodipine's effect on the PKC/eNOS signaling pathway.

Experimental Protocols

Clinical Study in Hypertensive Patients

A randomized, crossover study was conducted with 24 patients diagnosed with essential hypertension.[1][3] The study consisted of two 6-week treatment periods separated by a washout period. Patients were randomly assigned to receive either amlodipine or levamlodipine during the first period and were then switched to the alternative drug for the second period.[1] At the end of each treatment period, flow-mediated dilation (FMD), nitric oxide (NO), and endothelial nitric oxide synthase (eNOS) levels were measured.[1][3] Venous blood samples were collected from fasted patients to determine serum NO and eNOS levels using the Griess and ELISA methods, respectively.[1]

In Vitro Cell Culture Experiments

Human umbilical vein endothelial cells (HUVECs) were used to investigate the molecular mechanisms.[1][3] NO levels were measured after exposing the cells to amlodipine, levamlodipine, an eNOS inhibitor (Nω-nitro-L-arginine), and a PKC inhibitor (Ro 31-8220).[1][3] The phosphorylation levels of eNOS at Serine 1177 and Threonine 495 were determined using Western blot analysis after exposure to amlodipine, levamlodipine, and the PKC inhibitor.[1][3]

G cluster_clinical Clinical Study Workflow cluster_invitro In Vitro Experiment Workflow p1 24 Hypertensive Patients p2 Randomized Crossover Design p1->p2 p3 6-week Treatment: Amlodipine or Levamlodipine p2->p3 p4 Washout Period p3->p4 p5 6-week Treatment: Alternative Drug p4->p5 p6 Measure: FMD, NO, eNOS p5->p6 c1 HUVEC Culture c2 Expose to: Amlodipine, Levamlodipine, Inhibitors c1->c2 c3 Measure NO Levels c2->c3 c4 Western Blot for eNOS Phosphorylation c2->c4

References

Validating the Lower Incidence of Adverse Effects with Levamlodipine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the adverse effect profiles of levamlodipine (B1674848) and racemic amlodipine (B1666008), supported by experimental data from clinical studies. Levamlodipine, the S-enantiomer of amlodipine, is the pharmacologically active isomer responsible for the therapeutic effects of the widely used antihypertensive drug.[1][2][3][4] Racemic amlodipine is a mixture of both the S- and R-enantiomers.[3][5][6] The following sections detail the comparative incidence of adverse effects, the underlying mechanisms, and the methodologies of key comparative studies.

Comparative Analysis of Adverse Effect Incidence

Clinical evidence suggests that levamlodipine is associated with a lower incidence of adverse effects, most notably peripheral edema, compared to racemic amlodipine.[7][8][9][10] A systematic review and meta-analysis of multiple trials indicated that levamlodipine treatment was associated with significantly less edema than racemic amlodipine.[8]

Table 1: Incidence of Peripheral Edema in Comparative Studies

Study/AnalysisLevamlodipine (S-amlodipine) GroupRacemic Amlodipine GroupKey Finding
Pragmatic Comparative Effectiveness Study[7]1.1% (n=5018)3.0% (n=5013)Levoamlodipine group had a significantly lower incidence of lower extremity edema (P < 0.001).
Systematic Review & Meta-Analysis[8]Lower Incidence (data pooled from 13 trials)Higher Incidence (data pooled from 13 trials)Risk Difference (RD) for edema was -0.02 (95% CI, -0.03 to 0.00), favoring S-amlodipine.
Randomized Double-Blind Controlled Trial[11]31.40% (new edema incidence, n=70)46.51% (new edema incidence, n=76)Statistically significant lower incidence of new edema in the (S)-amlodipine group (p=0.03).
Indian Comparative Study[10]Men: 6.7%, Women: 10.0%Men: 36.7%, Women: 43.3%Substantially lower incidence of peripheral edema with S-amlodipine compared to racemic amlodipine (p<0.001).

Table 2: Overall Adverse Reactions and Other Specific Side Effects

Study/AnalysisLevamlodipine (S-amlodipine) GroupRacemic Amlodipine GroupKey Finding
Pragmatic Comparative Effectiveness Study[7]6.0% (any adverse reaction)8.4% (any adverse reaction)Levoamlodipine group had a lower overall incidence of any adverse reactions (P < 0.001).
Pragmatic Comparative Effectiveness Study[7]0.7% (headache)1.1% (headache)Levoamlodipine group had a lower incidence of headache (P = 0.045).
Systematic Review & Meta-Analysis[8]No significant differenceNo significant differenceNo significant differences were found in the incidence of headache or flushing between the two groups.

Mechanism of Amlodipine-Induced Edema and the Role of Enantiomers

The primary cause of amlodipine-induced peripheral edema is not fluid retention but rather a fluid shift into the interstitial compartment.[12][13] This is due to the preferential dilation of arterioles and precapillary sphincters without a corresponding dilation of venules and post-capillary vessels.[12][14] This imbalance increases intracapillary hydrostatic pressure, leading to fluid extravasation.[12][14]

While the S-enantiomer (levamlodipine) is a potent L-type calcium channel blocker, the R-enantiomer has minimal calcium channel blocking activity.[2][15] It is hypothesized that the R-enantiomer may contribute to the adverse effects observed with the racemic mixture.

Proposed Mechanism of Amlodipine-Induced Peripheral Edema Amlodipine Racemic Amlodipine Administration ArteriolarDilation Preferential Arteriolar and Pre-capillary Dilation Amlodipine->ArteriolarDilation Leads to VenularConstriction Minimal Venular and Post-capillary Dilation Amlodipine->VenularConstriction Has minimal effect on PressureImbalance Increased Intracapillary Hydrostatic Pressure ArteriolarDilation->PressureImbalance Contributes to VenularConstriction->PressureImbalance Contributes to FluidShift Fluid Extravasation into Interstitial Space PressureImbalance->FluidShift Edema Peripheral Edema FluidShift->Edema

Caption: Mechanism of amlodipine-induced peripheral edema.

Experimental Protocols

While full, detailed experimental protocols are proprietary to the conducting research bodies, the methodologies of key comparative studies can be summarized based on published literature. The following represents a generalized workflow for a randomized, double-blind, controlled clinical trial comparing levamlodipine and racemic amlodipine.

Generalized Workflow for a Comparative Clinical Trial Start Patient Screening and Recruitment (e.g., Mild to Moderate Hypertension) Washout Washout Period for Previous Antihypertensive Medication Start->Washout Randomization Randomization Washout->Randomization GroupA Group A: Levoamlodipine (e.g., 2.5 mg) Randomization->GroupA Arm 1 GroupB Group B: Racemic Amlodipine (e.g., 5.0 mg) Randomization->GroupB Arm 2 Treatment Double-Blind Treatment Period (e.g., 4-12 weeks) GroupA->Treatment GroupB->Treatment DataCollection Data Collection: - Blood Pressure Monitoring - Adverse Event Reporting - Edema Assessment Treatment->DataCollection Analysis Statistical Analysis of Efficacy and Safety Data DataCollection->Analysis

Caption: Generalized workflow of a comparative clinical trial.

Key Methodological Components of Cited Studies:
  • Study Design: Most definitive studies are randomized controlled trials (RCTs), often with a double-blind design to minimize bias.[8][11] Some studies also employ a pragmatic, real-world comparative effectiveness design.[7]

  • Participant Population: Typically includes adult patients (aged 18-75 years) diagnosed with mild to moderate essential hypertension.[8][16] A washout period for previous antihypertensive medications is common before the study begins.[8]

  • Intervention and Dosage: The experimental group receives levamlodipine (S-amlodipine), often at half the dosage of the control group receiving racemic amlodipine (e.g., 2.5 mg levamlodipine vs. 5 mg racemic amlodipine).[2][8][11][17] This is based on the understanding that the S-enantiomer is the active moiety.[2]

  • Outcome Measures:

    • Primary Safety Outcome: Incidence of adverse events, with a particular focus on peripheral edema.[7][11] Edema can be assessed through patient reporting and clinical examination (e.g., pitting edema score).[11]

    • Primary Efficacy Outcome: Change in systolic and diastolic blood pressure from baseline.[8][11]

  • Statistical Analysis: Data from the two treatment arms are statistically compared to determine if there are significant differences in the incidence of adverse effects and in antihypertensive efficacy. Meta-analyses pool data from multiple RCTs to increase statistical power.[8][18][19]

References

Safety Operating Guide

Navigating the Disposal of Levamlodipine Besylate Hemipentahydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of Levamlodipine (B1674848) Besylate Hemipentahydrate, ensuring operational compliance and environmental stewardship.

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Levamlodipine Besylate Hemipentahydrate, a pharmacologically active substance, requires careful handling and disposal to prevent potential environmental contamination and ensure compliance with regulatory standards. This guide provides a procedural, step-by-step framework for its safe disposal.

The primary and most recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] This ensures that the compound is managed in accordance with all federal, state, and local regulations.[1] Pharmaceutical waste management is overseen by several regulatory bodies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[2][3][4] The EPA's Resource Conservation and Recovery Act (RCRA) provides a framework for the management of hazardous waste from its generation to its final disposal.[2][4]

Under no circumstances should this compound be flushed down the toilet or drain.[5][6] While the Food and Drug Administration (FDA) has determined that levamlodipine is not expected to have a significant effect on the human environment at therapeutic concentrations, the direct disposal of the pure compound into the sewer system is prohibited for hazardous waste pharmaceuticals and strongly discouraged for all others to prevent aquatic contamination.[6][7]

Quantitative Ecotoxicity Data

OrganismTest TypeEndpointValue (mg/L)
Green AlgaeAcute ToxicityEC505.6
Daphnia magna (Water Flea)Acute ToxicityEC509.9
Fathead MinnowAcute ToxicityEC502.7

EC50 (Median Effective Concentration) is the concentration of a substance that causes a specified effect in 50% of the test organisms. (Data sourced from an environmental assessment of Amlodipine (B1666008) Besylate provided by Pfizer.)[2]

Step-by-Step Disposal Protocol

This protocol outlines the key steps for the safe disposal of this compound from a laboratory setting.

1. Assessment and Personal Protective Equipment (PPE)

  • Quantify Waste: Determine the amount of this compound to be disposed of.

  • Consult Safety Data Sheet (SDS): Review the SDS for specific handling and hazard information. The SDS for Levamlodipine Besylate indicates that it should be disposed of via an approved waste disposal plant.[1]

  • Don Appropriate PPE: Before handling the compound, ensure you are wearing appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. If there is a risk of dust formation, respiratory protection may be necessary.[1][6]

2. Waste Classification and Segregation

  • Hazardous Waste Determination: While Levamlodipine is not specifically listed as a P- or U-listed hazardous waste under RCRA, it is the generator's responsibility to determine if the waste exhibits any characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[4][5] Consult your institution's Environmental Health and Safety (EHS) department for guidance on this classification.

  • Segregate Waste: Keep this compound waste separate from other chemical and biological waste streams unless instructed otherwise by your EHS department.

3. Containment and Labeling

  • Use Appropriate Containers: Place the waste in a sealable, non-reactive container that is compatible with the chemical.

  • Label Clearly: Label the container with "Hazardous Waste" (or as directed by your EHS department), the full chemical name "this compound," and the date of accumulation.

4. Arrange for Professional Disposal

  • Contact EHS: Notify your institution's EHS department to arrange for a pickup by a licensed hazardous waste disposal contractor.

  • Maintain Records: Keep a detailed log of the disposed chemical, including the date, quantity, and method of disposal, in accordance with your institution's policies and regulatory requirements.

Experimental Protocols for Degradation Studies

For research purposes, understanding the degradation pathways of a compound can be crucial. The following are representative methodologies for conducting forced degradation studies on Amlodipine, the parent compound of Levamlodipine, which can be adapted for similar investigations.

Objective: To identify the degradation products of this compound under various stress conditions.

Methodology: High-Performance Liquid Chromatography (HPLC) A stability-indicating HPLC method is essential to separate the parent drug from its degradation products.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium hydroxide) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is often employed.[8]

  • Detection: UV detection at a wavelength of approximately 237-238 nm is suitable for amlodipine and its derivatives.[4][8]

Forced Degradation Conditions:

  • Acid Hydrolysis: Treat a solution of the compound (e.g., 1 mg/mL) with 0.1 M hydrochloric acid (HCl) at ambient temperature for a specified period (e.g., 3 days).[8][9]

  • Base Hydrolysis: Treat a solution of the compound with 0.1 M sodium hydroxide (B78521) (NaOH) at ambient temperature. Amlodipine has been shown to degrade significantly under basic conditions.[8][9]

  • Oxidative Degradation: Expose a solution of the compound to 3% hydrogen peroxide (H₂O₂) at ambient temperature.[8][9]

  • Photolytic Degradation: Expose the solid compound or a solution to UV light (e.g., 200 W-h/m²) and visible light (e.g., 1.2 million lux-hours). Amlodipine is known to be photolabile, with its dihydropyridine (B1217469) ring oxidizing to a pyridine (B92270) derivative.[8][10]

  • Thermal Degradation: Store the solid compound in an oven at elevated temperatures (e.g., 105°C) for several days. Amlodipine has shown to be relatively stable under thermal stress.[8][9]

After exposure to the stress conditions, the samples are neutralized (if necessary), diluted, and analyzed by the developed HPLC method to identify and quantify any degradation products.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start Start: Levamlodipine Besylate Hemipentahydrate Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify Waste (Consult EHS & SDS) ppe->classify hazardous Is it RCRA Hazardous Waste? classify->hazardous non_haz Non-Hazardous Pharmaceutical Waste hazardous->non_haz No haz_container Contain in Labeled Hazardous Waste Container hazardous->haz_container Yes non_haz_container Contain in Labeled Non-Hazardous Waste Container non_haz->non_haz_container disposal_service Arrange Pickup by Licensed Waste Disposal Service haz_container->disposal_service non_haz_container->disposal_service record Maintain Disposal Records disposal_service->record end End: Compliant Disposal record->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistical Information for Handling Levamlodipine Besylate Hemipentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the handling and disposal of Levamlodipine Besylate Hemipentahydrate, a calcium channel blocker utilized in research for its vasodilatory and antioxidant properties.[1]

Chemical Identification:

Compound Name This compound
CAS Number 884648-62-8[2][3]
Molecular Formula C20H25ClN2O5 • C6H6O3S • 5/2(H2O)[2][3]
Appearance Off-white powder[2]

Hazard Identification:

This compound is classified as hazardous. Key hazards include:

  • Harmful if swallowed.[4][5]

  • Causes skin irritation.[6][7][8]

  • Causes serious eye irritation.[6][7][8]

  • May cause respiratory irritation.[6][7]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound. Consistent use of appropriate PPE is critical to minimize exposure and ensure personal safety.

Protection Type Equipment Specification Rationale and Best Practices
Eye/Face Protection Chemical safety goggles or glasses.[5][7][8]To prevent eye contact which can cause serious irritation. Ensure a proper fit. An eye wash station should be readily accessible.[4][8]
Skin Protection Impervious protective gloves (e.g., surgical gloves).[2][7][9] Protective clothing or a lab coat to prevent skin exposure.[5][6][8]To avoid skin contact which can lead to irritation.[6][8] Contaminated clothing should be removed and washed before reuse.[6][8]
Respiratory Protection Use in a well-ventilated area.[4][6] A dust mask or a respirator with a particle filter is recommended, especially if dust is generated.[5][7] For spills or situations with high dust concentration, a self-contained breathing apparatus may be necessary.[2][10]To prevent inhalation which may cause respiratory tract irritation.[6] Engineering controls like fume hoods are preferred.

Operational and Disposal Plans

Handling and Storage:

  • Handling: Handle in a well-ventilated area to minimize dust formation.[2][4] Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the handling area.[4][7] Wash hands thoroughly after handling.[4][6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6] Keep away from incompatible substances such as strong acids and bases.[7]

Accidental Release Measures:

In the event of a spill, follow these steps:

  • Evacuate non-essential personnel from the area.[9]

  • Wear full personal protective equipment, including respiratory protection.[2][4]

  • Avoid generating dust.[2][9]

  • Carefully sweep up or absorb the spilled material with an inert substance.[6]

  • Collect the material in a suitable, labeled container for disposal.[5][6][9]

  • Clean the spill area thoroughly.[9]

Disposal:

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[4][5][6] This typically involves an approved waste disposal plant. Do not allow the chemical to enter drains or waterways.[4]

First Aid Measures

Immediate and appropriate first aid is crucial in case of accidental exposure. The following table outlines the recommended procedures.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6][9] Remove contact lenses if present and easy to do.[5][6] Seek medical attention.[4][6][9]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][6][9] If skin irritation occurs, seek medical advice.[5][6]
Inhalation Remove the individual to fresh air.[2][4][6] If breathing is difficult, provide oxygen or artificial respiration.[2][4][6] Seek medical attention.[2][5][6]
Ingestion Do NOT induce vomiting.[4][6] Wash out the mouth with water.[4][9] Seek immediate medical attention.[2][4][5][9]

Visualization of PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling Levamlodipine Besylate Hemipentahydrate check_spill Is it a Spill? start->check_spill check_dust Potential for Dust Generation? base_ppe Standard PPE: - Safety Goggles - Lab Coat - Gloves check_dust->base_ppe No respiratory Add Respiratory Protection: - Dust Mask or - Respirator with Particle Filter check_dust->respiratory Yes proceed Proceed with Handling base_ppe->proceed respiratory->base_ppe respiratory->proceed spill_ppe Full PPE for Spills: - Self-Contained Breathing Apparatus - Impervious Gloves - Protective Clothing spill_ppe->proceed check_spill->check_dust No check_spill->spill_ppe Yes

Caption: PPE selection workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.